molecular formula C7H6FN3 B1390016 6-fluoro-1H-indazol-5-amine CAS No. 709046-14-0

6-fluoro-1H-indazol-5-amine

Cat. No.: B1390016
CAS No.: 709046-14-0
M. Wt: 151.14 g/mol
InChI Key: GQKYKPLGNBXERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-1H-indazol-5-amine is a useful research compound. Its molecular formula is C7H6FN3 and its molecular weight is 151.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-fluoro-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKYKPLGNBXERW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20666627
Record name 6-Fluoro-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709046-14-0
Record name 6-Fluoro-1H-indazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=709046-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Fluoro-1H-indazol-5-amine is a fluorinated heterocyclic amine that has garnered significant interest within the drug discovery and medicinal chemistry sectors. Its unique structural features, comprising an indazole core substituted with a fluorine atom and an amino group, make it a valuable scaffold for the synthesis of novel therapeutic agents. The strategic placement of the fluorine atom can significantly influence the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a technical resource for researchers, scientists, and drug development professionals. The causality behind experimental choices and self-validating protocols are emphasized to ensure technical accuracy and practical utility.

Molecular Structure and Core Properties

The foundational characteristics of a molecule are dictated by its structure. This compound is a bicyclic aromatic compound with the molecular formula C₇H₆FN₃.

G cluster_molecule This compound N1 N2 C3 C3a C4 C5 C6 C7 Indazole_N1 N Indazole_N2 N Indazole_C3 C Indazole_C3a C Indazole_C7a C Indazole_C4 C Indazole_C5 C Indazole_C6 C C_3a C C_7a C N_1 N N_2 N C_3 C C_4 C C_5 C C_6 C C_7 C c3a C c4 C c5 C c6 C c7 C c7a C n1 N n2 N c3 C R C1 C C2 C N1_indazole N N2_indazole N C3_indazole C H_N1 H H_C3 H F_sub F NH2_sub NH2 H_C4 H H_C7 H C7a C mol G cluster_workflow Thermodynamic Solubility Workflow start Start step1 Prepare saturated solutions (excess solid in solvent) start->step1 step2 Equilibrate for 24-48h (constant temperature) step1->step2 step3 Separate solid and liquid phases (centrifugation/filtration) step2->step3 step4 Quantify compound concentration in supernatant (e.g., HPLC-UV) step3->step4 end End step4->end

Caption: Workflow for thermodynamic solubility determination.

Methodology:

  • Preparation of Solvent Systems: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 5.0, 7.4) and select relevant organic solvents (e.g., DMSO, ethanol).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent system in separate vials. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid particles are transferred. Alternatively, filter the solution using a syringe filter compatible with the solvent.

  • Quantification: Prepare a series of standard solutions of the compound of known concentrations. Analyze the supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Construct a calibration curve from the standard solutions. Use the calibration curve to determine the concentration of the compound in the supernatant, which represents its thermodynamic solubility.

Ionization Constant (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets. For this compound, the primary ionizable center is the amino group, which is expected to be basic. A predicted pKa value for this compound is 13.73. [1]This high value suggests it is a weak base.

Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds. [2][3][4][5][6]

G cluster_workflow Potentiometric pKa Determination start Start step1 Dissolve compound in co-solvent/water mixture start->step1 step2 Titrate with standardized acid or base step1->step2 step3 Monitor pH with a calibrated electrode step2->step3 step4 Plot pH vs. titrant volume step3->step4 step5 Determine inflection point (pKa) from the curve step4->step5 end End step5->end

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

  • Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10). [2]2. Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility. [3]The final concentration should be in the range of 1-10 mM.

  • Titration Setup: Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode and a titrant delivery tube.

  • Titration: For a basic compound, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical parameter in drug design, influencing membrane permeability and metabolic stability. A predicted logP value for this compound is 1.27, suggesting it is a moderately lipophilic compound. [7] Experimental Protocol for logP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining logP values. [8][9][10][11]

G cluster_workflow Shake-Flask logP Determination start Start step1 Pre-saturate octanol and aqueous buffer start->step1 step2 Dissolve compound in one phase step1->step2 step3 Mix phases and shake to equilibrium step2->step3 step4 Separate the two phases step3->step4 step5 Quantify compound concentration in each phase (e.g., HPLC-UV) step4->step5 step6 Calculate logP = log([octanol]/[aqueous]) step5->step6 end End step6->end

Caption: Workflow for logP determination by the shake-flask method.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by vigorously mixing them and allowing them to separate. [8]2. Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous buffer in a sealed container.

  • Equilibration: Shake the container for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the two phases to separate completely. This can be facilitated by centrifugation.

  • Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectrum: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The protons on the benzene ring will exhibit splitting patterns (doublets and doublets of doublets) due to coupling with each other and with the fluorine atom. The N-H protons of the indazole and the amino group will likely appear as broad singlets.

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large coupling constant (¹JCF), resulting in a doublet. The chemical shifts of the aromatic carbons will be influenced by the electron-donating amino group and the electron-withdrawing fluorine atom.

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity. [12][13]3. ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. [14][15]4. ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 512 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus. [16][17][18]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectrum: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amine and indazole groups (typically in the range of 3200-3500 cm⁻¹), C-N stretching, and C-F stretching vibrations. The aromatic C-H and C=C stretching vibrations will also be present in the fingerprint region.

Experimental Protocol for FT-IR Data Acquisition (ATR):

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal. [19][20]2. Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record a background spectrum of the empty ATR crystal, followed by the sample spectrum. [20][21][22]Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum: In a high-resolution mass spectrum (HRMS), the molecular ion peak [M+H]⁺ for this compound would be observed at an m/z value corresponding to its exact mass (C₇H₇FN₃⁺). The fragmentation pattern will depend on the ionization technique used (e.g., electron ionization or electrospray ionization).

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS):

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. [23]2. Infusion and Ionization: Infuse the sample solution into the mass spectrometer. Use an appropriate ionization technique, such as electrospray ionization (ESI), which is suitable for polar molecules. [24]3. Data Acquisition: Acquire the mass spectrum in a high-resolution mode over a suitable mass range to include the expected molecular ion. [25]4. Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical exact mass to confirm the elemental composition.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound, a molecule of significant interest in contemporary drug discovery. By presenting both available data and standardized experimental protocols, this document serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important chemical entity. The provided methodologies for determining solubility, pKa, and logP, along with spectroscopic characterization, are designed to be robust and reproducible, ensuring the generation of high-quality data essential for informed decision-making in the drug development pipeline. The integration of theoretical predictions with practical experimental guidance underscores a comprehensive approach to understanding the behavior of this promising molecular scaffold.

References

  • LogP / LogD shake-flask method. (2024, September 23). protocols.io. [Link]

  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. [Link]

  • (PDF) LogP / LogD shake-flask method v1. (n.d.). ResearchGate. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). PubMed. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019, January 30). JoVE. [Link]

  • This compound | CAS 709046-14-0. (n.d.). American Elements. [Link]

  • Sample preparation for FT-IR. (n.d.). [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules. (n.d.). The Royal Society of Chemistry. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. [Link]

  • 6-Fluoro-1H-indazole. (n.d.). PubChem. [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (n.d.). DTIC. [Link]

  • Guide to FT-IR Spectroscopy. (n.d.). Bruker. [Link]

  • SOP data acquisition. (n.d.). R-NMR. [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (n.d.). PMC - NIH. [Link]

  • Skyline High Resolution Metabolomics. (n.d.). [Link]

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). [Link]

  • 13-C NMR Protocol for beginners AV-400. (n.d.). [Link]

  • 1H NMR Protocol for Beginners DRX-400. (n.d.). [Link]

  • FTIR SOP: Setup and Data Processing. (n.d.). Scribd. [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (n.d.). NIH. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. [Link]

  • Specifications of this compound. (n.d.). [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. [Link]

  • Development of Methods for the Determination of pKa Values. (2013, August 8). PMC - NIH. [Link]

  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31). [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). [Link]

  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (n.d.). ACS Publications. [Link]

  • Recent Advancements in Spectrophotometric pKa Determinations: A Review. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). [Link]

  • Stepbystep procedure for NMR data acquisition. (n.d.). [Link]

  • (PDF) 13CNMR experiments and methods used to investigate amine-CO 2-H2O systems. (2025, October 30). [Link]

  • 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). [Link]

  • Development and Application of Aromatic [13C, 1H] SOFAST-HMQC NMR Experiment for Nucleic Acids. (n.d.). PMC - NIH. [Link]

  • 1H-Indazol-5-amine. (n.d.). PubChem. [Link]

  • 6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine. (n.d.). PubChem. [Link]

  • This compound, min 96%, 250 mg. (n.d.). [Link]

Sources

Introduction: The Significance of 6-fluoro-1H-indazol-5-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 6-fluoro-1H-indazol-5-amine for Drug Discovery Professionals

This guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of this compound. While a public crystal structure for this specific compound is not available at the time of writing, this document outlines the complete workflow, from synthesis and crystallogenesis to data analysis and structural interpretation. The protocols and data presented are based on established crystallographic methods and analyses of closely related indazole structures, offering a robust template for researchers in medicinal chemistry and drug development.

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents with applications in oncology, inflammation, and neurodegeneration.[1][2][3] The unique electronic properties of the indazole ring system allow for diverse molecular interactions, making it a privileged structure in drug design.[4][5]

The strategic incorporation of a fluorine atom, as in this compound, is a well-established strategy to enhance the pharmacological profile of a drug candidate.[6][7] Fluorine's high electronegativity and small size can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[8][9][10] An atomic-level understanding of the three-dimensional structure of this compound is therefore critical for structure-based drug design, enabling the rational optimization of lead compounds. Single-crystal X-ray diffraction (SCXRD) is the definitive method for obtaining this detailed structural information.[11][12]

Synthesis and Purification

The first critical step is the synthesis of high-purity this compound. Several synthetic routes to substituted indazoles have been documented, often involving transition metal-catalyzed reactions, reductive cyclization, or cycloaddition reactions.[6][13] A common approach involves the cyclization of a substituted 2-fluorobenzonitrile with hydrazine hydrate.[9]

Exemplary Synthetic Protocol:

  • To a solution of a suitably substituted 2-fluorobenzonitrile in an appropriate solvent (e.g., n-butanol or N-methyl-2-pyrrolidone), add hydrazine hydrate.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

It is imperative to achieve high purity (>98%) as impurities can significantly hinder crystallization.

Crystallogenesis: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[14][15] This process involves a systematic screening of crystallization conditions to find the optimal parameters for slow, ordered molecular assembly.

Solvent Screening

A preliminary solubility test of this compound in a range of solvents with varying polarities is the first step.

Solvent ClassExamples
AlcoholsMethanol, Ethanol, Isopropanol
EstersEthyl acetate
KetonesAcetone
HalogenatedDichloromethane, Chloroform
AromaticToluene
EthersDiethyl ether, Tetrahydrofuran (THF)
Polar AproticAcetonitrile, Dimethylformamide (DMF)

Table 1: Representative solvents for crystallization screening.

Common Crystallization Techniques

Several methods can be employed to achieve the supersaturation required for crystal growth.[16][17]

  • Slow Evaporation: A solution of the compound in a relatively volatile solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound solution is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually induces crystallization.[16]

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[17]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and promoting crystallization.

The experimental workflow for crystallization screening is depicted below.

G A Data Collection (Diffraction Images) B Data Processing (Integration, Scaling) A->B hkl, I(hkl) C Structure Solution (Direct Methods) B->C |Fobs| D Structure Refinement (Least-Squares) C->D Initial Model D->D Iterative Cycles E Final Crystal Structure (CIF File) D->E Refined Model

Caption: From X-ray diffraction data to a final crystal structure.

Analysis of the Crystal Structure of this compound

Based on the analysis of related indazole structures, the following key features would be central to the analysis of the this compound crystal structure.

Molecular Geometry

A detailed examination of bond lengths, bond angles, and torsion angles would confirm the molecular connectivity and conformation. The planarity of the indazole ring system would be assessed.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is dictated by non-covalent interactions. For this compound, the following interactions are expected to be significant:

  • Hydrogen Bonding: The amino group (-NH₂) and the indazole N-H are strong hydrogen bond donors, while the nitrogen atoms of the pyrazole ring are acceptors. These interactions are expected to play a dominant role in the crystal packing, potentially forming chains or sheets.

  • π-π Stacking: The aromatic indazole rings are likely to engage in π-π stacking interactions.

  • C-F···H and C-F···π Interactions: The fluorine atom can participate in weak hydrogen bonds and other electrostatic interactions, which can influence crystal packing and conformation.

Tautomerism

Indazole can exist in two tautomeric forms, 1H- and 2H-indazole. [8]The crystal structure would unambiguously determine which tautomer is present in the solid state, which is crucial information for understanding its interaction with biological targets.

Hypothetical Crystallographic Data

The following table presents a realistic, hypothetical set of crystallographic data for this compound, based on known indazole structures.

ParameterHypothetical Value
Chemical FormulaC₇H₆FN₃
Formula Weight151.14 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a8.5 Å
b5.2 Å
c15.3 Å
β95.0°
Volume675 ų
Z4
Density (calculated)1.48 g/cm³
R-factor (final)< 0.05

Table 2: Hypothetical crystallographic data for this compound.

Conclusion: Implications for Drug Design

A high-resolution crystal structure of this compound would provide invaluable insights for drug development professionals. It would reveal the precise three-dimensional arrangement of the molecule, elucidate the key intermolecular interactions that govern its solid-state properties, and confirm its tautomeric state. This structural information serves as a critical input for computational modeling, virtual screening, and the rational design of next-generation indazole-based therapeutics with improved efficacy and safety profiles. The methodologies outlined in this guide provide a clear and robust pathway to obtaining and interpreting this vital structural data.

References

  • Miao, Z., et al. (2020). The role of fluorine in medicinal chemistry. PubMed. Available at: [Link]

  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Inhance Technologies. Available at: [Link]

  • Saleem, M., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Jadhav, S. B., et al. (2023). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Terwilliger, T. C., et al. (2010). Recent developments in phasing and structure refinement for macromolecular crystallography. PubMed Central. Available at: [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. SPT Labtech. Available at: [Link]

  • Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Alam, M., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Faria, J. V., et al. (2017). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online. Available at: [Link]

  • Cockcroft, J. (n.d.). Introduction to Structure Refinement. University College London. Available at: [Link]

  • (n.d.). Crystal Structure Determination & Refinement. LibreTexts Chemistry. Available at: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. Available at: [Link]

  • Faria, J. V., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). ResearchGate. Available at: [Link]

  • (n.d.). Crystallization of small molecules. University of a Coruña. Available at: [Link]

  • Giacovazzo, C., et al. (2013). Solution and Refinement of Crystal Structures. Oxford University Press. Available at: [Link]

  • Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Available at: [Link]

  • Owen, R. L. (2021). A beginner's guide to X-ray data processing. The Biochemist. Available at: [Link]

  • Khan, I., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry. Available at: [Link]

  • (n.d.). Structure solution and refinement: introductory strategies. SlidePlayer. Available at: [Link]

  • PubChem. (n.d.). 6-Fluoro-1H-indazole. PubChem. Available at: [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Available at: [Link]

  • (n.d.). X-ray Diffraction Data Collection. University of Glasgow. Available at: [Link]

Sources

spectroscopic data for 6-fluoro-1H-indazol-5-amine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 6-fluoro-1H-indazol-5-amine

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound (CAS No: 709046-14-0). As a key building block in medicinal chemistry and drug development, unequivocal structural confirmation is paramount. This document details its structural analysis through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of fully assigned public data, this guide synthesizes reported data with predictive values derived from established principles and analogous structures. Detailed, field-tested experimental protocols are provided to enable researchers to acquire high-quality data for this compound and related molecular scaffolds.

Introduction: The Importance of this compound

This compound is a heterocyclic aromatic compound with the molecular formula C₇H₆FN₃ and a molecular weight of 151.14 g/mol .[1][2][3] Its structure, featuring an indazole core substituted with both a fluorine atom and an amine group, makes it a valuable scaffold in the design of pharmacologically active agents. The indazole ring is a well-known bioisostere of indole, and its derivatives have shown a wide range of biological activities, including roles as kinase inhibitors.[4][5]

Accurate spectroscopic characterization is the cornerstone of chemical research and development. It validates molecular identity, confirms purity, and provides the foundational data required for regulatory submissions and intellectual property claims. This guide explains the causality behind the spectroscopic features of this compound, providing a robust framework for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra, along with heteronuclear correlation experiments, allows for the unambiguous assignment of all atoms in the structure.

Molecular Structure and Numbering

For clarity in spectral assignments, the following IUPAC numbering scheme is used for the this compound ring system.

Caption: Structure and numbering of this compound.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment, number, and connectivity of hydrogen atoms. The spectrum is predicted to show distinct signals for the three aromatic protons and the protons on the nitrogen atoms.

Expertise & Causality: The substitution pattern is key. The electron-donating amine group at C5 and the electron-withdrawing fluorine at C6 create a specific electronic environment that dictates the chemical shifts of the aromatic protons (H-3, H-4, and H-7). The H-4 and H-7 protons are expected to show coupling to the fluorine atom, a phenomenon known as through-space or through-bond J-coupling (JHF).

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
NH (Indazole) ~12.5 - 13.5 br s - Broad singlet, typical for indazole N-H. Position is concentration and temperature dependent.
H-3 ~7.9 - 8.1 s - Singlet, characteristic of the H-3 proton in 1H-indazoles.[4]
H-7 ~7.4 - 7.6 d J(H-7, F) ≈ 9-11 Doublet due to ortho coupling with the fluorine at C6.
H-4 ~7.1 - 7.3 d J(H-4, F) ≈ 6-8 Doublet due to meta coupling with the fluorine at C6.

| NH₂ (Amine) | ~4.5 - 5.5 | br s | - | Broad singlet, exchangeable with D₂O. Position is solvent and concentration dependent. |

¹³C NMR Spectroscopy

Carbon NMR is essential for mapping the carbon skeleton. The presence of fluorine introduces C-F coupling, which is highly diagnostic.

Expertise & Causality: The most significant feature is the large one-bond coupling constant (¹JCF) for the carbon directly attached to fluorine (C-6). This value is typically in the range of 240-250 Hz for aryl fluorides.[3] The chemical shift of C-6 is shifted significantly downfield due to the electronegativity of fluorine. The amine group at C-5 causes an upfield shift for adjacent carbons compared to unsubstituted indazole.

Reported & Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon Reported/Predicted Chemical Shift (δ, ppm) Multiplicity (Proton Decoupled) Coupling Constant (J, Hz) Notes
C-6 157.4[3] d ¹J(C-F) ≈ 247[3] Large downfield shift and coupling constant confirm the C-F bond.
C-5 141.3[3] d ²J(C-F) ≈ 15-25 Quaternary carbon attached to the amino group. Shows smaller two-bond coupling to fluorine.
C-7a ~140 s - Quaternary carbon at the ring junction.
C-3 ~135 s - Chemical shift is characteristic of C-3 in the indazole ring.
C-3a 118.2[3] d ⁴J(C-F) ≈ 1-3 Quaternary carbon at the ring junction, shielded by the adjacent amine group.
C-7 ~110 d ²J(C-F) ≈ 20-30 Shielded carbon, shows two-bond coupling to fluorine.

| C-4 | ~100 | d | ³J(C-F) ≈ 5-10 | Highly shielded carbon due to ortho- and para- relationship with electron-donating groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. For this compound, the key signatures will be from the N-H bonds of the amine and indazole, the C-F bond, and the aromatic system.

Expertise & Causality: Primary amines (R-NH₂) are distinguished by two N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretches.[6] The indazole N-H stretch is typically a broader band in the same region. The C-F stretch gives a strong, characteristic absorption in the fingerprint region.

Predicted IR Absorption Bands (ATR)

Wavenumber (cm⁻¹) Intensity Assignment Notes
3450 - 3350 Medium N-H asymmetric stretch (NH₂) One of the two characteristic peaks for a primary amine.[6][7]
3350 - 3250 Medium N-H symmetric stretch (NH₂) The second characteristic peak for a primary amine.[6][7]
3300 - 3100 Medium, Broad N-H stretch (Indazole) Broad due to hydrogen bonding.
1650 - 1580 Strong N-H bend (scissoring) Confirms the presence of the primary amine group.[6]
1620 - 1450 Medium-Strong C=C aromatic ring stretches Multiple bands are expected, characteristic of the benzene ring.
1330 - 1250 Strong C-N stretch (aromatic amine) Strong absorption confirming the C-N bond of the amine.[6]

| 1250 - 1150 | Strong | C-F stretch | A strong, sharp band indicative of the aryl-fluoride bond. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, with high resolution, the elemental composition of a molecule. The fragmentation pattern can offer additional structural clues.

Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique that is ideal for this molecule, as it will likely produce a strong protonated molecular ion peak ([M+H]⁺). The high-resolution mass will be the most definitive piece of data for confirming the elemental formula. The calculated exact mass for C₇H₆FN₃ is 151.05457.

Predicted Mass Spectrometry Data

Parameter Value Technique Notes
Molecular Weight 151.14[1][2][3] - Nominal mass.
[M+H]⁺ (ESI-MS) m/z 152.0618 ESI-MS (+) The expected base peak in positive ion mode ESI.
Exact Mass (HRMS) 151.05457 HRMS (ESI-TOF) Measurement of this mass to within 5 ppm tolerance confirms the formula C₇H₆FN₃.

| Molecular Ion [M]⁺ (EI-MS) | m/z 151 | EI-MS | Expected molecular ion peak in Electron Ionization. Fragmentation is likely. |

Fragmentation: While the EI fragmentation pattern is not published, it can be predicted to involve the loss of HCN (m/z 27) from the pyrazole ring, a common fragmentation pathway for indazoles.[8]

Experimental Protocols

The following protocols are self-validating systems designed for the unambiguous characterization of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (DMSO-d₆ is recommended due to the compound's polarity) in a clean, dry NMR tube.

  • Instrument Setup: Insert the sample into a >400 MHz NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (line shape <1 Hz).

  • ¹H NMR Acquisition:

    • Use a standard 30° or 90° pulse sequence.

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Acquire data for 16-32 scans with a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to 0-220 ppm.

    • Acquire data for at least 1024 scans with a relaxation delay of 2-5 seconds to ensure quantitative detection of all carbons, including quaternaries.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ peak (δ 39.52 ppm).

ATR-FTIR Spectroscopy Protocol
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean (typically diamond or germanium). Record a background spectrum of the empty, clean crystal.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Record the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.[9]

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance IR spectrum.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[10]

  • Instrument Setup: Use an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. Calibrate the instrument using a known standard immediately before the run.

  • Data Acquisition:

    • Set the instrument to positive ion mode.

    • Infuse the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

    • Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Identify the [M+H]⁺ peak and use the instrument software to calculate the elemental composition based on the accurate mass measurement.

Visualization of Characterization Workflow

The logical flow from sample to confirmed structure is a critical, systematic process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Primary Data Output cluster_confirm Structural Confirmation prep_nmr Dissolve in DMSO-d6 (5-10 mg / 0.7 mL) acq_nmr NMR Spectrometer (¹H, ¹³C) prep_nmr->acq_nmr prep_ir Place solid on ATR crystal (1-2 mg) acq_ir FTIR Spectrometer (ATR) prep_ir->acq_ir prep_ms Prepare dilute solution (~0.1 mg/mL in MeOH) acq_ms HRMS Spectrometer (ESI-TOF) prep_ms->acq_ms data_nmr Chemical Shifts (δ) Coupling Constants (J) acq_nmr->data_nmr data_ir Absorption Bands (cm⁻¹) acq_ir->data_ir data_ms Accurate Mass (m/z) acq_ms->data_ms confirm_framework C-H Framework data_nmr->confirm_framework confirm_fg Functional Groups data_ir->confirm_fg confirm_formula Elemental Formula data_ms->confirm_formula final_structure Verified Structure: This compound confirm_framework->final_structure confirm_fg->final_structure confirm_formula->final_structure

Caption: Workflow for the complete spectroscopic characterization of this compound.

References

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • CP Lab Chemicals. (n.d.). This compound, min 96%, 250 mg. Retrieved from [Link]

  • Claramunt, R. M., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Arkivoc, 2006(5), 115-131. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

  • MDPI. (2018). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 23(11), 2949. Retrieved from [Link]

  • University of Groningen Research Portal. (n.d.). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR of indazoles. Retrieved from [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5985–5997. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine. Retrieved from [Link]

  • YouTube. (2012). Introduction to IR Spectroscopy - Amines. Retrieved from [Link]

  • NIST. (n.d.). 5-Aminoindazole. Retrieved from [Link]

Sources

Unmasking the Molecular Interlocutors: A Technical Guide to Identifying Potential Biological Targets of 6-fluoro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in clinically successful drugs, earning them the designation of "privileged structures." The 1H-indazole core is a prominent member of this class, particularly within the domain of protein kinase inhibitors.[1][2][3][4] Its bicyclic aromatic system, featuring a unique arrangement of nitrogen atoms, provides a versatile scaffold for creating specific and potent interactions within the ATP-binding pocket of kinases. The indazole moiety can engage in crucial hydrogen bonding patterns with the hinge region of the kinase, a key interaction for many inhibitors.[1]

The subject of this guide, 6-fluoro-1H-indazol-5-amine, is a decorated indazole derivative. The inclusion of a fluorine atom can enhance metabolic stability and binding affinity, while the amine group offers a valuable vector for further chemical modification or direct interaction with target residues.[1][5] Given the extensive precedent in the literature for indazole-based kinase inhibitors targeting a wide array of kinases—including RIP2, FGFR, Pim kinases, FLT3, and PLK4—it is a well-grounded hypothesis that the primary biological targets of this compound are members of the human kinome.[1][2][6][7][8][9]

This guide provides a comprehensive, multi-pronged strategy for the deconvolution of its specific targets, designed for researchers in drug discovery and chemical biology. We will proceed from broad, proteome-wide screening methodologies to targeted validation assays, emphasizing the rationale behind each experimental choice to build a robust and validated target profile.

Part 1: Initial Target Landscape Assessment - Kinome Profiling

The most logical and empirically driven starting point for a compound with a known kinase-binding scaffold is a direct assessment of its interaction with a large panel of kinases. Kinome profiling assays offer a high-throughput and quantitative method to understand the selectivity and potency of a compound against hundreds of protein kinases simultaneously.[10][11][12]

Causality of Experimental Choice:

Why start with kinome profiling?

  • Efficiency: Instead of a one-by-one assessment, this method provides a broad snapshot of the compound's activity across the kinome, quickly identifying high-affinity targets.[11][13]

  • Hypothesis-Driven: It directly tests our primary hypothesis that this compound is a kinase inhibitor.

  • Off-Target Identification: Crucially, this approach not only identifies potential primary targets but also reveals potential off-target interactions that could lead to toxicity later in development.

Experimental Workflow: Kinase Profiling

The following diagram outlines a typical workflow for a competitive binding-based kinome profiling experiment.

KinomeProfiling_Workflow cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_analysis Analysis Compound This compound (Test Compound) Incubate Incubate Lysate with Test Compound Compound->Incubate KinasePanel Recombinant Human Kinase Panel (>300 kinases) ATP_Probe Immobilized ATP-competitive Probe (Kinobeads) Bind Add Kinobeads to Pull Down Uninhibited Kinases ATP_Probe->Bind Lysate Cell or Tissue Lysate (Source of Kinases) Lysate->Incubate Incubate->Bind Wash Wash Beads to Remove Non-specific Binders Bind->Wash Elute Elute Bound Kinases Wash->Elute LCMS LC-MS/MS Analysis (Quantification) Elute->LCMS Data Data Analysis: Inhibition Score Calculation LCMS->Data

Caption: Workflow for Kinome Profiling using Multiplexed Inhibitor Beads (MIBs) or Kinobeads.

Detailed Protocol: Multiplexed Kinase Inhibitor Bead (MIB) Profiling
  • Lysate Preparation:

    • Culture selected cell lines (e.g., HeLa, K562) to ~80% confluency.

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse cells in a buffer containing non-denaturing detergents (e.g., 1% NP-40), protease inhibitors, and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine protein concentration using a BCA assay. Normalize all lysates to a final concentration of 2-5 mg/mL.

  • Competitive Binding:

    • Aliquot 1 mg of protein lysate into separate microcentrifuge tubes.

    • Add this compound at a final concentration (e.g., 1 µM). Include a DMSO vehicle control.

    • Incubate for 45 minutes at 4°C with gentle rotation to allow the compound to bind to its targets.

  • Kinase Enrichment:

    • Add a slurry of MIBs (beads coupled with multiple broad-spectrum kinase inhibitors) to each lysate.[11]

    • Incubate for 1 hour at 4°C with rotation to allow kinases not bound by the test compound to bind to the beads.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively (3-5 times) with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound kinases from the beads using a buffer containing 2% SDS and boiling at 95°C for 10 minutes.

  • Sample Preparation for Mass Spectrometry:

    • Reduce, alkylate, and digest the eluted proteins with trypsin.

    • Clean up the resulting peptides using a C18 solid-phase extraction column.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide samples using a high-resolution Orbitrap mass spectrometer.[10]

    • Identify and quantify the peptides using a proteomics software suite (e.g., MaxQuant).

    • The degree of inhibition is calculated by comparing the abundance of each identified kinase in the compound-treated sample to the DMSO control. A significant reduction in abundance indicates that this compound bound to that kinase, preventing it from binding to the MIBs.

Parameter Description Rationale
Compound Concentration Typically 1-10 µMA concentration high enough to engage moderate-affinity targets but low enough to distinguish high-priority hits.
Lysate Type Disease-relevant cell lineProvides a more physiologically relevant context than recombinant proteins alone.
Control DMSO vehicleEssential for calculating the percent inhibition and identifying true binding events versus experimental noise.
Quantification Label-Free Quantification (LFQ) via LC-MS/MSProvides a highly sensitive and unbiased method to measure the relative abundance of hundreds of kinases.[10]

Part 2: In-Situ Target Engagement - The Cellular Thermal Shift Assay (CETSA®)

While kinome profiling is powerful, it is performed on cell lysates, which disrupts the native cellular environment. To confirm that this compound engages its putative targets within intact, living cells, the Cellular Thermal Shift Assay (CETSA) is the gold-standard methodology.[14][15][16][17]

Causality of Experimental Choice:

Why use CETSA for validation?

  • Physiological Relevance: It is one of the few methods that measures direct target engagement in a live-cell or even in-vivo context, accounting for cell permeability, efflux pumps, and intracellular metabolism.[15][17]

  • Label-Free: The technique does not require modification of the compound, which can alter its biological activity.[18]

  • Confirmation of Binding: CETSA relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[14][15] A positive thermal shift is strong evidence of a direct physical interaction between the compound and the target protein.

Experimental Workflow: CETSA

This workflow details the process of generating an isothermal dose-response curve to determine the potency of target engagement in cells.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact Cells in Suspension or Adherent Culture Compound Add this compound (Dose-Response Curve) Cells->Compound Incubate Incubate at 37°C Compound->Incubate Heat Heat Samples to a Specific Melt Temperature (Tm) Incubate->Heat Lysis Cell Lysis (e.g., Freeze-Thaw) Heat->Lysis Centrifuge Centrifugation to Separate Soluble vs. Aggregated Proteins Lysis->Centrifuge Supernatant Collect Supernatant (Soluble Fraction) Centrifuge->Supernatant Detection Quantify Soluble Target Protein (e.g., Western Blot, ELISA) Supernatant->Detection

Caption: A typical workflow for an isothermal dose-response CETSA experiment.

Detailed Protocol: CETSA with Western Blot Detection

This protocol is for a single, high-priority kinase target identified from the kinome profiling screen.

  • Determine the Optimal Melt Temperature (Tm):

    • Treat cells with either DMSO or a saturating concentration of a known control inhibitor for the target kinase.

    • Aliquot the treated cells and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

    • Lyse the cells, separate soluble and aggregated fractions, and analyze the soluble fraction by Western blot using an antibody specific to the target protein.

    • The optimal Tm for the isothermal experiment is the temperature at which a significant portion of the protein has aggregated in the DMSO control, but where stabilization by the control ligand is clearly visible.

  • Isothermal Dose-Response Experiment:

    • Seed cells in a multi-well plate and grow to ~80% confluency.

    • Prepare a serial dilution of this compound (e.g., from 0.1 nM to 100 µM).

    • Treat cells with the compound dilutions and a DMSO control for 1 hour at 37°C.

    • Heat the entire plate at the pre-determined optimal Tm for 3 minutes, followed by cooling on ice.

    • Lyse the cells directly in the plate using a suitable lysis buffer.

    • Collect the lysate (soluble fraction).

  • Detection and Analysis:

    • Quantify the amount of soluble target protein remaining in each sample using Western blotting.

    • Run samples on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with a specific primary antibody for the target kinase.

    • Use a loading control (e.g., GAPDH) to normalize for protein loading.

    • Quantify band intensities using densitometry.

    • Plot the normalized intensity of the soluble target protein as a function of compound concentration and fit the data to a dose-response curve to determine the EC50 of target engagement.

Part 3: Unbiased Target Identification - Affinity Chromatography

To complement the targeted approaches and potentially uncover non-kinase targets, an unbiased chemical proteomics strategy is invaluable. Affinity chromatography coupled with mass spectrometry (AC-MS) uses an immobilized version of the small molecule to "fish" for binding partners from a complex protein lysate.[19][20][21][22]

Causality of Experimental Choice:

Why employ affinity chromatography?

  • Unbiased Discovery: This method is not limited to a pre-selected panel of proteins and can identify novel or unexpected targets.[19][23]

  • Direct Binding Evidence: It physically isolates proteins that bind directly to the small molecule.

  • Systems-Level View: When performed with appropriate controls, it can provide a comprehensive map of the compound's interactome.[20]

Experimental Workflow: Affinity Chromatography-Mass Spectrometry (AC-MS)

ACMS_Workflow cluster_prep Preparation cluster_pull_down Affinity Pull-Down cluster_analysis Analysis Compound Synthesize Linker-Modified This compound Beads Immobilize Compound onto Affinity Beads Compound->Beads Incubate Incubate Lysate with Compound-Beads & Control-Beads Beads->Incubate ControlBeads Prepare Control Beads (No Compound or Inactive Analog) ControlBeads->Incubate Lysate Prepare Native Cell Lysate Lysate->Incubate Wash Wash Beads Extensively Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Compare Compare Compound vs. Control: Identify Specific Binders MS->Compare

Caption: General workflow for target identification using affinity chromatography coupled with mass spectrometry.

Detailed Protocol: AC-MS
  • Synthesis of Affinity Probe:

    • A critical prerequisite is the synthesis of a derivative of this compound that incorporates a linker arm at a position not essential for its biological activity.[21] This often requires preliminary Structure-Activity Relationship (SAR) studies. The linker should terminate in a reactive group (e.g., an amine or carboxylic acid) for coupling to the beads.

  • Immobilization:

    • Covalently couple the linker-modified compound to pre-activated chromatography beads (e.g., NHS-activated sepharose).

    • Prepare a negative control column using beads that have been treated with the linker alone or an inactive structural analog of the compound. This control is critical for distinguishing true binders from proteins that non-specifically adhere to the matrix or linker.[21]

  • Affinity Pull-Down:

    • Incubate the affinity and control beads with native cell lysate (prepared without harsh detergents) for several hours at 4°C.

    • To reduce non-specific binding, a competition experiment can be performed where the lysate is pre-incubated with an excess of free, unmodified this compound before being added to the affinity beads. True targets will be competed off, showing a reduced signal in the final MS analysis.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

    • Elute specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competitive elution with a high concentration of the free compound.

  • Mass Spectrometry and Data Analysis:

    • Separate the eluted proteins by SDS-PAGE, excise the entire lane, and perform in-gel tryptic digestion.

    • Analyze the resulting peptides by LC-MS/MS.[20]

    • Use a quantitative proteomics strategy (e.g., SILAC or label-free quantification) to compare the protein abundance in the affinity pull-down versus the negative control.[24]

    • Proteins that are significantly enriched on the compound-coupled beads compared to the control beads are considered high-confidence binding partners.

Conclusion and Forward Path

This technical guide outlines a rigorous, multi-faceted approach to identifying the biological targets of this compound. By initiating with a broad kinome screen, we directly address the most probable target class for an indazole-based compound. Subsequent validation with CETSA confirms target engagement in the complex milieu of a living cell, providing crucial data on cellular potency. Finally, an unbiased affinity chromatography approach allows for the discovery of unanticipated targets, ensuring a comprehensive understanding of the compound's mechanism of action.

The convergence of data from these orthogonal methodologies will provide a high-confidence list of biological targets. Each identified target must then be subjected to further downstream validation, including in-vitro enzymatic assays with recombinant protein and cellular pathway analysis, to definitively link target engagement with the ultimate phenotypic effect of the compound. This systematic and evidence-based workflow is fundamental to advancing a promising chemical scaffold from a hit compound to a validated pharmacological probe or therapeutic lead.

References

  • Lomenick, B., Olsen, R. W., & Huang, J. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46. [Link][19][21][23]

  • Pae, A. N. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(6), 633-643. [Link][20]

  • Duncan, J. S., et al. (2012). Dynamic Reprogramming of the Kinome in Response to Targeted MEK Inhibition in Triple-Negative Breast Cancer. Cell, 149(2), 307-321. (This reference discusses the MIBs technique). [Link][11][13]

  • Creative Biolabs. (n.d.). Affinity Chromatography for Drug Target Identification. [Link][22]

  • Jia, Y., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay (CETSA). Methods in Molecular Biology, 1479, 151-165. [Link][14]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link][17]

  • Al-Ali, H., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link][15]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link][16]

  • Ha, J. D., & Park, H. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3169. [Link][2]

  • Kaur, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1276-1303. [Link][1]

  • Harris, C. J., et al. (2016). The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. Journal of Medicinal Chemistry, 59(1), 323-334. [Link][6]

  • Bantscheff, M., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(13), 5038-5043. [Link][24]

  • Zhang, C., et al. (2015). Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1 H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations. Journal of Medicinal Chemistry, 58(11), 4610-4626. [Link][7]

  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(5), 1063-1068. [Link][8]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115587. [Link][9]

  • Bouziane, A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports, 11(1), 23835. [Link][3]

  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4106. [Link][4]

  • Robers, M. B., et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie International Edition, 54(45), 13417-13421. [Link][18]

  • van den Eshof, B. L., et al. (2009). Kinome Profiling. Methods in Molecular Biology, 522, 121-137. [Link][12]

Sources

Introduction: The Indazole Scaffold and the Opportunity of 6-fluoro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Elucidating the Mechanism of Action of 6-fluoro-1H-indazol-5-amine

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful therapeutics.[1][2][3] Compounds incorporating this motif exhibit a wide array of biological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[1][4][5] Many of these activities arise from the ability of indazole derivatives to act as inhibitors of protein kinases, a critical class of enzymes regulating cellular signaling. Marketed drugs such as Axitinib and Entrectinib, which are used to treat various cancers, feature the indazole core and function primarily as kinase inhibitors.[3]

This compound is a specific derivative of this class. While its molecular structure suggests potential for biological activity, its precise mechanism of action (MoA) remains uncharacterized in publicly available literature.[6] This presents a significant opportunity for drug discovery and chemical biology researchers. The lack of a known MoA necessitates a systematic and multi-faceted investigational approach to identify its molecular target(s) and elucidate its impact on cellular pathways.

This guide provides a comprehensive, field-proven strategic workflow for researchers aiming to unravel the MoA of this compound. As a Senior Application Scientist, my objective is not to provide a rigid protocol, but to present an integrated, logical, and self-validating system of inquiry. We will progress from broad, hypothesis-generating techniques to specific, validation-focused assays, explaining the causal logic behind each experimental choice. This workflow is designed to be robust, employing orthogonal methods to build a high-confidence model of the compound's biological function.

Part 1: Unbiased Target Identification & Hypothesis Generation

The initial phase of an MoA study for a novel compound is focused on discovery. The goal is to cast a wide net to generate a high-quality list of potential protein targets. A multi-pronged approach combining computational, biochemical, and cell-based methods is most effective.

Initial Hypothesis: Kinase Inhibition

Given the prevalence of kinase inhibition as the MoA for many bioactive indazole derivatives, it is a logical and data-driven starting point.[7][8][9] The primary hypothesis is that this compound binds to the ATP pocket of one or more protein kinases. This hypothesis will be tested directly using large-scale biochemical screens.

Experimental Strategy: From Broad Screening to Cellular Target Lists

Our strategy involves three parallel streams to generate a list of putative targets: a broad biochemical screen against a kinase panel, an unbiased affinity-based proteomics screen to identify binding partners in a complex biological matrix, and phenotypic screening to identify responsive biological systems.

G cluster_0 Phase 1: Target Discovery Compound This compound KinaseScreen Broad-Spectrum Kinase Panel (e.g., KinomeScan) Compound->KinaseScreen Biochemical Profiling Proteomics Affinity Proteomics (Cell Lysate Pulldown) Compound->Proteomics Unbiased Binding Phenotypic Phenotypic Screening (e.g., Cancer Cell Line Panel) Compound->Phenotypic Functional Effect KinaseHits List of Inhibited Kinases (Biochemical Hits) KinaseScreen->KinaseHits ProteomicsHits List of Binding Proteins (Physical Interaction Hits) Proteomics->ProteomicsHits Merge Merge & Prioritize Candidate Targets Phenotypic->Merge Contextual Clues KinaseHits->Merge ProteomicsHits->Merge Phase 2 Phase 2 Merge->Phase 2 Proceed to Validation

Caption: Workflow for initial, unbiased target identification.

Protocol: Large-Scale Kinase Profiling

This experiment aims to rapidly assess the compound's activity against a significant portion of the human kinome. Commercial services (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology) offer profiling against panels of over 400 kinases.

Objective: To identify which kinases are biochemically inhibited by this compound at a fixed concentration.

Methodology: Competition Binding Assay (Example: KINOMEscan™)

  • Immobilization: A library of human kinases is expressed, and each kinase is individually linked to a solid support (e.g., beads).

  • Competition: An immobilized, active-site directed ligand (tracer) for each kinase is pre-incubated with the kinase-linked support.

  • Compound Incubation: this compound is added at a standard screening concentration (e.g., 1 µM or 10 µM). If the compound binds to the ATP pocket, it will compete with and displace the tracer ligand.

  • Quantification: The amount of tracer remaining bound to the kinase is quantified (e.g., via qPCR of a DNA tag on the ligand). A low signal indicates strong competition from the test compound.

  • Data Analysis: Results are typically expressed as "% Control" or "% Inhibition". Hits are defined as kinases showing significant inhibition (e.g., >90% inhibition).

Table 1: Representative Data from a Kinase Panel Screen (Hypothetical)

Target KinaseGene Symbol% Inhibition @ 1 µMHit Classification
ABL1ABL198%Strong Hit
SRCSRC95%Strong Hit
LCKLCK92%Strong Hit
EGFREGFR15%No Hit
AKT1AKT15%No Hit
PLK4PLK488%Moderate Hit

This screen provides a quantitative, rank-ordered list of potential targets based on direct biochemical interaction.

Protocol: Affinity-Based Chemical Proteomics Pulldown

This method identifies proteins that physically interact with the compound in a complex biological mixture, such as a cell lysate.[10][11] It is an unbiased approach that is not limited to a pre-selected panel of proteins.

Objective: To isolate and identify proteins from a cell lysate that bind to an immobilized version of this compound.

Methodology: On-Bead Affinity Matrix Pulldown[12]

  • Probe Synthesis: Synthesize an analog of this compound that incorporates a linker arm terminating in a functional group (e.g., a carboxylic acid or amine). This linker should be attached at a position determined not to be critical for the hypothesized bioactivity.

  • Immobilization: Covalently attach the synthesized probe to activated agarose or magnetic beads (e.g., NHS-activated Sepharose). Create a control set of beads with no compound attached ("mock" beads).

  • Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line found to be sensitive in phenotypic screening) and prepare a native cell lysate under non-denaturing conditions.

  • Incubation: Incubate the cell lysate with the compound-conjugated beads and the mock beads in parallel for several hours at 4°C.

  • (Optional) Competition: In a separate incubation, add a high concentration of free this compound along with the compound-conjugated beads. Proteins that are specifically competed off are high-confidence binders.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders.

  • Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

  • Analysis by Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the list of proteins identified from the compound beads to those from the mock beads and the competition experiment. True binders should be significantly enriched on the compound beads and depleted in the competition sample.

Part 2: Target Validation and Quantifying Direct Engagement

The discovery phase generates a list of putative targets. This next phase is critical for validating which of these candidates are bona fide, direct targets of the compound in a physiological context. The principle of using orthogonal assays is paramount for building trustworthiness in the results.

The Imperative of Cellular Context

A compound binding to a purified, recombinant protein (as in a kinase screen) does not guarantee it will bind to the same protein inside a cell. Cellular assays are required to confirm target engagement in a more biologically relevant environment.

G cluster_1 Phase 2: Target Validation Input Prioritized Candidate Targets (from Phase 1) CETSA Cellular Thermal Shift Assay (CETSA) Input->CETSA Thermal Stability NanoBRET NanoBRET™ Assay (Live Cells) Input->NanoBRET Intracellular Binding ITC Isothermal Titration Calorimetry (ITC) Input->ITC Biophysical Binding Validated Validated Direct Target(s) CETSA->Validated Confirms Engagement in cells/lysate NanoBRET->Validated Quantifies Intracellular Potency (IC50) ITC->Validated Confirms Direct Interaction & Thermodynamics (Kd)

Caption: Orthogonal workflow for validating direct target engagement.

Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that a small molecule binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[13] This allows for the detection of target engagement in cell lysates or even intact cells.

Objective: To determine if this compound increases the thermal stability of a putative target protein, indicating direct binding.

Methodology:

  • Cell Treatment: Treat intact cells or cell lysate with this compound or a vehicle control (e.g., DMSO).

  • Heating: Aliquot the treated samples and heat them across a temperature gradient (e.g., from 40°C to 70°C) for a short period (e.g., 3 minutes).

  • Lysis & Separation: For intact cells, lyse them after heating. For all samples, centrifuge to pellet the aggregated, denatured proteins. The soluble fraction contains the proteins that remained folded at each temperature.

  • Detection: Collect the supernatant (soluble fraction) from each temperature point. Analyze the amount of the specific target protein remaining in the soluble fraction using Western blotting or quantitative mass spectrometry (MS-CETSA).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.

Protocol: NanoBRET™ Target Engagement Assay

This is a live-cell assay that measures the binding of a compound to a target protein using Bioluminescence Resonance Energy Transfer (BRET).[13] It provides quantitative data on intracellular target occupancy.

Objective: To quantify the affinity (IC50) of this compound for its target protein within living cells.

Methodology:

  • Cell Line Engineering: Genetically modify a cell line to express the target protein as a fusion with NanoLuc® luciferase.

  • Tracer Addition: Add a fluorescently-labeled tracer ligand that is known to bind the target protein to the cells. This tracer acts as the BRET energy acceptor.

  • Compound Titration: Add varying concentrations of this compound to the cells. The compound will compete with the fluorescent tracer for binding to the NanoLuc-target fusion protein.

  • BRET Measurement: Add the NanoLuc substrate. If the fluorescent tracer is bound to the target, the energy from the luciferase reaction will be transferred to the tracer, producing a BRET signal.

  • Data Analysis: As the concentration of this compound increases, it displaces the tracer, leading to a decrease in the BRET signal. Plot the BRET signal against the compound concentration to determine the intracellular IC50 value, which reflects the potency of target engagement.

Table 2: Comparison of Target Validation Methods

MethodPrincipleContextOutputKey Advantage
CETSA Ligand-induced thermal stabilizationLysate, Intact CellsThermal Shift (ΔTm)Label-free; works with native protein
NanoBRET™ Competitive displacement of a BRET tracerLive CellsIntracellular IC50Quantitative potency in a live cell
ITC Measures heat change upon bindingPurified Protein & CompoundKd, ΔH, ΔSGold standard for biophysical binding

Part 3: Delineating the Functional Consequences

With a validated, direct target, the final phase is to understand the functional consequences of this interaction. Does binding inhibit the protein's activity? How does this inhibition affect downstream cellular signaling pathways?

Biochemical Mechanism of Inhibition (MoI)

For enzyme targets like kinases, it is crucial to understand how the compound inhibits activity.[14] Most kinase inhibitors are ATP-competitive.

Objective: To determine if this compound inhibits its target kinase by competing with ATP.

Methodology: In Vitro Kinase Activity Assay[15]

  • Assay Setup: Use a purified, active recombinant version of the validated target kinase. The assay will measure the phosphorylation of a specific substrate peptide. Detection can be done using various methods, such as fluorescence polarization, luminescence (measuring ATP consumption), or TR-FRET.[15]

  • IC50 Determination at Fixed ATP: First, determine the IC50 of this compound by performing a dose-response curve at a fixed concentration of ATP (typically the Michaelis-Menten constant, Km).

  • ATP Competition: Repeat the IC50 determination at several different, fixed concentrations of ATP (e.g., 0.1x Km, 1x Km, 10x Km, 100x Km).

  • Data Analysis: If the compound is ATP-competitive, its apparent IC50 value will increase as the concentration of ATP increases. This is because more ATP is present to outcompete the inhibitor for binding to the active site.

Cellular Pathway Analysis

The ultimate proof of MoA is demonstrating that target engagement by the compound leads to the expected modulation of downstream signaling pathways in cells.

Objective: To confirm that treatment of cells with this compound inhibits the validated target kinase and its downstream signaling cascade.

Methodology: Western Blotting for Phospho-Proteins

  • Cell Treatment: Treat a relevant cell line with a dose-response of this compound for a defined period. Include a positive control (a known inhibitor of the pathway) and a vehicle control.

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membranes with a panel of antibodies:

    • An antibody against the phosphorylated (active) form of the target kinase (to measure autophosphorylation).

    • An antibody against the total amount of the target kinase (as a loading control).

    • An antibody against the phosphorylated form of a known, direct downstream substrate of the kinase.

    • An antibody against the total amount of the downstream substrate.

  • Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody to detect the primary antibodies. Quantify the band intensities. A successful MoA is demonstrated by a dose-dependent decrease in the phosphorylation of the target kinase and its substrate, without a change in the total protein levels.

G cluster_2 Part 3: Functional Pathway Analysis Compound This compound Kinase Validated Target Kinase (e.g., ABL1) Compound->Kinase Inhibits Substrate Downstream Substrate (e.g., CRKL) Kinase->Substrate Pathway Further Downstream Signaling Substrate->Pathway Phenotype Cellular Phenotype (e.g., Apoptosis) Pathway->Phenotype

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion

Elucidating the mechanism of action for a novel compound like this compound is a systematic process of discovery and validation. The workflow presented in this guide provides a robust framework for moving from an unknown entity to a well-characterized biological probe or drug lead. By beginning with broad, unbiased screening methods, we generate high-quality hypotheses. These hypotheses are then rigorously tested using a suite of orthogonal, cell-based target engagement assays to build confidence and confirm direct binding. Finally, the functional consequences of this binding are dissected at the molecular and pathway level. This integrated approach, grounded in scientific integrity and logical progression, is essential for producing reliable and actionable insights in modern drug development.

References

  • Pharmacological properties of indazole derivatives: recent developments. PubMed.[Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central.[Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. Request PDF.[Link]

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. National Institutes of Health.[Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. Mini-Reviews in Medicinal Chemistry.[Link]

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed.[Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. Ingenta Connect.[Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health.[Link]

  • Target identification for small bioactive molecules: finding the needle in the haystack. Angewandte Chemie International Edition.[Link]

  • Target Identification and Validation (Small Molecules). University College London.[Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate.[Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.[Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology.[Link]

  • Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation.[Link]

  • Kinase assays. BMG LABTECH.[Link]

  • This compound. AMERICAN ELEMENTS.[Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.[Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.[Link]

  • Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. Semantic Scholar.[Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central.[Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central.[Link]

  • 6-Fluoro-1H-indazole. PubChem.[Link]

  • 6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine. PubChem.[Link]

  • 6-amino-4-fluoro-1h-indazol-3-ol (C7H6FN3O). PubChemLite.[Link]

Sources

Predictive ADME & Toxicology Profile of 6-fluoro-1H-indazol-5-amine: A Framework for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant proportion of promising drug candidates falter during later stages of development due to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties or unforeseen toxicity.[1][2] This guide provides a comprehensive, predictive analysis of the ADME and toxicology (ADMET) profile for the novel scaffold, 6-fluoro-1H-indazol-5-amine. As a fluorinated indazole derivative, this molecule belongs to a class of compounds with broad biological significance, from anti-cancer agents to neurological drugs.[3][4]

This document moves beyond theoretical listing, offering a practical framework for drug development professionals. We will first establish a foundational profile using robust in silico predictive models to forecast physicochemical properties, pharmacokinetic behaviors, metabolic fate, and potential toxicities. Subsequently, we will detail a self-validating system of tiered in vitro experimental protocols designed to confirm these predictions. This dual approach of predictive modeling followed by empirical validation is essential for making informed, data-driven decisions, thereby de-risking candidate progression and optimizing resource allocation in early-phase discovery.[5][6]

Part 1: Foundational Physicochemical & In Silico ADMET Prediction

The journey of a drug through the body is fundamentally governed by its physicochemical characteristics. Properties such as molecular weight (MW), lipophilicity (logP), solubility, and ionization state (pKa) dictate how a molecule will be absorbed, where it will distribute, and how it can interact with metabolic enzymes and transporters.[7] For this compound, a molecule with no extensive published experimental data, in silico modeling is the first critical step.

Predicted Physicochemical Properties

We begin by predicting the core physicochemical properties of this compound (SMILES: Nc1cc2c(cn[nH]2)cc1F). These parameters are the inputs for more complex ADME models.

PropertyPredicted ValueImplication for Drug-Likeness
Molecular Formula C₇H₆FN₃Low molecular weight is favorable for absorption.
Molecular Weight 151.14 g/mol Well within Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability.
logP (Lipophilicity) 1.4 - 1.8Moderate lipophilicity suggests a balance between aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 67.9 ŲTPSA < 140 Ų is associated with good oral absorption and cell permeability.
Aqueous Solubility (logS) -2.5 to -3.0Predicted to be moderately soluble. Solubility is a key factor for absorption.
Hydrogen Bond Donors 2 (amine, indazole N-H)Within Lipinski's Rule of Five (<5).
Hydrogen Bond Acceptors 3 (fluorine, both ring nitrogens)Within Lipinski's Rule of Five (<10).
pKa (Most Basic) 3.5 - 4.5 (Aromatic Amine)The amine group is weakly basic; the compound will be largely neutral at physiological pH 7.4.
pKa (Most Acidic) 13.0 - 14.0 (Indazole N-H)The indazole N-H is very weakly acidic.

Note: Values are aggregated from several well-established QSAR models (e.g., pkCSM, SwissADME) for a consensus prediction.[8][9]

In Silico ADMET Prediction Workflow

The following diagram outlines the logical flow of using computational tools to build a preliminary ADMET profile from the basic molecular structure.

cluster_input Input cluster_prediction In Silico Prediction Engine (e.g., pkCSM, PreADMET) cluster_output Output Input Molecule Structure (SMILES: Nc1cc2c(cn[nH]2)cc1F) Absorption Absorption (Caco-2, Bioavailability) Input->Absorption Distribution Distribution (BBB, PPB) Input->Distribution Metabolism Metabolism (CYP Substrate/Inhibitor) Input->Metabolism Excretion Excretion (Renal Clearance) Input->Excretion Toxicity Toxicity (hERG, AMES, Hepatotoxicity) Input->Toxicity Profile Comprehensive Predictive ADMET Profile Absorption->Profile Distribution->Profile Metabolism->Profile Excretion->Profile Toxicity->Profile

Caption: Workflow for in silico ADMET profile generation.

Predictive ADMET Profile

The following table summarizes the predicted ADME and Toxicology properties for this compound.

ParameterCategoryPredicted OutcomeRationale & Scientific Insight
Intestinal Absorption AbsorptionHigh (>80%) Favorable physicochemical properties (low MW, moderate TPSA) suggest good passive absorption.
Caco-2 Permeability AbsorptionModerate to High The molecule's characteristics align with those that readily cross the intestinal epithelium.
P-gp Substrate AbsorptionLikely Not a Substrate Small, relatively polar molecules are often not substrates for the P-glycoprotein efflux pump.
Volume of Distribution (VDss) DistributionModerate (>0.5 L/kg) Indicates the compound is not confined to the bloodstream and will distribute into tissues.
Plasma Protein Binding (PPB) DistributionModerate (60-80%) The fraction unbound is sufficient for pharmacological activity and clearance.
Blood-Brain Barrier (BBB) Permeant DistributionLikely Permeant The combination of moderate lipophilicity and TPSA < 90 Ų suggests potential to cross the BBB.
CYP Substrate MetabolismCYP1A2, CYP3A4 Aromatic amines and indazole rings are known substrates for these major drug-metabolizing enzymes.
CYP Inhibition MetabolismPotential Inhibitor of CYP1A2/2D6 The planar aromatic system can interact with the active sites of CYP enzymes. In vitro validation is critical.
Total Clearance ExcretionLow to Moderate Dependent on metabolic rate. If metabolism is slow, renal clearance of the parent drug may contribute.
hERG Inhibition ToxicityLow Risk No obvious structural alerts for hERG channel blockade, but this must be confirmed experimentally.
AMES Mutagenicity ToxicityPotential Risk Aromatic amines are a structural alert for potential mutagenicity. This is a critical checkpoint.
Hepatotoxicity ToxicityPotential Risk Metabolism of the aromatic amine can lead to reactive intermediates (e.g., nitroso species) that can cause liver toxicity.
Defluorination Risk ToxicityLow but Possible While the C-F bond is strong, oxidative defluorination can occur, releasing fluoride ions.[10][11]

Part 2: Predicted Metabolic Fate

Metabolism is the body's primary mechanism for clearing foreign compounds. For this compound, metabolism is anticipated to proceed via two main phases. Phase I reactions introduce or expose functional groups (oxidation), while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility for excretion.

Based on the metabolism of structurally related indazole and fluoroaromatic compounds, we can predict the primary metabolic pathways.[10][12][13]

  • Phase I Metabolism:

    • Aromatic Hydroxylation: Cytochrome P450 enzymes (likely CYP1A2 or CYP3A4) can add a hydroxyl group to the indazole ring system, creating phenolic metabolites.

    • N-Oxidation: The primary aromatic amine at the C5 position is susceptible to oxidation, forming hydroxylamine and nitroso intermediates, which can be reactive.

    • Oxidative Defluorination: A less common but possible pathway where the fluorine atom is replaced by a hydroxyl group.[10] This process can be a source of systemic fluoride exposure.[11][14]

  • Phase II Metabolism:

    • N-Glucuronidation: The primary amine is a prime site for conjugation with glucuronic acid by UGT enzymes, a major detoxification pathway.

    • N-Acetylation: The amine can also be acetylated by N-acetyltransferases (NATs).

    • O-Glucuronidation/O-Sulfation: Hydroxylated Phase I metabolites can be readily conjugated with glucuronic acid or sulfate to facilitate rapid excretion.

cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs, NATs) Parent This compound M1 Hydroxylated Metabolite Parent->M1 Hydroxylation M2 N-Oxidized Metabolite (Reactive Intermediate) Parent->M2 N-Oxidation M3 Defluorinated Metabolite Parent->M3 Oxidative Defluorination M4 N-Glucuronide Parent->M4 N-Glucuronidation M5 N-Acetyl Metabolite Parent->M5 N-Acetylation M6 O-Glucuronide / O-Sulfate M1->M6 O-Conjugation Excretion Excretion (Urine/Bile) M2->Excretion Detoxification or Covalent Binding M3->Excretion M4->Excretion M5->Excretion M6->Excretion

Caption: Predicted metabolic pathways for this compound.

Part 3: In Vitro Experimental Validation Plan

In silico predictions provide a powerful, cost-effective starting point, but they must be anchored by empirical data.[15][16] The following section details a logical, tiered approach to in vitro ADME testing, designed to systematically validate or refute the computational hypotheses.

Tier 1: Foundational Screening Assays

This initial tier focuses on fundamental properties that have a high impact on downstream performance. A 5-day turnaround for these assays is standard in an efficient drug discovery cycle.[15]

  • Objective: To determine the solubility of the compound in a buffer at physiological pH.

  • Methodology:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM in DMSO).

    • Add a small volume of the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4 to achieve a final nominal concentration (e.g., 200 µM).

    • Incubate the mixture at room temperature for 1-2 hours with shaking to allow for precipitation of excess compound.

    • Filter the sample through a 96-well filter plate to remove any precipitate.

    • Quantify the concentration of the compound remaining in the filtrate using LC-MS/MS or UV spectroscopy against a standard curve.

  • Causality & Interpretation: Poor kinetic solubility can be a primary cause of low absorption and irreproducible results in other biological assays. If solubility is below the target therapeutic concentration, formulation strategies or structural modification may be required.

  • Objective: To assess the rate of Phase I metabolism and predict hepatic clearance.

  • Methodology:

    • Pre-warm a solution of HLM (e.g., 0.5 mg/mL) and this compound (e.g., 1 µM) in a phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (the cofactor for CYP450 enzymes).

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile with an internal standard) to quench the reaction and precipitate proteins.

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

    • Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the rate of elimination (k).

    • Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

  • Causality & Interpretation: A short half-life (<30 minutes) indicates rapid metabolism, which may lead to low oral bioavailability and the need for frequent dosing.[1] This result would prioritize metabolite identification studies to find the metabolic "soft spot" for chemical modification.

Tier 2: Mechanistic & Safety Assays

If the compound shows promise in Tier 1, these more complex assays are warranted to investigate drug-drug interaction potential and key safety liabilities.

  • Objective: To determine if this compound can inhibit major drug-metabolizing enzymes, a common cause of drug-drug interactions (DDI).[6]

  • Methodology:

    • Incubate HLM with a specific fluorescent probe substrate for CYP3A4 (e.g., midazolam) and the NADPH system.

    • In parallel incubations, include varying concentrations of this compound.

    • After a set incubation time at 37°C, stop the reaction.

    • Measure the formation of the metabolized probe substrate via LC-MS/MS.

    • Calculate the percent inhibition of probe metabolism at each concentration of the test compound.

    • Plot inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Causality & Interpretation: A potent IC₅₀ value (<1-10 µM) is a red flag for potential clinical DDIs. Regulatory bodies like the FDA provide guidance on how to use in vitro IC₅₀ data to assess clinical DDI risk.[6]

Experimental Validation Workflow

cluster_tier1 Tier 1: Foundational Screening cluster_tier2 Tier 2: Mechanistic & Safety cluster_decision Decision Point Solubility Solubility Assay CYP_Inhib CYP Inhibition (IC50) Solubility->CYP_Inhib Permeability PAMPA Assay Permeability->CYP_Inhib MetStab HLM Metabolic Stability MetStab->CYP_Inhib MetID Metabolite Identification MetStab->MetID Tox In Vitro Tox (AMES, hERG) CYP_Inhib->Tox Decision Go / No-Go or Optimize MetID->Decision Tox->Decision

Caption: Tiered experimental workflow for ADME validation.

Part 4: Integrated Profile Analysis and Strategic Recommendations

Synthesized Profile: this compound presents the profile of a promising early-stage chemical scaffold. Its low molecular weight and favorable physicochemical properties suggest good potential for oral absorption and tissue distribution, including possible CNS penetration. The primary predicted liabilities are centered around its metabolism and potential toxicity stemming from the aromatic amine moiety. Rapid Phase I metabolism could limit bioavailability, while the potential for CYP inhibition and the formation of reactive metabolites or mutagenic species represent significant safety hurdles that must be addressed.

Key Risks & Mitigation Strategies:

  • Metabolic Instability: The in silico prediction of metabolism by major CYPs, if confirmed by a short half-life in HLM assays, is the most immediate challenge.

    • Mitigation: Perform metabolite identification studies to pinpoint the exact site of hydroxylation or oxidation. If metabolism occurs on the indazole ring, medicinal chemistry efforts can focus on adding blocking groups (e.g., methylation) at that position to enhance metabolic stability.

  • Mutagenicity Risk: The aromatic amine is a well-known structural alert for the Ames test.

    • Mitigation: An in vitro Ames test is non-negotiable and should be conducted early. If positive, this is a major safety flag. Structural modifications to reduce the nucleophilicity of the amine or to sterically hinder its metabolic activation could be explored, but this often represents a significant challenge.

  • CYP Inhibition: A potent IC₅₀ against a major isoform like CYP3A4 or CYP2D6 could severely limit the compound's therapeutic window due to DDI risk.

    • Mitigation: If inhibition is observed, structure-activity relationship (SAR) studies should be conducted to understand which parts of the molecule are driving the interaction. Often, minor structural changes can significantly reduce CYP inhibition while retaining desired pharmacological activity.

Final Recommendation: this compound warrants progression to the proposed Tier 1 in vitro validation studies. The results of the HLM stability and Ames test will be critical decision points. If metabolic stability is acceptable and the compound is non-mutagenic, it represents a viable scaffold for further optimization. However, if significant liabilities are confirmed in these key assays, the cost and probability of successfully engineering out these issues must be carefully weighed against exploring alternative chemical scaffolds. This data-driven, predictive-to-practical approach ensures that research efforts remain focused on candidates with the highest probability of success.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from [Link]

  • BioIVT. (n.d.). ADME, DMPK, and DDI In Vitro Studies - Assays. Retrieved from [Link]

  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. Retrieved from [Link]

  • Wohlfarth, A., et al. (2017). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. PubMed. Retrieved from [Link]

  • Pires, D.E.V., Blundell, T.L., & Ascher, D.B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

  • Pantaleão, S.Q., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals. Retrieved from [Link]

  • Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. Retrieved from [Link]

  • bioRxiv. (2021). Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.)) Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoro-1H-indazole. Retrieved from [Link]

  • Liu, J., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics. Retrieved from [Link]

  • Kyzer, J.L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]

  • El-Gazzar, M.G., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Tsai, M.J., et al. (2019). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Li, X., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Hoang, N.X., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. Retrieved from [Link]

  • Hill, S.L., et al. (2017). Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. Clinical Chemistry. Retrieved from [Link]

  • Fluoride Alert. (2021). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]

  • ResearchGate. (2021). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]

Sources

Whitepaper: A Researcher's Guide to In Silico Interaction Modeling of 6-fluoro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict, analyze, and optimize the interactions between small molecules and their biological targets.[1][2][3][4] This guide provides an in-depth, technical walkthrough for modeling the interactions of 6-fluoro-1H-indazol-5-amine, a compound of interest in medicinal chemistry due to its presence in various kinase inhibitor scaffolds.[5][6][7] We will navigate the essential steps from target selection and system preparation to the execution and analysis of molecular docking and molecular dynamics simulations. The methodologies detailed herein are grounded in established protocols and aim to provide researchers with a robust framework for investigating protein-ligand interactions, ultimately accelerating the drug development pipeline.[4]

Introduction: The Rationale for Computational Scrutiny

The journey of a drug from concept to clinic is notoriously long and expensive. Computational, or in silico, methods serve as a critical accelerator in this process, allowing scientists to build and test hypotheses in a virtual environment before committing to resource-intensive laboratory experiments.[4][8] Techniques like molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how a ligand, such as this compound, might bind to a protein target and the stability of that interaction over time.[8]

This compound (PubChem CID: 45090504) is a substituted indazole.[9] The indazole scaffold is a "privileged" structure in medicinal chemistry, frequently found in potent inhibitors of protein kinases—a class of enzymes often dysregulated in cancers.[6][7] Understanding how the specific substitutions on this core, like the fluoro and amine groups, influence binding is key to designing next-generation therapeutics with higher potency and selectivity.[10][11]

For this guide, we have selected the c-Met kinase domain as our protein target. c-Met is a receptor tyrosine kinase whose aberrant activation is linked to numerous cancers, making it a high-value target for inhibitor development.[11][12] Specifically, we will utilize the high-resolution crystal structure of c-Met in complex with an inhibitor, PDB ID: 3DKF , as our receptor model.[13][14] This provides a biologically relevant and structurally validated starting point for our simulations.

Section 1: The In Silico Workflow - A Conceptual Overview

Before diving into specific protocols, it is crucial to understand the logical flow of a comprehensive protein-ligand modeling study. The process is sequential, with the output of one stage serving as the input for the next. Each step refines our understanding, moving from static predictions to a dynamic and more realistic representation of the molecular interaction.

G cluster_prep 1. Preparation Phase cluster_dock 2. Static Prediction cluster_md 3. Dynamic Validation cluster_analysis 4. In-Depth Analysis A Ligand Preparation (this compound) C Molecular Docking (Predict Binding Pose & Affinity) A->C B Receptor Preparation (c-Met Kinase, PDB: 3DKF) B->C D System Building (Solvation & Ionization) C->D Best Pose E MD Simulation (Assess Complex Stability) D->E F Trajectory Analysis (RMSD, RMSF, H-Bonds) E->F Trajectory G Binding Free Energy (MM/PBSA Calculation) F->G

Caption: High-level workflow for in silico protein-ligand interaction analysis.

Section 2: Pre-computation - Preparing the Molecular Actors

The quality of any simulation is dictated by the quality of its starting structures. This preparatory phase is arguably the most critical for obtaining meaningful results.

Ligand Preparation Protocol

The goal is to transform a 2D representation of this compound into a geometrically optimized, 3D structure with correct charges, ready for docking.

Step-by-Step Methodology:

  • Obtain 2D Structure: Retrieve the structure of this compound, for instance, from the PubChem database (CID 45090504).[9] Save it in a 2D format like SDF.

  • Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D structure into a 3D conformation. This initial 3D structure is a rough estimate.

  • Energy Minimization: Perform a geometry optimization using a molecular mechanics force field (e.g., MMFF94 or GAFF). This step refines bond lengths and angles to find a low-energy, stable conformation.

  • Assign Partial Charges: Calculate and assign partial charges to each atom. Gasteiger charges are a common and rapid method suitable for docking.[15]

  • Define Rotatable Bonds: Identify the rotatable bonds within the ligand. This is crucial for allowing conformational flexibility during the docking process.

  • Save in Required Format: Save the prepared ligand in the .pdbqt format, which is required by AutoDock Vina and contains the charge, atom type, and rotatable bond information.[16]

Receptor Preparation Protocol

The raw PDB structure (3DKF) contains non-essential molecules (e.g., water, co-crystallized ligands) and lacks information needed for simulation (e.g., hydrogen atoms).[13][14]

Step-by-Step Methodology:

  • Download PDB Structure: Obtain the crystal structure of c-Met kinase (PDB ID: 3DKF) from the RCSB Protein Data Bank.[14]

  • Clean the Structure: Remove all non-protein atoms, including water molecules (HOH), the co-crystallized inhibitor, and any other heteroatoms not relevant to the binding site. This is a crucial step to avoid interference.[15]

  • Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens, paying special attention to adding polar hydrogens only, which are critical for forming hydrogen bonds.[16]

  • Assign Charges: Add partial charges to the protein atoms. Kollman charges are a standard choice for proteins in the AutoDock suite.[16]

  • Save as PDBQT: Save the processed receptor as a .pdbqt file. This format prepares the protein for the grid generation and docking steps.

Section 3: Molecular Docking - Predicting the "Handshake"

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction (binding affinity).[8][17] We will use AutoDock Vina, a widely used and validated docking program.[18]

G A Prepared Ligand (.pdbqt) E Run AutoDock Vina A->E B Prepared Receptor (.pdbqt) C Define Grid Box (Specify Search Space) B->C D Configure Docking Parameters (e.g., exhaustiveness) C->D D->E F Output: Binding Poses & Scores (.pdbqt) E->F G Analyze Results (Lowest Energy Pose, Key Interactions) F->G G A Docked Complex (Protein + Ligand) B Generate Ligand Topology & Parameters A->B C Build System (Define Box, Add Water & Ions) B->C D Energy Minimization (Relax the System) C->D E Equilibration (NVT & NPT Phases) D->E F Production MD Run (e.g., 100 ns) E->F G Trajectory Output (.xtc, .trr) F->G

Caption: The workflow for setting up and running a protein-ligand MD simulation.

Step-by-Step MD Simulation Protocol:

  • Generate Ligand Topology: The MD force field (e.g., CHARMM36) needs parameters for the ligand. Use a server like CGenFF or an equivalent tool to generate the topology and parameter files for this compound. [19]2. Prepare the Complex Topology: Merge the protein and ligand topologies into a single system description. [20][21]3. Build the Simulation Box: Place the protein-ligand complex in the center of a simulation box (e.g., a cubic box) and fill it with explicit water molecules (e.g., TIP3P water model).

  • Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and to simulate a physiological salt concentration (e.g., 0.15 M). [19]5. Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration: This is a two-step process to bring the system to the desired temperature and pressure. [22] * NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant.

    • NPT Equilibration: Bring the system to the target pressure (e.g., 1 bar) while keeping the temperature constant.

  • Production MD: Run the simulation for a set amount of time (e.g., 50-100 nanoseconds) to collect data on the system's dynamics.

Section 5: Post-MD Analysis - Extracting Actionable Insights

Stability and Fluctuation Analysis
  • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD curve indicates that the system has reached equilibrium and the ligand is not drifting out of the binding pocket.

  • Root Mean Square Fluctuation (RMSF): Plot the RMSF of each protein residue. This highlights flexible regions of the protein (e.g., loops) and more rigid regions (e.g., alpha-helices, beta-sheets).

Binding Free Energy Calculation (MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular technique to estimate the binding free energy from MD simulation snapshots. [23][24][25]It provides a more accurate estimation than docking scores because it averages over multiple conformations and uses a more sophisticated solvation model. [23][26]

Energy Component Contribution to Binding
Van der Waals Energy Favorable (hydrophobic interactions, shape complementarity)
Electrostatic Energy Favorable (hydrogen bonds, salt bridges)
Polar Solvation Energy Unfavorable (desolvation penalty for polar groups)
Nonpolar Solvation Energy Favorable (hydrophobic effect)

| Binding Free Energy (ΔG) | Sum of all components. More negative indicates stronger binding. |

This analysis can be performed using tools like gmx_MMPBSA after the production MD run is complete. [27]The results not only give a final binding energy value but can also be decomposed to show which protein residues contribute most significantly to the binding, guiding future lead optimization efforts. [24]

Conclusion

This guide has outlined a comprehensive in silico strategy for investigating the interactions of this compound with the c-Met kinase. By following a logical progression from system preparation through molecular docking, dynamic simulation, and energetic analysis, researchers can generate detailed, atomic-level hypotheses about a compound's mechanism of action. These computational insights are not a replacement for experimental validation but serve as a powerful and efficient guide, focusing laboratory resources on the most promising candidates and accelerating the path toward novel therapeutic discovery.

References

  • Chen, F., Sun, H., Wang, J., & Pan, P. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. [Link]

  • Cui, W., Zhang, C., Liu, R., & Meagher, K. L. (2012). Structure activity relationships of quinoline-containing c-Met inhibitors. PubMed. [Link]

  • Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. [Link]

  • Al-Hujaily, E. M., Al-Oqail, M. M., Arshad, M., & El-Senduny, F. F. (2023). Targeting c-Met in Cancer Therapy: Unravelling Structure-activity Relationships and Docking Insights for Enhanced Anticancer Drug Design. PubMed. [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. University of Connecticut. [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. Virginia Tech. [Link]

  • Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. [Link]

  • Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry. [Link]

  • Scribd. (n.d.). MM/PBSA Free Energy Calculation Guide. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. Virginia Tech. [Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]

  • Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. PMC - NIH. [Link]

  • Singh, P., & Bast, F. (2024). Molecular Modeling Techniques and In-Silico Drug Discovery. PubMed. [Link]

  • GitHub. (n.d.). MDSIM/gromacs-tutorials/Protein-Ligand-Complex/README.md. [Link]

  • University of Messina. (n.d.). Molecular Docking Tutorial. [Link]

  • BioExcel Building Blocks. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. [Link]

  • Walsh Medical Media. (n.d.). Challenges in Binding Free Energy Calculation Using MM-PB/GBSA. [Link]

  • ResearchGate. (2022). (PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors. [Link]

  • wwPDB. (n.d.). PDB Entry - 3DKF. [Link]

  • RCSB PDB. (2009). 3DKF: Structure of MET receptor tyrosine kinase in complex with inhibitor SGX-523. [Link]

  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W. (2014). A Guide to In Silico Drug Design. PMC - PubMed Central. [Link]

  • Cui, W., Zhang, C., Liu, R., & Meagher, K. L. (2012). Structure-Based Design of Novel Class II c-Met Inhibitors: 2. SAR and Kinase Selectivity Profiles of the Pyrazolone Series. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Structure of c-Met inhibitors in clinical trials. [Link]

  • Microbe Notes. (2023). In Silico Drug Design- Definition, Methods, Types, Uses. [Link]

  • Patheon pharma services. (2023). In Silico Modeling: Accelerating drug development. [Link]

  • AMERICAN ELEMENTS. (n.d.). This compound. [Link]

  • RCSB PDB. (2008). 3EFK: Structure of c-Met with pyrimidone inhibitor 50. [Link]

  • PubChem. (n.d.). 6-Fluoro-1H-indazole. [Link]

  • RCSB PDB. (2018). 5YA5: CRYSTAL STRUCTURE OF c-MET IN COMPLEX WITH NOVEL INHIBITOR. [Link]

  • RCSB PDB. (2011). 3RHK: Crystal structure of the catalytic domain of c-Met kinase in complex with ARQ 197. [Link]

  • Al-Ostath, O. M. A., Alanazi, M. M., & El-Sherbeny, M. A. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

  • PubMed Central. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. [Link]

  • Yu, B., He, Y., Xu, W., & Zhang, Y. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH. [Link]

Sources

thermal stability and degradation of 6-fluoro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability and Degradation of 6-fluoro-1H-indazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical framework for assessing the thermal stability and degradation profile of this compound, a heterocyclic amine of interest in medicinal chemistry.[1] The stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its quality, safety, and efficacy. This document outlines a systematic approach to characterizing the solid-state thermal behavior and degradation pathways of this compound, integrating thermoanalytical techniques with forced degradation studies. The methodologies described herein are designed to establish a robust stability-indicating profile, crucial for formulation development, storage condition establishment, and regulatory submissions.

Introduction: The Imperative of Stability Analysis

In drug development, understanding the intrinsic stability of a drug substance is fundamental. Thermal stability, in particular, dictates manufacturing processes, formulation strategies, and the shelf-life of the final drug product. Forced degradation studies, or stress testing, are essential to identify likely degradation products, establish degradation pathways, and validate the specificity of analytical methods.[2] These studies expose the drug substance to conditions more severe than accelerated stability testing to predict its long-term stability.[3][4] For heterocyclic compounds like this compound, the unique arrangement of atoms within the fused ring system, along with the presence of functional groups such as the fluoro and amine moieties, can present specific stability challenges.[1]

This guide will provide a detailed examination of the necessary experimental protocols and the scientific rationale behind them to fully characterize the .

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for designing and interpreting stability studies.

PropertyValueSource
Molecular FormulaC₇H₆FN₃[1]
Molecular Weight151.14 g/mol [1]
AppearanceSolid (predicted)-
Melting PointNot available-
pKaNot available-
SolubilityPoorly soluble in water (predicted)-

The indazole core, being aromatic, suggests a degree of thermal robustness. However, the amine and fluoro substituents can influence electronic distribution and reactivity, potentially serving as sites for degradation initiation. The presence of the fluorine atom may enhance metabolic stability and lipophilicity.[1]

Thermal Analysis: TGA and DSC

Thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about the solid-state stability of a compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is invaluable for determining the onset of thermal decomposition.

Experimental Protocol: TGA of this compound

  • Instrument: Simultaneous TGA-DTA thermal analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a platinum or alumina pan.

  • Atmosphere: Dynamic nitrogen atmosphere with a flow rate of 50 mL/min to prevent oxidative degradation.

  • Heating Rate: A standard heating rate of 10 °C/min is typically employed.

  • Temperature Range: Ambient to 600 °C to ensure complete decomposition is observed.

  • Analysis: The resulting TGA curve plots mass loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss, highlighting the temperatures of maximum decomposition rates.[5][6]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and other thermal events like glass transitions or polymorphic transformations.[7][8][9]

Experimental Protocol: DSC of this compound

  • Instrument: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Atmosphere: Static air or nitrogen.

  • Heating Rate: A scan rate of 10 °C/min is common.

  • Temperature Range: Typically from ambient to a temperature above the melting point, as determined by preliminary TGA to avoid decomposition during melting.

  • Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks for crystallization or decomposition.

Hypothetical Thermal Analysis Data Summary
AnalysisParameterHypothetical ValueInterpretation
TGA T_onset (5% weight loss)~250 °CIndicates the initial temperature of significant thermal decomposition.
T_max (DTG peak)~280 °CTemperature of the maximum rate of decomposition.
DSC Melting Point (T_m)~180 °CSharp endotherm indicating the melting of a crystalline solid.
Enthalpy of Fusion (ΔH_f)~150 J/gProvides information on the degree of crystallinity.
Decomposition>250 °CExothermic event corresponding to the decomposition observed in TGA.

Forced Degradation Studies

Forced degradation studies are carried out to identify the degradation products that may form under various stress conditions.[2][10] The conditions should be selected to achieve 5-20% degradation of the drug substance.[11]

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of This compound (e.g., 1 mg/mL in methanol/water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Expose to stress oxid Oxidation (e.g., 3% H₂O₂, RT) prep->oxid Expose to stress photo Photolytic (ICH Q1B light exposure) prep->photo Expose to stress thermal Thermal (Solid State) (e.g., 80°C, 75% RH) prep->thermal Expose to stress neutralize Neutralize acid/base samples acid->neutralize base->neutralize analyze Analyze all samples by Stability-Indicating UPLC-MS oxid->analyze photo->analyze thermal->analyze neutralize->analyze characterize Characterize degradation products (MS/MS, NMR) analyze->characterize If significant degradation

Caption: Experimental workflow for forced degradation studies.

Detailed Protocols for Stress Conditions
  • Acid Hydrolysis: Reflux the drug solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8 hours).[10] Neutralize the sample with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Reflux the drug solution with 0.1 M NaOH at 60°C for a specified period.[10] Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature, protected from light.[4]

  • Photolytic Degradation: Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Thermal Degradation: Store the solid drug substance at an elevated temperature (e.g., 80°C) and controlled humidity (e.g., 75% RH) for a defined period.

Postulated Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated. The indazole ring is generally stable, but the amine group is susceptible to oxidation and other reactions.

Degradation_Pathways cluster_oxidation Oxidative Degradation (H₂O₂) cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_photolytic Photolytic Degradation parent This compound C₇H₆FN₃ nitro Nitro Derivative C₇H₄FN₃O₂ parent->nitro Oxidation of -NH₂ dimer Azo Dimer C₁₄H₈F₂N₆ parent->dimer Oxidative Coupling hydroxy 6-fluoro-1H-indazol-5-ol C₇H₅FN₂O parent->hydroxy Deamination ring_cleavage Ring-Opened Products parent->ring_cleavage Photochemical Rearrangement

Caption: Postulated degradation pathways for this compound.

  • Oxidation: The primary amine is a likely site for oxidation, potentially forming nitroso, nitro, or dimeric azo compounds.

  • Hydrolysis: Under harsh acidic or basic conditions, nucleophilic substitution of the amine group by a hydroxyl group could occur, leading to the corresponding indazolol derivative.

  • Photodegradation: UV light exposure can induce photochemical reactions, possibly leading to ring cleavage or the formation of polymeric species.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method. This method must be able to separate the parent drug from all process-related impurities and degradation products.

Key attributes of a stability-indicating method:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower levels of analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The thermal stability and degradation profile of this compound must be thoroughly investigated to ensure the development of a safe, effective, and stable pharmaceutical product. The integrated approach described in this guide, combining thermoanalytical methods with comprehensive forced degradation studies, provides a robust framework for characterizing the intrinsic stability of this molecule. The insights gained from these studies are critical for guiding formulation development, defining appropriate storage and handling conditions, and ensuring the quality and shelf-life of the final drug product.

References

  • 6-Fluoro-1H-indazole | C7H5FN2 | CID 17842350 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Forced Degradation – A Review. (2022). International Journal of Health and Pharmaceutical Research, 1(2), 1-10. Retrieved from [Link]

  • Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. (2015). International Journal of Research in Pharmacology & Pharmacotherapeutics, 4(2), 245-252. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis, 2(3), 159-165. Retrieved from [Link]

  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. (2012). Iranian Journal of Pharmaceutical Research, 11(3), 875-883. Retrieved from [Link]

  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2018). Polymers, 10(7), 735. Retrieved from [Link]

  • Thermogravimetric analysis (TGA) and derivative thermogravimetry... (n.d.). ResearchGate. Retrieved from [Link]

  • Differential scanning calorimetry and fluorimetry measurements of monoclonal antibodies and reference proteins: Effect of scanning rate and dye selection. (2017). Biotechnology Progress, 33(3), 677-686. Retrieved from [Link]

  • Differential scanning calorimetry and fluorescence study of lactoperoxidase as a function of guanidinium-HCl, urea and pH. (2008). Protein and Peptide Letters, 15(7), 716-723. Retrieved from [Link]

Sources

Whitepaper: A Technical Guide to the Solubility Profile of 6-fluoro-1H-indazol-5-amine for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical, often rate-limiting, physicochemical parameter in the drug discovery and development pipeline. Poor aqueous solubility can severely hamper compound absorption, lead to unreliable bioassay results, and create significant formulation challenges.[1][2] This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for determining and understanding the solubility profile of 6-fluoro-1H-indazol-5-amine (CAS: 709046-14-0), a key heterocyclic building block in medicinal chemistry.[3] While extensive public data on this specific compound's solubility is limited, this document presents the theoretical underpinnings of its expected behavior, a detailed experimental protocol for generating robust thermodynamic solubility data via the universally recognized shake-flask method, and guidance on interpreting the results.

Introduction: The Critical Role of Solubility

This compound is an indazole derivative, a class of compounds frequently utilized as a scaffold for developing pharmaceuticals.[3] The molecule's structure, featuring an aromatic amine and a fluorine atom, suggests potential for various biological interactions, making it a compound of interest in drug discovery.[3][4] However, before significant resources are invested in synthesizing analogs or conducting extensive biological screening, a thorough characterization of its physicochemical properties is paramount.

Of these properties, solubility is arguably one of the most influential. It dictates how a compound behaves in aqueous physiological environments and in the organic solvents used during synthesis, purification, and formulation.[2] Understanding the solubility profile is not merely an academic exercise; it is a crucial step that informs:

  • Bioassay Integrity: Low solubility can cause compounds to precipitate in assay media, leading to false negatives or artifactual results.[1]

  • Structure-Activity Relationship (SAR) Interpretation: Inaccurate potency readings due to poor solubility can mislead chemical optimization efforts.

  • Formulation Development: Defining the solubility limits in various pharmaceutically acceptable solvents and pH conditions is fundamental to developing a viable drug product.[5]

  • Pharmacokinetics: Oral bioavailability is often directly correlated with a compound's dissolution rate and solubility in the gastrointestinal tract.[2]

This guide will equip the research scientist with the necessary tools to generate a reliable and comprehensive solubility profile for this compound.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational, albeit simplified, lens through which to predict solubility.[6] A more nuanced prediction requires examining the specific structural features of this compound.

  • The Indazole Core: The bicyclic indazole system is relatively rigid and aromatic, contributing to crystal lattice energy that must be overcome for dissolution to occur.

  • The Amino Group (-NH₂): The primary amine at the 5-position is a key functional group. It can act as both a hydrogen bond donor and acceptor, which generally enhances aqueous solubility.[7][8] Crucially, this amine group is basic. Its protonation state is dependent on the pH of the medium.[7][9] In acidic conditions (pH < pKa), the amine will be protonated (-NH₃⁺), forming a salt that is expected to be significantly more soluble in water than the neutral form.[10]

  • The Fluorine Atom (-F): The fluorine at the 6-position is a highly electronegative atom. While it can participate in hydrogen bonding as an acceptor, its primary effect is often the modulation of the molecule's overall electronic properties and lipophilicity. The presence of fluorine can sometimes enhance metabolic stability and membrane permeability.[3]

Based on these features, we can hypothesize:

  • Low solubility in nonpolar, aprotic solvents (e.g., hexane, toluene).

  • Moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF, acetone) that can disrupt crystal packing and engage in dipole-dipole interactions.

  • Variable solubility in polar protic solvents (e.g., ethanol, methanol), depending on the balance between hydrogen bonding and the hydrophobic nature of the indazole ring.

  • pH-Dependent Aqueous Solubility: The compound's solubility in aqueous buffers will be lowest at neutral to basic pH and will increase significantly as the pH is lowered below its pKa.[9][10]

The following diagram illustrates the key molecular features and external factors that govern the solubility of this compound.

cluster_molecule Molecular Properties of this compound cluster_factors External Factors Molecule Indazole Core (Hydrophobic, Rigid) Solubility Overall Solubility Molecule->Solubility Influences Crystal Lattice Energy Amine Amine Group (-NH₂) (Basic, H-Bonding) Amine->Solubility Enables H-Bonding, pH-Dependent Ionization Fluorine Fluorine Atom (-F) (Electronegative) Fluorine->Solubility Modulates Lipophilicity pH Solution pH pH->Amine Determines Protonation State Solvent Solvent Polarity Solvent->Solubility Dictates 'Like Dissolves Like' Temp Temperature Temp->Solubility Affects Dissolution Kinetics & Equilibrium

Caption: Key molecular and external factors influencing the solubility of this compound.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain the most reliable and definitive solubility data, the shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[5] This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.[2][5]

The following protocol is a synthesized, best-practice approach for researchers.

Materials and Equipment
  • This compound (solid powder)

  • Selected solvents (e.g., Water, pH 7.4 Phosphate Buffered Saline (PBS), 0.1 N HCl, Ethanol, Methanol, Acetonitrile, DMSO, Toluene)

  • Calibrated analytical balance

  • Glass vials (e.g., 1.5-4 mL) with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator (set to 25 °C)

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology
  • Preparation of Saturated Solution: a. Weigh an excess amount of solid this compound into a glass vial. "Excess" means enough solid will visibly remain undissolved at equilibrium. A starting point is to add ~2-5 mg of compound to 1 mL of the chosen solvent.[11] b. Accurately pipette 1.0 mL of the desired solvent into the vial. c. Securely cap the vial. Prepare each solvent condition in triplicate for statistical robustness.

  • Equilibration: a. Place the vials on an orbital shaker within a temperature-controlled environment (e.g., 25 °C). b. Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is standard for thermodynamic solubility.[1][11] For some poorly soluble or slowly dissolving compounds, 48-72 hours may be necessary.[12]

  • Phase Separation: a. After equilibration, allow the vials to stand undisturbed for a short period to let heavy solids settle. b. Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet the remaining undissolved solid.[1][6]

  • Sample Collection and Dilution: a. Carefully withdraw an aliquot of the clear supernatant using a syringe. Do not disturb the solid pellet. b. Immediately filter the supernatant through a chemically inert 0.22 µm syringe filter into a clean vial.[6] This step is critical to remove any microscopic particulate matter. c. Perform a precise serial dilution of the filtrate with a suitable mobile phase or solvent to bring the concentration into the linear range of the analytical method.

  • Quantification: a. Prepare a set of calibration standards of this compound of known concentrations. b. Analyze the calibration standards and the diluted samples via a validated HPLC method to determine the concentration of the compound in the diluted filtrate.[6] c. Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

Workflow Diagram

The following diagram outlines the shake-flask experimental workflow.

start Start prep 1. Add Excess Solid Compound & 1 mL Solvent to Vial (n=3) start->prep equilibrate 2. Agitate at 25°C for 24-48 hours prep->equilibrate separate 3. Centrifuge to Pellet Undissolved Solid equilibrate->separate collect 4. Withdraw & Filter Supernatant separate->collect dilute 5. Precisely Dilute Filtered Sample collect->dilute quantify 6. Quantify Concentration via HPLC vs. Standards dilute->quantify report Report Solubility (e.g., mg/mL or µg/mL) quantify->report end End report->end

Sources

A Technical Guide to Quantum Chemical Calculations for 6-fluoro-1H-indazol-5-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 6-fluoro-1H-indazol-5-amine in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] Among its derivatives, this compound (C₇H₆FN₃) has emerged as a molecule of significant interest.[2][3] Its unique electronic and structural properties, conferred by the electron-withdrawing fluorine atom and the electron-donating amino group on the indazole ring, make it a versatile building block in drug discovery.[2][3] Notably, the presence of fluorine can enhance metabolic stability and binding affinity, crucial attributes for effective drug candidates.[3] This guide provides an in-depth technical exploration of the quantum chemical calculations pertinent to understanding and optimizing the therapeutic potential of this compound, with a particular focus on its application as a kinase inhibitor.[4][5]

Quantum chemical calculations have become an indispensable tool in rational drug design, offering profound insights into molecular structure, reactivity, and intermolecular interactions at the atomic level.[6][7][8] By leveraging the principles of quantum mechanics, we can predict a molecule's behavior and properties before undertaking costly and time-consuming synthesis and experimental testing.[9] This in silico approach accelerates the drug discovery pipeline by enabling the rapid screening of virtual libraries, the refinement of lead compounds, and the elucidation of binding mechanisms.[6][10] This guide will detail the theoretical underpinnings and practical application of these methods to this compound, providing a robust computational protocol for researchers, scientists, and drug development professionals.

Methodology: A Validated Protocol for Quantum Chemical Characterization

The reliability of quantum chemical calculations hinges on the judicious selection of theoretical methods and basis sets. This section outlines a validated, step-by-step protocol for the computational analysis of this compound, designed to balance accuracy with computational efficiency.

Experimental Protocol: Computational Workflow
  • Molecular Structure Preparation:

    • The initial 3D structure of this compound is constructed using a molecular builder such as Avogadro or GaussView.

    • The initial geometry is pre-optimized using a computationally less expensive method, such as the semi-empirical PM6 method, to obtain a reasonable starting structure.

  • Geometry Optimization:

    • The pre-optimized structure is then subjected to full geometry optimization using Density Functional Theory (DFT).[1][11][12]

    • The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its well-documented success in describing the electronic structure of organic molecules.[12]

    • The 6-311++G(d,p) basis set is employed. This Pople-style basis set provides a good balance of flexibility and computational cost, with diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-uniform distribution of electron density in bonds.[12]

    • The optimization is performed in the gas phase to represent the intrinsic properties of the molecule.

    • Convergence is confirmed when the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.

  • Vibrational Frequency Analysis:

    • Following optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)).

    • The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data for validation.

  • Electronic Property Calculations:

    • Single-point energy calculations are performed on the optimized geometry to derive various electronic properties.

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.[1]

    • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. The MEP visualizes the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as non-covalent interactions like hydrogen bonding.[12][13]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to obtain atomic charges and to study intramolecular interactions, such as hyperconjugation.

Computational Workflow Diagram

G cluster_prep Structure Preparation cluster_dft DFT Calculations node_prep 1. Initial 3D Structure (Avogadro/GaussView) node_preopt 2. Pre-optimization (Semi-empirical PM6) node_prep->node_preopt node_opt 3. Geometry Optimization (B3LYP/6-311++G(d,p)) node_preopt->node_opt node_freq 4. Vibrational Frequency Analysis node_opt->node_freq node_spe 5. Single-Point Energy & Property Calculation node_freq->node_spe node_fmo HOMO-LUMO Analysis (Reactivity) node_spe->node_fmo node_mep MEP Mapping (Interaction Sites) node_spe->node_mep node_nbo NBO Analysis (Charge Distribution) node_spe->node_nbo

Caption: Workflow for Quantum Chemical Calculations.

Analysis of Molecular Properties: A Gateway to Understanding Biological Activity

The quantum chemical calculations yield a wealth of data that provides a detailed picture of the electronic structure and reactivity of this compound.

Optimized Geometry and Structural Parameters

The geometry optimization provides the most stable conformation of the molecule, along with precise bond lengths and angles. These parameters are fundamental for understanding the molecule's shape and how it might fit into a biological target, such as the ATP-binding pocket of a kinase.[5]

Parameter Calculated Value (B3LYP/6-311++G(d,p)) Significance
Total Energy Hypothetical Value (e.g., -587.123 Hartree)The ground state electronic energy of the optimized molecule.
Dipole Moment Hypothetical Value (e.g., 3.5 Debye)Indicates the overall polarity of the molecule, influencing solubility and membrane permeability.
C-F Bond Length Hypothetical Value (e.g., 1.35 Å)A key structural parameter influencing the electronic properties of the benzene ring.
N-H Bond Lengths (Amine) Hypothetical Value (e.g., 1.01 Å)Important for potential hydrogen bond donor interactions.
Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[1]

Parameter Calculated Value (eV) Interpretation
HOMO Energy Hypothetical Value (e.g., -5.8)A higher HOMO energy indicates a better electron donor. The distribution of the HOMO will show regions of high electron density.
LUMO Energy Hypothetical Value (e.g., -1.2)A lower LUMO energy indicates a better electron acceptor. The LUMO distribution highlights electron-deficient regions.
HOMO-LUMO Gap (ΔE) Hypothetical Value (e.g., 4.6)A smaller energy gap suggests higher reactivity and lower kinetic stability. This is a crucial parameter for predicting how the molecule might interact with its biological target.[1]
Molecular Electrostatic Potential (MEP) and Intermolecular Interactions

The MEP map is a powerful tool for predicting non-covalent interactions, which are the cornerstone of drug-receptor binding.[12] The MEP surface is color-coded to represent electrostatic potential, with red indicating regions of high electron density (negative potential, attractive to electrophiles) and blue indicating regions of low electron density (positive potential, attractive to nucleophiles).

For this compound, the MEP would likely show:

  • Negative potential (red) around the nitrogen atoms of the indazole ring and the amino group, as well as the fluorine atom, indicating their roles as potential hydrogen bond acceptors.

  • Positive potential (blue) around the hydrogen atoms of the amino group and the N-H of the indazole ring, highlighting their function as hydrogen bond donors.

This information is critical for understanding how the molecule could orient itself within a kinase active site, which typically involves hydrogen bonding with the hinge region.[14]

Logical Relationship Diagram for Drug Design

G cluster_qc Quantum Chemical Properties cluster_drug Drug-like Attributes cluster_outcome Therapeutic Outcome HOMO_LUMO HOMO-LUMO Gap Reactivity Chemical Reactivity HOMO_LUMO->Reactivity MEP MEP Surface Binding Binding Site Interactions MEP->Binding Charges NBO Charges Charges->Binding SAR Structure-Activity Relationship (SAR) Reactivity->SAR Binding->SAR Potency Improved Potency & Selectivity SAR->Potency

Caption: From Quantum Properties to Therapeutic Efficacy.

Conclusion: Integrating Quantum Chemistry into the Drug Discovery Pipeline

The quantum chemical calculations detailed in this guide provide a comprehensive framework for characterizing this compound at the molecular level. By elucidating its structural, electronic, and reactivity properties, these computational methods offer invaluable, predictive insights that can guide the rational design of more potent and selective drug candidates. The integration of these in silico techniques into the drug discovery workflow not only accelerates the identification and optimization of lead compounds but also deepens our fundamental understanding of the molecular interactions that govern therapeutic efficacy. This approach, grounded in the principles of quantum mechanics, represents a cornerstone of modern, data-driven pharmaceutical research.

References

  • J. Woolfrey, G. S. Weston. (2002). The use of computational methods in the discovery and design of kinase inhibitors. Current pharmaceutical design.
  • Rowan Scientific. Quantum Chemistry in Drug Discovery. [Link]

  • ACS Medicinal Chemistry Letters. Computational Modeling of Kinase Inhibitor Selectivity. [Link]

  • Open Access Journals - Research and Reviews. Methods of Quantum Chemical Calculations in Drug Discovery and Applications. [Link]

  • Frontiers. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]

  • Bandaru Gopi, V. Vijayakumar. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. [Link]

  • PMC. Computational methods for analysis and inference of kinase/inhibitor relationships. [Link]

  • OUCI. Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]

  • NIH. Quantum mechanics implementation in drug-design workflows: does it really help?. [Link]

  • ResearchGate. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]

  • bioRxiv. (2021). Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. [Link]

  • PMC - NIH. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]

  • ResearchGate. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives - now published in RSC Advances. [Link]

Sources

safety, handling, and MSDS for 6-fluoro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 6-fluoro-1H-indazol-5-amine

This document provides a comprehensive technical guide on the safety, handling, and emergency procedures for this compound (CAS No. 709046-14-0). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The information herein is synthesized from available safety data for the compound and its structural analogs to provide a robust framework for risk mitigation.

Compound Identification and Overview

This compound is an organic compound featuring an indazole core, a bicyclic structure valuable in medicinal chemistry.[1] The presence of a fluorine atom and an amino group makes it a versatile building block in the synthesis of pharmacologically active molecules, particularly as a scaffold for developing specific protein or enzyme inhibitors.[1][2] Its unique structure can enhance metabolic stability and lipophilicity, crucial pharmacokinetic properties in drug discovery.[1]

Identifier Value
CAS Number 709046-14-0[3][4]
Molecular Formula C₇H₆FN₃[2][3][4]
Molecular Weight 151.14 g/mol [2][4]
Synonyms 5-Amino-6-fluoroindazole, 6-Fluoro-5-aminoindazole[1]

Hazard Identification and GHS Classification

A complete, formally ratified Material Safety Data Sheet (MSDS) for this compound is not universally available. However, by analyzing the known hazards of structurally related indazole derivatives, a presumptive Globally Harmonized System (GHS) classification can be established to guide safe handling practices. Data for compounds like 6-fluoro-1H-indazole and other aminoindazoles consistently indicate risks of irritation.[5][6]

Anticipated GHS Hazard Classification

Hazard Class Hazard Category GHS Code Hazard Statement Source Analog
Skin Corrosion/IrritationCategory 2H315Causes skin irritation6-fluoro-1H-indazole[5]
Serious Eye Damage/IrritationCategory 2H319Causes serious eye irritation6-fluoro-1H-indazole[5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335May cause respiratory irritation6-fluoro-1H-indazole[5]
Acute Toxicity, OralCategory 4H302Harmful if swallowed1H-Indazol-6-amine[6]

Signal Word: Warning [6][7]

Hazard Pictograms:



Engineering Controls and Risk Mitigation

The primary route of exposure for powdered chemical reagents is inhalation of airborne particles and inadvertent contact with skin or eyes. The causality behind implementing engineering controls is to create a physical barrier between the researcher and the chemical, thereby minimizing exposure risk.

  • Chemical Fume Hood: All handling of this compound solid and its solutions must be conducted within a certified chemical fume hood. This is a critical control to prevent the inhalation of dust or aerosols, directly addressing the risk of respiratory tract irritation (H335).[8]

  • Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed. Ensure the fume hood has a verified face velocity as per your institution's safety standards.[9]

  • Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory surfaces.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with the engineering controls described above. The selection of specific PPE is directly dictated by the compound's hazard profile.

  • Eye and Face Protection: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes and airborne particles that can cause serious eye irritation (H319).[9][10] A face shield should be worn over goggles when there is a significant risk of splashing.[10][11]

  • Skin Protection:

    • Lab Coat: A long-sleeved, flame-resistant lab coat should be worn and kept fully fastened.

    • Gloves: Chemical-resistant gloves are required to prevent skin contact, addressing the skin irritation hazard (H315). Nitrile gloves are a suitable choice for handling solids and solutions. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[12]

  • Respiratory Protection: Under normal operating conditions within a functioning fume hood, a respirator should not be necessary. However, if engineering controls fail or in the event of a large spill, a full-face respirator with appropriate cartridges should be used by trained emergency responders.[9][13]

Standard Operating Protocol for Safe Handling

This protocol provides a self-validating system for handling this compound, from receipt to disposal. Each step is designed to preemptively manage the identified risks.

5.1. Receiving and Storage

  • Verification: Upon receipt, confirm the container is intact and properly labeled.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[8] The container should be kept tightly closed to prevent moisture absorption.[12]

  • Inventory: Log the compound into your chemical inventory system.

5.2. Weighing and Solution Preparation

  • Don PPE: Before handling, put on all required PPE as detailed in Section 4.

  • Work in Fume Hood: Perform all manipulations inside a chemical fume hood.

  • Weighing: Use a weigh boat or creased weighing paper. Handle the container and spatula carefully to minimize dust generation.[8] If a static charge causes the powder to be difficult to handle, use an anti-static gun.

  • Transfer: Gently transfer the weighed solid into your reaction vessel or volumetric flask.

  • Dissolution: Add the solvent slowly to avoid splashing. If sonication is required, ensure the vessel is capped.

  • Decontamination: Wipe down the spatula, weigh boat, and any surfaces inside the fume hood with a damp cloth or towel to clean up any residual powder. Dispose of these cleaning materials as hazardous waste.

5.3. Post-Handling

  • Container Sealing: Tightly seal the main container of this compound before returning it to storage.

  • Waste Disposal: Dispose of all contaminated consumables (gloves, weigh boats, pipette tips) in a designated, sealed hazardous waste container.

  • Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[14]

Safe_Handling_Workflow start_end start_end safety_check safety_check process process waste waste start Start: Receive Compound store Store in Cool, Dry, Well-Ventilated Area start->store prep Prepare for Use store->prep ppe_check Is Full PPE (Goggles, Gloves, Lab Coat) Donned? prep->ppe_check ppe_check->prep No fume_hood_check Are all operations inside a certified fume hood? ppe_check->fume_hood_check Yes fume_hood_check->prep No weigh Weigh Compound Carefully to Minimize Dust fume_hood_check->weigh Yes dissolve Prepare Solution weigh->dissolve experiment Use in Experiment dissolve->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate dispose Dispose of Waste in Sealed Hazardous Waste Container decontaminate->dispose end End: Wash Hands dispose->end

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

6.1. First Aid Measures

  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing has stopped or is difficult, provide artificial respiration and seek immediate medical attention.[15][16]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[15] If skin irritation persists, seek medical attention.[14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for advice.[16][17]

6.2. Accidental Release Measures (Spills)

  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, but do not direct airflow in a way that disperses the dust.

  • Contain: Prevent the spill from entering drains or waterways.[18]

  • Clean-up (for small spills): Wearing full PPE, gently sweep or scoop the solid material into a suitable container for disposal.[8] Avoid creating dust. Use a damp cloth to wipe the area clean. All materials used for cleanup should be disposed of as hazardous waste.

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • Product: Dispose of unused this compound through a licensed chemical destruction facility or controlled incineration. Do not discharge to sewer systems.[9]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible. Otherwise, they should be punctured to prevent reuse and disposed of in a sanitary landfill or by other approved methods.[9]

References

  • This compound | CAS 709046-14-0 | AMERICAN ELEMENTS ® . American Elements. [Link]

  • Personal Protective Equipment (PPE) - CHEMM . Chemical Hazards Emergency Medical Management. [Link]

  • 6-Fluoro-1H-indazole | C7H5FN2 | CID 17842350 - PubChem . National Center for Biotechnology Information. [Link]

  • Protective Equipment | Plant Protection - Albert Kerbl GmbH . Albert Kerbl GmbH. [Link]

  • SAFETY DATA SHEET - Fisher Scientific (Indan-5-amine) . Fisher Scientific. [Link]

  • Safety data sheet - Carl ROTH . Carl ROTH. [Link]

  • This compound, min 96%, 250 mg . CP Lab Chemicals. [Link]

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC . The National Institute for Occupational Safety and Health. [Link]

  • 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem . National Center for Biotechnology Information. [Link]

  • 6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine | C8H7BrFN3 | CID 162725518 - PubChem . National Center for Biotechnology Information. [Link]

  • SAFETY DATA SHEET - Fisher Scientific (5-Aminoindazole) . Fisher Scientific. [Link]

  • 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem . National Center for Biotechnology Information. [Link]

  • Personal protective equipment when handling plant protection products - BVL.bund.de . Bundesamt für Verbraucherschutz und Lebensmittelsicherheit. [Link]

Sources

Methodological & Application

The Strategic deployment of 6-Fluoro-1H-indazol-5-amine in Modern Kinase Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern medicinal chemistry, particularly in the design of kinase inhibitors, the indazole core has emerged as a "privileged scaffold."[1] Its unique bicyclic aromatic structure, capable of engaging in a multitude of non-covalent interactions within the ATP-binding pocket of kinases, has made it a cornerstone in the development of numerous clinically approved and investigational drugs.[2][3] Kinases, being central regulators of cellular signaling, are frequently implicated in the pathogenesis of cancer, inflammatory disorders, and other diseases.[4] The indazole moiety, through its hydrogen bonding capabilities and tunable substitution patterns, provides a robust framework for achieving high potency and selectivity against specific kinase targets.[1]

Within this important class of heterocycles, 6-fluoro-1H-indazol-5-amine has garnered significant attention as a versatile building block. The strategic placement of the fluorine atom at the 6-position and the amino group at the 5-position offers several advantages in drug design. The fluorine atom can enhance metabolic stability and modulate the pKa of the indazole ring system, while the primary amine at the 5-position serves as a key handle for introducing a wide array of substituents through well-established synthetic methodologies, such as N-arylation and amide bond formation.[5] This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the pharmacological properties of the resulting kinase inhibitors.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of kinase inhibitors. We will delve into its physicochemical properties, provide detailed, field-proven protocols for its incorporation into complex molecular architectures, and discuss the underlying rationale for key experimental choices.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthetic campaigns.

PropertyValueSource
CAS Number 709046-14-0[5]
Molecular Formula C₇H₆FN₃[5]
Molecular Weight 151.14 g/mol [5]
Appearance Off-white to light brown solidCommercially available
Solubility Soluble in polar organic solvents such as DMF, DMSO, and methanol. Limited solubility in non-polar solvents.General chemical knowledge

Synthetic Pathways and Core Reactions

The primary amino group of this compound is the main reactive site for elaboration into kinase inhibitor scaffolds. The two most critical transformations for this purpose are palladium-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions enable the formation of C-N and C-C bonds, respectively, allowing for the introduction of diverse aryl and heteroaryl moieties that are crucial for kinase binding and achieving desired selectivity.

G cluster_0 Core Scaffold cluster_1 Key Synthetic Transformations cluster_2 Intermediate Scaffolds cluster_3 Kinase Inhibitor This compound This compound Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Aryl Halide Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Aryl Boronic Acid (after diazotization & sandmeyer) Amide Coupling Amide Coupling This compound->Amide Coupling Carboxylic Acid / Acyl Chloride N-Aryl-6-fluoro-1H-indazol-5-amine N-Aryl-6-fluoro-1H-indazol-5-amine Buchwald-Hartwig Amination->N-Aryl-6-fluoro-1H-indazol-5-amine 5-Aryl-6-fluoro-1H-indazole 5-Aryl-6-fluoro-1H-indazole Suzuki Coupling->5-Aryl-6-fluoro-1H-indazole Amide-linked Indazole Amide-linked Indazole Amide Coupling->Amide-linked Indazole Final Kinase Inhibitor Final Kinase Inhibitor N-Aryl-6-fluoro-1H-indazol-5-amine->Final Kinase Inhibitor Further Functionalization 5-Aryl-6-fluoro-1H-indazole->Final Kinase Inhibitor Further Functionalization Amide-linked Indazole->Final Kinase Inhibitor Further Functionalization

Caption: Synthetic pathways from this compound.

Experimental Protocols

The following protocols are presented as robust starting points for the synthesis of kinase inhibitors derived from this compound. As with any chemical synthesis, optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol details the coupling of this compound with an aryl bromide to form a C-N bond, a common structural motif in many kinase inhibitors. The choice of ligand and base is critical for achieving high yields and minimizing side reactions.[6][7]

Reaction Scheme:

Materials:

  • This compound

  • Aryl bromide (or triflate) of interest

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (or other suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane (or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the aryl bromide (1.2 mmol, 1.2 equiv.), cesium carbonate (2.0 mmol, 2.0 equiv.), Xantphos (0.04 mmol, 4 mol%), and Pd₂(dba)₃ (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5-10 mL) via syringe.

  • Heating: Place the reaction flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-6-fluoro-1H-indazol-5-amine.

Causality Behind Experimental Choices:

  • Palladium Pre-catalyst and Ligand: Pd₂(dba)₃ is a common and effective Pd(0) source. Xantphos is a bulky, electron-rich bisphosphine ligand that promotes both the oxidative addition and reductive elimination steps of the catalytic cycle and is effective for coupling with electron-rich and electron-poor aryl halides.[6]

  • Base: Cesium carbonate is a strong inorganic base that is generally well-tolerated by many functional groups and is effective in deprotonating the amine nucleophile.[6]

  • Solvent: Anhydrous 1,4-dioxane is a high-boiling point aprotic solvent that is suitable for this type of cross-coupling reaction. Toluene can also be used. The solvent must be anhydrous to prevent quenching of the active catalyst and base.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is crucial for catalytic activity.

G Start Start Reaction Setup Combine Reactants, Catalyst, Ligand, and Base Start->Reaction Setup Inert Atmosphere Evacuate and Backfill with Argon Reaction Setup->Inert Atmosphere Solvent Addition Add Anhydrous Dioxane Inert Atmosphere->Solvent Addition Heating Heat at 100-110°C for 12-24h Solvent Addition->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Work-up Cool, Dilute, and Filter Monitoring->Work-up Reaction Complete Extraction Wash with Water and Brine Work-up->Extraction Purification Flash Column Chromatography Extraction->Purification End End Purification->End

Caption: Buchwald-Hartwig Amination Workflow.

Protocol 2: Suzuki-Miyaura Cross-Coupling

While the primary amine of this compound is the most common handle, the indazole core itself can be functionalized. For instance, the amine can be converted to a halide via a Sandmeyer reaction, which can then undergo Suzuki-Miyaura coupling to form a C-C bond. This protocol outlines the general procedure for a Suzuki coupling of a 5-bromo-6-fluoro-1H-indazole (prepared from this compound) with an arylboronic acid.[8][9]

Reaction Scheme:

Materials:

  • 5-bromo-6-fluoro-1H-indazole (prepared from this compound)

  • Arylboronic acid of interest

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME) and Water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromo-6-fluoro-1H-indazole (1.0 mmol, 1.0 equiv.) and the arylboronic acid (1.5 mmol, 1.5 equiv.) in a mixture of DME (8 mL) and water (2 mL).

  • Base and Catalyst Addition: Add potassium carbonate (3.0 mmol, 3.0 equiv.) and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) to the mixture.

  • Inert Atmosphere and Heating: Degas the mixture by bubbling argon through it for 15 minutes. Then, heat the reaction to 80-90 °C under an argon atmosphere for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the desired 5-aryl-6-fluoro-1H-indazole.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, known for its high activity and stability.[8]

  • Base and Solvent System: The aqueous base (potassium carbonate) is essential for the transmetalation step of the Suzuki catalytic cycle. The DME/water solvent system effectively dissolves both the organic and inorganic reagents.[9]

  • Boronic Acid: Arylboronic acids are generally stable, commercially available, and have low toxicity, making them ideal coupling partners.

G Start Start Reactant Dissolution Dissolve Indazole and Boronic Acid in DME/Water Start->Reactant Dissolution Base & Catalyst Addition Add K₂CO₃ and Pd(dppf)Cl₂ Reactant Dissolution->Base & Catalyst Addition Degassing & Heating Degas with Argon and Heat to 80-90°C Base & Catalyst Addition->Degassing & Heating Monitoring Monitor by TLC/LC-MS Degassing & Heating->Monitoring Work-up Cool and Dilute with EtOAc/Water Monitoring->Work-up Reaction Complete Extraction Extract Aqueous Layer Work-up->Extraction Purification Flash Column Chromatography Extraction->Purification End End Purification->End

Caption: Suzuki-Miyaura Coupling Workflow.

Structure-Activity Relationship (SAR) Insights

The use of this compound as a starting material allows for systematic modifications to probe the SAR of the resulting kinase inhibitors. For example, in the development of FGFR inhibitors, it has been shown that substitution at the 5-amino position of the indazole core is critical for potent activity.[10] The nature of the aryl group introduced via Buchwald-Hartwig amination can be varied to optimize interactions with the hinge region of the kinase and to occupy adjacent hydrophobic pockets. The 6-fluoro substituent often contributes favorably to the overall binding affinity and pharmacokinetic profile of the molecule.[5]

Conclusion

This compound is a high-value building block for the synthesis of kinase inhibitors. Its strategic functionalization provides a reliable platform for the development of potent and selective drug candidates. The protocols and insights provided in this document are intended to empower researchers to effectively utilize this versatile scaffold in their drug discovery programs. The presented methodologies, grounded in established chemical principles, offer a self-validating system for the reproducible synthesis of novel indazole-based kinase inhibitors.

References

  • Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer. ResearchGate. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

  • Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. PubMed. Available at: [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. ResearchGate. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel FGFR Inhibitors Bearing Indazole Scaffold. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. National Institutes of Health. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. National Institutes of Health. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. Available at: [Link]

  • The preparation method of Axitinib. Google Patents.
  • Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. National Institutes of Health. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • An improved process for preparation of axitinib. Google Patents.
  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. National Institutes of Health. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journals. Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]

  • On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. ChemRxiv. Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

  • (PDF) Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. ResearchGate. Available at: [Link]

Sources

Protocol for the Regioselective N-Alkylation of 6-fluoro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in therapeutic agents, including numerous anti-cancer drugs.[1][2][3][4] The functionalization of the indazole core, particularly through N-alkylation, is a critical step in the synthesis of these bioactive molecules. However, the ambidentate nucleophilic nature of the indazole ring presents a significant synthetic challenge, often leading to a mixture of N-1 and N-2 alkylated regioisomers.[1][5][6] The separation of these isomers can be difficult and costly, impacting overall yield and scalability. This application note provides a detailed guide for the regioselective N-alkylation of a key building block, 6-fluoro-1H-indazol-5-amine. We present two distinct, field-proven protocols designed to selectively target either the N-1 or N-2 position by leveraging principles of thermodynamic and kinetic control. This guide explains the causality behind experimental choices, offers step-by-step methodologies, and includes analytical validation techniques to ensure the production of the desired, well-characterized regioisomer.

The Fundamental Challenge: Regioselectivity in Indazole Alkylation

The N-alkylation of an indazole derivative can produce two distinct regioisomers, substituting at the N-1 or N-2 position of the pyrazole ring. The ratio of these products is not arbitrary; it is a direct consequence of the reaction conditions and the inherent properties of the indazole substrate.[5][7]

The two nitrogen atoms exist in a tautomeric equilibrium, with the 1H-indazole tautomer being thermodynamically more stable than the 2H-tautomer.[5][6][7][8] This energetic difference is the key to controlling regioselectivity.

  • Thermodynamic Control: Conditions that allow for equilibration, such as the use of a strong, non-coordinating base in an aprotic solvent, favor the formation of the more stable N-1 alkylated product.[5][8]

  • Kinetic Control: Conditions that favor the most rapidly formed product, or that proceed through a different mechanism, can lead to the N-2 isomer. The Mitsunobu reaction, for example, often shows a strong preference for N-2 alkylation.[5][7][8]

The substituents on the indazole ring also exert significant electronic and steric influences.[1][8] In the case of this compound, the electron-withdrawing fluorine and electron-donating amine group modulate the nucleophilicity of the ring system. A crucial consideration is the 5-amino group, which is also a nucleophile. However, the indazole N-H proton is significantly more acidic than the amine N-H protons, allowing for selective deprotonation and subsequent alkylation on the indazole ring with an appropriate choice of base, such as sodium hydride (NaH).

G cluster_main N-Alkylation Regioselectivity Start This compound + R-X N1 N1-alkylated Product (Thermodynamically Favored) Start->N1  Thermodynamic  Control  (e.g., NaH/THF) N2 N2-alkylated Product (Kinetically Favored) Start->N2  Kinetic  Control  (e.g., Mitsunobu)

Caption: Regiochemical outcome of N-alkylation is dictated by reaction conditions.

General Experimental Workflow

A successful synthesis relies on a systematic and logical workflow. The process begins with careful reaction setup under an inert atmosphere, followed by the chosen alkylation protocol, diligent monitoring, and finally, robust purification and characterization to confirm the desired outcome.

Indazole_Alkylation_Workflow Substrate 1. Substrate Prep (this compound) Setup 2. Reaction Setup (Flame-dried flask, Inert Atmosphere) Substrate->Setup Reaction 3. Alkylation Protocol (Select N1 or N2 method) Setup->Reaction Monitor 4. Reaction Monitoring (TLC / LC-MS) Reaction->Monitor Workup 5. Aqueous Workup (Quench & Extract) Monitor->Workup Upon Completion Purify 6. Purification (Column Chromatography) Workup->Purify Characterize 7. Characterization (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for the N-alkylation of indazoles.

Protocol 1: Selective N-1 Alkylation via Thermodynamic Control

This protocol is optimized to favor the formation of the thermodynamically more stable N-1 regioisomer. The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established and highly regioselective method for achieving N-1 alkylation on a variety of indazole scaffolds.[1][7][8][9]

Principle: NaH, a strong non-nucleophilic base, irreversibly deprotonates the most acidic proton (N-1 H) of the indazole. The resulting sodium indazolide salt then reacts with the alkylating agent in a classic SN2 reaction. The conditions generally favor the more stable N-1 product.

Materials & Equipment
Reagents
This compound (1.0 equiv)
Sodium hydride (NaH), 60% dispersion in oil (1.2 equiv)
Alkyl halide (R-X) or tosylate (R-OTs) (1.1-1.5 equiv)
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous ammonium chloride (NH₄Cl)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
Brine (saturated aq. NaCl)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment
Flame-dried round-bottom flask with stir bar
Septa and nitrogen/argon inlet
Syringes and needles
Ice-water bath
Thin Layer Chromatography (TLC) plates and chamber
Rotary evaporator
Glassware for extraction and purification
Flash chromatography system

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous THF to dissolve the substrate (typical concentration 0.1–0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 equiv) portion-wise. CAUTION: NaH reacts violently with water and is flammable. Handle with care. Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The formation of the sodium salt often results in a suspension.[5]

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the suspension at room temperature.[5]

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[5][7][8] Reactions can take from a few hours to overnight.

  • Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aq. NH₄Cl or water. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous phase two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-1 alkylated product.

Protocol 2: Selective N-2 Alkylation via Mitsunobu Reaction

For accessing the N-2 regioisomer, the Mitsunobu reaction is an effective and often highly selective method.[7][8][10]

Principle: The Mitsunobu reaction couples an alcohol with a nucleophile (the indazole) using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (DEAD or DIAD). The reaction proceeds through an intermediate where the alcohol is activated, and the indazole nitrogen attacks. This pathway often shows a kinetic preference for the N-2 position.[5][7]

Materials & Equipment
Reagents
This compound (1.0 equiv)
Primary or secondary alcohol (R-OH) (1.5 equiv)
Triphenylphosphine (PPh₃) (1.5 equiv)
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
Anhydrous Tetrahydrofuran (THF)
Solvents for chromatography (e.g., Hexanes/EtOAc)
Equipment
Flame-dried round-bottom flask with stir bar
Septa and nitrogen/argon inlet
Syringes and needles
Ice-water bath
Thin Layer Chromatography (TLC) plates and chamber
Rotary evaporator
Flash chromatography system

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.[5]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DEAD or DIAD (1.5 equiv) dropwise via syringe. CAUTION: Azodicarboxylates are hazardous; handle in a fume hood. The reaction is often exothermic and may develop a deep red or orange color.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.[5]

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: The crude mixture contains the product along with triphenylphosphine oxide and the reduced hydrazine byproduct. Purify the residue directly by flash column chromatography on silica gel to separate the N-2 alkylated product from byproducts and any minor N-1 isomer.

Data Summary and Analytical Validation

Successful synthesis requires unambiguous characterization of the final product to confirm both its identity and, critically, its regiochemistry.

Protocol Comparison Protocol 1 (NaH/THF) Protocol 2 (Mitsunobu)
Control Type ThermodynamicKinetic
Major Isomer N-1N-2
Typical Base/Reagents NaHPPh₃, DEAD/DIAD
Alkylating Agent Alkyl Halide / TosylateAlcohol
Typical N1:N2 Ratio >95:5 for many substrates[1][7][8]Can be >1:3, favoring N-2[7][8]

Confirming Regiochemistry by NMR:

The most definitive method for assigning the N-1 versus N-2 structure is through 2D NMR experiments, particularly the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[7][11]

  • N-1 Isomer: A key correlation will be observed between the protons of the methylene group attached to the nitrogen (-N-CH₂-R) and the C-7a carbon of the indazole ring.[7]

  • N-2 Isomer: A key correlation will be observed between the protons of the methylene group attached to the nitrogen (-N-CH₂-R) and the C-3 carbon of the indazole ring.[7]

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction Inactive NaH; Wet solvent/glassware; Poor quality alkylating agent.Use fresh NaH from a new container; Ensure all solvents are anhydrous and glassware is flame-dried; Purify or use a fresh bottle of the alkylating agent.
Poor Regioselectivity Reaction conditions not optimal (e.g., using K₂CO₃/DMF can give mixtures[11][12][13]); Equilibration not reached.For N-1, strictly adhere to NaH/THF conditions. For N-2, use the Mitsunobu protocol. Ensure sufficient reaction time for thermodynamic control.
Side Product Formation Alkylation on the 5-amino group; Over-alkylation to form a quaternary salt.Use the minimum required equivalents of base and alkylating agent (1.1-1.2 equiv); Consider protecting the 5-amino group (e.g., as a Boc-carbamate) prior to N-alkylation if amine alkylation is persistent.
Difficult Purification Byproducts from Mitsunobu (Ph₃PO) co-elute with the product.Optimize chromatography conditions; For Mitsunobu, sometimes precipitating the Ph₃PO from a non-polar solvent before chromatography can help.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Doğanç, F., & Göker, A. H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Zhang, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • Zhang, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-182. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6367-6373. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health. [Link]

  • Reddy, T. S., et al. (2011). Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. [Link]

  • Beddoe, R. H. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Archives. [Link]

  • Supporting Information for Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journals. [Link]

  • Hoang, N. X., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. [Link]

  • Asr, M. A., & Iravani, E. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4996. [Link]

  • Hudec, M., et al. (2015). N-Heterocyclic Olefins of Pyrazole and Indazole. Organic Letters, 17(9), 2242-2245. [Link]

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of Biomolecular Structure and Dynamics, 41(21), 11463-11485. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals, 16(5), 724. [Link]

  • Li, W., et al. (2013). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][10]naphthyrin-5(6H)-one. Tetrahedron Letters, 54(28), 3696-3699. [Link]

  • Tlou, M. G., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(3), 3749-3761. [Link]

  • Köksal, Z., & Alim, Z. (2020). Indazole – Knowledge and References. Taylor & Francis Online. [Link]

  • Göker, A. H., et al. (2018). Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues. ResearchGate. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 6-fluoro-1H-indazol-5-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Power of Privileged Scaffolds in Fragment Screening

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1] By screening small, low-molecular-weight compounds (fragments), FBDD allows for a more efficient exploration of chemical space and often yields hits with superior ligand efficiency.[2] The success of any FBDD campaign hinges on the quality of the fragment library and the robustness of the screening cascade used to identify and validate hits.

The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3][4] Its bicyclic aromatic system, featuring two nitrogen atoms, provides a rigid framework with defined hydrogen bond donor and acceptor capabilities, making it an ideal anchor for binding to various biological targets, particularly protein kinases.[2][3] This application note details the strategic use of a specific, functionalized indazole fragment, 6-fluoro-1H-indazol-5-amine , within an FBDD workflow, highlighting its unique advantages and providing detailed protocols for its application.

The Fragment: A Strategic Analysis of this compound

The utility of this compound in FBDD is derived from the synergistic contribution of its three key structural features: the indazole core, the fluorine atom, and the primary amine.

  • The Indazole Core: As a bioisostere for purines, the 1H-indazole ring is adept at forming key hydrogen-bonding interactions within the hinge regions of ATP-binding sites in kinases.[5] This inherent binding propensity makes it an excellent starting point for developing inhibitors for this critical target class.[2][6]

  • The 6-Fluoro Substituent (The Probe): The fluorine atom is the fragment's most powerful feature for primary screening. Its inclusion enables the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a highly sensitive and efficient biophysical technique.[7] ¹⁹F NMR offers a wide chemical shift range and the absence of endogenous background signals in biological samples, allowing for the rapid screening of fragment cocktails with a very low false-positive rate.[1] Furthermore, fluorine can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability in subsequent lead compounds.[1]

  • The 5-Amino Group (The Vector): The primary amine at the 5-position serves as a crucial handle for synthetic elaboration. Once a binding interaction is confirmed, this amine group provides a readily accessible point for "fragment growing" or "linking," where chemists can systematically add functionality to improve potency and selectivity, accelerating the hit-to-lead transition.[8]

Physicochemical Properties

This fragment is designed to adhere to the "Rule of Three" (Ro3), a guiding principle for selecting compounds for fragment libraries.[1] The properties listed below are calculated estimates, positioning this compound as an ideal candidate for FBDD.

PropertyEstimated Value"Rule of Three" GuidelineRationale
Molecular Weight (MW)~151.14 g/mol ≤ 300 DaEnsures efficient exploration of chemical space.
cLogP~1.5≤ 3Balances solubility and permeability.
Hydrogen Bond Donors2 (amine & ring NH)≤ 3Provides key interaction points without compromising solubility.
Hydrogen Bond Acceptors2 (ring nitrogens)≤ 3Complements the donor functionality for target binding.
Rotatable Bonds0≤ 3The rigid structure reduces entropic penalty upon binding.

Application Workflow: A Validated Biophysical Screening Cascade

Because fragments exhibit weak binding affinities (typically in the µM to mM range), a multi-stage, orthogonal validation approach is essential to confidently identify true binders and eliminate artifacts.[9][10] The following cascade leverages the unique properties of this compound for a robust and efficient screening campaign.

FBDD_Workflow cluster_0 Stage 1: Primary Screening cluster_1 Stage 2: Hit Validation cluster_2 Stage 3: Characterization & Structural Biology cluster_3 Stage 4: Lead Generation lib Fragment Library (containing this compound) screen Primary Screen: ¹⁹F NMR Spectroscopy lib->screen validate Orthogonal Validation: Target-Observed NMR (e.g., ¹H-¹⁵N HSQC) screen->validate Preliminary Hits quantify Affinity Quantification (ITC or SPR) validate->quantify Confirmed Hits structure Structure Determination (X-ray Crystallography) quantify->structure Prioritized Hits elaboration Structure-Guided Hit-to-Lead Elaboration structure->elaboration Binding Mode

FBDD screening cascade for this compound.
Causality Behind the Cascade Design
  • Stage 1 (¹⁹F NMR): This is chosen as the primary screen due to its high throughput and sensitivity, which is ideal for detecting the weak interactions typical of fragments.[11] Screening in cocktails of 10-20 fluorinated compounds is feasible, dramatically increasing efficiency.[1]

  • Stage 2 (¹H-¹⁵N HSQC): This target-observed NMR method serves as a crucial orthogonal validation step.[12][13] While ¹⁹F NMR reports on the ligand, HSQC reports on the protein target. A true binding event should induce chemical shift perturbations (CSPs) in the protein's spectrum, confirming the interaction and ruling out false positives from aggregation or assay interference.[13]

  • Stage 3 (ITC/SPR & Crystallography): Once a hit is validated, Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) provides quantitative data on binding affinity (KD), stoichiometry, and thermodynamics.[10] X-ray crystallography is the definitive step, providing a high-resolution 3D structure of the fragment bound to the target.[14][15] This structural information is invaluable for the final stage.

  • Stage 4 (Hit-to-Lead): The crystal structure reveals the precise orientation of the fragment and available vectors for chemical modification.[16] The 5-amino group on this compound can now be rationally elaborated to engage nearby pockets and form additional interactions, systematically building a potent and selective lead compound.

Fragment_Features cluster_core Indazole Core cluster_probe Probe cluster_vector Vector frag This compound core_prop Privileged Scaffold H-Bond Donor/Acceptor frag->core_prop probe_prop 6-Fluoro Group ¹⁹F NMR Handle frag->probe_prop vector_prop 5-Amino Group Hit-to-Lead Growth frag->vector_prop

Key functional components of the fragment.

Detailed Experimental Protocols

The following protocols provide a framework for utilizing this compound in the critical first two stages of the screening cascade.

Protocol 1: Primary Screening via ¹⁹F NMR Spectroscopy

Objective: To identify fragments from a library that bind to the target protein by observing changes in the ¹⁹F NMR signal.

Materials:

  • Target Protein: >95% purity, stable and soluble at ≥50 µM in NMR buffer.

  • Fragment Stock: this compound at 100 mM in d₆-DMSO.

  • NMR Buffer: e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O.

  • Reference Compound: Trifluoroacetic acid (TFA) or other suitable fluorine standard.

  • NMR Spectrometer: Equipped with a cryoprobe for optimal sensitivity.

Methodology:

  • Sample Preparation (Protein):

    • Prepare a 2X stock solution of the target protein (e.g., 40 µM) in NMR buffer.

    • Prepare a "Protein-Free" control sample containing only NMR buffer.

  • Sample Preparation (Fragment Cocktail):

    • Prepare a 2X stock solution of the fragment cocktail. For a cocktail of 10 fragments, combine aliquots of each 100 mM stock and dilute in NMR buffer to a final concentration of 400 µM for each fragment. This compound will be one component of this cocktail.

  • NMR Sample Preparation:

    • Reference Spectrum: In an NMR tube, mix 250 µL of the 2X fragment cocktail stock with 250 µL of the "Protein-Free" buffer. Final fragment concentration will be 200 µM.

    • Screening Spectrum: In a separate NMR tube, mix 250 µL of the 2X fragment cocktail stock with 250 µL of the 2X protein stock. Final concentrations will be 200 µM for each fragment and 20 µM for the protein.

  • NMR Data Acquisition:

    • Acquire a 1D ¹⁹F NMR spectrum for both the reference and screening samples. Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 512 or 1024 scans).

    • Ensure the spectral width covers the expected chemical shifts of all fluorinated fragments in the cocktail.

  • Data Analysis:

    • Compare the spectrum of the screening sample to the reference sample.

    • A "hit" is identified by a change in the NMR signal corresponding to a specific fragment. For this compound, look for:

      • Line broadening: The peak becomes wider due to faster relaxation upon binding.

      • Chemical shift perturbation: The peak position shifts upfield or downfield.

      • Decrease in signal intensity: Due to line broadening that can make the peak disappear into the baseline.

    • Deconvolute any hits from cocktails by testing each fragment individually.

Protocol 2: Orthogonal Validation via ¹H-¹⁵N HSQC NMR

Objective: To confirm the binding of an individual fragment hit (e.g., this compound) by observing perturbations on an isotopically labeled target protein.

Materials:

  • Target Protein: Uniformly ¹⁵N-labeled, >95% purity, stable and soluble.

  • Fragment Stock: this compound at 100 mM in d₆-DMSO.

  • NMR Buffer: e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4 in 90% H₂O / 10% D₂O.

  • NMR Spectrometer.

Methodology:

  • Protein Preparation:

    • Prepare a stock of ¹⁵N-labeled protein at a concentration suitable for HSQC experiments (typically 100-200 µM) in the H₂O/D₂O NMR buffer.

  • Sample Preparation:

    • Apo (Reference) Sample: Prepare an NMR sample containing only the ¹⁵N-labeled protein (e.g., at 100 µM) in NMR buffer.

    • Holo (Screening) Sample: Prepare an identical NMR sample, then add a small aliquot of the this compound stock solution to achieve a final concentration typically 5-10x that of the protein (e.g., 1 mM fragment). Ensure the final DMSO concentration is low (<2%) to avoid protein denaturation.

  • NMR Data Acquisition:

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum on the Apo sample. This serves as the reference "fingerprint" of the protein.[12]

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum on the Holo sample under identical conditions.

  • Data Analysis:

    • Overlay the Apo and Holo HSQC spectra.

    • A confirmed hit is validated if specific cross-peaks in the Holo spectrum are shifted compared to their position in the Apo spectrum.

    • These chemical shift perturbations (CSPs) indicate that the fragment is binding to a specific location on the protein, altering the chemical environment of nearby amino acid residues. The magnitude and location of the CSPs can be used to map the binding site on the protein surface.

Conclusion

This compound is a highly valuable tool for fragment-based drug discovery. Its design intelligently combines a privileged binding scaffold with a sensitive biophysical probe and a strategically placed vector for synthetic elaboration. By employing a robust, multi-stage screening cascade beginning with ¹⁹F NMR and incorporating orthogonal validation, researchers can efficiently and confidently identify high-quality, structurally-enabled starting points for the development of novel therapeutics. This strategic approach minimizes wasted effort on false positives and accelerates the progression from fragment hit to optimized lead candidate.

References

  • Vangrevelinghe, E., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 13047-13052. [Link]

  • Lage, H., et al. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 977-988. [Link]

  • PubChem. (n.d.). 6-Fluoro-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Kumar, A., et al. (2013). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols, 8(11), 2246-2257. [Link]

  • Vangrevelinghe, E., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Skinner, S. P., & Ciulli, A. (2016). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Molecular Biology, 1499, 145-165. [Link]

  • Thakur, A. S., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Journal of Pharmaceutical Analysis, 9(1), 1-10. [Link]

  • Lepre, C. A., et al. (2012). Fragment-Based Drug Discovery Using NMR Spectroscopy. NMR of Biomolecules, 53-80. [Link]

  • Van Molle, I., & Crews, C. M. (2014). Fragment Screening by NMR. Methods in Molecular Biology, 1091, 127-142. [Link]

  • Scott, D. E., et al. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. The FEBS Journal, 288(19), 5533-5559. [Link]

  • Stefancich, F., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(14), 5364. [Link]

  • Tran, P. T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. [Link]

  • Blundell, T. L., & Jhoti, H. (2003). x Ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 56(1), 8-15. [Link]

  • Liu, C., et al. (2020). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]

  • Foloppe, N., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(4), 184-188. [Link]

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1836-1861. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]

  • Hoang, N. X., et al. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 19(5). [Link]

  • Babine, R. E., & Abdel-Meguid, S. S. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Perspectives in Medicinal Chemistry, 5, 27-40. [Link]

  • Saline, M., et al. (2018). Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu4 positive allosteric modulators that mitigate CYP1A2 induction liability. Bioorganic & Medicinal Chemistry Letters, 28(15), 2641-2646. [Link]

  • Singh, M., & Al-awar, R. (2022). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Chemistry, 10, 978930. [Link]

  • Wang, Z., et al. (2017). Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(24), 5405-5410. [Link]

  • Helliwell, J. R. (1998). X-ray crystallographic studies of protein-ligand interactions. Biochemical Society Transactions, 26(4), 591-595. [Link]

  • Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. CHI. Retrieved from [Link]

  • Betzi, S., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(4), 888. [Link]

  • Betzi, S., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(4), 888. [Link]

  • Sharma, R., et al. (2021). Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148. Organic Process Research & Development, 25(5), 1234-1240. [Link]

  • Al-Juboori, A. M. J. (2021). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. Annals of the Romanian Society for Cell Biology, 25(4), 1686-1695. [Link]

  • Singh, P., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports, 14(1), 9318. [Link]

Sources

Application Notes and Protocols for the Synthetic Derivatization of 6-Fluoro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthetic derivatization of 6-fluoro-1H-indazol-5-amine, a key building block in modern medicinal chemistry. The indazole scaffold is a privileged structure, and its derivatives have shown significant therapeutic potential, including applications as kinase inhibitors and anti-cancer agents.[1][2][3][4] This guide details several strategic derivatization pathways of the 5-amino group, including N-acylation, N-sulfonylation, reductive amination, N-arylation, and conversion to other functional groups via diazotization. Each section provides a theoretical background, detailed experimental protocols, and discusses the rationale behind the chosen synthetic routes, empowering researchers to generate diverse libraries of novel indazole derivatives for drug discovery programs.

Introduction: The Significance of this compound in Drug Discovery

The indazole nucleus is a versatile heterocyclic scaffold that is a cornerstone in the development of numerous therapeutic agents.[1][3] The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[5] Specifically, this compound serves as a critical starting material for a range of derivatives with potent biological activities. For instance, derivatives of 6-aminoindazole have demonstrated promising anti-proliferative activity in human cancer cell lines.[2][6] The strategic placement of the amino group at the 5-position and the fluorine atom at the 6-position offers a unique chemical space for derivatization, allowing for the exploration of structure-activity relationships (SAR) in drug design. This document outlines robust and versatile synthetic protocols to functionalize the 5-amino group, providing a practical guide for researchers in drug development.

Derivatization Strategies for the 5-Amino Group

The primary amino group of this compound is a versatile handle for a variety of chemical transformations. The following sections detail key synthetic routes for its derivatization.

N-Acylation: Formation of Amide Derivatives

N-acylation is a fundamental transformation that introduces an amide linkage, a common motif in pharmaceuticals. This reaction is typically straightforward and high-yielding, making it an excellent choice for initial library synthesis. The resulting amides can act as hydrogen bond donors and acceptors, influencing the binding of the molecule to its biological target.

Rationale: The choice of acylating agent (acyl chloride, anhydride, or carboxylic acid with a coupling agent) depends on the desired substituent and the stability of the starting material. Acyl chlorides are highly reactive, while coupling agents offer a milder approach for more complex or sensitive substrates.[7][8]

Generalized Protocol for N-Acylation using an Acyl Chloride:

  • Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the solution and stir at room temperature.

  • Acylating Agent Addition: Slowly add the desired acyl chloride (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Parameter Condition Rationale
Solvent Anhydrous DCM, THFAprotic solvents to prevent hydrolysis of the acyl chloride.
Base TEA, DIPEATo neutralize the HCl generated during the reaction.
Temperature 0 °C to room temperatureInitial cooling to control the exothermic reaction.
Monitoring TLC, LC-MSTo determine the endpoint of the reaction.

Workflow for N-Acylation:

N_Acylation Start This compound Reaction N-Acylation Start->Reaction Reagents Acyl Chloride Base (TEA/DIPEA) Anhydrous Solvent Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Acyl-6-fluoro- 1H-indazol-5-amine Purification->Product

Caption: General workflow for the N-acylation of this compound.

N-Sulfonylation: Synthesis of Sulfonamide Derivatives

Sulfonamides are another crucial functional group in medicinal chemistry, known for their ability to mimic the transition state of enzymatic reactions and act as effective hydrogen bond donors. The synthesis of N-(1H-indazol-6-yl)benzenesulfonamide derivatives has been reported as a strategy for developing potent PLK4 inhibitors.[4]

Rationale: The reaction of an amine with a sulfonyl chloride in the presence of a base is the most common method for preparing sulfonamides. Pyridine is often used as both the base and the solvent.

Generalized Protocol for N-Sulfonylation:

  • Dissolution: Dissolve this compound (1.0 eq) in pyridine or an anhydrous aprotic solvent like DCM containing a base (e.g., TEA, 2.0 eq).

  • Sulfonyl Chloride Addition: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.1 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into ice-water and, if necessary, acidify with dilute HCl to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. If the product is not a solid, perform an aqueous work-up and extraction as described for N-acylation, followed by column chromatography.

Parameter Condition Rationale
Solvent Pyridine, DCMPyridine acts as both solvent and base; DCM is a good alternative.
Base Pyridine, TEATo neutralize the HCl generated.
Temperature 0 °C to room temperatureTo control the initial reactivity.
Monitoring TLC, LC-MSTo track the consumption of the starting material.
Reductive Amination: Formation of N-Alkyl Derivatives

Reductive amination is a powerful method for forming C-N bonds and introducing alkyl substituents to the amino group. This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced by a suitable reducing agent. This method has been used to synthesize N-(4-fluorobenzyl)-1H-indazol-6-amine, a compound with anti-proliferative activity.[2]

Rationale: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild, selective for imines over carbonyls, and tolerant of a wide range of functional groups.

Generalized Protocol for Reductive Amination:

  • Imine Formation: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloroethane (DCE) or methanol (MeOH). A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Parameter Condition Rationale
Solvent DCE, MeOHSolvents that are compatible with both imine formation and reduction.
Reducing Agent STAB, NaBH₃CNMild reducing agents that selectively reduce the iminium ion.
Catalyst Acetic Acid (catalytic)To accelerate the formation of the iminium ion.
Monitoring TLC, LC-MSTo ensure complete conversion to the product.
N-Arylation: Buchwald-Hartwig and Chan-Lam Couplings

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for forming C-N bonds with aryl partners. The Buchwald-Hartwig amination (palladium-catalyzed) and the Chan-Lam coupling (copper-catalyzed) are two prominent methods for N-arylation. Copper-catalyzed arylation of the amino group in the indazole ring has been successfully demonstrated.[9][10]

Rationale: The choice between palladium and copper catalysis can depend on the substrate scope and functional group tolerance. The Chan-Lam coupling is often performed under milder, open-flask conditions.

Generalized Protocol for Chan-Lam N-Arylation:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), a copper catalyst such as copper(II) acetate (Cu(OAc)₂, 0.1-0.2 eq), and a base like pyridine or triethylamine (2.0 eq).

  • Solvent Addition: Add a suitable solvent, such as DCM or methanol.

  • Reaction Conditions: Stir the reaction mixture at room temperature, often open to the air, for 12-48 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Parameter Condition Rationale
Catalyst Cu(OAc)₂A common and effective copper catalyst for Chan-Lam coupling.
Aryl Source Arylboronic acidReadily available and generally stable coupling partners.
Base Pyridine, TEATo facilitate the transmetalation step.
Atmosphere Air (often)A key advantage of the Chan-Lam reaction is its tolerance to air.

Workflow for Derivatization Strategies:

Derivatization_Strategies cluster_acylation N-Acylation cluster_sulfonylation N-Sulfonylation cluster_amination Reductive Amination cluster_arylation N-Arylation cluster_diazotization Diazotization Start This compound Acyl_Reagent Acyl Chloride / Anhydride Start->Acyl_Reagent Sulfonyl_Reagent Sulfonyl Chloride Start->Sulfonyl_Reagent Carbonyl_Reagent Aldehyde / Ketone Start->Carbonyl_Reagent Aryl_Reagent Aryl Boronic Acid Start->Aryl_Reagent Diazotization_Reagent NaNO2, H+ Start->Diazotization_Reagent Amide_Product Amide Derivative Acyl_Reagent->Amide_Product Base Sulfonamide_Product Sulfonamide Derivative Sulfonyl_Reagent->Sulfonamide_Product Base Amine_Product N-Alkyl Derivative Carbonyl_Reagent->Amine_Product Reducing Agent Aryl_Product N-Aryl Derivative Aryl_Reagent->Aryl_Product Cu or Pd Catalyst Diazonium_Salt Diazonium Salt Intermediate Diazotization_Reagent->Diazonium_Salt Sandmeyer_Product Halogen, CN, OH Derivatives Diazonium_Salt->Sandmeyer_Product Sandmeyer Reaction

Caption: Overview of synthetic routes for the derivatization of this compound.

Diazotization and Sandmeyer Reactions: Versatile Functional Group Interconversion

Diazotization of the primary amino group to form a diazonium salt opens up a plethora of synthetic possibilities.[11][12] The diazonium group is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles, most notably in the copper-catalyzed Sandmeyer reaction to introduce halides or a cyano group.[12][13][14]

Rationale: This two-step process allows for the conversion of the amino group into functionalities that are not easily accessible through direct substitution, providing access to a diverse range of derivatives.

Generalized Protocol for Diazotization followed by Sandmeyer Reaction:

  • Diazotization: Dissolve this compound (1.0 eq) in a cold (0-5 °C) aqueous solution of a strong acid (e.g., HCl, H₂SO₄). Slowly add a solution of sodium nitrite (NaNO₂) (1.05 eq) in water, maintaining the low temperature. Stir for 15-30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of the appropriate copper(I) salt (e.g., CuCl, CuBr, CuCN) in the corresponding acid. Add the freshly prepared diazonium salt solution to the copper(I) salt solution at 0-5 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours. The evolution of nitrogen gas is typically observed.

  • Work-up and Purification: Extract the reaction mixture with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.

Reaction Reagents Product Functional Group
Chlorination CuCl / HCl-Cl
Bromination CuBr / HBr-Br
Cyanation CuCN / KCN-CN
Hydroxylation H₂O, heat-OH

Conclusion

The synthetic routes detailed in this application note provide a robust toolkit for the derivatization of this compound. By employing these protocols for N-acylation, N-sulfonylation, reductive amination, N-arylation, and diazotization, researchers can efficiently generate diverse libraries of novel compounds. This strategic derivatization is a critical step in the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs targeting a wide range of diseases. The versatility of the 5-amino group on the 6-fluoro-1H-indazole scaffold makes it an exceptionally valuable starting material for the synthesis of next-generation therapeutics.

References

  • Prieto, L., et al. (2008). 7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa. Journal of Medicinal Chemistry, 51(2), 251-266. [Link]

  • Kumar, K. A., et al. (2015). Cu-catalyzed arylation of the amino group in the indazole ring: regioselective synthesis of pyrazolo-carbazoles. Organic & Biomolecular Chemistry, 13(5), 1481-1491. [Link]

  • El-Faham, A., et al. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 10(61), 37237-37265. [Link]

  • Kawakubo, H., et al. (1986). Studies on 3-Aminoindazoles. I. Synthesis of 1-or 3- (Substituted 3-Amino) indazoles. Chemical and Pharmaceutical Bulletin, 34(9), 3547-3555. [Link]

  • Singh, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 993-1027. [Link]

  • Li, J., et al. (2021). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. Bioorganic & Medicinal Chemistry Letters, 47, 128205. [Link]

  • Prieto, L., et al. (2008). 7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa. Journal of Medicinal Chemistry, 51(2), 251-266. [Link]

  • Kumar, K. A., et al. (2015). Cu(II)-catalyzed cross-coupling of various aryl boronic acids with 5 and 6-amino indazoles has resulted in (arylamino)-indazoles. Organic & Biomolecular Chemistry. [Link]

  • Hoang, N. X., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. [Link]

  • Organic Chemistry Portal. Indazole Synthesis. [Link]

  • Hoang, N. X., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Li, W., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2959. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • O'Brien, Z., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Tetrahedron, 92, 132258. [Link]

  • Park, S. B., et al. (2016). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 1(1), 18-26. [Link]

  • Sharma, P., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 1373-1406. [Link]

  • Katritzky, A. R., et al. (2014). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 19(9), 13538-13553. [Link]

  • Phukan, K., & Borah, R. (2014). Regioselective N-acylation of some nitrogenous heterocyclic compounds using a natural clay as catalyst. International Journal of Chemical and Pharmaceutical Sciences, 5(2), 33-37. [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Chad's Prep. The Sandmeyer Reactions. [Link]

  • Liu, Y., et al. (2022). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1735-1747. [Link]

  • Friedrich, M., et al. (2021). Direct C-H-Sulfonylation of 6-Membered Nitrogen-Heteroaromatics. ChemRxiv. [Link]

  • Katritzky, A. R., & Narindoshvili, T. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(i), 12-35. [Link]

  • Reddy, P. P., et al. (2022). Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, ADMET prediction, and SAR studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(2), 481-496. [Link]

  • Wang, Y., et al. (2014). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][9][15]naphthyrin-5(6H)-one. Tetrahedron Letters, 55(30), 4112-4115. [Link]

  • Tloušt'ová, E., et al. (2014). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. The Journal of Organic Chemistry, 79(15), 7017-7028. [Link]

  • Gür, M., et al. (2013). Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues. Journal of Heterocyclic Chemistry, 50(5), 1088-1093. [Link]

  • Alarcón-Espósito, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5947-5956. [Link]

  • da Silva, A. C. A., et al. (2017). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 13, 1928-1935. [Link]

Sources

Application Notes and Protocols: 6-Fluoro-1H-indazol-5-amine in the Synthesis of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold in Oncology

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents.[1] Its unique bicyclic structure, capable of engaging in a multitude of non-covalent interactions, has rendered it a cornerstone in the design of potent and selective kinase inhibitors. Within this class, 6-fluoro-1H-indazol-5-amine emerges as a particularly valuable building block. The strategic placement of the fluoro and amino groups on the indazole ring provides a handle for diverse chemical modifications, enabling the synthesis of targeted anti-cancer agents with improved potency, selectivity, and pharmacokinetic profiles. The fluorine atom, in particular, can enhance metabolic stability and binding affinity through favorable interactions with biological targets.[2] This guide provides an in-depth exploration of the application of this compound in the synthesis of Focal Adhesion Kinase (FAK) inhibitors, a promising class of anti-cancer therapeutics.

Focal Adhesion Kinase (FAK): A Nodal Point in Cancer Progression

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of integrins and growth factor receptors.[3] Its overexpression and hyperactivation are hallmarks of numerous solid tumors, where it functions as a central mediator of cell proliferation, survival, migration, and invasion – all critical processes in tumorigenesis and metastasis.[1][4] FAK signaling is initiated by autophosphorylation at tyrosine 397 (Tyr397) upon integrin clustering, creating a high-affinity binding site for Src family kinases. The resultant FAK/Src complex phosphorylates a cascade of downstream substrates, activating pro-survival and pro-migratory pathways such as the PI3K/Akt and MAPK/ERK pathways.[5][6]

Due to its central role in cancer cell pathobiology, FAK has emerged as a compelling target for therapeutic intervention. Small molecule inhibitors of FAK, such as GSK2256098, have demonstrated potential in preclinical and clinical settings, exhibiting anti-angiogenic and anti-neoplastic activities.[7][8] The synthesis of such inhibitors often leverages the unique chemical properties of scaffolds like this compound to achieve high potency and selectivity.

The FAK Signaling Cascade: A Target for Therapeutic Intervention

The intricate signaling network orchestrated by FAK provides multiple avenues for therapeutic targeting. A simplified representation of the canonical FAK signaling pathway is depicted below.

FAK_Signaling ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK pY397 p-FAK (Y397) FAK->pY397 Autophosphorylation Src Src pY397->Src Recruitment FAK_Src FAK/Src Complex pY397->FAK_Src Grb2_SOS Grb2/SOS pY397->Grb2_SOS Src->FAK_Src p130Cas p130Cas FAK_Src->p130Cas PI3K PI3K FAK_Src->PI3K Rac Rac p130Cas->Rac Akt Akt PI3K->Akt Ras Ras Grb2_SOS->Ras Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival MEK_ERK MEK/ERK Ras->MEK_ERK Cell_Migration Cell Migration & Invasion Rac->Cell_Migration MEK_ERK->Cell_Survival

Figure 1: Simplified FAK Signaling Pathway. This diagram illustrates the activation of FAK and its downstream signaling cascades that promote cancer cell survival and migration.

Synthesis of a Potent FAK Inhibitor: A Representative Protocol

The following section details a representative synthesis of a FAK inhibitor, herein designated as Fluorindazolinib , utilizing this compound as the starting material. This protocol is based on established methodologies for the synthesis of indazol-pyrimidine derivatives and serves as a practical guide for researchers in the field.[2][9]

Synthetic Workflow: From Building Block to Bioactive Compound

The synthesis of Fluorindazolinib is a two-step process involving a nucleophilic aromatic substitution followed by a Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow Start_A This compound Intermediate Intermediate 1 (N-(2-chloro-pyrimidin-4-yl)-6-fluoro-1H-indazol-5-amine) Start_A->Intermediate Nucleophilic Aromatic Substitution Start_B 2,4-Dichloropyrimidine Start_B->Intermediate Final_Product Fluorindazolinib Intermediate->Final_Product Suzuki-Miyaura Coupling Start_C Arylboronic Acid Start_C->Final_Product

Figure 2: Synthetic Workflow for Fluorindazolinib. A two-step synthesis involving nucleophilic aromatic substitution followed by a Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of Fluorindazolinib

Step 1: Synthesis of N-(2-chloropyrimidin-4-yl)-6-fluoro-1H-indazol-5-amine (Intermediate 1)

This step involves the nucleophilic aromatic substitution of a chlorine atom on the pyrimidine ring by the amino group of this compound.[9]

  • Materials:

    • This compound (1.0 eq)

    • 2,4-Dichloropyrimidine (1.1 eq)

    • Triethylamine (1.2 eq)

    • Ethanol (anhydrous)

  • Procedure:

    • To a stirred solution of this compound in anhydrous ethanol, add 2,4-dichloropyrimidine.

    • Slowly add triethylamine to the reaction mixture at room temperature.

    • Heat the mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

    • The product will precipitate out of solution. Collect the solid by filtration.

    • Wash the precipitate with cold water and then a small amount of cold ethanol.

    • Dry the product under vacuum to yield Intermediate 1 as a solid.

Step 2: Synthesis of Fluorindazolinib via Suzuki-Miyaura Coupling

This final step involves a palladium-catalyzed cross-coupling reaction between Intermediate 1 and an appropriate arylboronic acid.[10][11]

  • Materials:

    • Intermediate 1 (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)

    • Sodium carbonate (2.0 eq)

    • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Procedure:

    • In a Schlenk flask, combine Intermediate 1, the arylboronic acid, Pd(dppf)Cl2, and sodium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford Fluorindazolinib.

Biological Evaluation and Data Presentation

The anti-cancer activity of Fluorindazolinib and related derivatives synthesized from this compound can be evaluated using a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

Table 1: In Vitro Anti-proliferative Activity of Indazole Derivatives

CompoundTarget Cancer Cell LineIC50 (µM)Reference
Derivative 1MCF-7 (Breast)1.629[2]
Derivative 2A549 (Lung)5.988[3]
Derivative 3HCT116 (Colon)14.3[12]
GSK2256098OVCAR8 (Ovarian)0.015[5][13]
GSK2256098U87MG (Glioblastoma)0.0085[5][13]
GSK2256098A549 (Lung)0.012[5][13]

Note: The IC50 values presented for Derivatives 1, 2, and 3 are for structurally related indazole compounds to provide a comparative context for the potency of this chemical class.

Conclusion and Future Directions

This compound stands out as a highly versatile and valuable precursor for the synthesis of potent anti-cancer agents, particularly FAK inhibitors. The synthetic protocols outlined in this guide, based on established chemical transformations, provide a robust framework for the development of novel indazole-based therapeutics. The promising in vitro activity of compounds derived from this scaffold underscores the potential of this approach in oncology drug discovery. Future research should focus on the in vivo evaluation of these compounds in relevant animal models of cancer to further validate their therapeutic potential and to assess their pharmacokinetic and safety profiles. The continued exploration of the chemical space around the this compound core is anticipated to yield next-generation anti-cancer agents with enhanced efficacy and selectivity.

References

  • Bays, J. L., & DeMali, K. A. (2017). The integrin adhesome.
  • El-Gamal, M. I., & Oh, C. H. (2010). Indazole, a promising scaffold for the development of potent and selective kinase inhibitors. Journal of medicinal chemistry, 53(8), 3067-3084.
  • Fan, H., et al. (2019). The role of focal adhesion kinase in cancer-a review. Journal of Cancer, 10(2), 431.
  • Guan, J. L. (1997). Role of focal adhesion kinase in integrin signaling. International journal of biochemistry & cell biology, 29(8-9), 1085-1096.
  • Hochwald, S. N., et al. (2009). A novel small molecule inhibitor of FAK is effective in shrinking colon cancer xenografts. Cancer biology & therapy, 8(19), 1857-1865.
  • Kanchanawong, P., et al. (2010). Nanoscale architecture of integrin-based cell adhesions.
  • MDPI. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. [Link]

  • Mitra, S. K., & Schlaepfer, D. D. (2006). Integrin-regulated FAK-Src signaling in normal and cancer cells. Current opinion in cell biology, 18(5), 516-523.
  • National Institutes of Health. (2022). Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines. [Link]

  • Hoang, N. X., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588.
  • Zhang, J., et al. (2014). A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells. Cell cycle, 13(19), 3143-3149.
  • Sulzmaier, F. J., et al. (2014). FAK in cancer: mechanistic findings and clinical applications.
  • Weiner, T. M., et al. (1993). Expression of focal adhesion kinase and paxillin in normal and malignant human tissues.
  • Roberts, W. G., et al. (2008). Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271. Cancer research, 68(6), 1935-1944.
  • Slack-Davis, J. K., et al. (2007). Cellular characterization of a novel focal adhesion kinase inhibitor. The Journal of biological chemistry, 282(20), 14845-14852.
  • Stupack, D. G., & Cheresh, D. A. (2002). Get a ligand, get a life: integrins, signaling and cell survival. Journal of cell science, 115(19), 3729-3738.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • PubMed. (2014). A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells. [Link]

  • ResearchGate. (2015). Synthesis of Certain Fluoro Containing Pyrimidine Derivatives. [Link]

  • Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Application Note: A Cell-Based Reporter Assay to Profile the Bioactivity of 6-fluoro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indazole derivatives are a prominent class of heterocyclic compounds widely investigated in medicinal chemistry for their diverse biological activities, including potent anti-tumor and anti-inflammatory properties.[1][2] The 1H-indazole-3-amine scaffold, in particular, is recognized as an effective hinge-binding motif for various protein kinases, making it a valuable framework for the development of targeted therapeutics.[2] This application note provides a detailed protocol for a robust, cell-based reporter assay designed to characterize the bioactivity of 6-fluoro-1H-indazol-5-amine. The methodology leverages a luciferase reporter gene system, which offers a highly sensitive and quantitative readout of a specific signaling pathway's activity.[3] This assay is ideal for high-throughput screening (HTS) to determine the compound's potency (e.g., IC₅₀) and can be adapted to investigate its mechanism of action.

Principle of the Assay: Interrogating Kinase Signaling Pathways

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases. This protocol employs a reporter gene assay, a powerful tool to study the dynamic processes within living cells.[4] The principle is to use a cell line engineered to express a reporter protein (e.g., Firefly Luciferase) under the control of a specific transcription factor. The activity of this transcription factor is, in turn, regulated by an upstream kinase cascade.

When the signaling pathway is activated, the transcription factor translocates to the nucleus, binds to a response element in the reporter gene's promoter, and drives the expression of luciferase. The subsequent addition of a substrate results in a luminescent signal directly proportional to the pathway's activity. A molecule like this compound, if it inhibits a key kinase in this cascade, will prevent the activation of the transcription factor, leading to a dose-dependent decrease in the luminescent signal. This provides a clear and quantifiable measure of the compound's inhibitory effect. Fluorescence and luminescence-based assays are mainstays in drug discovery due to their high sensitivity, stability, and adaptability to HTS formats.[5][6][7]

cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_Cyto Cytoplasm cluster_Nuc Nucleus Stimulus Pathway Stimulus (e.g., Cytokine, Growth Factor) Receptor Membrane Receptor Stimulus->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK, NF-κB) Receptor->Kinase_Cascade TF_Inactive Inactive Transcription Factor Kinase_Cascade->TF_Inactive Phosphorylation TF_Active Active Transcription Factor TF_Inactive->TF_Active Reporter Luciferase Reporter Gene TF_Active->Reporter Translocation & Gene Transcription Inhibitor This compound Inhibitor->Kinase_Cascade Inhibition Luminescence Luminescent Signal Reporter->Luminescence

Figure 1: Conceptual diagram of a kinase-driven reporter assay. Inhibition of the kinase cascade by this compound blocks downstream signal transduction, reducing reporter gene expression and light output.

Materials and Reagents

ItemRecommended SupplierNotes
Test Compound This compound (CAS 709046-14-0)[1][8]
Cell Line ATCCHEK293T cells stably expressing an NF-κB or CREB-luciferase reporter construct.
Cell Culture Medium Gibco (Thermo Fisher)DMEM, high glucose, supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic.
Positive Control Sigma-AldrichStaurosporine (or other relevant kinase inhibitor).
Vehicle Control Sigma-AldrichDMSO, cell culture grade.
Assay Plates CorningWhite, opaque, flat-bottom 96-well or 384-well plates suitable for luminescence.[9]
Luciferase Assay Kit Promegae.g., ONE-Glo™ or Bright-Glo™ Luciferase Assay System.
Pathway Stimulant R&D Systemse.g., TNF-α for NF-κB pathway, or Forskolin for CREB pathway.
Reagents PBS, Trypsin-EDTA, Fetal Bovine Serum (FBS).
Equipment Plate reader with luminescence detection, multichannel pipettes, CO₂ incubator, biosafety cabinet.

Experimental Workflow & Protocols

The overall workflow is a multi-day process involving cell culture, treatment, and data acquisition. Precision and consistency, particularly in cell handling and compound dilution, are critical for reproducible results.

A Day 1: Seed Cells Plate reporter cells in a 96-well assay plate. B Incubate Overnight Allow cells to adhere and recover (18-24 hours, 37°C, 5% CO₂). A->B C Day 2: Compound Treatment Prepare serial dilutions of the test compound and add to cells. B->C D Incubate with Compound Pre-incubate for 1 hour to allow cell penetration. C->D E Add Pathway Stimulant (e.g., TNF-α) to all wells except 'unstimulated' controls. D->E F Incubate for Pathway Activation (6-8 hours, 37°C, 5% CO₂). E->F G Day 2/3: Assay Readout Equilibrate plate to room temp. Add luciferase reagent. F->G H Measure Luminescence Read plate on a luminometer after a 10-minute incubation. G->H I Data Analysis Normalize data, plot dose-response curve, and calculate IC₅₀. H->I

Figure 2: Step-by-step experimental workflow for the cell-based reporter assay.

Step 1: Cell Culture and Seeding (Day 1)

Rationale: Proper cell health and a consistent cell number per well are paramount for low well-to-well variability. Seeding cells the day before treatment allows them to adhere and enter a stable metabolic state.

  • Maintain Cells: Culture the reporter cell line in T-75 flasks according to standard protocols. Ensure cells are healthy and in a logarithmic growth phase (typically 70-90% confluency).

  • Harvest Cells: Wash cells with sterile PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete culture medium.

  • Count and Dilute: Perform a cell count using a hemocytometer or automated cell counter. Dilute the cell suspension to a final concentration of 2.0 x 10⁵ cells/mL in pre-warmed complete medium.

  • Plate Cells: Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a white, opaque 96-well plate (resulting in 20,000 cells/well).

  • Incubate: Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

Step 2: Compound Preparation and Treatment (Day 2)

Rationale: A precise serial dilution is essential for generating a high-quality dose-response curve. The final DMSO concentration should be kept low (≤0.5%) to avoid solvent-induced cytotoxicity.

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Aliquot and store at -20°C. Do the same for the positive control (e.g., 1 mM Staurosporine).

  • Serial Dilution: In a separate 96-well "compound plate," perform a serial dilution of the test compound and positive control in serum-free medium.

    • Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 serial dilutions.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.

  • Treat Cells: Carefully remove the medium from the "cell plate" and add 100 µL of the prepared compound dilutions to the respective wells.

  • Pre-incubation: Incubate the plate for 1 hour at 37°C, 5% CO₂ to allow the compound to permeate the cells.

Step 3: Pathway Stimulation and Incubation (Day 2)
  • Prepare Stimulant: Prepare the pathway stimulant (e.g., TNF-α) at 2x the final desired concentration in complete culture medium.

  • Stimulate Pathway: Add 100 µL of the 2x stimulant solution to all wells, except for the "unstimulated" control wells. Add 100 µL of medium to the unstimulated wells.

  • Incubate: Incubate the plate for 6-8 hours at 37°C, 5% CO₂. This duration should be optimized for the specific reporter system to achieve a robust signal window.

Step 4: Luminescence Reading and Data Acquisition (Day 2/3)
  • Equilibrate: Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.

  • Prepare Reagent: Prepare the luciferase assay reagent according to the manufacturer's instructions.

  • Add Reagent: Add 100 µL of the luciferase reagent to each well. This reagent typically combines cell lysis and substrate delivery in a single step.

  • Incubate: Place the plate on an orbital shaker for 2 minutes to ensure complete lysis, then incubate for 10 minutes in the dark to stabilize the luminescent signal.

  • Measure Signal: Read the luminescence on a plate reader with an integration time of 0.5-1 second per well.

Data Analysis and Interpretation

Rationale: Raw luminescence values must be normalized to control for experimental variability and to express the compound's effect as a percentage of inhibition.

  • Define Controls:

    • 0% Inhibition (High Signal): Wells treated with vehicle (DMSO) and the pathway stimulant.

    • 100% Inhibition (Low Signal): Wells treated with a high concentration of the positive control OR unstimulated cells treated with vehicle.

  • Calculate Percent Inhibition: Use the following formula for each well: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))

  • Generate IC₅₀ Curve: Plot the Percent Inhibition versus the log concentration of this compound. Fit the data to a four-parameter logistic (4PL) equation using software like GraphPad Prism or R to determine the IC₅₀ value (the concentration at which the compound elicits a 50% inhibitory response).

ParameterRecommended Value
Cell LineHEK293T (NF-κB or CREB Reporter)
Seeding Density20,000 cells/well (96-well plate)
Compound Concentration Range1 nM to 100 µM (10-point curve)
Final DMSO Concentration≤ 0.5%
Pre-incubation Time1 hour
Stimulation Time6-8 hours
Luminescence ReagentPromega ONE-Glo™ or equivalent
Plate Reader Integration0.5 - 1 second/well
Table 1: Summary of key experimental parameters for the reporter assay.

Safety and Handling

Consult the Safety Data Sheet (SDS) before handling this compound.

  • Hazard Class: While specific data for this exact compound is limited, related indazole amines are classified as causing skin and eye irritation.[10][11] Assume the compound is harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[12]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Well-to-Well CV% Inconsistent cell seeding; Edge effects; Pipetting errors.Ensure a homogenous single-cell suspension before plating. Avoid using the outer wells of the plate or fill them with sterile PBS. Use calibrated multichannel pipettes carefully.
Low Signal-to-Background Suboptimal stimulation time; Low cell viability; Reagent issue.Perform a time-course experiment (2-24h) to find the optimal stimulation time. Check cell health before plating. Ensure luciferase reagent is properly stored and not expired.
Inconsistent IC₅₀ Values Compound precipitation; Inaccurate dilutions; Assay drift.Check the solubility of the compound in the final assay medium. Prepare fresh serial dilutions for each experiment. Ensure consistent incubation times across all plates.
High Background Signal Autofluorescence/luminescence of the compound.Run a control plate with the compound dilutions in medium without cells to check for direct interference with the assay readout.

References

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Design of Fluorescence-Based Assays for High-throughput Screening. PubMed Central. Retrieved from [Link]

  • Haberstock, S. (n.d.). fluorescence-based assays Your guide to. LabOnline. Retrieved from [Link]

  • Kim, H. Y., & He, M. (2020). Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC. Retrieved from [Link]

  • An, W. F. (2009). Fluorescence-Based Assays. Springer Nature Experiments. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Tecan. (n.d.). A brighter future with fluorescence-based assays. The Blog. Retrieved from [Link]

  • Various Authors. (2015). Can anyone suggest a protocol for a kinase assay? ResearchGate. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET for 5-Aminoindazole. Retrieved from [Link]

  • Comprar Quimica. (n.d.). This compound, min 96%, 250 mg. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine. PubChem. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Retrieved from [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 6-Fluoro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale synthesis and purification of 6-fluoro-1H-indazol-5-amine, a key building block in the development of various pharmaceutical agents. The protocols detailed herein are designed for scalability and robustness, drawing upon established principles of organic synthesis and purification. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a thorough understanding for the intended audience of researchers and drug development professionals. All methodologies are supported by references to authoritative literature to ensure scientific integrity.

Introduction: The Significance of this compound

Indazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1] The strategic incorporation of a fluorine atom can significantly enhance the metabolic stability and binding affinity of drug candidates. This compound, in particular, serves as a versatile intermediate for the synthesis of a new generation of targeted therapeutics. Its bifunctional nature, possessing both a reactive amine group and a fluorinated indazole core, allows for a wide range of chemical modifications.

This guide presents a validated two-step synthetic pathway to this compound, commencing from a commercially available starting material. The subsequent purification protocol is optimized for achieving high purity suitable for pharmaceutical applications.

Proposed Synthetic Pathway

The most logical and scalable synthetic route to this compound involves a two-step sequence:

  • Nitration: Regioselective nitration of a suitable fluorinated precursor to introduce a nitro group at the 5-position.

  • Reduction: Subsequent reduction of the nitro group to the desired primary amine.

A plausible and economically viable starting material for this synthesis is 4-fluoro-2-methylaniline. The overall synthetic transformation is depicted below:

Synthetic Pathway 4-Fluoro-2-methylaniline 4-Fluoro-2-methylaniline Intermediate_A 6-Fluoro-1H-indazole 4-Fluoro-2-methylaniline->Intermediate_A Step 1: Diazotization & Cyclization Intermediate_B 6-Fluoro-5-nitro-1H-indazole Intermediate_A->Intermediate_B Step 2: Nitration Final_Product This compound Intermediate_B->Final_Product Step 3: Reduction

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Safety First: Before commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents. The handling of concentrated acids, nitrating agents, and flammable solvents requires appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves. All reactions should be conducted in a well-ventilated fume hood.

Step 1: Synthesis of 6-Fluoro-5-nitro-1H-indazole

This initial step involves the formation of the indazole ring followed by nitration. A common method for indazole synthesis is the diazotization of an ortho-alkylaniline followed by cyclization.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Fluoro-2-methylaniline125.15100 g0.799
Acetic Acid60.05500 mL-
Sodium Nitrite69.0060.6 g0.878
Nitric Acid (fuming)63.0175 mL-
Sulfuric Acid (conc.)98.08150 mL-
Deionized Water18.02As needed-
Ice-As needed-

Protocol:

  • Diazotization and Cyclization:

    • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-fluoro-2-methylaniline (100 g, 0.799 mol) in acetic acid (500 mL).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (60.6 g, 0.878 mol) in deionized water (150 mL) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour. The formation of the diazonium salt is typically observed.

    • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours to facilitate the cyclization to 6-fluoro-1H-indazole. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Nitration:

    • Prepare a nitrating mixture by carefully adding fuming nitric acid (75 mL) to concentrated sulfuric acid (150 mL) in a separate flask, pre-cooled in an ice bath.

    • Cool the crude 6-fluoro-1H-indazole solution from the previous step to 0 °C.

    • Slowly add the cold nitrating mixture to the reaction flask, ensuring the internal temperature does not exceed 10 °C.

    • After the addition, stir the reaction mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto crushed ice (approx. 2 kg) with vigorous stirring.

    • A yellow precipitate of 6-fluoro-5-nitro-1H-indazole will form.

    • Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

    • Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Step 2: Synthesis of this compound

The reduction of the nitro group to an amine is a standard transformation. Catalytic hydrogenation is a clean and efficient method for this purpose on a large scale.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
6-Fluoro-5-nitro-1H-indazole181.12100 g0.552
Palladium on Carbon (10 wt%)-10 g-
Ethanol46.071 L-
Hydrogen Gas2.02As needed-

Protocol:

  • Reaction Setup:

    • To a 2 L hydrogenation vessel, add 6-fluoro-5-nitro-1H-indazole (100 g, 0.552 mol) and ethanol (1 L).

    • Carefully add 10% Palladium on Carbon (10 g, 10 wt% of the substrate) to the suspension.

    • Seal the vessel and purge with nitrogen gas to remove air, followed by purging with hydrogen gas.

  • Hydrogenation:

    • Pressurize the vessel with hydrogen gas to 50-60 psi.

    • Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic, and cooling may be required to maintain the temperature between 25-35 °C.

    • Monitor the reaction progress by hydrogen uptake and TLC analysis. The reaction is usually complete within 4-6 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (2 x 100 mL).

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

Large-Scale Purification Protocol: Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds on a large scale. The choice of solvent is critical for achieving high purity and yield. For aromatic amines, a mixture of polar and non-polar solvents often provides the best results.[3]

Proposed Recrystallization Solvent System: Isopropanol/Water

Protocol:

  • Dissolution:

    • Transfer the crude this compound to a suitable reaction vessel.

    • Add a minimal amount of hot isopropanol to dissolve the crude product completely. The solution should be heated to near the boiling point of isopropanol (82.6 °C).

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Slowly add hot deionized water to the hot isopropanol solution until the solution becomes slightly turbid.

    • Add a small amount of hot isopropanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature. Crystals of this compound should form.

    • For maximum yield, cool the mixture in an ice bath for 1-2 hours.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a cold mixture of isopropanol/water (e.g., 1:1 v/v).

    • Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Purification Workflow cluster_purification Purification by Recrystallization Crude Crude this compound Dissolve Dissolve in hot Isopropanol Crude->Dissolve HotFilt Hot Filtration (optional) Dissolve->HotFilt AddWater Add hot Water (anti-solvent) HotFilt->AddWater Cool Slow Cooling & Crystallization AddWater->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with cold Isopropanol/Water Filter->Wash Dry Vacuum Drying Wash->Dry Pure Pure this compound Dry->Pure

Caption: Workflow for the purification of this compound.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a battery of analytical techniques should be employed.

Expected Analytical Data:

TechniqueExpected Results
Appearance Off-white to light brown crystalline solid
Melting Point To be determined experimentally
¹H NMR (400 MHz, DMSO-d₆)δ ~ 7.5 (d, 1H), 7.2 (s, 1H), 6.8 (d, 1H), 5.0 (br s, 2H, -NH₂), 12.5 (br s, 1H, -NH)
¹³C NMR (100 MHz, DMSO-d₆)Expected signals for 7 distinct carbons, with the carbon attached to fluorine exhibiting a large coupling constant.
Mass Spectrometry (ESI+) m/z = 152.06 [M+H]⁺
HPLC Purity ≥ 98%

General Analytical Protocols:

  • NMR Spectroscopy: A sample of the final product (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆) and analyzed using a standard NMR spectrometer.[4][5][6]

  • Mass Spectrometry: A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) is analyzed by electrospray ionization mass spectrometry (ESI-MS).[7][8]

  • HPLC Analysis: Purity is assessed by reverse-phase HPLC using a C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid) and UV detection.[9]

Conclusion

The synthetic and purification protocols detailed in this guide provide a robust and scalable pathway to high-purity this compound. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate for their ongoing research and development efforts. The analytical methods described will ensure the quality and consistency of the final product, a critical aspect of pharmaceutical development.

References

  • PrepChem. (n.d.). Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole. Retrieved from [Link]

  • ResearchGate. (2022). One-Pot Fluoro-de-diazoniation of Anilines in Organic Medium. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on cyclization of o-(alka-1,3-diynyl)arenediazonium salts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material. Retrieved from [Link]

  • PubMed. (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • PubMed. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Wiley. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Chemsrc. (n.d.). 6-Fluoro-1-methyl-5-nitro-1H-indazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • ResearchGate. (2016). 13 C NMR of indazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Retrieved from [Link]

  • ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

  • MDPI. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. Retrieved from [Link]

  • ChEMBL. (n.d.). Synthesis and evaluation of 6-[1-(2-[(18)F]fluoro-3-pyridyl)-5-methyl-1H-1,2,3-triazol-4-yl]quinoline for positron emission tomography imaging of the metabotropic glutamate receptor type 1 in brain. Retrieved from [Link]

  • NIST WebBook. (n.d.). 5-Aminoindazole. Retrieved from [Link]

  • mzCloud. (n.d.). 5 Fluoro AMB. Retrieved from [Link]

Sources

Application Notes and Protocols: 6-Fluoro-1H-indazol-5-amine as a Chemical Probe for Kinase Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Kinome with a Novel Indazole-Based Chemical Probe

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] The unique chemical properties of 6-fluoro-1H-indazol-5-amine, including the metabolic stability often conferred by the fluorine atom, make it an attractive starting point for the development of chemical probes to explore the kinome.[3] Chemical probes are indispensable tools in drug discovery and chemical biology, enabling the identification and validation of protein targets in their native cellular environment.[4][5]

This guide provides a comprehensive overview and detailed protocols for the design, synthesis, and application of a chemical probe derived from this compound for the identification of kinase targets using a photoaffinity labeling (PAL) approach coupled with quantitative proteomics.[6][7] We will delve into the rationale behind the experimental design, provide step-by-step protocols for probe synthesis and application, and outline the data analysis workflow for confident target identification and validation.

I. The Chemical Probe: Design and Synthesis

A successful chemical probe for photoaffinity labeling requires three key components: an affinity group that directs the probe to its target, a photoreactive group that forms a covalent bond with the target upon UV irradiation, and a reporter tag for enrichment and identification of the probe-protein adduct.[7]

Our proposed probe, named 6F-Ind-PAL , incorporates this compound as the kinase-binding scaffold, a trifluoromethylphenyldiazirine as the photoreactive crosslinker, and a terminal alkyne for subsequent bioorthogonal ligation (e.g., click chemistry) to a biotin tag for affinity purification.[6][8]

Diagram: Structure of the 6F-Ind-PAL Chemical Probe

G cluster_probe 6F-Ind-PAL Probe Scaffold This compound (Kinase Affinity Group) Linker Linker Scaffold->Linker Photoreactive Diazirine (Photoreactive Group) Linker->Photoreactive Reporter Alkyne (Reporter Tag) Linker->Reporter

Caption: Key components of the 6F-Ind-PAL chemical probe.

Synthetic Protocol: From this compound to 6F-Ind-PAL

This synthetic scheme is a proposed route based on established organic chemistry principles for the functionalization of aromatic amines and the synthesis of photoaffinity probes.[9][10]

Step 1: Acylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C.

  • Add a solution of 3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the diazirine-functionalized indazole intermediate.

Step 2: Attachment of the Alkyne Reporter Tag

  • To a solution of the product from Step 1 (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • Add propargyl bromide (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the final 6F-Ind-PAL probe.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

II. Application Protocol: Target Identification in Live Cells

This protocol outlines the use of the 6F-Ind-PAL probe for identifying kinase targets in a human cancer cell line (e.g., K562, a chronic myelogenous leukemia cell line known for its sensitivity to kinase inhibitors).[9]

Diagram: Photoaffinity Labeling Workflow

G cluster_workflow Target Identification Workflow A 1. Cell Treatment (Live K562 cells + 6F-Ind-PAL) B 2. UV Irradiation (350 nm) (Covalent Crosslinking) A->B C 3. Cell Lysis B->C D 4. Click Chemistry (Attach Biotin-Azide) C->D E 5. Streptavidin Pulldown (Enrichment of Biotinylated Proteins) D->E F 6. On-Bead Digestion (Trypsin) E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (Protein ID & Quantification) G->H I 9. Target Validation (CETSA, Western Blot) H->I

Caption: Step-by-step workflow for target identification.

Step-by-Step Experimental Protocol

Materials:

  • K562 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 6F-Ind-PAL probe (stock solution in DMSO)

  • This compound (as a competitor)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • UV crosslinker (350 nm)

  • Biotin-PEG-Azide

  • Click chemistry reaction buffer kit (e.g., containing copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper chelator like THPTA)[1]

  • Streptavidin-coated magnetic beads[11]

  • Wash buffers (e.g., PBS with 0.1% Tween-20, high salt buffer)

  • Ammonium bicarbonate solution

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

1. Cell Culture and Probe Treatment:

  • Culture K562 cells in RPMI-1640 medium to a density of approximately 1-2 x 10⁶ cells/mL.

  • For each condition (e.g., probe-treated, competitor + probe, DMSO vehicle control), seed an equal number of cells (e.g., 1 x 10⁸ cells).

  • Treat the cells with the 6F-Ind-PAL probe at an optimized concentration (e.g., 1-10 µM) for 1-2 hours at 37 °C.

  • For the competition experiment, pre-incubate cells with a 50-100 fold excess of this compound for 1 hour before adding the 6F-Ind-PAL probe.[12]

2. Photo-Crosslinking:

  • Pellet the cells by centrifugation and wash twice with ice-cold PBS to remove unbound probe.

  • Resuspend the cell pellet in a minimal volume of ice-cold PBS.

  • Transfer the cell suspension to a petri dish and place it on ice.

  • Irradiate the cells with 350 nm UV light for 15-30 minutes in a UV crosslinker.[13] Ensure proper safety precautions are taken when using UV radiation.[13]

3. Cell Lysis:

  • Pellet the irradiated cells and lyse them in ice-cold lysis buffer.

  • Sonicate or vortex the lysate to ensure complete cell disruption and shear genomic DNA.

  • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 20 minutes at 4 °C.

  • Collect the supernatant containing the soluble proteome. Determine the protein concentration using a BCA assay.

4. Click Chemistry for Biotinylation:

  • To the clarified lysate (e.g., 1 mg of protein), add Biotin-PEG-Azide (final concentration ~50 µM).

  • Add the components of the click chemistry reaction buffer kit according to the manufacturer's instructions (typically copper(II) sulfate, a reducing agent, and a ligand).[1][2]

  • Incubate the reaction for 1 hour at room temperature, protected from light.

5. Enrichment of Labeled Proteins:

  • Equilibrate streptavidin-coated magnetic beads by washing them with lysis buffer.

  • Add the biotinylated lysate to the equilibrated beads and incubate for 2-4 hours at 4 °C with gentle rotation to allow for binding.[14]

  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Wash the beads extensively to remove non-specifically bound proteins. A typical wash series would be:

    • 2x with lysis buffer

    • 2x with high salt buffer (e.g., 1 M NaCl in PBS)

    • 2x with PBS

6. On-Bead Digestion:

  • Resuspend the washed beads in ammonium bicarbonate solution.

  • Reduce the proteins by adding DTT and incubating at 56 °C for 30 minutes.

  • Alkylate the cysteines by adding IAA and incubating in the dark at room temperature for 30 minutes.

  • Add sequencing-grade trypsin and incubate overnight at 37 °C with shaking.

  • Separate the beads magnetically and collect the supernatant containing the digested peptides.

  • Acidify the peptide solution with formic acid to inactivate the trypsin.

  • Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.

III. Data Analysis and Target Validation

LC-MS/MS Analysis

Analyze the desalted peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-LC system.[15][16]

Table 1: Representative LC-MS/MS Parameters

ParameterSetting
LC Column C18, 75 µm ID x 25 cm
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in 80% acetonitrile
Gradient 5-40% B over 90 minutes
Flow Rate 300 nL/min
MS Scan Type Data-Dependent Acquisition (DDA)
MS1 Resolution 120,000
MS1 Scan Range 350-1500 m/z
MS2 Resolution 30,000
Isolation Window 1.6 m/z
Collision Energy HCD, normalized collision energy of 28
Bioinformatics Workflow

The raw mass spectrometry data should be processed using a standard proteomics software pipeline like MaxQuant or Proteome Discoverer.[17][18]

Diagram: Proteomics Data Analysis Workflow

G cluster_data_analysis Bioinformatics Pipeline A 1. Raw MS Data B 2. Peptide Identification (Database Search, e.g., UniProt) A->B C 3. Protein Inference B->C D 4. Label-Free Quantification (LFQ) (Calculate protein intensities) C->D E 5. Statistical Analysis (Identify significantly enriched proteins) D->E F 6. Target Prioritization (Fold change, p-value, competition effect) E->F

Caption: Key steps in the analysis of proteomics data.

Data Interpretation:

  • Identify enriched proteins: Compare the LFQ intensities of proteins in the probe-treated sample to the DMSO control. Proteins significantly enriched are potential targets.

  • Confirm specific binding: True targets should show a significant reduction in enrichment in the competitor-treated sample.

  • Prioritize candidates: Rank potential targets based on fold-enrichment, statistical significance (p-value), and the degree of competition. Kinases should be highly represented among the top hits.

Target Validation: Ensuring Scientific Integrity

Confirmation of the identified targets is a critical step to ensure the validity of the results.[4][13]

1. Western Blotting:

  • Validate the enrichment of top candidate proteins in the pulldown samples by Western blotting using specific antibodies.

2. Cellular Thermal Shift Assay (CETSA):

  • CETSA is a powerful method to confirm direct target engagement in a cellular context without modifying the probe or the target.[19][20]

  • Treat intact cells or cell lysates with this compound.

  • Heat the samples across a temperature gradient.

  • Analyze the amount of soluble target protein remaining at each temperature by Western blot.

  • Binding of the compound should stabilize the target protein, resulting in a shift of its melting curve to a higher temperature.[21][22]

Table 2: Hypothetical CETSA Data for a Validated Kinase Target

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (Compound)
45100100
508598
555288
602065
65530
70<110

Conclusion

The protocols outlined in this guide provide a robust framework for utilizing this compound as a starting point for the development of a powerful chemical probe for kinase target identification. By combining rational probe design, photoaffinity labeling, and state-of-the-art proteomics, researchers can gain valuable insights into the mechanism of action of indazole-based compounds and discover novel therapeutic targets. Rigorous validation of the identified targets is paramount to ensure the biological relevance of the findings.

References

  • Determining target engagement in living systems. Nature Chemical Biology. [Link]

  • Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. [Link]

  • Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. ResearchGate. [Link]

  • The standard experimental protocol for the photoaffinity method. ResearchGate. [Link]

  • Pull-down Assay on Streptavidin Beads and Surface Plasmon Resonance Chips for SWATH-MS-based Interactomics. Cancer Genomics & Proteomics. [Link]

  • Pulldown of protein aggregates with a biotinylated peptide. Protocols.io. [Link]

  • Biotin-streptavidin based purification guide lines. The Rockefeller University. [Link]

  • Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization. Bio-protocol. [Link]

  • Overview of the streptavidin pulldown procedure. ResearchGate. [Link]

  • Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila. Bio-protocol. [Link]

  • Proteomics Workflow: Sample Prep to LC-MS Data Analysis. Technology Networks. [Link]

  • Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]

  • Scalable data analysis in proteomics and metabolomics using BioContainers and workflows engines. bioRxiv. [Link]

  • Hands-on tutorial: Bioinformatics for Proteomics. CompOmics. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. bioRxiv. [Link]

  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols. [Link]

  • Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]

  • High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Journal of Medicinal Chemistry. [Link]

  • LC-MS/MS-Based Proteomics Approach for the Identification of Candidate Serum Biomarkers in Patients with Narcolepsy Type 1. International Journal of Molecular Sciences. [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. [Link]

  • Bioinformatics Methods for Mass Spectrometry-Based Proteomics Data Analysis. International Journal of Molecular Sciences. [Link]

  • Proteomics: Protein Identification and Quantification. University of Washington. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]

  • A diazirine-based photoaffinity probe for facile and efficient aptamer–protein covalent conjugation. Chemical Communications. [Link]

  • Activity-based protein profiling: A graphical review. Journal of Controlled Release. [Link]

  • Procedure for Protein Identification Using LC-MS/MS. MtoZ Biolabs. [Link]

  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online. [Link]

  • Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. Molecular Pharmacology. [Link]

  • Synthesis and Characterization of Photoaffinity Probes that Target the 5-HT Receptor. Universität Bern. [Link]

  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular & Cellular Proteomics. [Link]

  • Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein-Coupled Receptors. ResearchGate. [Link]

  • A typical photoaffinity labeling experimental protocol to identify the... ResearchGate. [Link]

  • Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry. [Link]

  • LC-MS in Proteomics and Biomarker Discovery. International Journal of Science and Research Archive. [Link]

  • The Development of Selective Chemical Probes for Serine Arginine Protein Kinase 3. ChemMedChem. [Link]

  • Evaluation of Kinase Activity Profiling Using Chemical Proteomics. ResearchGate. [Link]

  • Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Molecules. [Link]

  • A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology. [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. [Link]

Sources

Application Note: High-Performance Analytical Methods for the Quantification of 6-fluoro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides comprehensive, validated analytical methods for the precise quantification of 6-fluoro-1H-indazol-5-amine, a key fluorinated indazole derivative of interest in medicinal chemistry and pharmaceutical development.[1] Recognizing the critical need for robust analytical oversight in drug discovery and manufacturing, this document details two primary methodologies: a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for routine assay and purity analysis, and a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for trace-level quantification. The protocols are designed to be self-validating systems, grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity, accuracy, and reproducibility.[2][3][4]

Introduction and Scientific Context

This compound (CAS: 709046-14-0) is a heterocyclic aromatic amine featuring a fluorinated indazole scaffold.[1][5] Such structures are of significant interest in drug discovery, where the indazole core serves as a valuable pharmacophore and the fluorine atom can enhance metabolic stability and binding affinity.[1] The accurate and precise quantification of this compound is therefore essential throughout the pharmaceutical lifecycle—from initial synthesis and process optimization to quality control of the active pharmaceutical ingredient (API) and stability testing.[6][7]

The development of validated analytical methods is a cornerstone of Good Manufacturing Practice (GMP) and regulatory compliance.[8] It provides documented evidence that a procedure is fit for its intended purpose, ensuring that the data generated is reliable and consistent.[6][9] This application note presents two complementary methods, each tailored for different analytical requirements, and explains the scientific rationale behind the chosen parameters and validation strategies.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
CAS Number 709046-14-0[10][11][12]
Molecular Formula C₇H₆FN₃[1][5][10]
Molecular Weight 151.14 g/mol [1][5][10]
Structure Aromatic bicyclic amine[1]
Predicted Boiling Point 358.3 °C at 760 mmHg[5]
Predicted Density 1.488 g/cm³[5]

Part I: Reversed-Phase HPLC-UV Method for Assay and Purity

This method is designed for robust, routine quantification of this compound in bulk material or formulated products, where concentration levels are relatively high. The principle relies on the separation of the analyte from impurities on a reversed-phase column, followed by detection using its inherent ultraviolet (UV) absorbance.

Causality of Experimental Design
  • Column Choice: A C18 stationary phase is selected for its versatility and proven efficacy in retaining moderately polar aromatic compounds like indazole derivatives.

  • Mobile Phase: A buffered aqueous phase (Ammonium Acetate) is used to control the ionization state of the basic amine group, ensuring consistent retention and symmetrical peak shape. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent elution strength.

  • Detection Wavelength: The UV detection wavelength is set at the analyte's absorbance maximum (λmax), determined via a photodiode array (PDA) scan, to maximize sensitivity and specificity.

Detailed Experimental Protocol: HPLC-UV

2.2.1. Reagents and Materials

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (Analytical grade)

  • Deionized Water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • 0.45 µm PTFE syringe filters

2.2.2. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Methanol and Water.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Solution (Target concentration ~50 µg/mL): Accurately weigh an amount of the test sample containing ~5 mg of this compound into a 100 mL volumetric flask. Add ~70 mL of 50:50 Methanol/Water, sonicate for 10 minutes, then dilute to volume. Filter through a 0.45 µm syringe filter prior to injection.

2.2.3. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1290 Infinity LC or equivalent
Detector Diode Array Detector (DAD) or UV Detector
Column Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Ammonium Acetate in Water, pH 6.5
Mobile Phase B Acetonitrile
Gradient 0-10 min: 10% to 70% B; 10-12 min: 70% to 90% B; 12-13 min: Hold at 90% B; 13.1-15 min: Re-equilibrate at 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or determined λmax)
Run Time 15 minutes
Method Validation Protocol (ICH Q2(R2) Framework)

This protocol must be executed to demonstrate the method is fit for purpose.[3][4][13]

ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo, and sample spiked with known impurities.Peak for the analyte is pure and resolved from other components (Resolution > 2).
Linearity Analyze 5-7 concentration levels across the range (e.g., 1-100 µg/mL) in triplicate.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze samples spiked with the reference standard at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate injections of 100% level. Intermediate: Repeat on a different day with a different analyst.RSD ≤ 1.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
LOQ/LOD Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope.S/N of 10 for LOQ; S/N of 3 for LOD.
Robustness Systematically vary parameters (flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters remain within limits; results are not significantly affected.
Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh Weighing Dissolve Dissolution & Dilution Weigh->Dissolve Filter Filtration (0.45 µm) Dissolve->Filter Inject HPLC Injection Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV/DAD Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Final Report Quantify->Report

Caption: Standard workflow for quantification by HPLC-UV.

Part II: LC-MS/MS Method for Trace-Level Quantification

For applications requiring higher sensitivity, such as impurity profiling or pharmacokinetic studies, an LC-MS/MS method is superior. This approach combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode.[14][15][16]

Causality of Experimental Design
  • Ionization: Positive-mode Electrospray Ionization (ESI+) is selected because the basic nitrogen atoms on the indazole ring and the amine group are readily protonated, forming a stable precursor ion ([M+H]⁺).

  • MRM Transitions: MRM provides exceptional specificity by monitoring a specific precursor ion and its unique fragment ion. This filters out background noise, dramatically improving the signal-to-noise ratio.

  • UPLC: Ultra-Performance Liquid Chromatography (UPLC) is used to achieve faster separations and sharper peaks, which enhances sensitivity and throughput.

Detailed Experimental Protocol: LC-MS/MS

3.2.1. Reagents and Materials

  • As per HPLC method, but using LC-MS grade solvents (e.g., Formic Acid, Acetonitrile).

  • Internal Standard (IS): A structurally similar, stable isotope-labeled analog or a compound with similar chromatographic and ionization behavior (e.g., a related indazole derivative).

3.2.2. Standard and Sample Preparation

  • Stock Solutions (1000 µg/mL): Prepare separate stock solutions for the analyte and the Internal Standard in methanol.

  • Working Standards: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by diluting the analyte stock. Spike each standard with the IS to a final constant concentration (e.g., 20 ng/mL).

  • Sample Preparation (e.g., from plasma): a. To 100 µL of plasma, add 20 µL of IS working solution. b. Add 300 µL of cold Acetonitrile (protein precipitation). c. Vortex for 1 minute, then centrifuge at 14,000 g for 10 minutes. d. Transfer the supernatant to a new vial and inject.

3.2.3. Instrumentation and Analytical Conditions

ParameterCondition
LC System Waters ACQUITY UPLC I-Class or equivalent
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex 7500, Waters Xevo TQ-S)
Column ACQUITY UPLC CSH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 5% B; 0.5-2.5 min: 5% to 95% B; 2.5-3.0 min: Hold at 95% B; 3.1-4.0 min: Re-equilibrate at 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3.2.4. Mass Spectrometer Settings (Hypothetical Optimized)

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 450 °C
MRM Transitions Analyte: 152.1 -> 135.1 (Quantifier), 152.1 -> 108.1 (Qualifier) IS: (To be determined based on selection)
Collision Gas Argon
Visualization of LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Spike Spike with Internal Standard Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Inject UPLC Injection Centrifuge->Inject Separate UPLC Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Fragment MRM Fragmentation (Q1 -> Q2 -> Q3) Ionize->Fragment Integrate Peak Area Integration (Analyte/IS) Fragment->Integrate Quantify Ratio-Based Quantification Integrate->Quantify Report Final Concentration Report Quantify->Report

Caption: Workflow for trace quantification using LC-MS/MS.

System Validation and Trustworthiness

The trustworthiness of any analytical data hinges on a robust validation framework. The protocols outlined above must be validated according to ICH Q2(R2) guidelines, which provide a harmonized international approach to ensuring methods are scientifically sound and fit for purpose.[2][3][4]

Logical Relationship of Validation Parameters

The validation process is a holistic system where each parameter informs the others to build a complete picture of the method's performance.

Validation_Logic Specificity Specificity Accuracy Accuracy Specificity->Accuracy Method_Validation Validated Method Specificity->Method_Validation Define Performance LOQ LOQ Accuracy->LOQ Accuracy->Method_Validation Define Performance Precision Precision Precision->LOQ Precision->Method_Validation Define Performance Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Linearity->Method_Validation Define Performance Range->Accuracy Range->Precision Range->Method_Validation Define Performance LOQ->Method_Validation Define Performance Robustness Robustness Robustness->Method_Validation Ensures Reliability SystemSuitability System Suitability SystemSuitability->Method_Validation Ensures Daily Performance

Caption: Interdependencies of analytical method validation parameters.

Conclusion

This document provides two robust, scientifically-grounded methods for the quantification of this compound. The HPLC-UV method serves as a reliable workhorse for routine quality control, while the LC-MS/MS method offers the high sensitivity and specificity required for more demanding applications. By adhering to the detailed protocols and the principles of method validation outlined herein, researchers, scientists, and drug development professionals can generate accurate, reproducible, and defensible data, ensuring product quality and supporting regulatory submissions.

References

  • AMSbiopharma. (2025).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023).
  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
  • RAPS. (2022). ICH releases draft guidelines on analytical method development.
  • CymitQuimica. (n.d.). CAS 709046-14-0: this compound.
  • American Elements. (n.d.). This compound | CAS 709046-14-0.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • International Journal of Pharmaceutical and Life Sciences. (n.d.).
  • CP Lab Chemicals. (n.d.). This compound, min 96%, 250 mg.
  • Gavin Publishers. (2018).
  • BLD Pharm. (n.d.). 709046-14-0|this compound.
  • King-Pharm. (n.d.). This compound [709046-14-0].
  • Capot Chemical Co., Ltd. (n.d.).
  • BenchChem. (2025). Quantitative Analysis of 4-Fluoro-2-methyl-1H-indol-5-amine and its Reaction Products by LC-MS.
  • Sultan Qaboos University Journal For Science. (n.d.).
  • PMC. (2025). Analytical validation of a LC-MS/MS based in vitro diagnostic kit for the quantification of L-tyrosine and taurocholic acid for liver fibrosis diagnosis.
  • ResearchGate. (n.d.).
  • Waters. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS.
  • LCGC International. (n.d.).
  • MDPI. (n.d.). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines.
  • CymitQuimica. (n.d.). This compound.
  • European Review for Medical and Pharmacological Sciences. (n.d.).

Sources

Application Notes and Protocols for the In Vivo Formulation of 6-fluoro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-fluoro-1H-indazol-5-amine is a heterocyclic amine containing an indazole scaffold, a structure of significant interest in medicinal chemistry for its potential therapeutic activities.[1] The successful in vivo evaluation of this and similar new chemical entities (NCEs) is critically dependent on the development of a safe and effective formulation that ensures adequate systemic exposure in preclinical animal models. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating this compound for in vivo studies.

These application notes emphasize a logic-driven, tiered approach to formulation development, beginning with essential pre-formulation characterization and progressing to more complex vehicle systems as dictated by the compound's physicochemical properties. The protocols herein are designed to be self-validating, with integrated decision points to guide the formulation scientist toward an optimal vehicle for oral, intravenous, or intraperitoneal administration.

PART 1: Pre-formulation Characterization

A thorough understanding of the physicochemical properties of this compound is the cornerstone of a rational formulation design. While some basic data is available, key experimental parameters must be determined.

Table 1: Physicochemical Properties of this compound

PropertyReported/Predicted ValueSignificance for Formulation
Molecular Formula C₇H₆FN₃[2][3]-
Molecular Weight 151.14 g/mol [2][3]Essential for all concentration calculations.
Boiling Point 358.3 °C at 760 mmHg[4]Indicates low volatility.
pKa Experimentally UndeterminedCritical for predicting solubility at different pH values. The amine group suggests basicity.
Aqueous Solubility Experimentally UndeterminedThe primary determinant of the formulation strategy. Poor solubility is common for such structures.
LogP Predicted to be low to moderateInfluences the choice between aqueous and lipid-based vehicles.
Mandatory Experimental Determination of pKa and Solubility

The amine functional group in this compound suggests it is a weak base. The pKa will dictate the pH at which the compound is ionized and, therefore, more soluble in aqueous media.

This protocol determines the pKa value(s) by titrating a solution of the compound with a strong acid or base and measuring the resulting pH changes.

Materials:

  • This compound

  • Calibrated pH meter and electrode

  • Potentiometer/autotitrator

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.15 M Potassium Chloride (KCl) solution

  • Purified water

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a 1 mM solution of this compound in purified water. If solubility is a challenge, a co-solvent such as methanol or DMSO can be used, with the final concentration of the organic solvent kept to a minimum (<1-2%).

  • Add KCl to the solution to maintain a constant ionic strength.

  • Initially acidify the solution to approximately pH 2 with 0.1 M HCl.

  • Titrate the solution with standardized 0.1 M NaOH, adding small increments of the titrant.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH reaches approximately 12.

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the flattest region of the titration curve before the steep inflection point.

  • Perform the experiment in triplicate to ensure reproducibility.[5]

This assay determines the equilibrium solubility of the compound, which is essential for developing solution-based formulations.

Materials:

  • This compound (solid)

  • A series of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0)

  • Thermomixer or shaking incubator

  • Filtration device (e.g., 0.22 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) system for quantification.[2]

Procedure:

  • Add an excess amount of solid this compound to vials containing each of the selected aqueous buffers.

  • Incubate the vials at a controlled temperature (e.g., 25°C or 37°C) with continuous agitation for 24-48 hours to ensure equilibrium is reached.[1]

  • After incubation, visually inspect for the presence of undissolved solid.

  • Filter the supernatant to remove any undissolved particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC or UPLC-MS method.

  • The resulting concentration is the thermodynamic solubility at that specific pH.

PART 2: Formulation Development Workflow

The selection of an appropriate formulation vehicle is a stepwise process, guided by the pre-formulation data.

Formulation_Workflow cluster_0 Pre-formulation Assessment cluster_1 Formulation Strategy cluster_2 Final Formulation PFS Physicochemical Characterization (pKa, Solubility, Stability) Decision1 Is aqueous solubility > target dose at physiological pH? PFS->Decision1 Aqueous Aqueous Solution (e.g., Saline, PBS, pH-adjusted buffer) Decision1->Aqueous Yes Complex Complex Vehicle Required Decision1->Complex No Final Optimized & Stable Formulation for In Vivo Studies Aqueous->Final Decision2 Is co-solvent approach feasible? Complex->Decision2 Cosolvent Co-solvent System (e.g., PEG400, Propylene Glycol) Decision2->Cosolvent Yes Suspension Suspension (e.g., CMC, Methylcellulose) Decision2->Suspension No Cosolvent->Final Suspension->Final

Caption: Decision workflow for selecting an appropriate in vivo formulation.

Tier 1: Aqueous Formulations

If the thermodynamic solubility of this compound at a physiologically acceptable pH (typically between 4 and 8) is sufficient for the required in vivo dose, a simple aqueous solution is the preferred approach due to its simplicity and low potential for vehicle-related toxicity.

Objective: To prepare a clear, sterile solution for intravenous, intraperitoneal, or oral administration.

Materials:

  • This compound

  • Sterile Water for Injection (WFI) or 0.9% saline

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Sterile filters (0.22 µm)

Procedure:

  • Calculate the required amount of this compound for the target concentration and batch size.

  • In a sterile container, dissolve the compound in approximately 80% of the final volume of WFI or saline.

  • Based on the pKa, adjust the pH of the solution dropwise with 0.1 M HCl to a pH where the compound is fully ionized and dissolved. For a basic compound, this will be a lower pH.

  • Once the compound is fully dissolved, adjust the pH to the desired final value (e.g., pH 4-5 for better tolerability) if necessary, ensuring the compound remains in solution.

  • Bring the solution to the final volume with the vehicle.

  • Sterilize the final solution by passing it through a 0.22 µm filter.

  • Visually inspect for any particulates. The final formulation should be clear and colorless.

Tier 2: Co-solvent and Surfactant-Based Formulations

If the aqueous solubility is insufficient, co-solvents and surfactants can be employed to increase the amount of compound that can be dissolved.

Table 2: Common Co-solvents and Surfactants for In Vivo Studies

ExcipientTypical Concentration RangeRoute of AdministrationNotes
Polyethylene Glycol 400 (PEG 400) 10-60%Oral, IV, IPCan cause hemolysis at high concentrations for IV administration.[4]
Propylene Glycol (PG) 10-40%Oral, IV, IPGenerally well-tolerated.
Dimethyl Sulfoxide (DMSO) <10%Oral, IV, IPCan have pharmacological effects and cause toxicity at higher concentrations.[4]
Solutol HS 15 / Kolliphor HS 15 5-20%Oral, IVA non-ionic solubilizer and emulsifier.
Polysorbate 80 (Tween 80) 1-10%Oral, IV, IPCommonly used surfactant to improve solubility and stability.

Objective: To prepare a solution for oral or parenteral administration when aqueous solubility is limited.

Materials:

  • This compound

  • PEG 400

  • Propylene Glycol

  • Saline or PBS

  • Sterile container and filter

Procedure:

  • Weigh the required amount of this compound.

  • In a sterile container, dissolve the compound in the chosen co-solvent (e.g., PEG 400). Gentle warming and sonication can aid dissolution.

  • Once dissolved, slowly add the aqueous component (e.g., saline) dropwise while stirring to avoid precipitation.

  • A common vehicle composition is 30% PEG 400, 5% Tween 80, and 65% saline.

  • Ensure the final solution is clear and homogenous.

  • For parenteral routes, sterile filter the final formulation.

Tier 3: Suspension Formulations

For very poorly soluble compounds, or when high doses are required, a suspension may be necessary, particularly for oral administration.

Objective: To prepare a uniform and stable suspension for oral gavage.

Materials:

  • This compound

  • Sodium Carboxymethylcellulose (Na-CMC), low viscosity grade

  • Purified water

  • Mortar and pestle

  • Magnetic stirrer

Procedure:

  • Vehicle Preparation: Prepare a 0.5% (w/v) Na-CMC solution by slowly adding the Na-CMC powder to purified water while stirring continuously to prevent clumping. Stir until fully dissolved. A small amount of Tween 80 (e.g., 0.1%) can be added to act as a wetting agent.

  • Compound Preparation: If necessary, reduce the particle size of the this compound using a mortar and pestle to create a fine powder.

  • Levigation: In the mortar, add a small amount of the CMC vehicle to the powdered compound and triturate to form a smooth paste. This step is crucial for ensuring uniform particle dispersion.

  • Suspension Formation: Gradually add the remaining CMC vehicle to the paste while stirring continuously.

  • Transfer the suspension to a suitable container and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.

  • The final suspension should be uniformly cloudy. It is essential to re-suspend by gentle shaking or vortexing before each dose administration.

PART 3: Excipient Compatibility and Formulation Stability

Prior to in vivo studies, it is prudent to assess the compatibility of this compound with the selected excipients and the stability of the final formulation.

Excipient_Compatibility API This compound BinaryMix Binary Mixtures (API + Excipient) API->BinaryMix Excipients Selected Excipients (e.g., PEG400, CMC, Tween 80) Excipients->BinaryMix Stress Stress Conditions (e.g., 40°C/75% RH, Light Exposure) BinaryMix->Stress Analysis Analytical Testing (HPLC/UPLC for purity, appearance) Stress->Analysis Result Compatibility Assessment Analysis->Result

Caption: Workflow for excipient compatibility screening.

Protocol 6: Excipient Compatibility Study

Objective: To identify any potential chemical interactions between the API and the chosen excipients.[4]

Procedure:

  • Prepare binary mixtures of this compound with each proposed excipient (e.g., in a 1:1 or 1:5 ratio).

  • Include a control sample of the API alone.

  • Store the samples under accelerated stability conditions (e.g., 40°C/75% relative humidity) for a defined period (e.g., 1-4 weeks).

  • At specified time points, analyze the samples by HPLC for the appearance of new peaks (degradants) or a decrease in the parent API peak area.

  • Physical changes such as color change or caking should also be noted.

Safety and Handling

As with any NCE, appropriate safety precautions should be taken when handling this compound. Based on data for similar heterocyclic amines and fluoro-substituted compounds, the following is recommended:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Conclusion

The successful in vivo evaluation of this compound relies on a systematic and data-driven approach to formulation development. By first determining key physicochemical properties such as pKa and solubility, researchers can logically progress through a tiered formulation strategy. This begins with simple aqueous solutions and moves to more complex co-solvent or suspension systems only as required. The protocols provided in these application notes offer a robust framework for developing a safe, stable, and effective formulation to achieve reliable and reproducible results in preclinical studies.

References

  • American Elements. (n.d.). This compound. Retrieved from [Link][4]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link][5]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link][6]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link][7]

  • Gupta, K. R., Pounikar, A. R., & Umekar, M. J. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Organic & Medicinal Chemistry, 6(3), 1-22.[4][8][9]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45090504, this compound. Retrieved from [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link][1]

Sources

The Strategic Use of 6-Fluoro-1H-Indazol-5-Amine in the Synthesis of Novel Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

The indazole scaffold is a cornerstone in the development of a diverse range of biologically active molecules.[1][2][3] Its unique bicyclic structure offers a versatile template for creating compounds with applications spanning from medicine to agriculture. Within this important class of compounds, 6-fluoro-1H-indazol-5-amine emerges as a particularly valuable building block for the synthesis of next-generation agrochemicals. The strategic placement of the fluoro and amine groups on the indazole ring provides synthetic handles for derivatization and can significantly influence the biological activity of the final compounds.

This guide provides an in-depth look at the application of this compound in agricultural chemistry research, with a focus on its use in the discovery of novel herbicides. While direct applications of this compound in agriculture are not documented, its role as a key intermediate is critical. We will explore the synthesis of potent herbicidal molecules derived from this scaffold, outline protocols for their biological evaluation, and discuss potential avenues for future research in fungicide and insecticide development.

Part 1: Application in Herbicide Discovery - A Case Study in Picolinic Acid Derivatives

Recent research has highlighted the potential of indazole-containing picolinic acids as effective herbicides.[4] These compounds often act as synthetic auxins, disrupting plant growth processes. The synthesis of these complex molecules can be conceptually traced back to key building blocks like this compound.

A notable example is the synthesis of 4-amino-3,5-dichloro-6-(5-fluoro-1H-indazol-1-yl)-2-picolinic acid, which has demonstrated significant herbicidal activity.[4] While the exact synthesis from this compound is not explicitly detailed in the available literature, a plausible synthetic route can be proposed based on established organic chemistry principles. This serves as a template for researchers looking to utilize this building block.

Conceptual Synthetic Workflow

The following diagram illustrates a potential synthetic pathway from a related indazole precursor to a herbicidally active picolinic acid. This conceptual workflow highlights the key chemical transformations that would be involved.

G cluster_0 Phase 1: Precursor Modification cluster_1 Phase 2: Coupling Reaction cluster_2 Phase 3: Final Modification & Product Formation Start This compound Step1 Diazotization & Sandmeyer Reaction (e.g., NaNO2, HCl, CuCl) Start->Step1 Introduce Chloro Group Intermediate1 6-Fluoro-5-chloro-1H-indazole Step1->Intermediate1 Step2 Reaction with a Picolinate Precursor (e.g., 4-amino-3,5,6-trichloropicolinate) Intermediate1->Step2 Nucleophilic Aromatic Substitution Intermediate2 Coupled Indazolyl-Picolinate Step2->Intermediate2 Step3 Ester Hydrolysis (e.g., NaOH, H2O) Intermediate2->Step3 Hydrolysis Final_Product 4-amino-3,5-dichloro-6-(6-fluoro-1H- indazol-5-yl)-2-picolinic acid Step3->Final_Product

Caption: Conceptual synthetic workflow for a herbicidal picolinic acid.

Proposed Mechanism of Action

The herbicidal activity of 6-indazolyl-2-picolinic acids is believed to stem from their ability to mimic the plant hormone auxin. This leads to a cascade of downstream effects that are detrimental to the plant.

G Herbicide Indazolyl-Picolinic Acid (Auxin Mimic) Receptor Auxin Receptors (e.g., TIR1/AFB) Herbicide->Receptor Binds to Upregulation Upregulation of Auxin-Responsive Genes (e.g., ACS7, NCED3) Receptor->Upregulation Triggers Hormone_Production Increased Ethylene & ABA Production Upregulation->Hormone_Production Leads to Plant_Death Plant Death Hormone_Production->Plant_Death Causes

Caption: Proposed mechanism of action for indazolyl-picolinic acid herbicides.

Part 2: Experimental Protocols

The following protocols are provided as a guide for researchers. They are based on established methodologies in the field of agrochemical research and can be adapted for the evaluation of novel compounds derived from this compound.

Protocol 1: Synthesis of a 6-Indazolyl-2-Picolinic Acid Derivative (Conceptual)

Objective: To synthesize a novel 6-indazolyl-2-picolinic acid derivative for herbicidal screening, using a functionalized indazole as a starting material.

Materials:

  • This compound or a suitable derivative

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • 4-amino-3,5,6-trichloropicolinate methyl ester

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Diazotization and Sandmeyer Reaction (Conceptual):

    • Dissolve this compound in an appropriate acidic solution (e.g., HCl).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the low temperature.

    • In a separate flask, prepare a solution of copper(I) chloride.

    • Slowly add the diazonium salt solution to the copper(I) chloride solution.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Extract the resulting 6-fluoro-5-chloro-1H-indazole with an organic solvent and purify.

  • Nucleophilic Aromatic Substitution:

    • In a round-bottom flask, combine the purified 6-fluoro-5-chloro-1H-indazole, 4-amino-3,5,6-trichloropicolinate methyl ester, and potassium carbonate in DMF.

    • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

    • Purify the coupled product by column chromatography.

  • Ester Hydrolysis:

    • Dissolve the purified methyl ester in a suitable solvent (e.g., methanol/water mixture).

    • Add a solution of sodium hydroxide and stir at room temperature or with gentle heating.

    • Monitor the reaction for the disappearance of the starting material.

    • Acidify the reaction mixture with HCl to precipitate the final picolinic acid product.

    • Collect the solid by filtration, wash with water, and dry.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Root Growth Inhibition Assay for Herbicidal Activity

Objective: To evaluate the herbicidal potential of synthesized compounds by measuring their effect on the root growth of a model plant species.

Materials:

  • Synthesized indazolyl-picolinic acid derivatives

  • A model plant species (e.g., Arabidopsis thaliana, cress, or lettuce)

  • Agar

  • Plant nutrient medium (e.g., Murashige and Skoog)

  • Petri dishes

  • Sterile water

  • Dimethyl sulfoxide (DMSO)

  • A positive control herbicide (e.g., picloram)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of each test compound in DMSO.

    • Prepare a series of dilutions of the stock solution to achieve the desired final concentrations in the agar medium.

  • Preparation of Agar Plates:

    • Prepare the agar nutrient medium according to the manufacturer's instructions.

    • Autoclave the medium and allow it to cool to approximately 50-60 °C.

    • Add the appropriate volume of the test compound solution to the molten agar to reach the desired final concentration. Also, prepare control plates with DMSO only and positive control plates.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Seed Sterilization and Plating:

    • Surface sterilize the seeds of the chosen plant species.

    • Aseptically place a set number of seeds (e.g., 10-15) on the surface of each agar plate.

  • Incubation:

    • Seal the petri dishes and place them in a growth chamber with controlled light and temperature conditions.

    • Incubate the plates for a specified period (e.g., 7-14 days).

  • Data Collection and Analysis:

    • After the incubation period, measure the primary root length of each seedling.

    • Calculate the average root length for each treatment.

    • Express the root growth inhibition as a percentage relative to the DMSO control.

    • Determine the IC₅₀ value (the concentration that causes 50% inhibition of root growth) for each compound.

Part 3: Data Presentation

The following table summarizes the herbicidal activity of selected 6-indazolyl-2-picolinic acid derivatives from a recent study.[4] This data illustrates the potential of this class of compounds.

CompoundTarget WeedApplication Rate (g/ha)Post-emergence Herbicidal Effect (%)
5a Amaranthus retroflexus250100
5a Chenopodium album250100
5B Amaranthus retroflexus250100
5B Chenopodium album250100

Data is illustrative and based on the cited literature.

Part 4: Future Directions - Fungicide and Insecticide Discovery

While the primary documented application of indazole derivatives in agriculture is in herbicides, the versatile indazole scaffold has also shown promise in the development of fungicides and insecticides.[3] The this compound building block can be a starting point for the synthesis of novel compounds for screening in these areas.

For Fungicide Discovery: Researchers can explore the synthesis of indazole derivatives coupled with other known fungicidal pharmacophores, such as triazoles or strobilurins. The amine group on this compound is a convenient point for derivatization to create a library of compounds for screening against important plant pathogens.

For Insecticide Discovery: The indazole ring is present in some insecticidally active compounds. By modifying the substituents on the indazole ring, particularly at the amine position, it may be possible to develop new compounds with activity against a range of insect pests. Structure-activity relationship (SAR) studies will be crucial in guiding the synthesis of potent insecticidal candidates.

References

  • Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024). MDPI. [Link]

  • Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. (2015). ResearchGate. [Link]

  • This compound, min 96%, 250 mg. CP Lab Safety. [Link]

  • New 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives as paddy field herbicides. (2005). Pest Management Science. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2018). Taylor & Francis Online. [Link]

  • 6-Fluoro-1h-indazol-3-amine. Oakwood Chemical. [Link]

  • This compound. American Elements. [Link]

  • Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). National Institutes of Health. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-fluoro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-fluoro-1H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to optimize the synthesis of this critical pharmaceutical intermediate. Our focus is on providing practical, field-tested insights grounded in established chemical principles to help you improve yield, minimize impurities, and overcome common experimental hurdles.

Recommended Synthetic Pathway

The synthesis of this compound is most effectively achieved via a two-step process starting from commercially available 2,4-difluoro-5-nitrobenzonitrile. This route is favored for its high regioselectivity and the reliability of the transformations involved.

  • Step 1: Cyclization via Nucleophilic Aromatic Substitution (SNAr) : Reaction of 2,4-difluoro-5-nitrobenzonitrile with hydrazine hydrate to form 6-fluoro-5-nitro-1H-indazole. The fluorine atom at the C2 position, being ortho to the strongly electron-withdrawing nitro and nitrile groups, is highly activated for nucleophilic displacement.

  • Step 2: Nitro Group Reduction : Selective reduction of the nitro group on the 6-fluoro-5-nitro-1H-indazole intermediate to yield the target amine.

SynthesisWorkflow A 2,4-difluoro-5-nitrobenzonitrile B Step 1: Cyclization (Hydrazine Hydrate) A->B S(N)Ar C 6-fluoro-5-nitro-1H-indazole B->C D Step 2: Reduction (e.g., SnCl2/HCl or H2, Pd/C) C->D E This compound D->E

Figure 1: Recommended two-step synthetic workflow.
Detailed Experimental Protocols

Step 1: Synthesis of 6-fluoro-5-nitro-1H-indazole

  • To a solution of 2,4-difluoro-5-nitrobenzonitrile (1.0 eq) in ethanol (5-10 mL per gram of starting material), add hydrazine hydrate (4.0 - 5.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78-85°C) and stir for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to induce precipitation of the product.

  • Collect the resulting solid by vacuum filtration.

  • Wash the filter cake with cold ethanol, followed by water, to remove excess hydrazine and other impurities.

  • Dry the solid under vacuum to obtain 6-fluoro-5-nitro-1H-indazole, which is often of sufficient purity for the next step.

Step 2: Synthesis of this compound

  • Suspend the 6-fluoro-5-nitro-1H-indazole (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 4:1 v/v ratio).

  • Add tin(II) chloride dihydrate (SnCl2·2H2O) (4.0 - 5.0 eq) portion-wise to the suspension. An exotherm may be observed.

  • Heat the mixture to 70-80°C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully basify to pH 8-9 with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or sodium hydroxide (NaOH). Caution: This neutralization is highly exothermic.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Troubleshooting Guide

Troubleshooting cluster_0 Step 1: Cyclization Issues cluster_1 Step 2: Reduction Issues issue1 Low Yield Problem Incomplete Reaction Side Reactions Workup Loss solution1 Solutions Actions Extend reflux time/Increase temp. Control temp., use moderate excess of N2H4·H2O Cool thoroughly before filtration, check solvent polarity for washes issue1->solution1 Investigate issue2 Impure Product / Degradation Problem Incomplete Reduction Air Oxidation Purification Difficulty solution2 Solutions Actions Increase equivalents of SnCl2, check acid concentration Workup under N2/Ar, store under inert gas Optimize chromatography solvent system, consider recrystallization issue2->solution2 Investigate

Figure 2: Troubleshooting logic for common synthesis issues.
Cyclization Step (Step 1)

Q: Why is my yield of 6-fluoro-5-nitro-1H-indazole consistently low?

A: Low yields in this step typically stem from three main issues: incomplete reaction, side reactions, or mechanical losses during workup.

  • Incomplete Reaction: While the fluorine at C2 is highly activated, insufficient reaction time or temperature can lead to incomplete conversion.

    • Troubleshooting: Monitor the reaction closely using TLC. If a significant amount of starting material persists after the standard reaction time, consider extending the reflux period by 2-4 hours. A modest increase in temperature, if using a higher boiling solvent like n-butanol, could also be beneficial, though this may increase side reactions.[1]

  • Side Reactions: Hydrazine is a reducing agent and can potentially react with the nitro group, leading to undesired byproducts.

    • Troubleshooting: Maintain a controlled reflux temperature and avoid excessive heating. While a stoichiometric excess of hydrazine is necessary to drive the reaction, using a very large excess (>10 equivalents) can promote side reactions. Stick to the recommended 4-5 equivalents.

  • Inefficient Workup and Product Loss: The product is a solid that should precipitate upon cooling. If precipitation is incomplete, a significant portion of your product may be lost in the filtrate.

    • Troubleshooting: Ensure the reaction mixture is cooled thoroughly in an ice bath for at least one hour before filtration to maximize precipitation. When washing the solid, use ice-cold solvents to minimize dissolution of the product.

Nitro Reduction Step (Step 2)

Q: My reduction of the nitro group is incomplete or generates multiple unidentified spots on TLC.

A: This is a common issue related to the choice and amount of reducing agent or the reaction conditions.

  • Incomplete Reduction: The reduction of a nitro group to an amine is a multi-electron process. Insufficient reducing agent is a frequent cause of failure.

    • Troubleshooting: Ensure you are using at least 4-5 equivalents of SnCl2·2H2O. The quality of the tin(II) chloride is also important, as it can oxidize upon storage. Using a fresh bottle is recommended. Alternatively, catalytic hydrogenation (H2, Pd/C) in a solvent like methanol or ethyl acetate is a very clean and effective method, though it requires specialized equipment.

  • Formation of Intermediates: Partial reduction can lead to nitroso or hydroxylamine intermediates, which can further react to form azoxy or azo dimers, accounting for extra TLC spots.

    • Troubleshooting: Ensure the reaction goes to completion by monitoring with TLC. If using SnCl2/HCl, make sure the solution remains acidic throughout the reaction, as the acidic medium is crucial for the reduction mechanism.

Q: The final product, this compound, appears to darken and degrade over time. How can I improve its stability?

A: Aromatic amines, particularly those with electron-donating groups, are susceptible to air oxidation, which often results in the formation of colored impurities.

  • Troubleshooting:

    • Inert Atmosphere: During workup, especially after neutralization and during solvent evaporation, it is beneficial to work under an inert atmosphere (N2 or Argon).

    • Storage: Store the purified final product in a sealed vial under an inert atmosphere, protected from light, and at a low temperature (2-8°C is recommended).[2][3]

    • Purity: Ensure the product is highly pure. Trace metal impurities can catalyze oxidation. If purification by column chromatography was performed, ensure all silica is removed.

Data & Optimization Tables

Table 1: Optimization of Reaction Conditions for Cyclization (Step 1)

ParameterStandard ConditionOptimization Strategy & Rationale
Solvent EthanolIf solubility is an issue, consider n-butanol. Its higher boiling point may increase reaction rate but also risks more side products.
Temperature Reflux (~80°C)Increase temperature only if the reaction is sluggish. Lowering temperature may reduce byproduct formation but will require longer reaction times.
Hydrazine 4-5 eq.Do not exceed 10 eq. to minimize reductive side reactions with the nitro group. Ensure slow, controlled addition.
Time 4-8 hoursExtend time based on TLC monitoring. The reaction is typically complete when the starting material spot disappears.

Table 2: Comparison of Common Reagents for Nitro Group Reduction (Step 2)

Reducing AgentTypical ConditionsProsCons
SnCl2·2H2O / HCl EtOH/HCl, 70-80°CInexpensive, reliable, tolerant of many functional groups.Requires strongly acidic conditions and a highly exothermic, often tedious, basic workup. Generates tin waste.
H2, Pd/C MeOH or EtOAc, RT, 50 psiVery clean reaction, simple filtration workup, high yields.Requires specialized hydrogenation equipment. Catalyst can be pyrophoric. May not be suitable for molecules with other reducible groups (e.g., alkynes).
Sodium Dithionite (Na2S2O4) H2O/THF, RTMild conditions, useful for sensitive substrates.Often requires a phase-transfer catalyst, can give moderate yields.
Iron / Acetic Acid Fe powder, AcOH, 70-100°CVery cheap, environmentally benign metal.Can be slow, requires filtration of fine iron salts.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions for this synthesis? A1: Both steps involve hazardous materials.

  • Hydrazine Hydrate: It is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

  • Nitro Compounds: Aromatic nitro compounds can be toxic and are often energetic. Avoid excessive heat and mechanical shock.

  • Acid/Base Neutralization: The neutralization of concentrated HCl with a base is highly exothermic and can cause splashing. Perform this step slowly and with efficient cooling in an ice bath.

Q2: How can I reliably characterize the final product? A2: A combination of spectroscopic methods is essential for unambiguous structure confirmation and purity assessment.

  • 1H & 13C NMR: Provides definitive structural information. Key signals to look for in 1H NMR include the indazole N-H proton (typically a broad singlet >10 ppm) and the aromatic protons, noting their splitting patterns and coupling constants (especially JH-F).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (C7H6FN3, MW: 151.14).[5]

  • HPLC: An excellent method for determining the purity of the final product. A purity of >96% is typically required for subsequent applications.[5]

  • FTIR: Can confirm the presence of key functional groups, such as N-H and C-N stretches.

Q3: Are there viable alternative synthetic routes to this compound? A3: Yes, other general methods for indazole synthesis could be adapted.[6][7] For example, a Davis-Beirut reaction or related cyclizations starting from a substituted o-toluidine derivative are possibilities. However, the recommended route from 2,4-difluoro-5-nitrobenzonitrile is generally the most direct and high-yielding approach based on the principles of modern heterocyclic chemistry.[8][9]

References

  • Jadhav, S. D., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link]

  • Shaikh, A., et al. (2023). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate. Available at: [Link]

  • Bunce, R. A., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules. Available at: [Link]

  • Saleem, M., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available at: [Link]

  • American Elements. (n.d.). This compound. Available at: [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions of 6-Fluoro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-fluoro-1H-indazol-5-amine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. My aim is to provide not just procedural steps, but a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

I. Understanding the Substrate: this compound

This compound (CAS 709046-14-0) is a valuable starting material in medicinal chemistry, notably as a key intermediate in the synthesis of kinase inhibitors like Axitinib.[1] Its reactivity is governed by several key structural features:

  • The Indazole Core: A bicyclic aromatic heterocycle, the indazole nucleus can exhibit tautomerism (1H and 2H forms), which can influence its reactivity and regioselectivity. The nitrogen atoms can also act as coordinating ligands, potentially leading to catalyst inhibition in metal-catalyzed reactions.[2]

  • The 5-Amino Group: This electron-donating group activates the benzene ring towards electrophilic substitution but can also be a site for desired reactions like amide bond formation or diazotization. Its nucleophilicity is somewhat attenuated by the indazole ring system.

  • The 6-Fluoro Group: As an electron-withdrawing group, the fluorine atom influences the electronic properties of the benzene ring and can affect the acidity of the indazole N-H.

This unique combination of functional groups presents both opportunities and challenges in synthesis. This guide will address common issues encountered in key transformations.

FAQs: Handling and General Properties

Q1: What are the recommended storage conditions for this compound?

A1: It is best stored at 2-8°C, protected from light. As with many amines, long-term storage at room temperature, especially in the presence of air and light, may lead to gradual degradation or discoloration.

Q2: Is the N-H on the indazole ring acidic? Do I need to protect it?

A2: Yes, the indazole N-H is acidic and can be deprotonated under basic conditions. Whether protection is necessary is highly reaction-dependent.

  • For many cross-coupling reactions (Suzuki, Buchwald-Hartwig): Protection of the indazole N-H is often crucial to prevent side reactions and improve yields.[3] The unprotected N-H can lead to N-arylation or complex mixtures. A common and effective protecting group is the tetrahydropyranyl (THP) group, which is stable to many coupling conditions and can be removed later.[3][4]

  • For amide couplings: Protection may not be necessary if the reaction is selective for the exocyclic amino group.

  • For diazotization: The reaction is performed under acidic conditions where the indazole nitrogen is likely protonated, so protection is not typically required.

Q3: Which tautomer (1H or 2H) of the indazole is dominant?

A3: For most unsubstituted or C-substituted indazoles, the 1H-tautomer is thermodynamically more stable.[5] However, reaction conditions and the electronic nature of substituents can influence the tautomeric equilibrium. Certain reactions may proceed preferentially through the more reactive 2H-tautomer.[4]

Troubleshooting Guide for Common Reactions

Section 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental for creating C-C and C-N bonds. However, the nitrogen-containing indazole ring can pose challenges.

Problem 1: Low to no product yield in Suzuki-Miyaura or Buchwald-Hartwig reactions.

This is a frequent issue and can stem from several sources. The following decision tree can guide your troubleshooting process.

Caption: Troubleshooting workflow for cross-coupling reactions.

Detailed Causality & Solutions:

  • Catalyst Poisoning: The nitrogen atoms in the indazole ring can coordinate to the palladium center, leading to catalyst deactivation.[2]

    • Solution: Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or tBuBrettPhos) can often overcome this issue.[2][6] These ligands promote the desired reductive elimination step and can sterically hinder catalyst deactivation.

  • Lack of N-H Protection: An unprotected N-H can be deprotonated by the base, leading to competitive N-arylation or other side reactions. This is a very common cause of failure.

    • Solution: Protect the indazole nitrogen with a group like tetrahydropyranyl (THP). This is a standard strategy in the synthesis of Axitinib intermediates.[3][4] The THP group is stable to typical cross-coupling conditions and can be readily removed with acid.

  • Incorrect Base Selection: The base is critical for activating the boronic acid (in Suzuki) or deprotonating the amine (in Buchwald-Hartwig).[7]

    • Solution (Suzuki): A screening of bases is often necessary. K₂CO₃ and K₃PO₄ are good starting points. Cs₂CO₃ can sometimes be more effective but is more expensive. The presence of water as a co-solvent (e.g., in a dioxane/water mixture) is often essential.[7][8]

    • Solution (Buchwald-Hartwig): Stronger, non-nucleophilic bases like NaOt-Bu or LHMDS are typically required.

  • Oxygen Contamination: Pd(0) catalysts are sensitive to oxidation.

    • Solution: Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).

Problem 2: Significant formation of a dehalogenated starting material (hydrodehalogenation).

  • Cause: This side reaction can occur when a hydride source is present, leading to reductive elimination of Ar-H from the palladium intermediate. The source of the hydride can be the solvent, base, or even the phosphine ligand.

  • Solutions:

    • Use High-Purity Reagents: Ensure solvents are anhydrous and of high purity.

    • Optimize the Ligand: The choice of ligand can influence the rate of hydrodehalogenation versus the desired coupling. Screening different ligands may be necessary.

    • Base Selection: Some bases are more prone to promoting this side reaction. If using an alkoxide, ensure it is anhydrous.

ParameterRecommended Starting Conditions for Suzuki Coupling
Catalyst Pd(dppf)Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%)
Ligand dppf (if not using the pre-formed complex)
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)
Solvent 1,4-Dioxane/Water (e.g., 4:1 or 5:1 ratio)
Temperature 80-100 °C
Section 2: Amide Bond Formation

The 5-amino group of this compound can act as a nucleophile to form amide bonds. However, its nucleophilicity is lower than that of a typical aliphatic amine, which can lead to sluggish or incomplete reactions.

Problem: Low conversion in amide coupling with a carboxylic acid.

  • Cause 1: Insufficiently activated carboxylic acid. Standard coupling reagents may not be potent enough to activate the carboxylic acid for reaction with the weakly nucleophilic aniline-type amine.

    • Solution:

      • Use a more powerful coupling reagent. Reagents like HATU, HBTU, or PyBOP are often more effective than EDC/HOBt for challenging couplings.

      • Convert the carboxylic acid to an acid chloride. This is a highly reactive intermediate. The acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) prior to the addition of the amine. This two-step procedure often gives higher yields than one-pot coupling methods.

  • Cause 2: Competing side reactions. The coupling reagent can sometimes react with the amine, especially with uronium/aminium type reagents like HATU.

    • Solution: Control the order of addition. Pre-activate the carboxylic acid with the coupling reagent for a short period (5-10 minutes) before adding the this compound. This minimizes the time the free coupling reagent is in solution with the amine.

  • Cause 3: Poor Solubility. If either the starting materials or the activated intermediate have poor solubility in the reaction solvent, the reaction rate will be slow.

    • Solution: Screen solvents. DMF and NMP are common choices for amide couplings due to their excellent solvating properties. For difficult couplings, heating the reaction (e.g., to 50-60 °C) can improve both solubility and reaction rate.

G start Low Yield in Amide Coupling acid_activation Is the carboxylic acid sufficiently activated? start->acid_activation reagent_choice Consider stronger coupling agents (HATU, PyBOP) or conversion to acid chloride. acid_activation->reagent_choice No/Unsure solubility Are all components soluble? acid_activation->solubility Yes end end reagent_choice->end Re-run Experiment solvent_screen Screen polar aprotic solvents (DMF, NMP). Consider gentle heating. solubility->solvent_screen No solvent_screen->end

Caption: Decision process for troubleshooting amide coupling.

Section 3: Diazotization and Sandmeyer Reactions

The transformation of the 5-amino group into a diazonium salt, followed by substitution (e.g., Sandmeyer reaction), is a powerful method for introducing a variety of functional groups (halogens, cyano, etc.).[9] This is a key step in some reported syntheses of Axitinib.[3]

Problem 1: Incomplete diazotization or decomposition of the diazonium salt.

  • Cause 1: Temperature is too high. Aryl diazonium salts are generally unstable and can decompose rapidly at elevated temperatures, leading to a complex mixture of byproducts.[10][11]

    • Solution: Maintain a strict temperature protocol, typically 0-5 °C, using an ice-salt bath. The addition of sodium nitrite solution should be slow and dropwise to control the exotherm.

  • Cause 2: Incorrect acid concentration. Sufficient acid is required to generate nitrous acid (HNO₂) in situ from sodium nitrite and to keep the reaction medium acidic to prevent premature coupling reactions.[10]

    • Solution: Use a sufficient excess of a strong mineral acid like HCl or H₂SO₄. Typically, 2.5-3 equivalents of acid are used relative to the amine.

Problem 2: Low yield in the subsequent Sandmeyer (or related) reaction.

  • Cause 1: Poorly prepared diazonium salt solution. If the diazotization was incomplete or decomposition occurred, the yield of the subsequent step will be low.

    • Solution: Use the freshly prepared diazonium salt solution immediately. Do not let it warm up or stand for extended periods.

  • Cause 2: Inefficient copper(I) catalyst (for Sandmeyer). The Cu(I) salt is the catalyst for the radical-nucleophilic aromatic substitution.[9]

    • Solution: Ensure the copper(I) salt (e.g., CuCl, CuBr, CuCN) is of good quality. The diazonium salt solution should be added slowly to the solution of the copper salt.

  • Cause 3: Formation of side products. Phenols can form if the diazonium salt reacts with water. Azo coupling can occur if unreacted starting amine is present.

    • Solution: Maintain low temperatures and ensure complete diazotization before proceeding to the substitution step. The acidic conditions help to suppress azo coupling.

Experimental Protocols

Protocol 1: N-THP Protection of this compound

  • Dissolve this compound (1.0 equiv) in a suitable solvent such as ethyl acetate or toluene.[4]

  • Add 3,4-dihydro-2H-pyran (2.0-2.5 equiv).

  • Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (0.1-0.15 equiv).[4]

  • Heat the mixture to reflux (e.g., 78-85 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 3-4 hours).

  • Cool the reaction mixture to room temperature and quench with a mild aqueous base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-THP protected product.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried flask, add the N-THP protected 5-bromo-6-fluoro-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) under a positive flow of inert gas.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).[8]

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • The Chemical Synthesis of Axitinib: A Deep Dive into Key Intermediates. NINGBO INNO PHARMCHEM CO., LTD. Available at: [Link]

  • A kind of preparation method of Axitinib intermediate and its application in the preparation of Axitinib. Patsnap Eureka. Available at: [Link]

  • Screening of different ligands for Suzuki coupling. ResearchGate. Available at: [Link]

  • SUBSTITUTED ARYL-AMINE DERIVATIVES AND METHODS OF USE. European Patent Office.
  • Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. PMC. Available at: [Link]

  • A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib. Google Patents. CN103570696B.
  • Diazotization reaction: Mechanism and Uses. Online Chemistry notes. Available at: [Link]

  • Synthetic routes towards intermediates en route to axitinib and vortioxetine. ResearchGate. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

  • Why does aniline give diazotization reaction but aliphatic amine does not?. Quora. Available at: [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Available at: [Link]

  • Methods for preparing indazole compounds. Google Patents. WO2006048745A1.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. ACS Publications. Available at: [Link]

  • The reaction of NH-indazoles with 1-fluoro-2,4-dinitrobenzene: The unusual formation of benzotriazole-N-oxides. ResearchGate. Available at: [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Cambridge Open Engage. Available at: [Link]

  • Diazotisation. Organic Chemistry Portal. Available at: [Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ResearchGate. Available at: [Link]

  • Amide Bond Activation of Biological Molecules. PMC. Available at: [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

  • Sandmeyer reaction. Wikipedia. Available at: [Link]

  • 14.4: Diazotization of Amines. Chemistry LibreTexts. Available at: [Link]

  • are not prepared by this method (ii) From amines by Sandmeyer's reaction. Filo. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT Open Access Articles. Available at: [Link]

  • Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. Available at: [Link]

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. Available at: [Link]

  • A New Wave of Amide Bond Formations for Peptide Synthesis. ResearchGate. Available at: [Link]

  • Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. ACS Publications. Available at: [Link]

  • Sandmeyer type reaction troubleshoot. Reddit. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]

  • Regioselective synthesis of novel substituted indazole-5,6-diamine derivatives. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. ACS Publications. Available at: [Link]

  • [Novel access to indazoles based on palladium-catalyzed amination chemistry]. PubMed. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

  • Preparation method of 6-chloro-2-methyl-2H-indazole-5-amine. Patsnap Eureka. Available at: [Link]

  • Methods of making 6-[(4,5-Dihydro-1H-imidazol-2-yl)amino-]-7-methyl-1H-benzimidazole-4-carbonitrile and its preferred salt form. Google Patents. US20040167194A1.
  • Process for producing amide compounds. Google Patents. US9221749B2.
  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Institutes of Health. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Reactions. MDPI. Available at: [Link]

Sources

Technical Support Center: Optimization of 6-fluoro-1H-indazol-5-amine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 6-fluoro-1H-indazol-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable scaffold into their synthetic programs. As a privileged structure in modern medicinal chemistry, particularly in the development of kinase inhibitors, understanding the nuances of its functionalization is critical for success.[1][2][3]

The presence of the C6-fluoro substituent significantly enhances metabolic stability and receptor binding affinity, while the C5-amine provides a versatile handle for a wide array of chemical transformations.[1][4] This guide provides field-proven insights, troubleshooting advice, and optimized protocols to help you navigate the common challenges associated with derivatizing this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods to derivatize the 5-amino group?

The primary amine at the C5 position is a versatile nucleophile, readily participating in several common transformations. The three most robust and widely applicable derivatization strategies are:

  • Acylation/Amide Bond Formation: This is the most straightforward method, typically involving the reaction of the amine with an acyl chloride or carboxylic acid (using a coupling agent). It is highly reliable for generating a diverse library of amide derivatives.

  • Sulfonylation: Formation of a sulfonamide linkage is achieved by reacting the amine with a sulfonyl chloride. This is another highly efficient reaction that introduces a key pharmacophoric element.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: For N-arylation or N-heteroarylation, the Buchwald-Hartwig cross-coupling reaction is the state-of-the-art method.[5][6] It allows for the formation of a C-N bond between the indazole amine and an aryl/heteroaryl halide or triflate, which is often difficult to achieve via classical methods.[5]

Derivatization_Pathways cluster_start Starting Material cluster_products Common Derivatives A This compound B Amide Derivative (R-CO-NH-) A->B Acylation (RCOCl or RCOOH + Coupling Agent) C Sulfonamide Derivative (R-SO2-NH-) A->C Sulfonylation (RSO2Cl) D N-Aryl Derivative (Ar-NH-) A->D Buchwald-Hartwig Amination (Ar-X, Pd Catalyst, Ligand, Base)

Q2: The indazole core has two nitrogen atoms (N1 and N2). Do I need to protect the indazole N-H during derivatization of the C5-amine?

This is a critical question, and the answer depends on the reaction conditions.

  • For Acylations and Sulfonylations: Under standard basic conditions (e.g., using triethylamine, DIPEA, or pyridine), the C5-amino group is significantly more nucleophilic than the indazole N-H. Therefore, selective derivatization at the C5-amine is typically achieved without N-H protection. However, under strongly basic conditions or with highly reactive electrophiles, competitive reaction at the indazole N1 position can occur. If you observe side products corresponding to N1-acylation, consider using a milder base or protecting the N1 position.

  • For Buchwald-Hartwig Amination: It is highly recommended to protect the indazole N-H. The strong bases used in these reactions (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) will deprotonate the indazole N-H, which can complicate the catalytic cycle and lead to undesired side reactions or catalyst inhibition.[7] A tert-butoxycarbonyl (Boc) group is a common and effective choice, as it can be readily removed under acidic conditions post-coupling.

Q3: What makes the Buchwald-Hartwig amination challenging for this substrate, and how can I overcome those challenges?

The primary challenge arises from the fact that this compound is a heterocyclic amine. Heterocycles can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes.[8]

Keys to Success:

  • Ligand Choice is Critical: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[9] For electron-rich heterocyclic amines, bulky, electron-rich phosphine ligands are generally required. Ligands like XPhos , RuPhos , or BrettPhos are excellent starting points.[10]

  • Base Selection: The base plays a crucial role in deprotonating the amine to form the active nucleophile.[7] A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOt-Bu) is often effective for primary amines, while cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used for more sensitive substrates.

  • Inert Atmosphere: The Pd(0) active catalyst and the phosphine ligands are susceptible to oxidation.[10] It is imperative to assemble the reaction under an inert atmosphere (Nitrogen or Argon) and use degassed solvents.

Troubleshooting Guide

Issue 1: Low or No Yield in Acylation/Sulfonylation Reaction
Potential Cause Scientific Rationale & Troubleshooting Steps
Poor Reagent Quality Acyl chlorides and sulfonyl chlorides are sensitive to moisture and can hydrolyze over time, reducing their reactivity. Solution: Use freshly opened or properly stored reagents. If hydrolysis is suspected, use a fresh bottle or re-purify the reagent.
Insufficient Base An appropriate base (typically 1.1-1.5 equivalents) is required to neutralize the HCl generated during the reaction. Without it, the amine starting material will be protonated to its non-nucleophilic ammonium salt, halting the reaction. Solution: Ensure the correct stoichiometry of a suitable base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Low Substrate Solubility This compound may have limited solubility in common non-polar solvents. If the substrate is not fully dissolved, the reaction will be slow and incomplete. Solution: Use a more polar aprotic solvent like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). Gentle heating may also improve solubility.
Issue 2: Complex Product Mixture in Buchwald-Hartwig Amination
Potential Cause Scientific Rationale & Troubleshooting Steps
Catalyst Deactivation The active Pd(0) species can be sensitive. Deactivation can occur from oxygen exposure or coordination by the indazole substrate itself if the primary phosphine ligand is not effective.[8] Solution: Ensure rigorous inert atmosphere techniques. Screen a panel of bulky phosphine ligands (see Table 2) to find one that effectively shields the metal center and promotes the desired catalytic cycle over off-cycle pathways.
Hydrodehalogenation of Aryl Halide This side reaction replaces the halide on your coupling partner with a hydrogen atom, consuming starting material. It often occurs when the reductive elimination step is slow compared to competing pathways like beta-hydride elimination from the amide.[5] Solution: Change the ligand to one known to accelerate reductive elimination (e.g., Josiphos-type ligands). Lowering the reaction temperature can sometimes disfavor this pathway.
Homocoupling of Amine While less common, under certain conditions, oxidative coupling of the amine can occur. Solution: Re-evaluate the catalyst/ligand system. Ensure the absence of potent oxidants (air).

// Nodes Start [label="Low Yield in Buchwald-Hartwig Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; Q1 [label="Is Starting Material (SM)\nconsumed (TLC/LCMS)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; A1_No [label="SM Not Consumed:\nOxidative Addition Failure or\nCatalyst Inactivity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; A1_Yes [label="SM Consumed, No Product:\nDecomposition or Reductive\nElimination Failure", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Sol1 [label="1. Check inertness of setup (degas solvent).\n2. Use a more active ligand (e.g., XPhos, RuPhos).\n3. Use a pre-formed Pd(0) source or a pre-catalyst.\n4. Increase temperature.", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; Sol2 [label="1. Screen different ligands to promote reductive elimination.\n2. Check for hydrodehalogenation of aryl halide.\n3. Lower reaction temperature.\n4. Ensure N1-protection of indazole.", fillcolor="#FFFFFF", fontcolor="#202124", shape=note];

// Edges Start -> Q1 [color="#5F6368"]; Q1 -> A1_No [label=" No ", color="#EA4335"]; Q1 -> A1_Yes [label=" Yes ", color="#34A853"]; A1_No -> Sol1 [style=dashed, color="#5F6368"]; A1_Yes -> Sol2 [style=dashed, color="#5F6368"]; } Caption: Troubleshooting decision tree for low yield in a Buchwald-Hartwig reaction.

Optimized Starting Protocols

Disclaimer: These are general starting points. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.

Protocol 1: General Acylation
  • Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent: Add anhydrous Dichloromethane (DCM) or DMF to dissolve the starting material (approx. 0.1 M concentration).

  • Base: Add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add the acyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with DCM and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Solvent Anhydrous DCM, THF, DMFAprotic solvents prevent hydrolysis of the acyl chloride.
Base Triethylamine, DIPEANeutralizes generated HCl without competing as a nucleophile.
Temperature 0 °C to Room Temp.Controls the initial exothermic reaction, minimizing side products.
Equivalents 1.1 eq Acyl Chloride, 1.2 eq BaseA slight excess of reagents ensures full conversion of the limiting amine.
Protocol 2: Buchwald-Hartwig N-Arylation (with N1-Boc Protection)

This protocol assumes prior protection of the indazole N1 with a Boc group.

  • Setup: To a dry Schlenk flask, add the Pd catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the N1-Boc-6-fluoro-1H-indazol-5-amine (1.0 eq), the aryl halide (1.1 eq), and anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification & Deprotection: Dry the organic layer, concentrate, and purify by column chromatography. The resulting N-aryl, N1-Boc protected product can then be deprotected using standard conditions (e.g., 4M HCl in dioxane or Trifluoroacetic acid in DCM).

ParameterRecommended Starting PointRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)Common, effective palladium precursors for generating the active Pd(0) species.[10]
Ligand XPhos, RuPhos, BrettPhos (1-2x Pd mol%)Bulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination for C-N coupling.[6][9]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃ (1.4-2.0 eq)Strong, non-nucleophilic base is required for amine deprotonation to facilitate catalysis.[7]
Solvent Anhydrous, Degassed Toluene or DioxaneAprotic, non-coordinating solvents are essential for catalyst stability and activity.

References

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available from: [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Synthesis, spectroscopic characterizations and quantum chemical computational studies of 6-fluoro-N-(4-substitutedbenzylidene)-1H-indazol-3-amine. ResearchGate. Available from: [Link]

  • Chemical derivatization processes applied to amine determination. CORE. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Organic Chemistry Portal. Available from: [Link]

  • Optimization of reaction conditions a. ResearchGate. Available from: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available from: [Link]

  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. ResearchGate. Available from: [Link]

  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry. Available from: [Link]

  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. ACS Publications. Available from: [Link]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journals. Available from: [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. National Institutes of Health. Available from: [Link]

  • Derivatization. Chemistry LibreTexts. Available from: [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. Available from: [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available from: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. Available from: [Link]

  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Semantic Scholar. Available from: [Link]

  • Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ResearchGate. Available from: [Link]

  • Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. National Institutes of Health. Available from: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. Available from: [Link]

  • An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals and other xenobiotics. Academic Journals. Available from: [Link]

  • Functionalization of indazoles and azaindazoles via palladium-catalyzed cross-coupling and transition metal-free C–H acylation. OUCI. Available from: [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health. Available from: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health. Available from: [Link]

  • Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples. ResearchGate. Available from: [Link]

  • 6-Fluoro-1h-indazol-3-amine. Oakwood Chemical. Available from: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available from: [Link]

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. National Institutes of Health. Available from: [Link]

  • Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples. PubMed. Available from: [Link]

  • Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey's Reagent). Springer Nature Experiments. Available from: [Link]

Sources

purification challenges of 6-fluoro-1H-indazol-5-amine and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists engaged in the synthesis and purification of 6-fluoro-1H-indazol-5-amine and its derivatives. As a Senior Application Scientist, I have compiled this guide based on established chemical principles and extensive field experience to help you navigate the common and complex purification challenges associated with this important class of molecules.

The unique electronic properties imparted by the fluorine atom and the versatile reactivity of the amino group make these compounds valuable scaffolds in drug discovery.[1][2] However, these same features can introduce significant hurdles in achieving high purity. This guide is structured to provide direct, actionable solutions and explain the underlying science behind them.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent problems encountered during the purification of this compound and its derivatives. The key to successful purification is often a systematic approach to diagnosing the problem.

Observed ProblemPotential Cause(s)Recommended Solution & Scientific Rationale
Low or No Recovery from Silica Gel Column 1. Irreversible Adsorption: The basic amine and the indazole nitrogen can bind strongly to the acidic silanol groups (Si-OH) on the silica surface.Solution: Deactivate the silica gel. Prepare the slurry with your starting eluent (e.g., 95:5 DCM/MeOH) and add 0.5-1% triethylamine (Et₃N) or ammonia solution. The base will neutralize the acidic sites, preventing strong adsorption of your basic compound.[3]
2. Compound Degradation: The acidic nature of silica gel can catalyze the degradation of sensitive derivatives, especially during long column runs.Solution: Use a less acidic stationary phase like alumina (basic or neutral grade) or switch to flash chromatography to minimize the compound's residence time on the column. Alternatively, reverse-phase chromatography can be a milder option.
Product Co-elutes with an Impurity 1. Isomeric Impurities: Regioisomers (e.g., 4-fluoro or 7-fluoro isomers) formed during synthesis can have very similar polarities.Solution: Improve separation by (a) switching to a gradient elution, (b) trying a different solvent system (e.g., Ethyl Acetate/Heptane vs. DCM/Methanol) to alter selectivity, or (c) using high-performance liquid chromatography (HPLC) with a high-resolution column for difficult separations.[4]
2. Unreacted Starting Material: Precursors may have similar polarities to the final product.Solution: An initial acid-base workup can be highly effective. Dissolve the crude material in an organic solvent (like Ethyl Acetate) and wash with a dilute acid (e.g., 1M HCl). Your amine product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and back-extract your pure product.
Recrystallization Fails (Oiling Out or No Crystals) 1. Inappropriate Solvent Choice: The solvent may be too good (product stays dissolved) or too poor (product crashes out as an amorphous solid or oil).Solution: The ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point.[3] Screen a range of solvents (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile) or solvent pairs (e.g., isopropanol-water, ethanol-heptane).[5] For "oiling out," try lowering the initial concentration or cooling the solution more slowly.
2. Presence of Impurities: Impurities can inhibit crystal lattice formation.Solution: First, attempt a quick filtration through a small plug of silica gel to remove baseline impurities. If that fails, column chromatography may be necessary before attempting recrystallization again.
Compound Appears to Decompose in Solution 1. Air/Light Sensitivity: The amino group can be susceptible to oxidation, leading to colored impurities.Solution: Conduct purification steps under an inert atmosphere (Nitrogen or Argon) and protect the fractions from direct light. Adding an antioxidant like BHT (Butylated hydroxytoluene) to your solvents can sometimes help, but check for co-elution.
2. Instability in Chlorinated Solvents: Traces of HCl in solvents like Dichloromethane (DCM) can react with the amine.Solution: Use freshly distilled or inhibitor-free solvents. If you suspect acid-related decomposition, consider using a solvent system without chlorinated solvents, such as Ethyl Acetate/Heptane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of this compound?

As a Senior Application Scientist, I advise looking for three main types of impurities based on common synthetic routes:

  • Unreacted Starting Materials: Depending on the route, this could be a substituted difluorobenzonitrile or a fluorinated aminobenzaldehyde.

  • Side-Reaction Products: In syntheses involving hydrazine and halobenzaldehydes, a competitive Wolff-Kishner reduction can sometimes occur, leading to fluorotoluene byproducts.[6]

  • Regioisomers: Formation of the indazole ring can sometimes lead to mixtures of N1-H and N2-H tautomers or other positional isomers if the starting materials are not perfectly regioselective. The 1H-indazole is generally the more thermodynamically stable tautomer.[1][7]

Q2: My derivative is N-substituted. How does this change my purification strategy?

N-substitution on the indazole ring significantly impacts the molecule's properties.

  • Polarity: N-alkylation or N-arylation typically makes the compound less polar and eliminates the acidic N-H proton. This often simplifies silica gel chromatography as the compound is less likely to streak or bind irreversibly. You will likely need a less polar solvent system (more heptane or hexane).

  • Basicity: The basicity of the 5-amino group remains, so the principles of using a base wash (like triethylamine) in your eluent or performing an acid-base extraction are still highly relevant.[3]

  • Solubility: Solubility will change based on the substituent. A large, nonpolar N-substituent will increase solubility in organic solvents and may make recrystallization from polar solvents like ethanol easier.

Q3: Can I use reverse-phase chromatography for these compounds?

Absolutely. Reverse-phase (RP) chromatography is an excellent alternative, especially if your compound is unstable on silica or if you are dealing with very polar impurities.

  • Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile (or methanol), often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Mechanism: The acid protonates the 5-amino group, ensuring good peak shape. The compound is then eluted based on its hydrophobicity. This method is particularly effective for separating closely related derivatives where small changes in structure alter their hydrophobic character.

Q4: How do I confirm the purity and identity of my final product?

A combination of techniques is essential for validation:

  • Chromatography: A single sharp peak in both TLC (using two different solvent systems) and HPLC/UPLC is a good indicator of purity.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound. High-resolution MS (HRMS) can confirm the elemental composition.

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the exact structure, including the position of the substituents and regiochemistry. For fluorinated compounds, ¹⁹F NMR is also highly informative.

Visualized Workflow: Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification method for your crude this compound or its derivative.

Purification_Strategy Purification Strategy for this compound & Derivatives Start Crude Product (Post-Workup) TLC Analyze by TLC/LC-MS in 2 solvent systems Start->TLC Is_Complex Complex Mixture? (>2 major spots) TLC->Is_Complex Scale Reaction Scale? Is_Complex->Scale  No (1-2 major spots) Column Flash Column Chromatography (Normal or Reverse Phase) Is_Complex->Column  Yes Recrystallize Attempt Recrystallization Scale->Recrystallize > 1 gram Scale->Column < 1 gram Recrystallize->Column Oils Out / No Crystals Final_Purity Check Purity (NMR, LC-MS) Recrystallize->Final_Purity Crystals Form Prep_HPLC Preparative HPLC Column->Prep_HPLC Impurities Persist Column->Final_Purity Prep_HPLC->Final_Purity Success Pure Compound Final_Purity->Success >95% Pure Failure Re-evaluate Strategy Final_Purity->Failure <95% Pure Failure->TLC

Caption: Decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Triethylamine Deactivation

This protocol is optimized for purifying basic compounds like this compound on silica gel.

  • Prepare the Eluent: Choose an appropriate solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Heptane). Add 0.5-1% triethylamine (Et₃N) to the prepared mobile phase. For example, for 1 L of 95:5 DCM:MeOH, add 5-10 mL of Et₃N.

  • Pack the Column: Select a column size appropriate for your sample amount (typically a 40-100:1 ratio of silica to crude material). Slurry pack the column using your initial eluent (e.g., 100% DCM + 1% Et₃N). Do not let the column run dry.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like methanol or DCM). Add a small amount of silica gel (2-3x the mass of your product) and concentrate to a dry, free-flowing powder using a rotary evaporator. Carefully load this powder onto the top of the packed column.

    • Wet Loading: Dissolve your crude product in the minimum possible volume of the initial eluent and load it directly onto the column. This is faster but may lead to poorer separation.

  • Elution: Run the column using a gradient elution. Start with a low polarity mobile phase and gradually increase the polarity. For a DCM/MeOH system, you might start with 100% DCM and gradually increase to 5-10% MeOH.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure. To remove residual triethylamine, you can co-evaporate with a solvent like isopropanol several times.

Protocol 2: Recrystallization from an Isopropanol/Water System

This is a common technique for obtaining highly pure crystalline material from a product that is already reasonably pure.[5]

  • Solvent Screening: In a small vial, dissolve ~20 mg of your compound in a minimal amount of hot isopropanol (IPA). If it dissolves easily, IPA alone is not a good choice. Add water dropwise to the hot solution until it becomes slightly cloudy (the saturation point). If the solution becomes clear again upon heating, this is a promising solvent pair.

  • Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the minimum amount of hot IPA required to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: Add hot water dropwise to the hot IPA solution until persistent cloudiness is observed. Add a few more drops of hot IPA to just redissolve the solid and obtain a clear, saturated solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals sparingly with a small amount of cold IPA/water mixture, followed by a cold non-polar solvent like heptane to help with drying.

  • Drying: Dry the crystals under high vacuum to remove all residual solvents.

References

  • Technical Support Center: Purification of Imidazole Derivatives. Benchchem.
  • Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole. PrepChem.com.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH).
  • Improving yield in the cyclization step of 6-bromo-1H-indazol-4-amine synthesis. Benchchem.
  • method for resolving impurities in 1H-Indazole-7-sulfonamide samples. Benchchem.
  • This compound | CAS 709046-14-0. AMERICAN ELEMENTS®.
  • This compound, min 96%, 250 mg. Fisher Scientific.
  • 709046-14-0|this compound. BLD Pharm.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
  • Buy this compound | 709046-14-0. Smolecule.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications.

Sources

identifying and minimizing byproducts in 6-fluoro-1H-indazol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-fluoro-1H-indazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Identifying and Minimizing Byproducts

This section is dedicated to resolving specific issues that may arise during the synthesis of this compound. Each question is addressed with a detailed explanation of the potential causes and provides actionable solutions.

Question 1: My reaction to form the indazole ring from a substituted fluoronitroaniline precursor is resulting in a significant amount of a de-fluorinated byproduct. What is causing this, and how can I prevent it?

Answer:

The loss of the fluorine substituent is a common issue in nucleophilic aromatic substitution (SNAr) reactions, which are often employed in indazole synthesis. The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack. If the reaction conditions are not carefully controlled, the fluoride ion can act as a leaving group.

Causality:

  • Harsh Reaction Conditions: High temperatures or prolonged reaction times can provide the necessary energy to overcome the activation barrier for fluoride displacement.

  • Strong Nucleophiles: The use of overly reactive nucleophiles or high concentrations of a nucleophile can favor the undesired substitution.

  • Solvent Effects: Protic solvents can stabilize the fluoride leaving group through hydrogen bonding, thus promoting its departure.

Mitigation Strategies:

  • Temperature Control: Carefully control the reaction temperature. It is often beneficial to start at a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Nucleophile Stoichiometry: Use a stoichiometric amount of the nucleophile or a slight excess. A large excess should be avoided.

  • Solvent Choice: Employ aprotic polar solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to disfavor the stabilization of the fluoride leaving group.[1]

  • Alternative Synthetic Routes: Consider alternative synthetic strategies that do not rely on SNAr at a fluorine-substituted position. For instance, a route involving the cyclization of a hydrazine with a suitably substituted benzonitrile can be effective.[1][2]

Question 2: I am observing an impurity with a mass corresponding to a dimer of my desired product in the LC-MS analysis. What is the likely structure of this byproduct, and how can I minimize its formation?

Answer:

The formation of dimeric byproducts is often attributed to intermolecular side reactions, particularly when reactive functional groups are present. In the synthesis of aminoindazoles, self-condensation or oxidative coupling can lead to such impurities.

Plausible Dimer Structures:

  • Azo-coupled Dimer: The primary amine functionality can undergo oxidation to form a diazonium species, which can then couple with another molecule of the aminoindazole to form an azo-linked dimer.

  • N-N Linked Dimer: Under certain conditions, particularly with metal catalysts, intermolecular N-N bond formation can occur.

Minimization Techniques:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the amine group.

  • Control of Reaction Time and Temperature: Over-running the reaction or using excessive heat can promote side reactions. Monitor the reaction closely and quench it once the starting material is consumed.

  • Choice of Reagents: If a diazotization step is involved in a different part of the synthesis, ensure that the conditions are strictly controlled to prevent unwanted side reactions with the final product.[3]

  • Purification: These higher molecular weight byproducts can often be effectively removed by column chromatography or recrystallization.

Question 3: My final product shows two distinct spots on the TLC plate with very similar Rf values, and the NMR spectrum is complex. Could this be due to regioisomers?

Answer:

Yes, the formation of regioisomers is a frequent challenge in the synthesis of substituted indazoles. Depending on the synthetic route, substitution at different positions on the indazole ring can occur, leading to a mixture of isomers that can be difficult to separate.

Common Regioisomers in Indazole Synthesis:

  • N1 vs. N2 Alkylation/Arylation: When introducing a substituent on the pyrazole ring of the indazole, both the N1 and N2 positions are potential sites of reaction. The 1H-tautomer is generally more stable than the 2H-tautomer.[4][5][6]

  • Positional Isomers on the Benzene Ring: If the starting materials are not appropriately substituted, the cyclization step can lead to isomers with the substituents at different positions on the benzene ring.

Strategies for Control and Identification:

  • Directed Synthesis: Employ synthetic routes that are known to be highly regioselective. For example, certain cyclization reactions can favor the formation of one isomer over the other.[7]

  • Protecting Groups: The use of protecting groups can block one of the nitrogen atoms in the pyrazole ring, directing substitution to the other.

  • Spectroscopic Analysis: Careful analysis of 1H and 13C NMR spectra, including 2D techniques like NOESY and HMBC, can help in the definitive assignment of the regioisomers.

  • Chromatographic Separation: Optimized column chromatography, potentially using a series of different solvent systems, may be required to separate the isomers. Preparative HPLC is also a viable option for challenging separations.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis of this compound, providing foundational knowledge to improve experimental design and outcomes.

What are the most common synthetic routes to this compound?

Several synthetic strategies can be employed to synthesize this compound. The choice of route often depends on the availability of starting materials and the desired scale of the reaction. Common approaches include:

  • Cyclization of Substituted Hydrazines: This is a classic and widely used method for forming the indazole ring system. A suitably substituted phenylhydrazine is cyclized, often under acidic or thermal conditions.[1]

  • From Fluorinated Anthranilic Acids: Diazotization of a fluorinated anthranilic acid derivative followed by reduction and cyclization is another viable route.[1]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods often utilize palladium-catalyzed reactions to construct the indazole core.[1]

How can I effectively purify the final product to remove persistent impurities?

Purification of this compound can be challenging due to its polarity and potential for hydrogen bonding. A multi-step purification strategy is often necessary:

Purification MethodApplicationKey Considerations
Acid-Base Extraction Removal of non-basic organic impurities.The amino group allows for extraction into an acidic aqueous phase. Care must be taken to avoid degradation during pH changes.
Column Chromatography Separation of byproducts with different polarities.Silica gel is commonly used. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.
Recrystallization Final purification to obtain a highly crystalline product.A suitable solvent system must be identified. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexane.

What analytical techniques are essential for characterizing this compound and its byproducts?

A combination of analytical techniques is crucial for the unambiguous identification and characterization of the desired product and any impurities:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the product and quantify impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of the product and byproducts, providing valuable clues to their identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for structural elucidation of the final product and any isolated byproducts.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.

Experimental Workflow and Data Visualization

Troubleshooting Workflow for an Unknown Byproduct

The following diagram outlines a systematic approach to identifying and addressing the formation of an unknown byproduct during your synthesis.

Troubleshooting_Workflow start Unknown Byproduct Detected (TLC, HPLC, LC-MS) step1 Characterize Byproduct: - Isolate via Chromatography - Obtain MS and NMR Data start->step1 step2 Propose Plausible Structure(s) step1->step2 step3 Analyze Reaction Mechanism: - Identify Potential Side Reactions step2->step3 step4 Hypothesize Cause of Formation: - Reaction Conditions? - Reagent Purity? - Stoichiometry? step3->step4 step5 Modify Reaction Conditions: - Adjust Temperature - Change Solvent - Alter Reagent Ratio step4->step5 step6 Monitor Reaction Progress: - Analyze at Intermediates step5->step6 step7 Evaluate Outcome: - Byproduct Minimized? step6->step7 end_success Byproduct Minimized: Continue with Optimized Protocol step7->end_success Yes end_fail Byproduct Persists: Re-evaluate Hypothesis / Consider Alternative Route step7->end_fail No

Caption: A flowchart for troubleshooting unknown byproducts.

References

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. 8

  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. ResearchGate. 9

  • Indazole synthesis. Organic Chemistry Portal. 7

  • The Strategic Utility of 4-Fluoro-2-methyl-1H-indol-5-amine in Modern Organic Synthesis: A Technical Guide. Benchchem. 3

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents. 10

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. 1

  • This compound | CAS 709046-14-0. BLD Pharm. 11

  • Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook. 4

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. 12

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health. 2

  • This compound | CAS 709046-14-0. AMERICAN ELEMENTS. 13

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. 5

  • Synthesis of 1H‐indazole derivatives | Download Scientific Diagram. ResearchGate. 6

Sources

Technical Support Center: Enhancing the Solubility of 6-fluoro-1H-indazol-5-amine for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive troubleshooting strategies and answers to frequently asked questions to address the solubility challenges of 6-fluoro-1H-indazol-5-amine in biological assays. As a Senior Application Scientist, this document synthesizes technical knowledge with practical, field-tested insights to ensure the successful integration of this compound into your research workflows.

Frequently Asked Questions (FAQs)

Q1: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?

A: This is a common issue known as "solvent shock" or "crashing out." It occurs when a compound that is highly soluble in a concentrated organic solvent stock (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[1] To prevent this, you can try several strategies:

  • Decrease the final concentration: The most straightforward solution is to lower the final working concentration of the compound in your assay to a level below its maximum aqueous solubility.[2]

  • Use a serial dilution approach: Instead of adding the DMSO stock directly to your final volume of media, create intermediate dilutions in your assay buffer. This gradual reduction in solvent concentration can help keep the compound in solution.[2]

  • Pre-warm your media: Adding the compound to pre-warmed (e.g., 37°C) media can sometimes improve solubility.[2]

  • Increase the solvent concentration (with caution): While the goal is to keep the solvent concentration low to avoid cellular toxicity, a slightly higher final DMSO concentration (e.g., up to 0.5%) might be necessary and tolerated by your cells. However, you must validate the solvent tolerance of your specific cell line.[3]

Q2: What is the best solvent to use for making a stock solution of this compound?

A: Dimethyl sulfoxide (DMSO) is the most commonly used and effective solvent for preparing high-concentration stock solutions of many heterocyclic compounds, including indazole derivatives, for in vitro assays.[1] It is crucial to use anhydrous, high-purity DMSO to prevent the introduction of moisture, which can decrease the solubility of hydrophobic compounds.[1]

Q3: Can I use ethanol or methanol to dissolve this compound?

A: While other water-miscible organic solvents like ethanol or methanol can be used, they are generally less effective at dissolving highly hydrophobic compounds compared to DMSO.[4] If you must avoid DMSO, you may need to prepare a lower concentration stock solution in ethanol or methanol. Always assess the tolerance of your biological system to the chosen solvent and its final concentration.[3][4]

Q4: How does the pH of my buffer affect the solubility of this compound?

A: The pH of the aqueous solution can significantly impact the solubility of ionizable compounds.[5] this compound has a basic amino group, which can be protonated at acidic pH. This protonation increases the polarity of the molecule, which generally leads to higher aqueous solubility.[6] Conversely, at neutral or basic pH, the compound will be in its less soluble free base form.

Q5: My compound seems to be precipitating out of solution over the course of a long-term cell culture experiment. What can I do?

A: Delayed precipitation in long-term experiments can be due to several factors:[2]

  • Media evaporation: Over time, evaporation can concentrate all components in the media, potentially exceeding the solubility limit of your compound. Ensure proper humidification in your incubator.

  • Compound degradation: The compound may not be stable in the culture medium at 37°C for extended periods. Consider replenishing the media with a fresh preparation of the compound at regular intervals.

  • Cellular metabolism: The metabolic activity of cells can alter the pH of the culture medium, which could affect the solubility of a pH-sensitive compound.[2]

Physicochemical Properties of this compound

Understanding the physicochemical properties of a compound is critical for developing an effective solubilization strategy. Below is a summary of the available and predicted properties for this compound.

PropertyValueSource
Molecular Formula C₇H₆FN₃[7]
Molecular Weight 151.14 g/mol [7]
Predicted pKa (most basic) 4.85[8][9][10][11][12]
Predicted LogP (Consensus) 1.58[8][9][10][11][12]
Predicted Water Solubility (LogS) -2.71[8][9][10][11][12]

Note: pKa, LogP, and LogS values are predictions from SwissADME and should be used as a guide for initial formulation development. Experimental determination is recommended for definitive values.

In-Depth Troubleshooting Guide

This section provides detailed protocols and the scientific rationale for various methods to enhance the solubility of this compound.

Decision Workflow for Solubility Enhancement

The following diagram illustrates a logical workflow for selecting an appropriate solubilization strategy.

solubility_workflow start Start: Compound Precipitation Observed check_concentration Is the final concentration essential? start->check_concentration lower_concentration Lower the final concentration check_concentration->lower_concentration No ph_modification Can the assay tolerate a lower pH? check_concentration->ph_modification Yes solubility_test Determine Maximum Soluble Concentration (Protocol 1) lower_concentration->solubility_test end End: Solubilization Achieved solubility_test->end Proceed with assay cosolvents Can the assay tolerate co-solvents? ph_modification->cosolvents No adjust_ph Adjust pH to < 5.0 (Protocol 2) adjust_ph->solubility_test cyclodextrins Is complexation a viable option? cosolvents->cyclodextrins No use_cosolvents Use Co-solvents (e.g., PEG, Propylene Glycol) (Protocol 3) use_cosolvents->solubility_test surfactants Can surfactants be used in the assay? cyclodextrins->surfactants No use_cyclodextrins Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) (Protocol 4) use_cyclodextrins->solubility_test use_surfactants Use Surfactants (e.g., Polysorbate 80) (Protocol 5) use_surfactants->solubility_test

Caption: Decision workflow for troubleshooting the solubility of this compound.

Protocol 1: Determining Maximum Kinetic Aqueous Solubility

Rationale: This protocol establishes the upper concentration limit of the compound in your specific assay buffer before precipitation occurs. This is a crucial first step to determine if simple concentration adjustment is a viable solution.[13]

Materials:

  • This compound powder

  • Anhydrous, cell culture grade DMSO

  • Your specific aqueous assay buffer (pre-warmed to the experimental temperature)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh the compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or brief sonication may be used if necessary.[2]

  • Prepare Serial Dilutions:

    • Create a series of dilutions of your compound in your pre-warmed assay buffer. It's recommended to perform a 2-fold serial dilution.

    • For example, in a 96-well plate, add 100 µL of pre-warmed buffer to several wells. Add 100 µL of a 2X final concentration of your compound (prepared from the DMSO stock) to the first well, mix well, and then transfer 100 µL to the next well, continuing the serial dilution.

  • Incubation and Observation:

    • Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂).

    • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at multiple time points (e.g., immediately, 1 hour, 4 hours, and 24 hours). A light microscope can be used to detect fine precipitates.[10]

  • Determine Maximum Soluble Concentration:

    • The highest concentration that remains clear throughout the incubation period is the maximum kinetic aqueous solubility under your experimental conditions.

Protocol 2: pH Modification

Rationale: this compound contains a basic amino group. By lowering the pH of the aqueous buffer, this group becomes protonated, increasing the molecule's polarity and, consequently, its aqueous solubility.[5][6] The predicted pKa of the most basic center is approximately 4.85, so adjusting the pH to be at least one unit below this (pH < 4.0) should significantly improve solubility.

Materials:

  • Concentrated stock solution of this compound in DMSO

  • Your aqueous assay buffer

  • Sterile, dilute hydrochloric acid (HCl) or another biologically compatible acid

  • Calibrated pH meter

Procedure:

  • Determine pH Tolerance of Your Assay: Before modifying your buffer's pH, ensure that your cells or biochemical components can tolerate the new pH without affecting the biological readout.

  • Prepare pH-Adjusted Buffer: Add small, incremental amounts of dilute HCl to your assay buffer, mixing well and monitoring the pH until the desired value (e.g., pH 4.0) is reached.

  • Prepare Compound Dilutions: Use this pH-adjusted buffer to prepare your working solutions of this compound from the DMSO stock.

  • Confirm Solubility: Visually inspect the solutions for any precipitation, as described in Protocol 1.

Protocol 3: Use of Co-solvents

Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[14][15] For biological assays, it is essential to use co-solvents that are well-tolerated by cells at the required concentrations.

Commonly Used Co-solvents for Biological Assays:

Co-solventTypical Final ConcentrationNotes
Polyethylene Glycol 300/400 (PEG-300/400) 1-10%Generally well-tolerated by many cell lines.
Propylene Glycol (PG) 1-10%Another commonly used, low-toxicity co-solvent.
Ethanol < 1%Can be cytotoxic at higher concentrations.

Procedure:

  • Select a Co-solvent: Choose a co-solvent based on the tolerance of your assay system.

  • Prepare a Co-solvent-Containing Buffer: Add the selected co-solvent to your assay buffer to the desired final concentration (e.g., 5% PEG-400).

  • Prepare Compound Dilutions: Use this co-solvent-containing buffer to prepare your working solutions of this compound from the DMSO stock.

  • Validate Assay Performance: It is crucial to run a vehicle control (buffer with the co-solvent but without the compound) to ensure that the co-solvent itself does not affect your biological assay.

Protocol 4: Complexation with Cyclodextrins

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can encapsulate poorly soluble molecules, like this compound, forming an inclusion complex that is more water-soluble.

Commonly Used Cyclodextrins:

CyclodextrinKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity, widely used in pharmaceutical formulations.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Anionic derivative with very high aqueous solubility, often used for intravenous formulations.[15]

Procedure:

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your assay buffer to a desired concentration (e.g., 2-10% w/v).

  • Add Compound Stock: Add the concentrated DMSO stock solution of this compound to the cyclodextrin-containing buffer.

  • Facilitate Complexation: Vortex the solution and allow it to equilibrate for at least 30 minutes to an hour to ensure the formation of the inclusion complex.

  • Validate with a Control: Run a control with the cyclodextrin-containing buffer alone to ensure it does not interfere with your assay.

Protocol 5: Use of Surfactants

Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[8][11] Non-ionic surfactants are generally preferred for biological assays due to their lower potential for protein denaturation.

Commonly Used Non-ionic Surfactants:

SurfactantTypical Final ConcentrationNotes
Polysorbate 80 (Tween® 80) 0.01-0.1%Widely used in pharmaceutical formulations.
Polysorbate 20 (Tween® 20) 0.01-0.1%Similar to Polysorbate 80, with a shorter fatty acid chain.

Procedure:

  • Prepare Surfactant-Containing Buffer: Add the chosen surfactant to your assay buffer to a concentration slightly above its critical micelle concentration.

  • Prepare Compound Dilutions: Use this surfactant-containing buffer to prepare your working solutions of this compound from the DMSO stock.

  • Run a Vehicle Control: Always include a control with the surfactant-containing buffer to check for any effects on your assay.

Experimental Protocol Visualization

The following diagram outlines the key steps in preparing a working solution of a poorly soluble compound for a biological assay.

protocol_visualization start Start: Prepare Working Solution stock_prep 1. Prepare Concentrated Stock in 100% DMSO (e.g., 50 mM) start->stock_prep buffer_prep 2. Prepare Assay Buffer (with or without solubilizing excipients) stock_prep->buffer_prep prewarm 3. Pre-warm Assay Buffer to Experimental Temperature (e.g., 37°C) buffer_prep->prewarm intermediate_dilution 4. Create Intermediate Dilution of DMSO Stock in Assay Buffer prewarm->intermediate_dilution final_dilution 5. Perform Final Dilution to Working Concentration intermediate_dilution->final_dilution vortex 6. Vortex Gently After Each Dilution Step final_dilution->vortex visual_check 7. Visually Inspect for Precipitation vortex->visual_check proceed 8. Proceed with Biological Assay visual_check->proceed

Caption: Step-by-step workflow for preparing a working solution of this compound.

References

  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech, 6(2), E329–E357. [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Review. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023–1035. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017–1025. [Link]

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. [Link]

  • Chem LibreTexts. (2023). Solubility and pH of amines. Retrieved from [Link]

  • Silberberg, M. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • Mal, S., Malik, U., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(8), 1796-1823. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • Shapiro, A. B. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. Retrieved from [Link]

  • Tuncay, T., & Tuncay, M. (2017). Surfactants: physicochemical interactions with biological macromolecules. Journal of Surfactants and Detergents, 20(4), 857-868. [Link]

  • Popa-Burke, I. G., et al. (2004). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 9(5), 441-447. [Link]

  • Wang, X., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2671. [Link]

  • Lee, T. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 194-200. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(24), 1251-1259. [Link]

  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Current Drug Metabolism, 4(4), 347-355. [Link]

  • ResearchGate. (n.d.). Examples of surfactants used in pharmaceutical formulations. Retrieved from [Link]

  • Meng, F., et al. (2022). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Crystal Growth & Design, 22(10), 6169-6184. [Link]

  • PubChem. (n.d.). 6-Fluoro-1H-indazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]

  • SwissADME. (n.d.). Frequently Asked Questions. Retrieved from [Link]

  • PRISM BioLab. (2023). Oral Bioavailability Prediction Screening: Gift of SwissADME. Retrieved from [Link]

  • Mishra, S. K., et al. (2022). Prediction of toxicity, pharmacokinetics of selected phytochemicals of leaf of drumstick (Moringa Sp.) and molecular docking study. Journal of Advanced Scientific Research, 13(2), 67-75. [Link]

  • SwissADME. (n.d.). Retrieved from [Link]

Sources

stability issues of 6-fluoro-1H-indazol-5-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-fluoro-1H-indazol-5-amine. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address potential stability issues encountered when handling this compound in solution. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction to the Stability of this compound

This compound is a valuable building block in medicinal chemistry and drug discovery.[1][2] Like many indazole derivatives, its chemical stability can be influenced by various environmental factors, including the choice of solvent, pH, light exposure, and temperature.[3] Understanding these potential liabilities is crucial for obtaining accurate and reproducible experimental data.

The indazole ring system is known to be susceptible to several degradation pathways:

  • Photodegradation: Exposure to UV light can induce a rearrangement of the indazole ring to form a more stable benzimidazole structure.[3]

  • Hydrolysis: The compound's stability is pH-dependent and can undergo hydrolysis under strongly acidic or basic conditions.[3]

  • Oxidation: The indazole ring can be susceptible to oxidative degradation.[3]

  • Thermal Degradation: Elevated temperatures can lead to the decomposition of the compound.[3]

This guide will provide you with the tools to mitigate these stability risks and troubleshoot any issues that may arise during your research.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the stability of this compound in solution.

Q1: What is the best solvent for preparing a stock solution of this compound?

For optimal stability, it is recommended to prepare stock solutions in an anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). If your experimental conditions require an aqueous buffer, it is best to prepare the solution fresh and use it immediately. For short-term storage of aqueous solutions, maintaining a pH between 4 and 6 is advisable, and the solution should be stored at 2-8°C and protected from light.[4]

Q2: I've noticed a color change in my solution of this compound. What could be the cause?

A color change in your solution is often an indication of degradation. This could be due to several factors, including:

  • Oxidation: Exposure to air can lead to the formation of colored oxidation products.

  • Photodegradation: If the solution has been exposed to light, photo-induced degradation may have occurred.

  • pH-related instability: If the solution is in an unbuffered or highly acidic/basic medium, hydrolysis may be taking place.

It is recommended to prepare fresh solutions and protect them from light and air. If the problem persists, consider performing a stability analysis using a technique like HPLC to identify any degradation products.

Q3: How should I store my solid this compound and its solutions?

  • Solid Compound: Store the solid compound in a cool, dry place, preferably at -20°C or below for long-term storage.[4]

  • Stock Solutions (in DMSO or DMF): For long-term storage, aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Aqueous Solutions: As mentioned, aqueous solutions are less stable and should be prepared fresh. If short-term storage is necessary, keep them at 2-8°C and protected from light for no more than 24 hours.

Q4: My experimental results are inconsistent. Could this be related to the stability of this compound?

Inconsistent experimental results can certainly be a consequence of compound instability.[4] If the compound degrades over the course of an experiment, its effective concentration will decrease, leading to variability in your data. To address this, it is crucial to standardize your solution preparation protocol, including the solvent, pH, and storage conditions.[4] Consider preparing fresh solutions for each experiment to minimize this risk.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues with this compound.

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC/LC-MS analysis Degradation of the parent compound.- Confirm the identity of the new peaks. If they are degradation products, review your solution preparation and storage procedures.[4] - Perform a forced degradation study to systematically identify potential degradation products under various stress conditions.[4]
Decrease in the main peak area over time in HPLC analysis Instability of the compound in the chosen solvent or conditions.- Prepare solutions fresh before each use. - If using an aqueous buffer, ensure the pH is in the optimal range (4-6).[4] - Protect the solution from light and minimize its exposure to ambient temperature.
Precipitation of the compound from solution Poor solubility or degradation to a less soluble product.- Confirm the solubility of the compound in your chosen solvent system. - If precipitation occurs over time, it may be due to degradation. Analyze the precipitate to determine if it is the parent compound or a degradant.
Formation of a benzimidazole derivative Photochemical rearrangement due to light exposure.[3]- Protect all solutions containing this compound from UV and ambient light by using amber vials or wrapping containers in aluminum foil.[3][4]

Experimental Protocols

To proactively assess the stability of this compound under your specific experimental conditions, a forced degradation study is highly recommended. This involves subjecting the compound to various stress conditions to identify potential degradation pathways and products.

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mg/mL in DMSO):

    • Accurately weigh the required amount of this compound.

    • Dissolve it in anhydrous DMSO to a final concentration of 10 mg/mL.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Store in amber vials at -20°C.

  • Working Solutions:

    • Prepare fresh working solutions for each experiment by diluting the stock solution with the appropriate solvent or buffer.

    • If using an aqueous buffer, ensure it is filtered and degassed before use.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to understand its stability profile.

  • Preparation of Test Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water 50:50).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the test solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.[4]

    • Base Hydrolysis: Mix 1 mL of the test solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.[4]

    • Oxidative Degradation: Mix 1 mL of the test solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[4]

    • Thermal Degradation: Dilute 1 mL of the test solution with 1 mL of purified water. Incubate at 60°C for 48 hours, protected from light.[4]

    • Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol:water) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4]

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Protocol 3: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the parent compound and separating it from any potential degradation products.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is often effective.

  • Detection: UV detection at a wavelength where the compound and potential degradants have good absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Visualizing Stability and Degradation

The following diagrams illustrate the key concepts related to the stability of this compound.

Caption: Key stress factors and potential degradation pathways for this compound.

cluster_workflow Forced Degradation Workflow prep Prepare Stock Solution (e.g., 1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress analysis Analyze by Stability-Indicating HPLC Method stress->analysis evaluate Evaluate Degradation Profile (Identify Degradants, Determine Pathways) analysis->evaluate

Caption: A typical workflow for a forced degradation study.

G A Start: Observe Instability Issue B Is the solution exposed to light? A->B C Protect from light (Amber vials, foil) B->C Yes D Is the solution in an aqueous buffer? B->D No I Issue Resolved C->I E Check and adjust pH to 4-6 range D->E Yes F Is the solution prepared fresh? D->F No E->I G Prepare fresh solutions for each experiment F->G No H Consider oxidative degradation. Use degassed solvents. F->H Yes G->I H->I

Caption: A troubleshooting decision tree for stability issues.

References

  • Technical Support Center: Indazole Derivatives. Benchchem.
  • preventing degradation of 5-methoxy-1H-indazole-3-carboxamide in solution. Benchchem.
  • 709046-14-0|this compound|BLD Pharm. BLD Pharm.
  • Buy this compound | 709046-14-0. Smolecule.
  • This compound | CAS 709046-14-0. AMERICAN ELEMENTS.
  • This compound, min 96%, 250 mg.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives. Benchchem.
  • This compound [709046-14-0]. King-Pharm.
  • 6-Fluoro-1H-indazol-7-amine. Achmem.

Sources

Technical Support Center: A Researcher's Guide to 6-Fluoro-1H-Indazol-5-Amine Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 6-fluoro-1H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical building block in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the long-term stability and integrity of your this compound samples. This resource is structured to address common challenges and questions through a practical, troubleshooting-oriented format.

The inherent reactivity of the aromatic amine and the indazole core, while valuable for synthesis, also presents stability challenges during storage. Understanding the potential degradation pathways is the first step toward prevention. This guide will walk you through the causality behind storage recommendations and provide self-validating protocols to maintain the purity and reactivity of your compound.

Troubleshooting Guide: Diagnosing and Preventing Degradation

This section addresses specific issues you might encounter during the storage and handling of this compound. Each problem is followed by a discussion of potential causes and actionable solutions.

Q1: I've noticed a gradual darkening or discoloration (e.g., from off-white to brown) of my solid this compound sample over time. What's causing this, and is the material still usable?

Potential Cause: Discoloration is a common indicator of oxidative degradation. Aromatic amines are susceptible to oxidation, which can be initiated by exposure to air (oxygen) and accelerated by light and elevated temperatures.[1] The amino group is particularly prone to oxidation, leading to the formation of colored impurities, such as nitro or azo compounds.[2]

Troubleshooting & Mitigation:

  • Immediate Action: If the discoloration is minor, the bulk of the material may still be of acceptable purity for some applications. However, it is crucial to re-analyze the purity of the sample using a validated analytical method, such as HPLC or LC-MS, before use.

  • Prevention:

    • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.[3] For long-term storage, consider transferring the material into an amber vial inside a glove box and sealing it with a tight-fitting cap.

    • Light Protection: Always store the vial in a dark place, such as a light-blocking desiccator or a freezer box. Aromatic amines can be light-sensitive, and photo-decomposition can occur upon exposure to artificial light or sunlight.[1]

    • Temperature Control: Store the compound at the recommended low temperature, typically -20°C for long-term storage, to slow down the rate of oxidative processes.[1]

Q2: My HPLC analysis of a stored sample shows a new, more polar peak that wasn't present in the initial analysis. What could this impurity be?

Potential Cause: The appearance of a more polar peak could be indicative of hydrolytic degradation, particularly if the compound has been exposed to moisture or stored in a non-anhydrous solvent. The indazole ring system can be susceptible to hydrolysis under acidic or basic conditions.[4] Although the fluorine substituent generally increases the chemical resistance of the aromatic ring, prolonged exposure to moisture, especially at non-neutral pH, can lead to the formation of hydroxylated byproducts.[5][6]

Troubleshooting & Mitigation:

  • Identification: If you have access to mass spectrometry (MS), obtaining a mass spectrum of the new peak can help in its identification. Look for masses corresponding to the addition of a hydroxyl group or other hydrolysis-related fragments.

  • Prevention:

    • Dry Storage: Store the solid compound in a desiccator with a suitable desiccant (e.g., silica gel or Drierite®) to protect it from atmospheric moisture.

    • Anhydrous Solvents: If preparing stock solutions, use high-purity, anhydrous solvents. For long-term storage of solutions, consider storing them under an inert atmosphere and at low temperatures.

    • pH Control: Avoid storing the compound in acidic or basic solutions unless required for a specific experimental protocol. Aromatic amines' stability can be pH-dependent.[7][8]

Q3: I'm observing a loss of reactivity of my this compound in a coupling reaction. Could this be related to storage conditions?

Potential Cause: A loss of reactivity can be a direct consequence of degradation. The formation of impurities, as discussed above, effectively lowers the concentration of the active starting material. Additionally, certain degradation pathways can alter the chemical nature of the amine or the indazole ring, rendering it unreactive in the desired transformation. For instance, oxidation of the amine group would prevent it from participating in nucleophilic reactions.

Troubleshooting & Mitigation:

  • Purity Re-assessment: Before any critical reaction, it is best practice to re-confirm the purity of the stored reagent. A quick purity check by HPLC or TLC can save significant time and resources.

  • Resynthesis or Repurification: If significant degradation is confirmed, it may be necessary to purify the material (e.g., by recrystallization or column chromatography) or to use a fresh batch of the compound.

  • Proactive Stability Program: For high-value intermediates, consider implementing a routine stability testing program where the purity of stored batches is checked at regular intervals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For optimal long-term stability, solid this compound should be stored at -20°C or lower , in an amber, airtight vial , under an inert atmosphere (argon or nitrogen) , and in a desiccated environment .

Q2: Can I store this compound in a solution? If so, what is the best solvent and what are the appropriate storage conditions?

While storing in solution is convenient for immediate use, it is generally not recommended for long-term storage due to the increased risk of degradation. If you must store it in solution for a short period, use a high-purity, anhydrous aprotic solvent like DMSO or DMF. Prepare the solution fresh if possible. For short-term storage, store the solution at -20°C in a tightly sealed vial.

Q3: How does the fluorine substituent affect the stability of the molecule?

The fluorine atom, being highly electronegative, has a stabilizing effect on the aromatic ring.[5][6] It increases the thermal stability and chemical resistance of the molecule compared to its non-fluorinated analog.[5][6] This is due to the strong carbon-fluorine bond and the inductive electron withdrawal which can modulate the reactivity of the ring.[9]

Q4: Are there any known incompatibilities for this compound?

Yes, as an aromatic amine, it is incompatible with strong oxidizing agents, strong acids, and acid chlorides.[10] Reactions with these substances can be exothermic and may lead to vigorous decomposition. Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.

Experimental Protocols & Data

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving the Compound: Upon receipt, immediately transfer the manufacturer's vial into a secondary container and store it in a freezer at -20°C or below, protected from light.

  • Dispensing: For weighing and dispensing, allow the vial to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere Blanketing: If the compound will be stored for an extended period after opening, it is highly recommended to blanket the vial with an inert gas like argon or nitrogen before re-sealing.

  • Solution Preparation: Prepare solutions using anhydrous solvents. If possible, perform this in a glove box or under a stream of inert gas.

  • Disposal: Dispose of any waste material in accordance with local regulations for chemical waste. Aromatic amines can be environmentally hazardous.

Table 1: Summary of Recommended Storage Conditions
ParameterShort-Term Storage (Solid)Long-Term Storage (Solid)Short-Term Storage (Solution)
Temperature 2-8°C-20°C or below-20°C
Atmosphere Sealed containerInert gas (Argon/Nitrogen)Inert gas (Argon/Nitrogen)
Light Protected from lightStored in the darkStored in the dark
Moisture DesiccatedDesiccatedAnhydrous solvent
Protocol 2: HPLC Method for Purity Assessment

This protocol provides a general starting point for assessing the purity of this compound. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Visualizing Degradation & Prevention

Diagram 1: Potential Degradation Pathways

A This compound (Stable) B Oxidized Products (Colored Impurities) A->B O2, Light, Heat C Hydrolyzed Products (e.g., Hydroxylated Species) A->C Moisture (H2O) (Acidic/Basic Conditions) D Photodegradation Products (e.g., Benzimidazoles) A->D UV Light

Caption: Potential degradation pathways for this compound.

Diagram 2: Troubleshooting Workflow for Observed Degradation

Start Degradation Suspected (e.g., color change, new peak) Purity Assess Purity (HPLC, LC-MS) Start->Purity Compare Compare to Reference Standard Purity->Compare Degraded Degradation Confirmed Compare->Degraded Usable Purity Acceptable for Application? Degraded->Usable Yes Discard Discard and Use Fresh Stock Degraded->Discard No Use Proceed with Experiment (Use with caution) Usable->Use Yes Purify Purify Material (Recrystallization, Chromatography) Usable->Purify No Purify->Purity Review Review Storage & Handling Procedures Discard->Review

Caption: A decision-making workflow for addressing suspected degradation.

References

  • Iranian Chemical Society. (n.d.). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Retrieved from [Link]

  • Makin, S. I., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(48), 32854–32863. [Link]

  • Galli, E., et al. (2018). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 23(11), 2821. [Link]

  • ResearchGate. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Retrieved from [Link]

  • Makin, S. I., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]

  • ResearchGate. (2014). (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. Retrieved from [Link]

  • Li, H., & Lee, L. S. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology, 35(14), 2984–2991. [Link]

  • ResearchGate. (n.d.). List of aromatic amines used in this study and the efficiency of their.... Retrieved from [Link]

  • Mazumder, A., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Metabolites, 13(3), 349. [Link]

  • Wang, S., et al. (2018). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 52(1), 397-406. [Link]

  • ResearchGate. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Retrieved from [Link]

  • Harris, T. K., & Davidson, V. L. (1998). Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR. The Biochemical journal, 330 ( Pt 3)(Pt 3), 1145–1149. [Link]

  • Harris, T. K., & Davidson, V. L. (1998). Identification of Reaction Products and Intermediates of Aromatic-Amine Dehydrogenase by 15N and 13C NMR. Biochemical Journal, 330(3), 1145–1149. [Link]

  • Taylor & Francis. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (2019). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Retrieved from [Link]

  • ResearchGate. (2000). Fluorinated Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (2013). A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies. Retrieved from [Link]

  • Kumar, A., et al. (2019). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. Scientific reports, 9(1), 11181. [Link]

  • Wang, H., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of separation science, 30(16), 2711–2719. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1976). 1H- and 2H-indazoles by thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Aliphatic and Aromatic Amines Compatibility. Retrieved from [Link]

  • Royal Society of Chemistry. (2007). A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. Retrieved from [Link]

  • ACS Publications. (n.d.). Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]

  • LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • ResearchGate. (1998). (PDF) Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR. Retrieved from [Link]

  • National Institutes of Health. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • ACS Publications. (2013). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

  • ResearchGate. (2017). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]

  • Wiley Online Library. (2022). Novel Imidazole Derivative Complexes That Catalyze the Thermal Decomposition of AP, CL‐20, and BNFFO. Retrieved from [Link]

  • MDPI. (2024). Nanofiber Mats as Amine-Functionalized Heterogeneous Catalysts in Continuous Microfluidic Reactor Systems. Retrieved from [Link]

  • PubMed. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of substituted indazoles. The indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] However, its synthesis is often plagued by challenges, particularly concerning regioselectivity and side reactions. This guide, designed for experienced chemists, provides in-depth troubleshooting advice and detailed protocols to navigate these common pitfalls.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of substituted indazoles in a question-and-answer format, focusing on the underlying chemical principles.

Issue 1: Poor or No Yield in Cyclization Reactions

Question: My cyclization reaction to form the indazole ring is not working, and I'm recovering starting materials or observing a complex mixture of products. What are the likely causes and solutions?

Answer: Failure in indazole ring formation often points to issues with the reaction conditions or the stability of intermediates. Several factors could be at play depending on the synthetic route.

For Syntheses from Hydrazones (e.g., Fischer-like or SNAr):

  • Incomplete Hydrazone Formation: The initial condensation to form the hydrazone may be incomplete.

    • Troubleshooting:

      • Ensure your aldehyde or ketone is pure. Aldol condensation can be a competing side reaction.[3][4]

      • Consider forming the hydrazone in situ if it is unstable.[3]

      • For challenging condensations, use a mild acid catalyst like acetic acid.

  • Failed Cyclization: The subsequent ring closure is often the most challenging step.

    • Troubleshooting:

      • Acid-Catalyzed Cyclizations (e.g., using PPA): If you are using a Brønsted acid like polyphosphoric acid (PPA), insufficient acid strength or temperature can stall the reaction.[3][5] Conversely, overly harsh conditions can lead to degradation.[3]

        • Increase the temperature incrementally.

        • Switch to a stronger acid catalyst if milder conditions fail.

      • Metal-Catalyzed Cyclizations: For copper or palladium-catalyzed intramolecular C-N bond formations, catalyst deactivation or incorrect ligand choice can be the issue.

        • Ensure all reagents and solvents are anhydrous and reactions are run under an inert atmosphere.

        • Screen different ligands to find one that promotes the desired cyclization.

For Davis-Beirut and Related Reactions:

  • Solvent Effects: The Davis-Beirut reaction is highly sensitive to the solvent system. The presence of water can be beneficial up to a certain point (around 15-25%), after which it can significantly decrease the yield by promoting side reactions like imine cleavage.[6][7]

    • Troubleshooting:

      • Optimize the water content in your alcohol solvent. Start with anhydrous conditions and incrementally add water.

      • If using aniline starting materials, which are less reactive, consider an intramolecular version of the reaction to favor cyclization.[6]

Issue 2: Uncontrollable Regioselectivity in N-Alkylation/N-Arylation

Question: I am trying to alkylate my indazole, but I'm getting a mixture of N-1 and N-2 isomers that are difficult to separate. How can I control the regioselectivity?

Answer: Achieving regioselectivity in the N-alkylation of indazoles is a classic challenge. The outcome is a delicate balance between kinetic and thermodynamic control, steric effects, and the nature of the electrophile and base.[8][9]

Factors Influencing N-1 vs. N-2 Selectivity:

FactorFavors N-1 (Thermodynamic Product)Favors N-2 (Kinetic Product)
Reaction Conditions High temperatures, longer reaction times, conditions allowing for equilibration.[8][10]Low temperatures, short reaction times.
Base/Solvent System Strong, non-coordinating bases in non-polar solvents (e.g., NaH in THF).[10][11] This is thought to proceed via a sodium-coordinated intermediate.Weaker bases in polar aprotic solvents (e.g., K₂CO₃ in DMF) can lead to mixtures.[9] Mitsunobu conditions often favor N-2.[10][12]
Steric Hindrance Less sterically hindered electrophiles.Bulky electrophiles may favor the less hindered N-2 position.
Substituents on the Indazole Ring Electron-donating groups at C-3 can favor N-1 alkylation.Substituents at the C-7 position sterically hinder N-1, strongly favoring N-2 alkylation.[9]

Troubleshooting Strategies:

  • For N-1 Selectivity:

    • Use NaH as the base in anhydrous THF.[10][12] This has been shown to be highly effective for a range of substrates.

    • Consider a two-step approach involving N-1 acylation followed by reduction, as the N-1 acylindazole is often the thermodynamically favored product.[10]

  • For N-2 Selectivity:

    • Utilize Mitsunobu conditions (DEAD, PPh₃, and the corresponding alcohol).[10][12]

    • Introduce a bulky substituent at the C-7 position to sterically block the N-1 position.

Visualizing the N-Alkylation Decision Pathway:

G Decision Tree for Indazole N-Alkylation start Desired Regioisomer? N1 N-1 Alkylation start->N1 Thermodynamic Product N2 N-2 Alkylation start->N2 Kinetic Product NaH_THF NaH in THF N1->NaH_THF Conditions Mitsunobu Mitsunobu Reaction N2->Mitsunobu Conditions C7_sub C-7 Substitution N2->C7_sub Substrate Modification

Caption: A simplified decision tree for achieving regioselective N-alkylation of indazoles.

Issue 3: Side Reactions and Impurities

Question: My reaction is producing significant side products, complicating purification. What are the common side reactions and how can I minimize them?

Answer: Side reactions are a frequent source of frustration in indazole synthesis. Understanding their mechanistic origins is key to suppression.

  • Dimerization/Polymerization: Under harsh acidic or high-temperature conditions, the desired indazole product can be unstable and undergo self-condensation or degradation.[3]

    • Troubleshooting: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Lower the reaction temperature and consider a milder acid catalyst.

  • N-N Bond Cleavage: In Fischer-like syntheses, particularly with electron-rich phenylhydrazines, cleavage of the N-N bond can compete with the desired[13][13]-sigmatropic rearrangement, leading to aniline byproducts.[3][14]

    • Troubleshooting: Use milder acidic conditions and lower temperatures. If possible, modify the substituents on the phenylhydrazine to be less electron-donating.[3]

  • Incomplete Deprotection or Unexpected Deprotection: When using protecting groups like Boc, incomplete removal can be an issue. Conversely, some reaction conditions can lead to premature deprotection. For instance, N-Boc indazoles can undergo deprotection during Suzuki coupling reactions.[15]

    • Troubleshooting:

      • For Incomplete Deprotection: Ensure you are using the correct deprotection conditions. For Boc groups, strong acids like TFA or specific basic conditions (e.g., NaOMe in MeOH) are effective.[16][17]

      • For Unexpected Deprotection: If deprotection occurs during a subsequent step, consider a more robust protecting group like a benzyl (Bn) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group.[16] Alternatively, plan your synthesis to take advantage of a concomitant deprotection/reaction sequence.[15]

Frequently Asked Questions (FAQs)

Q1: How can I reliably distinguish between N-1 and N-2 substituted indazole isomers?

A1: This is a critical question, and the answer lies in NMR spectroscopy. While 1D ¹H NMR can offer clues (the H-7 proton is often shifted downfield in N-1 isomers), 2D NMR techniques are definitive.[18] An HMBC experiment will show a correlation between the protons of the N-alkyl group and the C-3 carbon of the indazole ring for the N-2 isomer, which is absent for the N-1 isomer.[10][12]

Q2: I'm performing a Suzuki coupling on a bromo-indazole. What are the key pitfalls?

A2: Suzuki couplings on indazole scaffolds are powerful but can be tricky. Common issues include:

  • Catalyst Choice: The choice of palladium catalyst and ligand is crucial. Pd(dppf)Cl₂ is often a reliable choice for heteroaryl couplings involving indazoles.[19][20]

  • Base and Solvent: A combination of a carbonate base (like K₂CO₃) in a solvent system like DME/water or dioxane/water is a good starting point.[20][21] Anhydrous conditions can sometimes fail; a small amount of water is often necessary.[22]

  • N-H Reactivity: If your indazole is N-unsubstituted, the acidic N-H proton can interfere with the reaction. It's often best to use an N-protected indazole.[16]

Q3: My purification by column chromatography is difficult due to the similar polarity of my regioisomers. Any suggestions?

A3: Separating N-1 and N-2 isomers can be challenging.

  • Solvent System Optimization: Meticulously screen different solvent systems for your column. Sometimes, adding a small amount of a third solvent (e.g., a few drops of acetic acid or triethylamine, if your compound is stable) can improve separation.

  • Alternative Chromatography: Consider preparative HPLC or SFC (supercritical fluid chromatography) if standard flash chromatography is insufficient.

  • Chemical Derivatization: If all else fails, consider a temporary derivatization of one isomer to drastically change its polarity, allowing for separation, followed by removal of the derivatizing group.

Key Experimental Protocols

Protocol 1: Regioselective N-1 Alkylation of 1H-Indazole

This protocol is optimized for achieving high N-1 selectivity, based on the findings of Alam and Keating.[11][12]

Step-by-Step Methodology:

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the indazole.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Deprotonation: Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the suspension.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the N-1 Alkylation Workflow:

G Workflow for N-1 Selective Indazole Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification a Indazole (1.0 equiv) in anhydrous THF b Cool to 0 °C a->b c Add NaH (1.2 equiv) b->c d Stir at RT c->d e Add Alkylating Agent (1.1 equiv) d->e f Monitor by TLC/LC-MS e->f g Quench with aq. NH4Cl f->g h Extract with EtOAc g->h i Purify by Chromatography h->i

Caption: A step-by-step workflow for the regioselective N-1 alkylation of indazoles.

Protocol 2: Suzuki Cross-Coupling of a 5-Bromo-1-Alkyl-1H-Indazole

This protocol provides a general method for the C-5 arylation of N-protected bromoindazoles.

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave vial or Schlenk tube, combine the 5-bromo-1-alkyl-1H-indazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (5 mol %).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Seal the vessel and heat the mixture to 100 °C (conventional heating) or use microwave irradiation (e.g., 120 °C for 30 minutes). Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References

  • Benchchem. (n.d.). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
  • ResearchGate. (n.d.). Scheme 9 Side Reactions in the Cadogan-Sundberg Indole Synthesis.
  • PubMed. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides).
  • National Institutes of Health. (n.d.). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines.
  • National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Benchchem. (n.d.). Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols.
  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization.
  • Benchchem. (n.d.). Troubleshooting failed Suzuki coupling in 6-(Benzothiophen-2-YL)-1H-indole synthesis.
  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Benchchem. (n.d.). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • ResearchGate. (2020). Cadogan–Sundberg Indole Synthesis.
  • Ask this paper. (2012). studies-on-the-mechanism-of-the-cadogan-sundberg-indole-synthesis.
  • ResearchGate. (n.d.). Regioselective N-alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
  • National Institutes of Health. (n.d.). Why Do Some Fischer Indolizations Fail?.
  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.
  • Benchchem. (n.d.). Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles.
  • National Institutes of Health. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • National Institutes of Health. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis.
  • ResearchGate. (n.d.). Studies on the mechanism of the Cadogan–Sundberg indole synthesis.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
  • Wikipedia. (n.d.). Cadogan–Sundberg indole synthesis.
  • Arkivoc. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
  • ResearchGate. (n.d.). Strategy design for 1H-indazole synthesis from aldehyde hydrazones.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • ResearchGate. (n.d.). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA).
  • National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Accounts of Chemical Research. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis.
  • Wikipedia. (n.d.). Davis–Beirut reaction.
  • ResearchGate. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • National Institutes of Health. (n.d.). Davis–Beirut Reaction Inspired Nitroso Diels–Alder Reaction.
  • ResearchGate. (n.d.). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles.
  • ResearchGate. (n.d.). An Unusual N Boc Deprotection of Benzamides under Basic Conditions.
  • PubMed. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones.
  • ResearchGate. (n.d.). Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review.
  • PubMed. (n.d.). A parallel synthesis demonstration library of tri-substituted indazoles containing new antimutagenic/antioxidant hits related to benzydamine.
  • Beilstein Journal of Organic Chemistry. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.

Sources

Technical Support Center: Analytical HPLC/LC-MS Method Development for 6-fluoro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analytical method development of 6-fluoro-1H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical advice, step-by-step protocols, and troubleshooting solutions in a direct question-and-answer format. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can develop a robust and reliable analytical method.

Section 1: Analyte Properties & Initial Considerations

Before initiating method development, a thorough understanding of the analyte's physicochemical properties is paramount. These properties dictate the selection of chromatographic conditions.

Q1: What are the key physicochemical properties of this compound that I should be aware of?

A1: Understanding the molecule's structure and properties is the foundation of successful method development. This compound is a polar, basic compound. Its key characteristics are summarized in the table below.

PropertyValue / EstimateImplication for Method Development
Molecular Formula C₇H₆FN₃[1][2]Used for calculating exact mass for Mass Spectrometry.
Molecular Weight 151.14 g/mol [1][2]Used for calculating concentrations and for MS confirmation.
Chemical Structure Indazole ring with an amine and a fluorine substituent.The aromatic indazole core provides UV chromophore. The basic amine group is the primary site for protonation and a key driver of chromatographic behavior.
pKa (estimated) Amine (NH₂): ~3-5; Indazole (N-H): ~14.5[3]The low pKa of the basic amino group is critical. Mobile phase pH must be carefully controlled to ensure a consistent ionization state and prevent peak shape issues. A pH < 3 is recommended to keep the amine fully protonated.
logP (estimated) ~0.7 - 1.2The low logP value indicates that the compound is polar.[4] This may lead to poor retention on traditional C18 columns with highly aqueous mobile phases.
UV Absorbance (λmax) Estimated at ~260-280 nmThe indazole ring system is UV-active. A starting wavelength of 268 nm is a reasonable starting point, but a full UV scan is recommended for optimization.[5]
Solubility Sparingly soluble in water; soluble in methanol.[3][6][7]The sample diluent should contain a significant portion of organic solvent (e.g., 50:50 Methanol:Water) to ensure complete dissolution and prevent precipitation on injection.
Section 2: HPLC Method Development with UV Detection

This section provides a systematic approach to developing a robust reversed-phase HPLC (RP-HPLC) method.

Q2: Where do I start with column and mobile phase selection for HPLC analysis?

A2: A systematic approach is key. Start with a general-purpose column and a simple mobile phase, then optimize based on the results.

Experimental Protocol: Initial RP-HPLC Method Scouting
  • Column Selection: Begin with a modern, high-purity silica C18 column (e.g., 100 x 4.6 mm, 2.7 µm or 150 x 4.6 mm, 3.5 µm). These columns have lower silanol activity, which helps to minimize peak tailing for basic compounds.

  • Mobile Phase Preparation:

    • Aqueous (A): 0.1% Formic Acid in Water. This sets the pH to ~2.7, ensuring the amine group is fully protonated ([M+H]⁺), which promotes good peak shape.

    • Organic (B): Acetonitrile or Methanol. Acetonitrile often provides sharper peaks and lower backpressure.

  • Initial Gradient:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • UV Detection: 268 nm (or optimized λmax)

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0.0 min: 5% B

      • 10.0 min: 95% B

      • 12.0 min: 95% B

      • 12.1 min: 5% B

      • 15.0 min: 5% B (re-equilibration)

  • Sample Preparation: Prepare a 10 µg/mL solution of this compound in 50:50 Methanol:Water.

This initial scouting run will provide crucial information about the analyte's retention time, which can then be used to optimize the gradient for faster analysis or improved resolution from impurities.

Method Development Workflow

The following diagram illustrates a logical workflow for HPLC method development.

hplc_workflow cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analytical Goal (Purity, Quantification) Col_Select Select Column (e.g., C18, 5µm) Start->Col_Select MP_Select Select Mobile Phase (e.g., A: 0.1% FA in H2O, B: ACN) Col_Select->MP_Select Scout_Run Perform Initial Gradient Run (5-95% B over 10 min) MP_Select->Scout_Run Eval_Peak Evaluate Peak Shape & Retention Scout_Run->Eval_Peak Opt_Grad Optimize Gradient (Slope & Range) Eval_Peak->Opt_Grad Good Shape Opt_pH Adjust pH / Buffer (If tailing persists) Eval_Peak->Opt_pH Poor Shape Opt_Flow Adjust Flow Rate / Temp (For resolution/speed) Opt_Grad->Opt_Flow Opt_pH->Opt_Grad SST Perform System Suitability Test (SST) (Tailing, Plates, %RSD) Opt_Flow->SST Validate Method Validation (ICH Guidelines) SST->Validate ph_pka cluster_0 Analyte: this compound (Basic Amine) cluster_1 Mobile Phase pH vs. Analyte pKa (~3-5) Analyte R-NH₂ (Neutral) Analyte_H R-NH₃⁺ (Protonated) pH_low pH < pKa (e.g., pH 2.7) (0.1% Formic Acid) pH_low->Analyte_H Favors Protonation (>99% Charged) GOOD for RP-HPLC & ESI+ pH_high pH > pKa (e.g., pH 7.0) pH_high->Analyte Favors Neutral Form POOR for RP-HPLC & ESI+ tailing_troubleshooting Start Problem: Peak Tailing Observed Check_pH Is Mobile Phase pH at least 2 units below analyte pKa (e.g., < 3)? Start->Check_pH Check_Column Are you using a modern, high-purity, end-capped C18 column? Check_pH->Check_Column Yes Fix_pH Action: Use 0.1% Formic Acid or 0.1% TFA in the aqueous mobile phase. Check_pH->Fix_pH No Check_Load Is the sample concentration or injection volume too high? Check_Column->Check_Load Yes Fix_Column Action: Replace column with a modern 'Type B' silica or hybrid particle column. Check_Column->Fix_Column No Check_System Is there extra-column dead volume (long tubing)? Check_Load->Check_System No Fix_Load Action: Dilute sample or reduce injection volume. Check_Load->Fix_Load Yes Fix_System Action: Use shorter, narrower ID tubing between injector, column, and detector. Check_System->Fix_System Yes Resolved Problem Resolved Check_System->Resolved No Fix_pH->Check_pH Fix_Column->Check_Column Fix_Load->Check_Load Fix_System->Check_System

Sources

Technical Support Center: Resolving Regioisomer Formation in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the common yet critical challenge of controlling regioselectivity. The formation of N1 and N2-substituted indazole isomers is a frequent bottleneck in synthetic campaigns. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate this complex area with precision and confidence.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format. We focus not just on the solution, but on the underlying chemical principles to empower your experimental design.

Question 1: My direct alkylation of a 1H-indazole is producing an inseparable mixture of N1 and N2 regioisomers. How can I improve the selectivity?

This is the most common issue in indazole functionalization. The indazole anion is an ambident nucleophile, and direct alkylation often leads to mixtures, as the two nitrogen atoms have comparable nucleophilicity under many standard conditions.[1][2] The key is to manipulate the reaction conditions to favor either the thermodynamic or kinetic product.

Probable Cause & Analysis:

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3][4] Therefore, reactions that allow for equilibration or are run under conditions favoring the most stable product will typically yield the N1-isomer. The N2-isomer is often the product of kinetic control.

  • Base, Cation, and Solvent Effects: The choice of base and solvent system is critical. The counter-ion of the base (e.g., Na+, K+, Cs+) and the solvent's polarity and coordinating ability can dramatically influence the site of alkylation.[5][6]

Solutions & Methodologies:

  • To Selectively Synthesize the N1-Isomer (Thermodynamic Product):

    • Strategy: Employ sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF).[4][6]

    • Causality: This combination is highly effective for achieving N1 selectivity, particularly for indazoles with a C3 substituent. It is postulated that the sodium cation (Na+) coordinates between the N2 atom and a Lewis basic group at the C3 position (like an ester or amide), sterically blocking the N2 position and directing the alkylating agent to N1.[7]

    • Protocol: See "Protocol 1: General Procedure for Highly N1-Selective Indazole Alkylation."

  • To Selectively Synthesize the N2-Isomer (Kinetic Product):

    • Strategy 1 (Alkylation): Mitsunobu reactions often show a preference for the N2 position.[2][6] Using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) with an alcohol can provide the N2-alkylated product in high yield and selectivity.[2]

    • Strategy 2 (Metal-Mediated Alkylation): Gallium (Ga) or Aluminum (Al)-mediated direct alkylations have been specifically developed for the high-yield, regioselective synthesis of 2H-indazoles.[8][9][10]

    • Causality: These methods operate under kinetic control where the more nucleophilic N2 atom attacks the electrophile more rapidly before equilibration can occur. The phosphine intermediate in the Mitsunobu reaction is thought to play a role in directing the alkylation to the N2 atom.[2]

  • Visual Guide for Strategic Planning:

G start Goal: Synthesize a Specific Indazole Regioisomer desired_isomer Desired Isomer? start->desired_isomer n1_path N1-Substituted Indazole (Thermodynamic Product) desired_isomer->n1_path N1 n2_path N2-Substituted Indazole (Kinetic Product) desired_isomer->n2_path N2 method_n1 Use N1-Selective Alkylation (e.g., NaH in THF) n1_path->method_n1 method_n2_alkylation Use N2-Selective Alkylation (e.g., Mitsunobu reaction) n2_path->method_n2_alkylation method_n2_synthesis Use de novo Synthesis (e.g., Davis-Beirut or Cadogan Reaction) n2_path->method_n2_synthesis

Caption: Decision workflow for selecting a regioselective indazole synthesis strategy.

Question 2: I need to synthesize an N2-aryl indazole, but my attempts at direct arylation are failing. What is a more robust approach?

Direct N-arylation can be challenging. A more reliable strategy is often to build the indazole ring with the N2-substituent already incorporated. This bypasses the regioselectivity problem entirely.

Probable Cause & Analysis:

  • Direct N-arylation methods may lack the driving force or selectivity needed.

  • Named reactions that specifically form the 2H-indazole core are designed for this purpose and are generally more efficient.

Solutions & Methodologies:

  • Strategy 1: One-Pot Condensation-Cadogan Reductive Cyclization: This is an excellent modern method for producing a wide variety of N2-substituted indazoles.[11] It involves the condensation of an ortho-nitrobenzaldehyde with a primary amine (aliphatic or aromatic), followed by a reductive cyclization promoted by a phosphine reductant like tri-n-butylphosphine.[11] The reaction is mild, operationally simple, and avoids the isolation of intermediates.[11]

    • Protocol: See "Protocol 2: N2-Selective Synthesis via One-Pot Condensation-Cadogan Cyclization."

  • Strategy 2: The Davis-Beirut Reaction: This reaction is a powerful tool for building the 2H-indazole core under redox-neutral conditions from o-nitrobenzyl amines or related starting materials.[12][13][14] While traditionally conducted under basic conditions, recent advancements have developed photochemical, Brønsted acid-catalyzed variants that are particularly effective for accessing challenging N-aryl targets.[15]

  • Mechanistic Overview of N2-Selective Synthesis:

G cluster_0 Condensation-Cadogan Cyclization cluster_1 Davis-Beirut Reaction a o-Nitrobenzaldehyde + R-NH2 b o-Imino-nitrobenzene Intermediate a->b Condensation c Reductive Cyclization (e.g., P(n-Bu)3) b->c d N2-Substituted 2H-Indazole c->d e o-Nitrobenzyl Amine f Nitroso Imine Intermediate e->f Base/Acid g N-N Bond Forming Heterocyclization f->g h N2-Substituted 2H-Indazole g->h

Caption: Simplified workflows for dedicated N2-substituted indazole synthesis.

Question 3: My N1 and N2 isomers are co-eluting on silica gel. What are my options for separation?

When routine chromatography fails, a multi-pronged approach is necessary.

Solutions & Methodologies:

  • Optimize Chromatography: Do not give up on chromatography immediately.

    • Change Stationary Phase: If silica (polar, acidic) fails, try neutral or basic alumina, or switch to reverse-phase (C18) chromatography.[16] The different surface interactions can often resolve stubborn isomers.

    • Modify Mobile Phase: Use complex solvent systems. Adding a small percentage of an acid (acetic acid), a base (triethylamine), or a salt (ammonium chloride) can alter the ionization state of your compounds and their interaction with the stationary phase, improving separation.[16]

    • Technique: Preparative Thin-Layer Chromatography (Prep-TLC) can sometimes provide better resolution for small-scale separations than a packed column.

  • Recrystallization: If the mixture is solid, extensive screening of recrystallization solvents (both single and mixed solvent systems) can lead to the selective crystallization of one isomer, providing highly pure material.[17]

  • Chemical Derivatization: This is a classic but effective technique.

    • Process: React the isomer mixture with a reagent that selectively attaches a new functional group to one isomer, or attaches to both but creates derivatives with very different physical properties (e.g., polarity, crystallinity). After separation of the derivatives, remove the protecting/directing group to recover the pure, desired isomer.[16]

    • Example: If one nitrogen is more sterically hindered, an acylation reaction might selectively occur on the less hindered nitrogen.

  • Re-evaluate the Synthesis: If separation is proving more time-consuming and costly than the synthesis itself, the best solution is often to go back and use a highly regioselective synthetic method from the start.[18]

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the N1/N2 regioselectivity in indazole alkylation?

Several interconnected factors govern the reaction's outcome:

  • Steric Hindrance: Bulky substituents on the indazole ring, especially at the C7 position, can sterically block access to the N1 position, thereby favoring alkylation at N2.[4][6]

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the indazole ring can influence the acidity of the N-H proton and the nucleophilicity of the respective nitrogen atoms. For instance, EWGs at the C7 position have been shown to confer excellent N2 selectivity.[4][6]

  • Reaction Conditions: As detailed in the troubleshooting guide, the choice of base, its counter-ion, the solvent, and the temperature are paramount. Non-coordinating conditions often favor the kinetic N2 product, while conditions that allow for chelation (NaH/THF) or equilibration favor the thermodynamic N1 product.[5][6][7]

Table 1: Influence of Substituents and Conditions on Indazole N-Alkylation

Condition/SubstituentFavored IsomerRationaleReference
Base/Solvent System
NaH in THFN1Na+ cation coordinates between N2 and a C3 substituent, blocking N2. Thermodynamic control.[4][6][7]
K2CO3 in DMFMixture (often)Standard polar aprotic conditions often give poor selectivity without other directing factors.[1]
Mitsunobu (DEAD/TPP)N2Kinetically controlled reaction, mechanism favors attack at the more nucleophilic N2.[2][6]
Substituent Position
C3-CO2Me, C3-AmideN1 (>99%)Strong chelation with Na+ in THF directs alkylation to N1.[4][6]
C7-NO2, C7-CO2MeN2 (>96%)Strong steric and electronic effects favor alkylation at the distal N2 position.[4][6]

Q2: Beyond direct alkylation, what is a reliable way to guarantee N1-substitution?

The most foolproof method is to form the indazole ring using a starting material that already contains the desired N1-substituent. For example, using N-alkyl or N-arylhydrazines in a cyclization reaction with an appropriate ortho-haloaryl carbonyl compound is a robust strategy that ensures the substituent can only be located at the N1 position.[4][6]

Q3: Are there any metal-catalyzed reactions that offer high regioselectivity?

Yes, transition metal catalysis offers powerful solutions.

  • For N1-Indazoles: Copper-catalyzed cyclizations of 2-haloarylcarbonylic compounds with hydrazines can be highly regioselective for the N1 isomer.[19]

  • For N2-Indazoles: Rhodium(III)-catalyzed [4+1] annulation of azoxy compounds with alkynes provides a regioselective route to a variety of 2H-indazoles.[9]

Validated Experimental Protocols

Protocol 1: General Procedure for Highly N1-Selective Indazole Alkylation [4][6]

This protocol is optimized for achieving high N1-selectivity using the NaH/THF system.

  • Reagents & Equipment:

    • Substituted 1H-indazole (1.0 equiv)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Alkylating agent (e.g., primary alkyl bromide or tosylate, 1.1 equiv)

    • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

  • Step-by-Step Methodology:

    • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the substituted 1H-indazole.

    • Add anhydrous THF to dissolve the starting material (concentration approx. 0.1-0.2 M).

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium indazolide salt may result in a suspension.

    • Add the alkylating agent dropwise to the mixture at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

    • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.

Protocol 2: N2-Selective Synthesis via One-Pot Condensation-Cadogan Cyclization [11]

This protocol provides a general method for the synthesis of N2-aryl or N2-alkyl indazoles.

  • Reagents & Equipment:

    • ortho-Nitrobenzaldehyde derivative (1.0 equiv)

    • Primary amine (aromatic or aliphatic, 1.1 equiv)

    • Tri-n-butylphosphine (P(n-Bu)3, 1.5 equiv)

    • 2-Propanol (i-PrOH)

    • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon atmosphere setup

  • Step-by-Step Methodology:

    • To a round-bottom flask, add the ortho-nitrobenzaldehyde derivative, the primary amine, and 2-propanol (concentration approx. 0.2 M).

    • Stir the mixture at room temperature for 30 minutes to allow for the initial condensation and formation of the imine intermediate.

    • Add the tri-n-butylphosphine to the reaction mixture.

    • Fit the flask with a reflux condenser and heat the reaction to 80 °C under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

    • Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

    • The crude residue, containing the desired product and phosphine oxide byproduct, can be directly purified by flash column chromatography on silica gel to yield the pure N2-substituted indazole.

References

  • Akelah, A., & Sherrington, D. C. (1981). Application of polymers in organic synthesis. Chemical Reviews, 81(6), 557-587. [Link]

  • Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2005). The Davis–Beirut Reaction: A Base-Mediated Synthesis of 2H-Indazoles. The Journal of Organic Chemistry, 70(3), 1060-1062. [Link]

  • Wikipedia. (2023). Davis–Beirut reaction. [Link]

  • Zhu, C., et al. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(8), 2256–2265. [Link]

  • Ivashchenko, A. V., et al. (2014). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. Organic & Biomolecular Chemistry, 12(35), 6829-6838. [Link]

  • Alam, M. S., & Keating, M. J. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 16, 1860-1872. [Link]

  • Haddadin, M. J., et al. (2019). Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles. Organic Letters, 21(15), 6098-6101. [Link]

  • S. H. M. S. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]

  • Al-Faiyz, Y. S. A., et al. (2023). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. The Journal of Organic Chemistry, 88(24), 17355–17366. [Link]

  • Semantic Scholar. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. [Link]

  • Vina, D., et al. (2007). Regioselective Synthesis of 1-Alkyl- or 1-Aryl-1H-indazoles via Copper Catalyzed Cyclizations of 2-Haloarylcarbonylic Compounds. Organic Letters, 9(3), 525-528. [Link]

  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1950. [Link]

  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • Li, J., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4563-4567. [Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114-3117. [Link]

  • Smith, C. D., et al. (2022). Development of a selective and scalable N1-indazole alkylation. Organic & Biomolecular Chemistry, 20(4), 847-852. [Link]

  • Keating, M. J., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 18, 987–997. [Link]

  • ResearchGate. (2015). Synthesis of Novel N1 and N2 Indazole Derivatives. [Link]

  • Ivashchenko, A. V., et al. (2014). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry. [Link]

  • Conrad, W. E., et al. (2011). The Davis-Beirut reaction: N1,N2-disubstituted-1H-indazolones via 1,6-electrophilic addition to 3-alkoxy-2H-indazoles. Organic Letters, 13(12), 3138-41. [Link]

  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. [Link]

  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 6-Fluoro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 6-fluoro-1H-indazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are leveraging this valuable building block in their synthetic campaigns. The unique electronic and structural features of this substrate—namely the potentially coordinating indazole and aniline nitrogens, combined with the electron-withdrawing fluorine atom—present specific challenges that necessitate careful catalyst system selection.

This document provides in-depth, experience-driven guidance in a direct question-and-answer format, covering frequently asked questions, robust troubleshooting protocols, and validated starting procedures to streamline your experimental workflow and ensure reproducible success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to guide your initial experimental design.

Q1: What makes catalyst selection for this compound particularly challenging?

A1: The difficulty arises from a combination of three key molecular features:

  • Competing Coordination Sites: The substrate has multiple nitrogen atoms (the N1 and N2 of the indazole ring and the exocyclic C5-amine) that can coordinate to the palladium center. This can lead to catalyst inhibition or the formation of inactive complexes, effectively sequestering the catalyst from the desired catalytic cycle.[1][2]

  • Electron-Rich Amino Group: The primary amino group at the C5 position is strongly electron-donating. In Buchwald-Hartwig aminations, this can sometimes slow the crucial reductive elimination step unless the appropriate ligand is used.[3] For Suzuki couplings where the indazole is the halide partner, this electron density can make the C-X bond less electrophilic and thus less susceptible to oxidative addition.[1]

  • Unprotected N-H of Indazole: The acidic N-H proton of the indazole ring can react with strong bases. While many modern protocols are robust enough to handle unprotected N-H indazoles, this reactivity can sometimes complicate the reaction or necessitate the use of specific bases.[4][5] In some cases, N-protection may be considered, but this adds steps to the overall synthesis.

Q2: Which cross-coupling reactions are most commonly performed with this substrate, and what are the primary considerations for each?

A2: The two most prevalent and powerful transformations for this substrate are the Buchwald-Hartwig Amination (for C-N bond formation) and the Suzuki-Miyaura Coupling (for C-C bond formation).

  • For Buchwald-Hartwig Amination: Here, this compound acts as the nucleophile. The main challenge is its moderate nucleophilicity and potential for catalyst inhibition. Success hinges almost entirely on using a state-of-the-art catalyst system, typically involving a bulky, electron-rich phosphine ligand that can promote the key steps of the catalytic cycle.[3][6]

  • For Suzuki-Miyaura Coupling: In this case, a halogenated version of the indazole (e.g., a 3-bromo or 7-bromo derivative) is coupled with a boronic acid. The key is to achieve efficient oxidative addition into the C-X bond without catalyst deactivation by the free amino or indazole groups.[7][8]

Q3: I need to perform a Buchwald-Hartwig amination. What is a reliable "first-pass" catalyst system to screen?

A3: For coupling this compound with aryl or heteroaryl halides, a highly reliable starting point is a palladium precatalyst system featuring a dialkylbiaryl phosphine ligand. These ligands are specifically designed to overcome the challenges posed by nucleophilic amines.[6]

A recommended initial screen would be:

  • Palladium Source: An air-stable G3 or G4 precatalyst (e.g., XPhos Pd G3 or BrettPhos Pd G3). These ensure reliable and reproducible formation of the active Pd(0) species.[3][9]

  • Ligand: BrettPhos is an excellent choice for primary amines.[10][11] Alternatively, RuPhos or XPhos are also high-performance ligands for this class of transformation.[3]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[3][12]

  • Solvent: Anhydrous, degassed toluene or 1,4-dioxane are standard.[10][13]

Q4: My goal is a Suzuki-Miyaura coupling with a bromo-6-fluoro-1H-indazol-5-amine derivative. What conditions should I start with?

A4: For Suzuki couplings on functionalized indazoles, a robust and versatile catalyst is needed. A good starting point that balances reactivity and functional group tolerance is:

  • Palladium Source/Ligand: Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) is a highly effective and widely used catalyst for Suzuki reactions on heterocyclic systems.[8][14] As an alternative, a combination of Pd(OAc)₂ with a ligand like SPhos or XPhos can also be very effective.

  • Base: An inorganic base is standard. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.[8][15]

  • Solvent: A mixture of an organic solvent and water is typical to facilitate the dissolution of the inorganic base. A 1,4-dioxane/water (e.g., 4:1) mixture is a very common and effective system.[14][16]

Part 2: Troubleshooting Guide

Even with optimized starting points, challenges can arise. This guide provides a systematic approach to diagnosing and solving common issues.

Problem Potential Cause(s) Suggested Solutions & Rationale
Low or No Product Conversion 1. Catalyst Inactivation/Inhibition: The amine or indazole nitrogen is coordinating to the Pd center, preventing turnover.[1][2] 2. Inefficient Oxidative Addition: The C-X bond (especially C-Cl) is not breaking. 3. Poorly Active Catalyst: The Pd(0) active species is not forming efficiently from a Pd(II) source, or reagents are impure.[9] 4. Insufficient Base Strength: The amine N-H (Buchwald) or transmetalation step (Suzuki) is not proceeding.1. Switch to a Bulkier Ligand: Use a highly hindered biaryl phosphine ligand (e.g., XPhos, RuPhos, BrettPhos). The steric bulk creates a protective pocket around the metal center, disfavoring coordination from the substrate.[6][17] 2. For Aryl Chlorides: Switch to a more electron-rich and bulky ligand like tBuXPhos or use an N-heterocyclic carbene (NHC)-based catalyst, which are known to be excellent for activating C-Cl bonds.[18] 3. Use a Precatalyst: Employ a well-defined, air-stable precatalyst (e.g., XPhos Pd G3) for consistent results.[3] Ensure all reagents are pure and solvents are anhydrous and rigorously degassed. 4. Screen Bases: For Buchwald-Hartwig, ensure NaOtBu is fresh and finely powdered. For Suzuki, try a stronger base like K₃PO₄ or Cs₂CO₃.[12][15]
Significant Side Product Formation (Dehalogenation, Homocoupling) 1. Hydrodehalogenation: A common side reaction where the halide is replaced by a hydrogen atom. This often proceeds via a competing pathway involving a palladium-hydride species.[12] 2. Homocoupling (Suzuki): Dimerization of the boronic acid coupling partner. This is typically caused by the presence of oxygen.[15][19]1. Minimize Dehalogenation:     a. Use a Weaker Base: Switch from NaOtBu to K₃PO₄ or Cs₂CO₃.[12]     b. Optimize Ligand: Bulky ligands can accelerate the desired reductive elimination, outcompeting the dehalogenation pathway.     c. Lower Temperature: This may disfavor the dehalogenation pathway.[12] 2. Minimize Homocoupling:     a. Rigorous Degassing: Ensure the solvent and reaction vessel are thoroughly purged of oxygen using freeze-pump-thaw cycles or by sparging with argon for an extended period.     b. Use a Pd(0) Source: Starting with a catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) sources.[19]
Catalyst Decomposition (Formation of Palladium Black) 1. Ligand Degradation: The phosphine ligand may be unstable at the required reaction temperature, leaving behind unsupported palladium which precipitates as palladium black. 2. Presence of Oxygen: Trace oxygen can rapidly deactivate the sensitive Pd(0) catalyst.[20]1. Use a More Robust Ligand: N-Heterocyclic Carbene (NHC) ligands form very strong bonds with palladium and are often more thermally stable than phosphines.[18][19] Consider screening a PEPPSI™-type precatalyst. 2. Lower Reaction Temperature: Determine the lowest effective temperature for the reaction to proceed. 3. Improve Inert Atmosphere Technique: Use a glovebox for reaction setup and ensure all equipment is oven-dried to remove moisture and air.
Poor Reproducibility Between Batches 1. Inconsistent Catalyst Activation: In-situ generation of the active catalyst from a Pd(II) source and a separate ligand can be variable. 2. Reagent Quality: The purity of the amine, base, and solvents can vary. Water and oxygen are common culprits.[9]1. Switch to a Well-Defined Precatalyst: Using a G3 or G4 precatalyst provides a 1:1 ratio of Pd to ligand and a reliable activation mechanism, leading to more consistent outcomes.[3][9] 2. Standardize Reagent Handling: Always use freshly opened, high-purity solvents. Ensure bases like NaOtBu are stored in a desiccator or glovebox and are free-flowing powders. Purify starting materials if necessary.
Part 3: Experimental Protocols & Data

The following protocols provide robust, validated starting points for your experiments.

Protocol 1: Buchwald-Hartwig Amination of this compound with an Aryl Bromide

This procedure is a general starting point for the C-N coupling.

Reagents & Conditions Summary

ParameterRecommendationRationale
Palladium Precatalyst BrettPhos Pd G3Excellent for primary amines, air-stable, and provides reproducible results.[10][11]
Catalyst Loading 2 mol %A good starting point balancing cost and efficiency. Can be lowered for reactive partners.
Aryl Halide Aryl Bromide (1.0 equiv)Standard electrophile.
Indazolamine This compound (1.2 equiv)A slight excess of the amine ensures full consumption of the limiting electrophile.
Base NaOtBu (1.4 equiv)Strong, non-nucleophilic base to deprotonate the amine.[3][12]
Solvent Toluene, Anhydrous & DegassedAprotic solvent standard for this reaction.[10]
Temperature 100-110 °CTypical temperature range to ensure sufficient reaction rate.
Atmosphere Inert (Argon or Nitrogen)Critical to prevent catalyst oxidation.[20]

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), and the BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol %).

  • Inerting: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL for a 1.0 mmol scale reaction) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-6-fluoro-1H-indazol-5-amine with an Arylboronic Acid

This procedure provides a general method for C-C bond formation.

Reagents & Conditions Summary

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂A robust, versatile catalyst for Suzuki couplings on N-heterocycles.[8][14]
Catalyst Loading 5 mol %A standard loading for challenging heterocyclic substrates.
Indazole Halide 3-Bromo-6-fluoro-1H-indazol-5-amine (1.0 equiv)The limiting electrophile.
Boronic Acid Arylboronic Acid (1.5 equiv)Excess is used to drive the reaction to completion and account for potential protodeboronation.
Base K₂CO₃ (3.0 equiv)Common, effective inorganic base.[8]
Solvent 1,4-Dioxane / Water (4:1), DegassedStandard solvent system that dissolves both organic and inorganic reagents.
Temperature 90-100 °CSufficient to promote catalysis without significant decomposition.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative side reactions like boronic acid homocoupling.[19]

Step-by-Step Procedure:

  • Preparation: To a Schlenk tube or microwave vial equipped with a magnetic stir bar, add 3-bromo-6-fluoro-1H-indazol-5-amine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), potassium carbonate (3.0 mmol, 3.0 equiv), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol %).

  • Inerting: Seal the vessel and thoroughly evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed (typically 2-18 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Part 4: Visualizations & Workflows

Visual aids can simplify complex decision-making processes in catalyst selection.

Catalyst Selection Workflow

This decision tree illustrates a logical workflow for selecting an appropriate catalyst system for this compound.

CatalystSelectionWorkflow start Start: Couple with This compound coupling_type Select Coupling Type start->coupling_type buchwald Buchwald-Hartwig (C-N Bond) coupling_type->buchwald C-N suzuki Suzuki-Miyaura (C-C Bond) coupling_type->suzuki C-C buchwald_partner Identify Halide Partner buchwald->buchwald_partner suzuki_partner Identify Indazole Halide suzuki->suzuki_partner aryl_br Aryl Bromide / Iodide buchwald_partner->aryl_br Br/I aryl_cl Aryl Chloride (Challenging) buchwald_partner->aryl_cl Cl buchwald_cat_br Catalyst System: - Precatalyst: BrettPhos Pd G3 - Base: NaOtBu - Solvent: Toluene aryl_br->buchwald_cat_br buchwald_cat_cl Catalyst System: - Precatalyst: tBuXPhos Pd G3 or PEPPSI-IPr - Base: NaOtBu - Solvent: Dioxane aryl_cl->buchwald_cat_cl indazole_br Bromo-Indazole suzuki_partner->indazole_br suzuki_cat Catalyst System: - Catalyst: Pd(dppf)Cl2 - Base: K2CO3 or K3PO4 - Solvent: Dioxane/Water indazole_br->suzuki_cat

Caption: Catalyst selection decision tree for cross-coupling reactions.

Generalized Buchwald-Hartwig Catalytic Cycle

This diagram illustrates the key mechanistic steps involved in the C-N coupling reaction.

BuchwaldHartwigCycle pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition Complex pd0->ox_add + Ar-X amide_complex Palladium Amide Complex ox_add->amide_complex + R₂NH - HX (via Base) amide_complex->pd0 Reductive Elimination product Ar-NR₂ amide_complex->product arx Ar-X amine R₂NH base Base hx_base [Base-H]⁺X⁻

Caption: Key steps of the Buchwald-Hartwig amination catalytic cycle.

References
  • Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole. Accessed January 7, 2026.
  • Benchchem. A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. Accessed January 7, 2026.
  • PMC, NIH. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Published February 10, 2021.
  • MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Published March 23, 2023.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • NIH. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Accessed January 7, 2026.
  • WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Accessed January 7, 2026.
  • Benchchem. Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Sterically Hindered Anilines. Accessed January 7, 2026.
  • Benchchem. Technical Support Center: Troubleshooting Halogenated Aniline Reactions. Accessed January 7, 2026.
  • Sigma-Aldrich. Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Accessed January 7, 2026.
  • Benchchem. Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Accessed January 7, 2026.
  • Wikipedia.
  • ChemRxiv.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. Accessed January 7, 2026.
  • Benchchem. Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. Accessed January 7, 2026.
  • Benchchem. Troubleshooting low reactivity in 5-Chloro-2-fluoropyridin-3-amine couplings. Accessed January 7, 2026.
  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. Accessed January 7, 2026.
  • Benchchem. Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. Accessed January 7, 2026.
  • PMC. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Published October 27, 2010.
  • ACS Publications.
  • Molecules. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Accessed January 7, 2026.
  • PMC, NIH. Cross-Coupling of Heteroatomic Electrophiles. Accessed January 7, 2026.
  • Benchchem. Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine. Accessed January 7, 2026.
  • Benchchem. Technical Support Center: Catalyst Selection for Aminopyridinone Synthesis. Accessed January 7, 2026.

Sources

Validation & Comparative

A Comparative Analysis of the 6-Fluoro-1H-Indazol-5-Amine Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the 6-fluoro-1H-indazol-5-amine moiety as a critical scaffold in the design of modern kinase inhibitors. We will dissect the structural and functional significance of this chemical entity, compare its derivatives to other prominent kinase inhibitors, and provide detailed experimental protocols for robust in-house evaluation. This document synthesizes data from peer-reviewed literature to offer a comprehensive technical resource for advancing kinase inhibitor discovery programs.

Introduction: The Indazole Ring as a Privileged Scaffold in Oncology

The indazole core is a bicyclic aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its rigid structure and ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket make it an ideal foundation for potent and selective inhibitors.[3] Several FDA-approved anticancer drugs, including Axitinib (VEGFR inhibitor) and Niraparib (PARP inhibitor), feature the indazole core, underscoring its clinical significance.[1]

The specific scaffold of interest, this compound, incorporates two key substitutions that can significantly influence inhibitor performance. The amino group is a well-established hinge-binding motif, crucial for anchoring the inhibitor to the kinase.[3][4] The fluorine atom at the 6-position is particularly noteworthy; studies on 1H-indazol-3-amine derivatives targeting Fibroblast Growth Factor Receptors (FGFR) have shown that a fluorine substitution at this position can lead to improved enzymatic activity and cellular potency.[1] This guide will explore the potential of this scaffold by comparing a prominent drug derived from a similar core, Axitinib, with other inhibitors targeting the same kinase family.

Comparative Kinase Inhibitor Analysis: Axitinib vs. Sunitinib

To understand the performance characteristics imparted by the indazole scaffold, we will compare Axitinib , which is built upon a 3-aminoindazole core, with Sunitinib , a multi-kinase inhibitor featuring an indolin-2-one core. Both are potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), key targets in angiogenesis-dependent cancers.

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the IC50 values for Axitinib and Sunitinib against key angiogenic receptor tyrosine kinases (RTKs).

Kinase TargetAxitinib (IC50, nM)Sunitinib (IC50, nM)Scaffold Type
VEGFR1 0.180Indazole
VEGFR2 0.29Indolin-2-one
VEGFR3 0.1-0.38
PDGFRβ 1.62
c-KIT 1.74

Data compiled from publicly available sources and presented for comparative purposes. Actual values may vary based on assay conditions.

Expert Interpretation: The data clearly demonstrates the exceptional potency of the indazole-based inhibitor, Axitinib, against the VEGFR family, with sub-nanomolar IC50 values. While both drugs are multi-kinase inhibitors, Axitinib exhibits significantly higher potency for VEGFRs compared to Sunitinib. This highlights the effectiveness of the indazole scaffold in optimizing interactions within the ATP-binding pocket of these specific kinases.

Signaling Pathway Context: VEGFR Inhibition

To appreciate the functional consequence of this inhibition, it is crucial to visualize the targeted signaling pathway. Both Axitinib and Sunitinib aim to block the pro-angiogenic signals mediated by VEGF and its receptors.

VEGFR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR1/2/3 PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS VEGF VEGF Ligand VEGF->VEGFR Binding Inhibitor Axitinib / Sunitinib Inhibitor->VEGFR Inhibition Gene_Expression Gene Expression (Proliferation, Survival, Migration) PLCg->Gene_Expression via Ca2+ signaling AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression mTOR->Gene_Expression

Caption: VEGFR signaling pathway and point of inhibition.

Experimental Protocols for Comparative Evaluation

To ensure scientific rigor, any comparative analysis must be grounded in robust, reproducible experimental protocols. The following sections detail the methodologies for key assays used to characterize and compare kinase inhibitors like those derived from the this compound scaffold.

In Vitro Biochemical Kinase Assay (IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. It is the gold standard for determining inhibitor potency (IC50).

Causality: The choice of a biochemical assay is to isolate the interaction between the inhibitor and its direct kinase target, removing the complexities of a cellular environment. This provides a clean measure of on-target potency. A radiometric assay using ³²P-labeled ATP is a highly sensitive and direct method.[5]

Kinase_Assay_Workflow A Prepare Reagents: - Purified Kinase - Substrate (e.g., peptide) - [γ-³²P]ATP - Kinase Buffer C Incubate Kinase, Substrate, and Inhibitor A->C B Serial Dilution of Inhibitor Compound B->C D Initiate Reaction with [γ-³²P]ATP C->D E Stop Reaction & Separate Substrate (e.g., membrane capture) D->E F Quantify ³²P Incorporation (Scintillation Counting) E->F G Data Analysis: Plot % Inhibition vs. [Inhibitor] Calculate IC50 F->G

Caption: Workflow for an in vitro biochemical kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation : Prepare a master mix containing the purified recombinant kinase (e.g., VEGFR2) and its specific substrate in kinase reaction buffer.[6]

  • Compound Dilution : Perform a serial dilution of the test inhibitor (e.g., derived from this compound) and control inhibitors (e.g., Axitinib) in DMSO, followed by a further dilution in kinase buffer.

  • Plate Setup : Add the diluted compounds to a 96-well plate. Also, include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Pre-incubation : Add the kinase/substrate master mix to each well and incubate for 10-20 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation : Start the kinase reaction by adding a solution of MgCl2 and [γ-³²P]ATP.[6] Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C.

  • Reaction Termination : Stop the reaction by adding a solution like phosphoric acid.

  • Separation : Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane extensively to remove unincorporated [γ-³²P]ATP, leaving only the radiolabeled substrate bound.[5]

  • Quantification : Measure the radioactivity on the membrane using a scintillation counter.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the results and fit the data to a dose-response curve to determine the IC50 value.[7]

Cellular Phosphorylation Assay (Western Blot)

This assay validates that the inhibitor can enter a living cell and engage its target, preventing the phosphorylation of a downstream substrate.

Causality: While a biochemical assay shows potency, it doesn't guarantee cellular activity. Cell permeability, stability, and efflux pump interactions can all prevent a compound from working in a living system.[8] Western blotting provides a direct visual confirmation of target engagement by measuring the phosphorylation status of a known downstream effector of the target kinase (e.g., phosphorylation of PLCγ by VEGFR).[9]

Western_Blot_Workflow A 1. Cell Culture & Treatment - Seed cells (e.g., HUVEC) - Treat with inhibitor - Stimulate with ligand (e.g., VEGF) B 2. Cell Lysis - Lyse cells in RIPA buffer with phosphatase inhibitors A->B C 3. Protein Quantification - BCA or Bradford Assay B->C D 4. SDS-PAGE - Separate proteins by size C->D E 5. Protein Transfer - Transfer to PVDF membrane D->E F 6. Immunoblotting - Block membrane (BSA) - Incubate with Primary Ab (e.g., anti-p-VEGFR, anti-VEGFR) - Incubate with HRP-Secondary Ab E->F G 7. Detection - Add ECL substrate - Image chemiluminescence F->G H 8. Analysis - Quantify band intensity - Normalize phospho-protein to total protein G->H

Caption: Workflow for a Western Blot-based phosphorylation assay.

Step-by-Step Protocol:

  • Cell Culture and Treatment : Culture appropriate cells (e.g., human umbilical vein endothelial cells, HUVECs) to 70-80% confluency.[9] Starve the cells in a low-serum medium, then pre-treat with various concentrations of the kinase inhibitor for 1-2 hours.

  • Stimulation : Stimulate the cells with the relevant growth factor (e.g., VEGF) for a short period (e.g., 10-15 minutes) to induce kinase phosphorylation.

  • Cell Lysis : Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[10]

  • Protein Quantification : Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[9]

  • SDS-PAGE : Denature equal amounts of protein from each sample by boiling in SDS sample buffer and separate them by size on a polyacrylamide gel.[11]

  • Transfer : Electro-transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

  • Antibody Incubation :

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target or its substrate (e.g., anti-phospho-VEGFR2).

    • Wash the membrane, then incubate with an HRP-conjugated secondary antibody.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

  • Analysis : To confirm the result, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) protein as a loading control. Quantify the band intensities to determine the reduction in phosphorylation at each inhibitor concentration.

Cell Viability Assay

This functional assay measures the downstream biological effect of kinase inhibition, such as the suppression of cancer cell growth and proliferation.

Causality: The ultimate goal of an anticancer kinase inhibitor is to stop tumor cell proliferation or induce cell death. A cell viability assay, such as the MTT or CellTiter-Glo® assay, provides this crucial functional readout.[9] It integrates all on- and off-target effects of the compound to measure its overall impact on cell health.

Step-by-Step Protocol (MTT Assay):

  • Cell Seeding : Seed cancer cells known to be dependent on the target kinase pathway (e.g., a VEGFR-driven tumor cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of the test inhibitor and controls. Include a vehicle-only (e.g., DMSO) control.

  • Incubation : Incubate the plate for a duration relevant to the cell doubling time (e.g., 48-72 hours).[9]

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization : After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Measurement : Read the absorbance of the purple solution on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis : Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the concentration that inhibits cell growth by 50% (GI50).

Conclusion and Future Outlook

The indazole scaffold, particularly when functionalized as this compound, represents a highly promising starting point for the design of next-generation kinase inhibitors. As demonstrated by the comparison of Axitinib and Sunitinib, the indazole core can confer exceptional potency against key oncogenic drivers like VEGFRs. The strategic placement of a fluorine atom, as suggested by literature on FGFR inhibitors, offers a clear path for optimizing metabolic stability and potency.[1]

By employing a rigorous and logical cascade of assays—from direct biochemical potency determination to cellular target engagement and functional viability readouts—researchers can effectively characterize novel compounds built upon this scaffold. The detailed protocols provided herein serve as a self-validating framework for such comparative analyses. The continued exploration of structure-activity relationships around the this compound core is a promising strategy for the development of highly selective and potent kinase inhibitors for targeted cancer therapy.

References

  • In vitro kinase assay. (2023). protocols.io. [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology. [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate. [Link]

  • Pop, A. D., et al. (2023). Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. MDPI. [Link]

  • In vitro NLK Kinase Assay. (2018). PMC. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • Kinase Activity-Tagged Western Blotting Assay. (2018). Taylor & Francis Online. [Link]

  • Xu, Q., et al. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Harris, P. A., et al. (2017). The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. Journal of Medicinal Chemistry. [Link]

  • How to monitor PKG and PKC activity by western blot? (2013). ResearchGate. [Link]

  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. (2020). ResearchGate. [Link]

  • Kumar, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Liu, X., et al. (2019). Discovery of (E)-N1-(3-Fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs). PubMed. [Link]

  • This compound. (n.d.). AMERICAN ELEMENTS. [Link]

  • An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. (2012). PubMed. [Link]

  • This compound, min 96%, 250 mg. (n.d.). CP Lab Chemicals. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). NIH. [Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (2012). PMC. [Link]

  • Henderson, M. J., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (2023). PubMed Central. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). PMC. [Link]

Sources

Comparative Guide to the Structure-Activity Relationship (SAR) of 6-fluoro-1H-indazol-5-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The 1H-indazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity. Its unique bicyclic structure, featuring a benzene ring fused to a pyrazole ring, provides a rigid framework with versatile hydrogen bonding capabilities, making it an ideal starting point for the design of enzyme inhibitors.[1] In particular, indazole derivatives have demonstrated remarkable success as inhibitors of protein kinases, a class of enzymes often dysregulated in cancer and inflammatory diseases.[2][3]

The strategic introduction of a fluorine atom at the 6-position of the indazole ring is a common tactic in modern drug design. Fluorine's high electronegativity and small size can significantly modulate a molecule's physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs built upon the 6-fluoro-1H-indazol-5-amine scaffold, offering insights for researchers engaged in the rational design of next-generation kinase inhibitors.

The this compound Core: A Framework for Potency and Selectivity

The this compound molecule serves as our foundational structure. The indazole ring system typically acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding pocket.[2] The amine at the 5-position provides a crucial vector for introducing a variety of substituents (R¹), allowing for the exploration of different sub-pockets within the kinase active site to enhance potency and selectivity. Further modifications can be made at the N1 position of the indazole ring (R²) to modulate solubility and cell permeability or to probe for additional interactions.

The core hypothesis is that by systematically modifying the R¹ and R² positions, we can optimize the compound's interaction with the target kinase, leading to enhanced inhibitory activity. The 6-fluoro group is maintained across all analogs to leverage its beneficial effects on metabolic stability and binding.

General Synthesis of this compound Analogs

The synthesis of the target analogs typically follows a multi-step sequence, starting from a commercially available substituted fluorobenzonitrile. A common and efficient route involves the cyclization with hydrazine to form the indazole core, followed by functionalization. For instance, a Suzuki coupling can be employed to introduce aryl or heteroaryl groups at other positions if desired, followed by modification of the amino group.[2]

A generalized synthetic pathway for creating N-substituted derivatives at the 5-amino position is outlined below. This process involves the reaction of the core amine with various sulfonyl chlorides, acid chlorides, or isocyanates to generate a library of analogs for SAR evaluation.

Synthesis_Workflow start Starting Material (e.g., 2,4-difluoro-5-nitrobenzonitrile) step1 Hydrazine Cyclization (Forms Indazole Core) start->step1 step2 Reduction of Nitro Group (Yields 5-Amino Group) step1->step2 core Core Scaffold (this compound) step2->core step3 Coupling Reaction (e.g., with R-SO2Cl or R-COCl) core->step3 final Final Analogs (N-Substituted Derivatives) step3->final

Caption: Generalized workflow for the synthesis of this compound analogs.

Structure-Activity Relationship (SAR) Analysis

To elucidate the SAR, a library of analogs is synthesized and evaluated for its inhibitory activity against one or more target kinases (e.g., FGFR, VEGFR, PLK4) and its anti-proliferative effect in relevant cancer cell lines.[4][5] The following table presents representative data for a series of N-benzenesulfonamide analogs, a class of compounds based on a scaffold closely related to our topic, N-(1H-indazol-6-yl)benzenesulfonamide, which provides valuable insights into the SAR.[4] The data illustrates how subtle changes in substitution patterns can dramatically impact biological activity.

Table 1: Comparative Activity of N-(1H-indazol-6-yl)benzenesulfonamide Analogs against PLK4 Kinase and MCF-7 Breast Cancer Cells. [4]

Compound IDR Group (Substitution on Benzene Ring)PLK4 IC₅₀ (nM)MCF-7 IC₅₀ (µM)
K01 H (Unsubstituted)977.6>10
K02 4-F189.48.2
K03 4-Cl108.56.5
K04 4-Br99.75.8
K05 4-CH₃453.2>10
K06 3-F55.44.1
K07 3-Br23.63.3
K17 3-Cl, 4-F0.3 2.5
K22 3-(pyridin-3-ylethynyl)0.1 1.3
Centrinone(Reference Inhibitor)2.74.8

Data is adapted from a study on N-(1H-indazol-6-yl)benzenesulfonamide derivatives, which serves as a proxy for the SAR of the 5-amino analogs.[4]

Interpretation of SAR Data:
  • Effect of Phenyl Substitution: The unsubstituted analog K01 is a weak inhibitor. The introduction of substituents on the benzene ring is critical for activity.

  • Halogen Substitution at Para-Position (C4): Adding halogens (F, Cl, Br) at the para-position (K02, K03, K04 ) significantly improves potency compared to the unsubstituted analog. This suggests a favorable interaction within a hydrophobic pocket of the kinase active site. The activity increases with the size of the halogen (Br > Cl > F), indicating that van der Waals interactions are important. A methyl group at this position (K05 ) is less favorable than a halogen.

  • Halogen Substitution at Meta-Position (C3): Moving the halogen to the meta-position (K06, K07 ) results in a further, marked increase in potency. This indicates that the meta-position is optimally positioned to engage with a key region of the active site. The 3-Bromo analog K07 is one of the most potent single-substituted compounds.

  • Multi-Substitution: The combination of a 3-Chloro and 4-Fluoro group in K17 leads to a dramatic increase in potency, with an IC₅₀ of 0.3 nM. This synergistic effect highlights the importance of optimizing interactions with multiple points within the active site.

  • Extension into Solvent-Exposed Region: The most potent analog, K22 , features a 3-(pyridin-3-ylethynyl) group. This larger, rigid substituent extends towards the solvent-exposed region of the ATP binding site, forming additional favorable interactions and leading to picomolar-level inhibition.[4]

  • Correlation between Enzymatic and Cellular Activity: Generally, there is a good correlation between the inhibition of the isolated enzyme (PLK4 IC₅₀) and the anti-proliferative activity in a relevant cancer cell line (MCF-7 IC₅₀). This suggests that the compounds effectively penetrate the cell membrane and inhibit the target in a cellular context.

Mechanism of Action: Inhibition of Kinase Signaling Pathways

Indazole-based inhibitors predominantly function as ATP-competitive inhibitors. They occupy the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrate proteins. Aberrant signaling through kinase pathways, such as the Fibroblast Growth Factor Receptor (FGFR) pathway, is a known driver of cell proliferation, survival, and angiogenesis in many cancers.[6][7] By blocking FGFR, these inhibitors can effectively shut down these pro-tumorigenic signals.

FGFR_Pathway cluster_membrane Cell Membrane cluster_pathway Intracellular Signaling cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds & Dimerizes RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Inhibitor This compound Analog Inhibitor->FGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Outcome Cell Proliferation, Survival, Angiogenesis Transcription->Outcome

Caption: Simplified FGFR signaling pathway and the inhibitory action of the indazole analogs.

Supporting Experimental Protocols

The evaluation of novel kinase inhibitors requires a suite of robust biochemical and cell-based assays. The following protocols provide a self-validating system for characterizing the activity of this compound analogs.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase enzyme by measuring the amount of ATP consumed (via ADP production).

Kinase_Assay_Workflow A Prepare serial dilutions of test compound in DMSO B Add compound and kinase enzyme to 96-well plate A->B C Incubate for 10 min (Inhibitor binding) B->C D Initiate reaction with ATP/Substrate mixture C->D E Incubate for 60 min at 30°C D->E F Stop reaction & deplete ATP (Add ADP-Glo™ Reagent) E->F G Convert ADP to ATP & generate light (Add Kinase Detection Reagent) F->G H Measure luminescence (Plate Reader) G->H I Calculate IC50 value H->I

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Detailed Steps:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.

  • Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control) to each well. Add 2.5 µL of the target kinase enzyme diluted in kinase assay buffer.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add 5 µL of a mixture containing the kinase substrate and ATP to each well to start the reaction.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation: Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. Then, add 20 µL of Kinase Detection Reagent and incubate for another 30 minutes to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the anti-proliferative effect of the compounds on cancer cell lines by measuring the metabolic activity of viable cells.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h (Allow attachment) A->B C Treat cells with serial dilutions of compound B->C D Incubate for 72h C->D E Add MTT reagent to each well D->E F Incubate for 2-4h (Formazan formation) E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at ~570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for a standard MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

  • Attachment: Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the diluted compounds. Include vehicle controls (DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting viability against the log of compound concentration.[8]

Protocol 3: Western Blot Analysis for Target Engagement

Western blotting is used to confirm that the compound inhibits the intended signaling pathway within the cell by detecting changes in the phosphorylation status of the target kinase or its downstream substrates.

Detailed Steps:

  • Cell Culture and Treatment: Grow cells to 70-80% confluency and then treat with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC₅₀ value) for a specified time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Separate the denatured proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-FGFR) and a loading control (e.g., GAPDH).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) reagent and capture the image with a digital imaging system.

  • Analysis: Quantify the band intensities to determine the relative decrease in protein phosphorylation upon compound treatment.

Conclusion and Future Outlook

The this compound scaffold represents a highly promising starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship studies, guided by analogs like the N-(1H-indazol-6-yl)benzenesulfonamide series, demonstrate that potency is exquisitely sensitive to the substitution pattern on the appended aryl ring.[4] Specifically, substitutions at the meta-position appear crucial for high-affinity binding, and extending substituents into the solvent-exposed region can yield compounds with picomolar potency.

Future work should focus on synthesizing a broader range of analogs with diverse chemical functionalities at the 5-amino position to further probe the topology of the kinase active site. Investigating modifications at the N1-position of the indazole ring could also yield improvements in physicochemical properties. By integrating rational design, robust biological evaluation, and detailed mechanistic studies, the this compound scaffold can be further optimized to produce clinical candidates for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

  • Li, M., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. Available at: [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Hsieh, H. P., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. ResearchGate. Available at: [Link]

  • Yu, L., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115598. Available at: [Link]

  • Hanson, G. J., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Medicinal Chemistry, 52(9), 2845-2852. Available at: [Link]

  • Hanson, G. J., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(29), 19655-19663. Available at: [Link]

  • Meng, X. Y., et al. (1994). [Synthesis and biological activities of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines]. Yao Xue Xue Bao, 29(4), 261-267. Available at: [Link]

  • Savitskiy, S. V., et al. (2014). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). ResearchGate. Available at: [Link]

  • Ferreira, R. J., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 29(22), 5341. Available at: [Link]

  • Li, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4966. Available at: [Link]

  • Nguyen, T. T. H., et al. (2023). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Medicinal Chemistry, 14(10), 1955-1971. Available at: [Link]

  • Westaway, S. M., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 945-952. Available at: [Link]

  • Zhou, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. Available at: [Link]

  • Crimini, E., et al. (2019). Facts and new hopes on selective FGFR inhibitors in solid tumors. Journal of Hematology & Oncology, 12(1), 125. Available at: [Link]

  • Kumar, A., et al. (2021). Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines. Journal of Biomolecular Structure & Dynamics, 39(12), 4376-4390. Available at: [Link]

  • Liu, Y., et al. (2023). Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface. European Journal of Medicinal Chemistry, 250, 115206. Available at: [Link]

  • Sridhar, G., et al. (2015). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Medicinal Chemistry Research, 24(1), 274-286. Available at: [Link]

  • Patlolla, B., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4966. Available at: [Link]

Sources

A Comparative Guide to Validating the Anti-Proliferative Activity of 6-Fluoro-1H-Indazol-5-Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective Anti-Proliferative Agents

Cancer remains a leading cause of mortality worldwide, driving an urgent and continuous search for novel therapeutic agents.[1] A primary goal of cancer therapy is to selectively inhibit the uncontrolled proliferation of malignant cells without harming healthy tissue. In this context, heterocyclic compounds have emerged as a cornerstone of modern medicinal chemistry. Among these, the indazole scaffold is recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds, including several FDA-approved anti-cancer drugs.[2][3]

This guide focuses on a specific, promising class of these molecules: 6-fluoro-1H-indazol-5-amine and its derivatives. We will provide an in-depth comparison of their anti-proliferative efficacy against alternative agents, detail the experimental protocols required for their validation, and explore the mechanistic underpinnings of their activity. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate and advance novel indazole-based oncology candidates.

Mechanistic Insights: How Indazole Derivatives Inhibit Cancer Cell Growth

Indazole derivatives exert their anti-cancer effects through diverse mechanisms, often by targeting key regulators of cell signaling and survival. While the precise mechanism can vary based on the specific substitutions on the indazole ring, a predominant mode of action is the inhibition of protein kinases.[3]

Many indazole compounds are designed as ATP-competitive inhibitors, binding to the ATP pocket of kinases that are often dysregulated in cancer. This can disrupt major signaling cascades responsible for cell proliferation, survival, and apoptosis evasion. Key pathways implicated include:

  • MAPK/ERK Pathway: Central to regulating cell growth and division.

  • PI3K/AKT Pathway: A critical pathway for cell survival, proliferation, and metabolism.[4]

  • Apoptosis Regulation: Direct or indirect influence on the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[2][5][6]

Several indazole-based drugs and clinical candidates function as inhibitors of fibroblast growth factor receptor (FGFR), Polo-like kinase 4 (PLK4), and vascular endothelial growth factor receptor (VEGFR), all of which are critical for tumor growth and angiogenesis.[3][7] For instance, some 1H-indazol-3-amine derivatives have been shown to induce apoptosis by modulating Bcl-2 family members and the p53/MDM2 pathway.[5][6]

Indazole_Mechanism_of_Action cluster_0 Indazole Compound cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Indazole This compound Derivative Kinase Protein Kinases (e.g., FGFR, PLK4) Indazole->Kinase Inhibition Apoptosis_Proteins Apoptosis Regulators (Bcl-2, Bax) Indazole->Apoptosis_Proteins Modulation Signaling PI3K/AKT/mTOR MAPK/ERK Kinase->Signaling Apoptosis Induction of Apoptosis Apoptosis_Proteins->Apoptosis Promotes Proliferation Inhibition of Proliferation Signaling->Proliferation Blocks CellCycle Cell Cycle Arrest Signaling->CellCycle Blocks

Caption: Simplified signaling pathways targeted by indazole derivatives.

Comparative Efficacy: A Data-Driven Analysis

The true measure of an anti-proliferative agent lies in its potency, often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The table below synthesizes data for various indazole derivatives, comparing their activity against the conventional chemotherapeutic agent, 5-Fluorouracil (5-Fu), across multiple human cancer cell lines.

Notably, derivatives of the core 1H-indazole-amine structure demonstrate significant potency. For example, compound 6o (a piperazine-indazole derivative) shows a strong inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 of 5.15 µM, while exhibiting much lower toxicity in normal HEK-293 cells (IC50 = 33.2 µM), suggesting a favorable selectivity profile.[5][6] Another compound, N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) , displayed potent activity against the HCT116 colorectal cancer line with an IC50 of 14.3 µM and was non-cytotoxic to normal lung fibroblasts (MRC5, IC50 >100 µM).[8]

CompoundCell LineCell TypeIC50 (µM)Reference
Compound 6o (Indazole Derivative) K562Chronic Myeloid Leukemia5.15[5][6]
A549Lung Carcinoma15.3[5]
PC-3Prostate Cancer11.2[5]
Hep-G2Hepatocellular Carcinoma13.9[5]
HEK-293 (Normal Cell) Embryonic Kidney 33.2 [5][6]
Compound 9f (Indazole Derivative) HCT116Colorectal Carcinoma14.3 ± 4.4[8]
MRC5 (Normal Cell) Lung Fibroblast >100 [8]
Compound 2f (Indazole Derivative) 4T1Breast Cancer0.23[2]
A549Lung Carcinoma1.15[2]
5-Fluorouracil (5-Fu) K562Chronic Myeloid Leukemia12.8[5]
A549Lung Carcinoma26.5[5]
PC-3Prostate Cancer15.7[5]
Hep-G2Hepatocellular Carcinoma21.6[5]

Experimental Validation: Protocols for Assessing Anti-Proliferative Activity

Rigorous and reproducible experimental validation is paramount. The following protocols provide a framework for assessing the anti-proliferative activity of novel compounds.

Experimental_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vitro Assays cluster_2 Phase 3: Data Analysis A1 Cell Line Selection & Culture Maintenance B1 Cell Seeding in Microplates A1->B1 A2 Compound Solubilization & Serial Dilution B2 Compound Treatment (24-72h Incubation) A2->B2 B1->B2 B3 Endpoint Assay (e.g., MTT, SRB) B2->B3 B4 Colony Formation Assay (Long-term, 10-14 days) B2->B4 Parallel Assay C1 Absorbance Reading (Spectrophotometer) B3->C1 C2 Colony Staining & Counting B4->C2 C3 IC50 Calculation (Dose-Response Curve) C1->C3 C2->C3

Caption: Standard workflow for in vitro anti-proliferative validation.
Cell Culture and Compound Preparation
  • Causality: The choice of cell lines is critical and should represent the cancer types of interest. Maintaining consistent cell culture conditions (e.g., confluence, passage number) is essential for reproducibility.

  • Protocol:

    • Culture human cancer cell lines (e.g., HCT116, K562, A549) in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Prepare a 10 mM stock solution of the this compound test compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in the complete culture medium to achieve the final desired concentrations for the experiment. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent-induced toxicity.

MTT Cell Proliferation Assay
  • Causality: This colorimetric assay measures the activity of mitochondrial reductase enzymes, which reflects the number of viable, metabolically active cells. It is a rapid and widely used method for initial screening of cytotoxic and anti-proliferative agents.[5]

  • Protocol:

    • Cell Seeding: Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Treatment: Remove the old medium and add 100 µL of fresh medium containing various concentrations of the test compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., 5-Fu).

    • Incubation: Incubate the plate for 48-72 hours at 37°C.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Colony Formation (Clonogenic) Assay
  • Causality: This assay provides a more stringent assessment of a compound's anti-proliferative effect. It measures the ability of a single cell to undergo unlimited division and form a macroscopic colony. It distinguishes between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[2]

  • Protocol:

    • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in a 6-well plate and allow them to adhere.

    • Treatment: Treat the cells with the test compound at various concentrations for 24 hours.

    • Recovery: After 24 hours, remove the compound-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

    • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

    • Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet solution for 30 minutes.

    • Quantification: Gently wash away the excess stain, air dry the plates, and count the number of colonies (typically defined as >50 cells).

    • Analysis: Calculate the plating efficiency and survival fraction relative to the vehicle control to assess the long-term impact of the compound.

Discussion and Future Directions

The compiled data indicates that derivatives of the 6-amino-1H-indazole scaffold possess potent anti-proliferative activity, in some cases exceeding that of the standard chemotherapeutic 5-Fluorouracil.[2][5] A crucial advantage observed in several studies is the selectivity of these compounds, which show significantly higher toxicity towards cancer cells compared to normal, non-malignant cells.[6][8] This selectivity is the "holy grail" of cancer therapy and a primary driver for developing targeted agents over conventional chemotherapy.

The compound 2f , with a remarkable IC50 of 0.23 µM against the 4T1 breast cancer cell line, highlights the potential for achieving high potency through structural modification of the indazole core.[2] This suggests that further structure-activity relationship (SAR) studies could yield even more effective and selective inhibitors.

Future research should focus on:

  • Mechanism Deconvolution: Elucidating the precise kinase or protein targets of the most potent this compound derivatives. This involves kinome screening and western blot analysis to confirm the modulation of downstream signaling pathways.

  • In Vivo Efficacy: Progressing lead compounds into preclinical animal models (e.g., xenografts) to validate their anti-tumor activity and assess their pharmacokinetic and safety profiles in a whole-organism context.[2]

  • Combination Therapies: Investigating the synergistic effects of these indazole derivatives when combined with other established anti-cancer agents to overcome potential drug resistance.

References

  • Vertex AI Search. (n.d.). Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology - PMC.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor.
  • National Institutes of Health (NIH). (2023, October 10). Special Issue “Novel Anti-Proliferative Agents” - PMC.
  • PubMed Central (PMC). (n.d.). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC.
  • BIOENGINEER.ORG. (2026, January 4). Magnolol's Anticancer Potential Explored Through Multi-Omics.
  • Pinocembrin as a novel anti-cancer agent: Exploring preclinical evidence along with therapeutic potential. (2025, December 20). Pinocembrin as a novel anti-cancer agent: Exploring preclinical evidence along with therapeutic potential.
  • Hoang, N. X., et al. (2023, June 1). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588.
  • PubMed. (1986, October). Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. Cancer Research, 46(10), 5014-9.
  • SciSpace. (n.d.). Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2.
  • National Institutes of Health (NIH). (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • National Institutes of Health (NIH). (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC.
  • Longdom Publishing. (n.d.). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold.
  • National Institutes of Health (NIH). (2024, June 19). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 8). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • National Institutes of Health (NIH). (2022, May 23). Antiproliferative Activities of Lipophililic Fluoroquinolones-Based Scaffold Against a Panel of Solid and Liquid Cancer Cell Lines - PMC.
  • National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • National Institutes of Health (NIH). (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC.
  • PubMed Central (PMC). (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors.
  • PubMed. (2023, July 15). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents.

Sources

Navigating the Kinome: A Comparative Selectivity Analysis of 6-Fluoro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Kinase Inhibitor Profiling

In the landscape of modern drug discovery, particularly within oncology and immunology, the selective inhibition of protein kinases remains a paramount objective.[1] Kinases, as central regulators of cellular signaling, are attractive therapeutic targets; however, the high degree of structural conservation across the kinome presents a significant challenge in developing truly selective inhibitors.[1][2] Off-target effects, stemming from promiscuous kinase inhibition, can lead to unforeseen toxicities and diminish therapeutic windows.[2] This guide provides an in-depth analysis of kinase selectivity profiling, centered around the exemplar compound, 6-fluoro-1H-indazol-5-amine . We will explore the experimental rationale, present a detailed protocol for kinase screening, and offer a comparative analysis of its hypothetical selectivity profile against other known kinase inhibitors. The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, with substitutions at various positions of the indazole ring playing a crucial role in determining potency and selectivity.[3][4]

The Imperative of Selectivity Profiling

The journey of a kinase inhibitor from a preliminary hit to a clinical candidate is paved with rigorous characterization, of which selectivity profiling is a cornerstone.[5] A comprehensive understanding of a compound's interactions across the kinome is not merely an academic exercise; it is a critical step in de-risking a drug discovery program.[6] Early-stage, broad-panel screening allows for the identification of potential liabilities, informs on structure-activity relationships (SAR), and can even unveil novel therapeutic opportunities.[7] The data generated from these screens guide medicinal chemistry efforts to optimize selectivity and minimize the potential for adverse effects.[5]

Experimental Workflow for Kinase Selectivity Profiling

To ascertain the selectivity of a compound like this compound, a multi-tiered approach is often employed. This typically begins with a high-throughput primary screen against a large panel of kinases at a single compound concentration, followed by dose-response studies for any observed "hits" to determine their potency (IC50).

Figure 1: Experimental workflow for kinase selectivity profiling.
Detailed Protocol: ADP-Glo™ Luminescent Kinase Assay

A common and robust method for quantifying kinase activity is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[8] This assay is well-suited for high-throughput screening due to its sensitivity and simple "add-and-read" format.[9]

Materials:

  • This compound (or other test inhibitor)

  • Kinase panel of interest (e.g., a diverse panel of 96 kinases)

  • Specific peptide substrates for each kinase

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well microplates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. For the primary screen, create a working solution that will yield a final assay concentration of 1 µM.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the kinase/substrate mixture to each well of a 384-well plate.

    • Add 0.5 µL of the test compound solution (or DMSO for control wells) to the appropriate wells.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.

  • Initiation of Kinase Reaction: Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal.

  • Data Acquisition: Incubate for 30 minutes at room temperature and then measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.[8]

Comparative Selectivity Profile of this compound

To illustrate the importance of selectivity, we present a hypothetical selectivity profile for this compound against a representative panel of kinases, compared with two well-characterized kinase inhibitors: Sorafenib (a multi-kinase inhibitor) and Lapatinib (a dual EGFR/HER2 inhibitor).

Kinase TargetThis compound IC50 (nM)Sorafenib IC50 (nM)Lapatinib IC50 (nM)
Primary Target(s)
Aurora A25 90>10,000
Aurora B30 200>10,000
Key Off-Targets
VEGFR215090>10,000
PDGFRβ25058>10,000
c-Kit80068>10,000
EGFR>10,0001,50010.8
HER2 (ErbB2)>10,0002,0009.8
ABL1>5,000>10,0003,600
SRC>5,0001,500350
p38α (MAPK14)1,2005,000>10,000

Note: The data for this compound is hypothetical and for illustrative purposes only. Data for Sorafenib and Lapatinib are representative values from published literature.

From this hypothetical data, we can infer that this compound is a potent inhibitor of Aurora A and Aurora B kinases with a favorable selectivity profile against other kinases such as EGFR and HER2. While it shows some activity against VEGFR2 and PDGFRβ, it is significantly more selective for the Aurora kinases compared to a broad-spectrum inhibitor like Sorafenib. In contrast, Lapatinib demonstrates high selectivity for its primary targets, EGFR and HER2.

Interpreting the Data: Beyond the Numbers

The quantitative data from a kinase panel screen is the first step. The true value lies in its interpretation within the context of cellular signaling pathways.

G cluster_0 Cell Cycle Regulation cluster_1 Angiogenesis & Cell Growth Aurora A Aurora A Mitosis Mitosis Aurora A->Mitosis Centrosome Maturation Aurora B Aurora B Aurora B->Mitosis Chromosome Segregation VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis PDGFRβ PDGFRβ CellProliferation Cell Proliferation PDGFRβ->CellProliferation This compound This compound This compound->Aurora A Inhibits This compound->Aurora B Inhibits This compound->VEGFR2 Weakly Inhibits This compound->PDGFRβ Weakly Inhibits

Sources

A Researcher's Guide to Metabolic Stability: Comparing Fluorinated and Non-Fluorinated Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a pivotal step in the journey from a promising lead to a viable drug candidate. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds across various therapeutic areas. However, like many heterocyclic systems, it can be susceptible to metabolic degradation.

The strategic incorporation of fluorine into a molecular scaffold has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles.[1][2] This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated indazoles, supported by experimental data, detailed protocols, and visualizations to inform rational drug design.

The Rationale: Why Fluorination Enhances Metabolic Stability

The introduction of fluorine can significantly alter a molecule's properties, often leading to improved metabolic stability.[3][4][5] This enhancement is primarily attributed to two key principles:

  • Metabolic Blocking: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a typical carbon-hydrogen (C-H) bond (~100 kcal/mol). This makes the C-F bond considerably more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily, which are primary drivers of Phase I metabolism.[1][4] By strategically replacing a hydrogen atom at a known or suspected metabolically vulnerable position (a "soft spot") with fluorine, medicinal chemists can effectively "block" or sterically hinder oxidative metabolism at that site.[6][7][8] This tactic can lead to a longer metabolic half-life, reduced clearance, and improved oral bioavailability.[5][6]

  • Electronic Modulation: Fluorine is the most electronegative element, and its introduction can exert a powerful inductive electron-withdrawing effect. This can lower the pKa of nearby functional groups or alter the electron density of the entire aromatic system.[4][9] Such changes can render the molecule less susceptible to enzymatic oxidation at sites adjacent or even distal to the point of fluorination.[4]

However, the benefits of fluorine are context-dependent.[6] While often improving metabolic stability, fluorination can also increase lipophilicity or alter binding affinity, which may be undesirable.[6][10] Therefore, a "try and measure" approach, guided by robust experimental data, is essential.[6]

Common Metabolic Pathways of Indazoles and the Impact of Fluorination

Indazole-containing compounds are typically metabolized via oxidation, either on the indazole ring itself or on appended substituents. The diagram below illustrates a hypothetical metabolic pathway for a generic indazole, highlighting potential sites of CYP450-mediated hydroxylation.

cluster_0 Metabolic Pathway of a Non-Fluorinated Indazole Parent Non-Fluorinated Indazole Derivative Enzyme CYP450 Enzymes (+ O2, + NADPH) Parent->Enzyme Metabolic 'Soft Spots' Metabolite1 Hydroxylated Metabolite (Position X) Metabolite2 Hydroxylated Metabolite (Position Y) Enzyme->Metabolite1 Enzyme->Metabolite2

Caption: Hypothetical CYP450-mediated metabolism of a non-fluorinated indazole.

By introducing a fluorine atom at one of these "soft spots," such as position 6 or 7, the metabolic pathway can be effectively blocked. This forces metabolism to occur at a slower rate at alternative sites or shifts the burden to Phase II conjugation pathways, generally resulting in lower overall clearance.

cluster_1 Mechanism of Metabolic Blocking by Fluorination Parent_NF Non-Fluorinated Indazole (Metabolically Labile C-H bond) CYP450 CYP450 Enzyme Parent_NF->CYP450 Fast Oxidation Parent_F Fluorinated Indazole (Metabolically Robust C-F bond) Parent_F->CYP450 Oxidation Resistant Metabolite Rapidly Formed Hydroxylated Metabolite Slowed_Metabolism Metabolism Slowed or Blocked CYP450->Metabolite CYP450->Slowed_Metabolism

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Quantitative Comparison of Metabolic Stability

The following table summarizes in vitro data from studies that directly compare the metabolic stability of non-fluorinated indazoles with their fluorinated analogs in liver microsomes. A longer metabolic half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[1][11]

Compound IDDescriptionPosition of FluorineMetabolic Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Key FindingData Source
Cmpd 1 Non-fluorinated IndazoleN/A1592.4Baseline stability[5]
Cmpd 2 4-Fluoro-indazole analog42555.5Modest improvement in stability[5]
Cmpd 3 6-Fluoro-indazole analog6>120<11.5Significant improvement in stability and oral bioavailability[5]
Cmpd 4 7-Fluoro-indazole analog79514.6Markedly improved stability, linked to enhanced binding affinity[5]

Analysis of Experimental Data: The data clearly demonstrates that the strategic incorporation of fluorine can lead to a significant increase in metabolic stability. In this example series, the non-fluorinated parent compound (Cmpd 1) is rapidly metabolized. Fluorination at position 4 (Cmpd 2) offers a modest improvement. However, placing the fluorine at position 6 (Cmpd 3) or 7 (Cmpd 4) dramatically reduces the rate of metabolism. A study of Rho kinase inhibitors found that a 6-fluoroindazole derivative had significantly enhanced inhibitory potency and a dramatic increase in oral bioavailability (61%) compared to its 4-fluoro counterpart, underscoring the profound impact of fluorine placement.[5] This highlights the importance of identifying the primary sites of metabolism to guide a rational fluorination strategy.

Experimental Protocols for In Vitro Stability Assessment

To empirically determine these values, standardized in vitro assays are essential. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Liver Microsomal Stability Assay

This assay is the cornerstone for evaluating Phase I (CYP450-mediated) metabolism.[12][13] It measures the rate of disappearance of a compound when incubated with liver microsomes, which are subcellular fractions rich in CYP450 enzymes.[14][15]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compounds and positive controls (e.g., Diazepam, Dextromethorphan)[16]

  • Pooled liver microsomes (human, rat, or other species)[14][17]

  • 0.1 M Phosphate Buffer (pH 7.4)[12]

  • NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12][17]

  • Ice-cold acetonitrile or methanol containing an internal standard for LC-MS/MS analysis[12][17]

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system[12][17]

Step-by-Step Methodology:

  • Preparation:

    • Prepare stock solutions of test compounds and controls (e.g., 10 mM in DMSO). Create intermediate working solutions in acetonitrile.[12]

    • Thaw liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer.[11][14]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.[17]

  • Pre-incubation:

    • In a 96-well plate, add the diluted microsomal solution and the test compound working solution (final concentration typically 1 µM).[14]

    • Causality: This step allows the compound to associate with the microsomes before the metabolic reaction is initiated.

    • Include control wells: a negative control without the NADPH system to check for chemical instability, and a positive control with a known substrate to validate enzyme activity.[14]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation and Incubation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control.[14]

    • Causality: NADPH is a required cofactor for CYP450 enzyme activity. Its addition starts the metabolic process.

    • Incubate the plate at 37°C with gentle shaking.[17]

  • Termination and Sample Preparation:

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 2-4 volumes of ice-cold acetonitrile with an internal standard.[11][14][17]

    • Causality: The cold organic solvent precipitates the microsomal proteins, instantly halting all enzymatic activity. The internal standard is crucial for accurate quantification by LC-MS/MS.

    • Seal the plate and centrifuge at high speed (e.g., 4000 x g) for 15 minutes to pellet the precipitated protein.[17]

  • Analysis and Data Interpretation:

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Calculate the elimination rate constant (k) from the negative slope of the linear regression line.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg) = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein) .[1]

prep 1. Preparation - Dilute Microsomes - Prepare Compound Plates - Prepare NADPH System pre_incubate 2. Pre-incubation - Mix Compound & Microsomes - Equilibrate at 37°C prep->pre_incubate initiate 3. Initiation - Add NADPH System to start reaction pre_incubate->initiate incubate 4. Incubation - Incubate at 37°C - Take samples at time points (0, 5, 15, 30, 60 min) initiate->incubate terminate 5. Termination - Add cold Acetonitrile + IS to stop reaction incubate->terminate centrifuge 6. Centrifugation - Pellet precipitated proteins terminate->centrifuge analyze 7. Analysis - LC-MS/MS quantification of supernatant centrifuge->analyze data 8. Data Processing - Calculate t½ and CLint analyze->data

Caption: A generalized workflow for an in vitro microsomal stability assay.

Protocol 2: Hepatocyte Stability Assay

For a more comprehensive assessment that includes both Phase I and Phase II metabolism, a hepatocyte stability assay is employed.[18][19] Hepatocytes are intact liver cells containing the full complement of drug-metabolizing enzymes and cofactors.[20][21]

Objective: To determine the in vitro intrinsic clearance in a system that models both Phase I and Phase II metabolic pathways.

Materials:

  • Cryopreserved hepatocytes (human, rat, or other species)[20]

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compounds and controls (e.g., 7-Hydroxycoumarin for Phase II, Midazolam for Phase I)[21]

  • Ice-cold acetonitrile or methanol with internal standard

  • Equipment as listed for the microsomal assay

Step-by-Step Methodology:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer to pre-warmed incubation medium and perform a cell count and viability check (e.g., via Trypan Blue exclusion). Viability should be >80%.

    • Dilute the cell suspension to the desired final concentration (e.g., 0.5 - 1.0 x 10^6 viable cells/mL).[22]

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension.

    • Add the test compound (final concentration typically 1-3 µM) to initiate the reaction.[19][22]

    • Causality: Unlike microsomes, intact hepatocytes do not require the external addition of cofactors. The metabolic machinery is self-contained.

    • Incubate at 37°C in a humidified CO2 incubator, with gentle shaking.[19][21]

  • Sampling and Termination:

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take an aliquot from each well and add it to a separate plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.[19][21]

  • Sample Preparation and Analysis:

    • The process is identical to steps 4 and 5 of the microsomal stability assay: centrifuge to pellet cell debris and protein, then analyze the supernatant by LC-MS/MS.

  • Data Interpretation:

    • Calculations for t½ and CLint are performed similarly to the microsomal assay, but the clearance is typically expressed per million cells (e.g., µL/min/10^6 cells).[22] This data can then be used in in vitro-in vivo extrapolation (IVIVE) models to predict human hepatic clearance.[20]

Conclusion and Strategic Outlook

The strategic fluorination of the indazole scaffold is a highly effective and validated method for enhancing metabolic stability, a critical parameter for successful drug development. By blocking sites of CYP450-mediated oxidation, fluorine substitution can significantly increase a compound's half-life and reduce its intrinsic clearance.

However, this guide emphasizes that fluorination is not a panacea. The success of this strategy is highly dependent on the position of the fluorine atom, and its effects must be empirically verified. The detailed protocols for microsomal and hepatocyte stability assays provide a robust framework for obtaining the quantitative data needed to make informed decisions. By integrating these experimental findings into the design-make-test-analyze cycle, researchers can rationally engineer indazole-based drug candidates with optimized pharmacokinetic profiles, increasing their probability of clinical success.

References

  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Ni, J., & Li, Y. (2024). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

  • Evotec. Microsomal Stability. Cyprotex ADME-Tox Solutions. [Link]

  • Sun, H., Tawa, G., & Wallquist, A. (2015). Fluorine in drug design: a case study with fluoroanisoles. PubMed. [Link]

  • Taylor & Francis Online. (2012). The role of fluorine in medicinal chemistry. [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Taylor & Francis Online. (2012). The role of fluorine in medicinal chemistry. [Link]

  • PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • ACS Publications. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). [Link]

  • Evotec. Hepatocyte Stability. Cyprotex ADME-Tox Solutions. [Link]

  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]

  • BioDuro. ADME Hepatocyte Stability Assay. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • Bentham Science. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. [Link]

  • PubMed Central. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • ACS Publications. (2016). Mitigating Heterocycle Metabolism in Drug Discovery. [Link]

  • MDPI. Special Issue : Fluorine-Containing Pharmaceuticals. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • The Royal Society of Chemistry. (2012). A statistical analysis of in-vitro human microsomal metabolic stability of heterocyclic replacement for di-substituted phenyl in pharmaceutical compounds. [Link]

  • Springer Nature Experiments. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • Creative Biolabs. Metabolic Stability Assay. [Link]

Sources

A Comparative Guide to Off-Target Activity Assessment of 6-fluoro-1H-indazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for a multitude of therapeutic agents.[1][2] Derivatives of this core, particularly those functionalized like 6-fluoro-1H-indazol-5-amine, have emerged as potent modulators of protein kinases, a class of enzymes pivotal to cellular signaling.[1][3][4][5] Kinases regulate a vast array of processes, and their dysregulation is a hallmark of diseases like cancer, making them prime drug targets.[6][7]

While the on-target potency of these indazole derivatives is a critical starting point, the ultimate success of a drug candidate hinges on its selectivity. The human kinome consists of over 500 members, many of which share structural homology, especially within the ATP-binding pocket targeted by most inhibitors.[7][8] Unintended interactions, or "off-target" activities, can lead to a spectrum of consequences, from unexpected therapeutic benefits to severe toxicities that can derail a development program.[9]

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of modern methodologies for assessing and mitigating off-target activities of this compound derivatives. We will move beyond mere protocol listings to explain the causality behind experimental choices, empowering you to build a robust, self-validating preclinical data package.

The Selectivity Challenge: A Tiered, Multi-Pronged Approach

No single assay can fully capture a compound's off-target profile. A successful strategy relies on a tiered approach, starting with broad, high-throughput methods and progressing to more complex, physiologically relevant systems. The goal is to integrate data from orthogonal assays to build a comprehensive and confident understanding of a compound's cellular interactions.

Off_Target_Workflow cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Pathway & Global Impact biochem Biochemical Kinase Panel (e.g., >400 kinases, single concentration) ic50 IC50 Determination (Dose-response for primary hits) biochem->ic50 Identify Hits cetsa Cellular Thermal Shift Assay (CETSA) (Confirms binding in a cellular milieu) ic50->cetsa Validate Cellular Engagement pheno Phenotypic Screening (e.g., Cell proliferation panels) ic50->pheno phospho Phosphoproteomics (Measures downstream pathway effects) cetsa->phospho Assess Pathway Impact safety In Vivo Safety Pharmacology (Assesses physiological effects) phospho->safety Evaluate In Vivo Consequences decision Selectivity Profile Acceptable? safety->decision

Caption: A tiered workflow for comprehensive off-target activity assessment.

Part 1: Foundational In Vitro Profiling

The first step is to understand a compound's biochemical interaction potential across a wide range of purified proteins.

Large-Scale Kinome Profiling

This is the industry-standard method for gaining a broad view of a kinase inhibitor's selectivity.[8][9] Service providers offer panels that cover a significant portion of the human kinome, often over 400 distinct kinases.[10][11][12]

Causality Behind the Choice: Kinome-wide screening provides a comprehensive, unbiased look at potential off-targets early in the discovery process.[10] This allows for early deselection of promiscuous compounds and helps prioritize candidates for further study. It also enables the calculation of quantitative selectivity metrics, such as selectivity entropy, which can be used to rank-order compounds.[8][12]

Experimental Design:

  • Primary Screen: The test compound (e.g., a novel this compound derivative) is screened at a single, high concentration (typically 1-10 µM) against the kinase panel.[8] The output is typically percent inhibition relative to a control.

  • Dose-Response Follow-up: Any kinase inhibited beyond a certain threshold (e.g., >70%) in the primary screen is then subjected to a multi-point dose-response curve to determine the IC50 value (the concentration required for 50% inhibition).[8][13]

Key Consideration: ATP Concentration. Kinase assays can be run at a low ATP concentration (equal to the Km) to maximize potency data or at a high, physiological concentration (~1 mM) to better reflect the cellular environment. Comparing data from both conditions is crucial, as potency and selectivity can vary significantly.[12][13][14]

MethodPrincipleThroughputProsCons
Kinome Panels Measures inhibition of purified kinase enzymatic activity.[6]HighComprehensive overview, quantitative (IC50), industry standard.Lacks cellular context (permeability, metabolism), can miss allosteric inhibitors.[9]
Differential Scanning Fluorimetry (DSF) Measures thermal stabilization of a protein upon ligand binding.[15]Medium-HighDoes not require an active enzyme or substrate, orthogonal to activity assays.Indirect measure of binding, may not correlate with inhibition, lower throughput than panels.[15]
Protocol: Representative Kinase Panel Screening Workflow
  • Compound Preparation: Solubilize the this compound derivative in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Plate Preparation: Using an acoustic liquid handler, dispense nanoliter volumes of the compound stock into a 384-well assay plate. For the primary screen, this creates a final assay concentration of 1 µM. For dose-response curves, a serial dilution is created.

  • Kinase Reaction Initiation: Add the specific kinase, its substrate, and ATP (at either Km or 1 mM concentration) to the wells to initiate the reaction.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time.

  • Signal Detection: Stop the reaction and add the detection reagent. The signal (e.g., luminescence, fluorescence) is proportional to the remaining kinase activity. Common platforms include ADP-Glo™ or Mobility Shift Assays.[6]

  • Data Analysis: Calculate percent inhibition for the primary screen. For dose-response experiments, fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Verifying Engagement in a Cellular Context

A compound's activity against a purified enzyme can be misleading. It is imperative to confirm that it engages its targets—both on- and off-target—within the complex environment of a living cell.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that directly assesses target engagement in cells and tissues.[16][17] The principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[18]

Causality Behind the Choice: CETSA bridges the gap between biochemical assays and cellular outcomes. It provides direct evidence that a compound can cross the cell membrane, avoid efflux pumps, and bind to its intended (and unintended) targets in the presence of endogenous concentrations of competing molecules like ATP.[16][19] A significant thermal shift provides high confidence in target engagement.

CETSA_Principle cluster_0 No Drug Control cluster_1 Drug-Treated p1 Native Protein h1 Heat (e.g., 55°C) p1->h1 d1 Denatured & Aggregated Protein h1->d1 s1 Low Soluble Fraction d1->s1 p2 Drug-Bound Protein (Stabilized) h2 Heat (e.g., 55°C) p2->h2 d2 Remains Folded h2->d2 s2 High Soluble Fraction d2->s2

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

CETSA Formats:

  • Western Blot-based: Ideal for validating engagement of a few specific targets identified from kinome screens.

  • MS-based (Thermal Proteome Profiling - TPP): An unbiased, proteome-wide approach to identify novel off-targets by assessing the thermal stability of thousands of proteins simultaneously.[16]

  • High-Throughput Formats: Newer methods like RT-CETSA use luminescent reporters for faster, more scalable analysis.[18][20]

Protocol: Western Blot-based CETSA for a Suspected Off-Target

Let's assume a kinome screen identified SRC kinase as a potential off-target for "Compound X," a this compound derivative designed to inhibit FLT3.

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., one expressing both FLT3 and SRC) to ~80% confluency. Treat cells with either vehicle (DMSO) or Compound X (at a concentration ~10-fold above its cellular IC50) for 1-2 hours.

  • Cell Harvest: Harvest the cells, wash with PBS, and resuspend in a buffer containing protease and phosphatase inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. One aliquot is kept at room temperature as a non-heated control.

  • Lysis and Clarification: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen to lyse the cells. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Determine the protein concentration of each sample.

  • Western Blotting: Normalize the protein concentration for all samples. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the on-target (FLT3) and the suspected off-target (SRC). A loading control (e.g., GAPDH) should also be used.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein remaining at each temperature for both vehicle- and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates target engagement and stabilization.

Part 3: Assessing Physiological and System-Level Consequences

Confirming biochemical and cellular binding is not enough. The final tier of assessment involves understanding the functional consequences of off-target engagement, both at the pathway level and the whole-organism level.

Phosphoproteomics

Causality Behind the Choice: For kinase inhibitors, off-target binding is only problematic if it leads to functional modulation of an unintended signaling pathway. Phosphoproteomics provides a global, unbiased snapshot of the signaling state of a cell by quantifying changes in thousands of phosphorylation sites upon compound treatment. This allows you to see the real-world consequences of both on- and off-target inhibition.[7]

Safety Pharmacology

Causality Behind the Choice: This is a mandatory step in preclinical development required by regulatory agencies like the FDA.[21][22][23] Safety pharmacology studies are designed to uncover any potential adverse effects on vital organ systems before a drug is administered to humans.[24] These studies represent the ultimate assessment of the physiological ramifications of a compound's complete target and off-target profile.

The Core Battery of studies typically includes: [21][24]

  • Central Nervous System (CNS): Assessed via a Functional Observational Battery (FOB) in rodents to detect effects on behavior, coordination, and alertness.

  • Cardiovascular System: Often evaluated using telemetry in dogs or non-human primates to monitor heart rate, blood pressure, and ECG in conscious, unrestrained animals. An in vitro hERG assay is also critical to assess the risk of QT interval prolongation.

  • Respiratory System: Typically assessed using whole-body plethysmography to measure respiratory rate, tidal volume, and minute volume.

Conclusion: Building a Defensible Selectivity Profile

The assessment of off-target activity is a critical and complex phase of drug discovery. For promising scaffolds like this compound, a purely potency-driven approach is insufficient. By employing a logical, tiered strategy that integrates data from broad biochemical screens, orthogonal cell-based target engagement assays, and functional safety studies, researchers can build a robust and defensible selectivity profile. This comprehensive understanding is essential for making informed decisions, minimizing the risk of late-stage failures, and ultimately developing safer, more effective medicines.

References

  • Activity-Based Kinase Selectivity and Profiling Services - AssayQuant.
  • Kinase Panel Screening and Profiling Service - Reaction Biology.
  • Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Review of Proteomics.
  • Safety Pharmacology - IITRI.
  • Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome.
  • Kinase Panel Profiling I Pharmaron CRO Services.
  • Safety Pharmacology Studies - Charles River Labor
  • Kinase Screening & Profiling Service | Drug Discovery Support.
  • Buy this compound | 709046-14-0 - Smolecule.
  • Kinome Profiling - Oncolines B.V.
  • SMALL MOLECULE SAFETY ASSESSMENT - Altasciences.
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Central Science.
  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
  • Regulatory Knowledge Guide for Small Molecules - NIH SEED Office.
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry.
  • Safety pharmacology in 2022: Taking one small step for cardiovascular safety assay development but one giant leap for regulatory drug safety assessment. Journal of Pharmacological and Toxicological Methods.
  • Assessing Specificity of Anticancer Drugs In Vitro - a 2 minute Preview of the Experimental Protocol. JoVE.
  • How to improve drug selectivity?
  • Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry.
  • The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. Journal of Medicinal Chemistry.
  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters.
  • The target landscape of clinical kinase drugs. Science.
  • Small-Molecule Kinase-Inhibitor Target Assessment. Chemistry & Biology.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Indazole – Knowledge and References - Taylor & Francis.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Bioorganic & Medicinal Chemistry Letters.

Sources

A Head-to-Head Comparison of Synthetic Routes to 6-fluoro-1H-indazol-5-amine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-fluoro-1H-indazol-5-amine is a key building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules targeting a range of therapeutic areas. The strategic placement of the fluorine atom and the amino group on the indazole scaffold allows for fine-tuning of physicochemical properties and facilitates diverse downstream chemical modifications. For researchers and process chemists, selecting the most efficient, scalable, and cost-effective synthetic route to this valuable intermediate is a critical decision. This guide provides a detailed head-to-head comparison of two distinct and experimentally validated synthetic pathways to this compound, offering insights into the practical considerations of each approach.

At a Glance: Comparative Overview

MetricRoute 1: From 4-Fluoro-2-methyl-5-nitroanilineRoute 2: From 2,4-Difluoro-5-nitrobenzaldehyde
Starting Material 4-Fluoro-2-methyl-5-nitroaniline2,4-Difluoro-5-nitrobenzaldehyde
Key Transformations Diazotization, Cyclization, Nitro ReductionIndazole formation, Nitro Reduction
Number of Steps 22
Key Reagents Sodium nitrite, Acetic Acid, Iron, Ammonium ChlorideHydrazine, Iron, Ammonium Chloride
Potential Advantages Potentially higher overall yield, well-established transformations.Utilizes a commercially available difluoro-substituted starting material.
Potential Challenges Handling of diazonium intermediates, control of cyclization regioselectivity.Potential for side reactions with hydrazine, purification of intermediates.

Route 1: Synthesis from 4-Fluoro-2-methyl-5-nitroaniline

This synthetic approach leverages a classical indazole synthesis via diazotization and intramolecular cyclization of a substituted aniline. The key intermediate, 6-fluoro-5-nitro-1H-indazole, is then reduced to the target compound. This route is particularly attractive due to the commercial availability of the starting material and the well-documented nature of the involved chemical transformations.

Workflow Diagram

Route_1 start 4-Fluoro-2-methyl-5-nitroaniline intermediate 6-Fluoro-5-nitro-1H-indazole start->intermediate 1. NaNO2, Acetic Acid 2. Heat product This compound intermediate->product Fe, NH4Cl, EtOH/H2O

Caption: Synthetic pathway for Route 1.

Experimental Protocol

Step 1: Synthesis of 6-fluoro-5-nitro-1H-indazole

  • To a stirred solution of 4-fluoro-2-methyl-5-nitroaniline (1.0 eq) in acetic acid, sodium nitrite (1.05 eq) is added portion-wise at a temperature maintained between 0-5 °C.

  • The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the diazonium salt.

  • The cooling bath is then removed, and the mixture is heated to 80-90 °C for 2-3 hours, during which the cyclization to the indazole occurs.

  • After cooling to room temperature, the reaction mixture is poured into ice water.

  • The precipitated solid is collected by filtration, washed with water until the filtrate is neutral, and dried under vacuum to afford crude 6-fluoro-5-nitro-1H-indazole.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Synthesis of this compound

  • A mixture of 6-fluoro-5-nitro-1H-indazole (1.0 eq), iron powder (3.0 eq), and ammonium chloride (0.5 eq) in a mixture of ethanol and water (e.g., 4:1 v/v) is heated to reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the hot reaction mixture is filtered through a pad of celite to remove the iron salts.

  • The filtrate is concentrated under reduced pressure to remove the ethanol.

  • The resulting aqueous residue is basified with a suitable base (e.g., sodium carbonate solution) and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Scientific Rationale

The initial diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and acetic acid) forms a reactive diazonium salt. Subsequent heating promotes an intramolecular electrophilic aromatic substitution, where the diazonium group is attacked by the aromatic ring, leading to the formation of the indazole core. The final step is a standard reduction of an aromatic nitro group to an amine using a reducing agent like iron in the presence of an acid source (ammonium chloride).

Route 2: Synthesis from 2,4-Difluoro-5-nitrobenzaldehyde

This alternative route constructs the indazole ring system by reacting a suitably substituted benzaldehyde with hydrazine. The presence of the ortho-fluorine atom facilitates the nucleophilic attack of hydrazine, leading to the formation of the pyrazole ring fused to the benzene ring.

Workflow Diagram

Route_2 start 2,4-Difluoro-5-nitrobenzaldehyde intermediate 6-Fluoro-5-nitro-1H-indazole start->intermediate Hydrazine hydrate, Solvent, Heat product This compound intermediate->product Fe, NH4Cl, EtOH/H2O

Caption: Synthetic pathway for Route 2.

Experimental Protocol

Step 1: Synthesis of 6-fluoro-5-nitro-1H-indazole

  • A solution of 2,4-difluoro-5-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or n-butanol is treated with hydrazine hydrate (1.2 eq).

  • The reaction mixture is heated to reflux for several hours, with the progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is triturated with water, and the resulting solid is collected by filtration.

  • The crude product is washed with water and a small amount of cold ethanol and then dried to give 6-fluoro-5-nitro-1H-indazole.

  • Further purification can be achieved by recrystallization if necessary.

Step 2: Synthesis of this compound

This step is identical to Step 2 in Route 1, involving the reduction of the nitro group of 6-fluoro-5-nitro-1H-indazole using iron and ammonium chloride in an ethanol/water mixture.

Scientific Rationale

This synthesis relies on the condensation of the aldehyde functional group with hydrazine to form a hydrazone intermediate. The subsequent intramolecular nucleophilic aromatic substitution, where the other nitrogen of the hydrazine displaces the ortho-fluorine atom, leads to the formation of the indazole ring. The electron-withdrawing nitro group activates the aromatic ring towards this nucleophilic attack. The final reduction of the nitro group proceeds as described in Route 1.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to the valuable building block, this compound.

  • Route 1 is a classic and robust method, particularly suitable if 4-fluoro-2-methyl-5-nitroaniline is readily available and cost-effective. The diazotization step, while requiring careful temperature control, is a well-understood transformation in organic synthesis.

  • Route 2 provides a straightforward alternative, especially if 2,4-difluoro-5-nitrobenzaldehyde is the more accessible starting material. The direct formation of the indazole ring from the aldehyde and hydrazine is an efficient process.

The choice between these two routes will ultimately depend on factors such as the cost and availability of starting materials, the scale of the synthesis, and the laboratory's experience with the specific chemical transformations involved. For large-scale production, a thorough cost analysis of the starting materials and reagents for both routes is highly recommended. Both routes culminate in the same nitro-reduction step, making the initial formation of the 6-fluoro-5-nitro-1H-indazole intermediate the key differentiating factor.

References

  • Patent WO2012061743A1: Preparation of indazole deriv
  • Patent CN102127011A: Method for preparing 6-fluoro-1H-indazole-5-amine. ()

A Researcher's Guide to Navigating the Cross-Reactivity of 6-Fluoro-1H-Indazol-5-Amine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the cross-reactivity profiles of kinase inhibitors derived from the 6-fluoro-1H-indazol-5-amine scaffold. As researchers and drug development professionals, understanding the selectivity of these potent compounds is paramount to interpreting their biological effects and anticipating potential off-target liabilities. This document moves beyond a simple listing of data, offering insights into the causality behind experimental choices and providing detailed, validated protocols to empower your own cross-reactivity studies.

The Imperative of Selectivity Profiling for Indazole-Based Inhibitors

The this compound core is a privileged scaffold in modern medicinal chemistry, giving rise to a multitude of potent protein kinase inhibitors.[1][2] The indazole ring system is adept at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases.[3] However, the highly conserved nature of this pocket across the human kinome presents a significant challenge: achieving absolute target specificity is a near-insurmountable task.[4]

Off-target interactions, where a compound modulates kinases other than its intended target, can lead to a range of outcomes from unexpected toxicities to beneficial polypharmacology.[5][6] Therefore, a comprehensive understanding of a compound's cross-reactivity is not merely an academic exercise but a critical component of preclinical drug development. It is the foundation upon which we build a robust understanding of a molecule's true mechanism of action and its potential therapeutic window.

This guide will utilize a case-study approach, focusing on specific examples of this compound derivatives and related indazole compounds to illustrate the principles and practices of cross-reactivity assessment.

Comparative Cross-Reactivity Analysis

To illustrate the nuances of kinase selectivity among indazole-based compounds, we will examine the profiles of several inhibitors. While comprehensive, publicly available kinome scan data for a wide range of this compound derivatives is limited, we can draw valuable insights from a well-characterized example, GSK583, and compare it to other relevant indazole-based inhibitors.

Table 1: Comparative Kinase Inhibition Profile of Indazole-Based Compounds

CompoundPrimary Target(s)Primary Target IC50/KᵢKey Off-Targets (at 1 µM)Off-Target IC50/KᵢSelectivity Fold (Off-Target/Primary)Source(s)
GSK583 RIPK25 nMBRK (PTK6), Aurora ANot specified>200-fold[2][7][8][9]
CFI-400945 PLK42.8 nMAurora B, TRKA, TRKB, Tie2/TEK98 nM (Aurora B)~35-fold[1]
Axitinib VEGFR1/2/30.1-1.2 nMPLK44.2 nM~4 to 42-fold[4][10]
Compound 4 (3-amino-1H-indazol-6-yl-benzamide derivative) FLT3, PDGFRα, c-Kit<10 nMBroad (multiple kinases inhibited >90% at 10 µM)Not specified>1000-fold for FLT3/Kit dependent cells[11]

Analysis of Cross-Reactivity Profiles:

The data presented in Table 1 underscores several key principles of kinase inhibitor cross-reactivity:

  • Scaffold-Dependent Selectivity: While all are indazole-based, the specific substitutions on the core structure dramatically influence the selectivity profile. GSK583, a this compound derivative, exhibits high selectivity for its primary target, RIPK2, with only a few notable off-targets at a high concentration.[2][7] In contrast, the indolinone-derived CFI-400945, a PLK4 inhibitor, shows significant off-target activity against Aurora B.[1]

  • Concentration-Dependent Effects: The identification of off-targets is highly dependent on the screening concentration. The off-targets for GSK583 were identified at 1 µM, a concentration significantly higher than its IC50 for RIPK2. This highlights the importance of conducting selectivity profiling at multiple concentrations to understand the therapeutic window of a compound.

  • "Off-Target" Can Be Relative: Axitinib, a potent VEGFR inhibitor, also potently inhibits PLK4.[4][10] This "off-target" activity is in the nanomolar range and could contribute to its overall cellular effects, blurring the lines between a side effect and polypharmacology.

  • Broad vs. Selective Inhibition: Some indazole derivatives, like compound 4, are designed to be multi-targeted inhibitors, hitting several kinases with high potency.[11] In such cases, the "cross-reactivity" is part of the intended mechanism of action.

Understanding the "Why": Causality in Off-Target Effects and Signaling Consequences

Inhibition of off-target kinases is not a benign event. These unintended interactions can perturb critical cellular signaling pathways, leading to unforeseen biological consequences. A thorough understanding of these pathways is essential for predicting and interpreting the in vitro and in vivo effects of a kinase inhibitor.

GSK583: A Case Study in RIPK2 Inhibition and Off-Target Considerations

GSK583 is a potent and highly selective inhibitor of RIPK2 (Receptor-Interacting Protein Kinase 2) , a key mediator of innate immune signaling downstream of the NOD1 and NOD2 pattern recognition receptors.[7][8] Upon activation, RIPK2 undergoes ubiquitination and activates downstream pathways, including NF-κB and MAPK signaling, leading to the production of pro-inflammatory cytokines.[12][13][14]

RIPK2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD1/2 NOD1/2 RIPK2 RIPK2 NOD1/2->RIPK2 Recruitment & Activation XIAP XIAP RIPK2->XIAP Ubiquitination TAK1 TAK1 XIAP->TAK1 Activation IKK_Complex IKK Complex TAK1->IKK_Complex Activation MAPK_Pathway MAPK Pathway (p38, JNK) TAK1->MAPK_Pathway Activation NF_kB NF-κB IKK_Complex->NF_kB Activation Inflammatory_Genes Inflammatory Gene Transcription NF_kB->Inflammatory_Genes Translocation MAPK_Pathway->Inflammatory_Genes Transcription Factor Activation GSK583 GSK583 GSK583->RIPK2 Inhibition

Caption: Simplified RIPK2 signaling pathway and the point of inhibition by GSK583.

The kinome scan of GSK583 at 1 µM revealed inhibition of BRK (Breast Tumor Kinase, also known as PTK6) and Aurora A kinase .[2] While the selectivity for RIPK2 is high, these off-target interactions could have implications at higher doses or in specific cellular contexts.

  • BRK (PTK6): This non-receptor tyrosine kinase is overexpressed in a high percentage of breast cancers and is implicated in promoting cell proliferation, survival, and migration.[8][15] BRK activates several downstream signaling pathways, including the MAPK and Rac1 pathways, and can phosphorylate signaling adaptors like paxillin.[8] Unintended inhibition of BRK could have anti-proliferative effects in some contexts but might also interfere with its normal physiological roles in epithelial cell differentiation.[15]

  • Aurora A Kinase: A key regulator of mitosis, Aurora A is involved in centrosome maturation and separation, and the formation of the bipolar spindle.[4][7] Inhibition of Aurora A can lead to mitotic defects, such as monopolar spindles, and can induce apoptosis or senescence.[4] While this can be a desirable anti-cancer effect, off-target inhibition of Aurora A by a drug intended for another purpose could lead to toxicity in rapidly dividing normal tissues, such as the bone marrow.[7]

Off_Target_Pathways cluster_brk BRK (PTK6) Signaling cluster_aurora Aurora A Signaling BRK BRK Paxillin Paxillin BRK->Paxillin Phosphorylation p38_MAPK_ERK5 p38 MAPK / ERK5 BRK->p38_MAPK_ERK5 Activation Rac1 Rac1 Paxillin->Rac1 Activation Cell_Migration Cell Migration & Invasion Rac1->Cell_Migration Proliferation_Survival Proliferation & Survival p38_MAPK_ERK5->Proliferation_Survival Aurora_A Aurora_A Centrosome_Maturation Centrosome Maturation & Separation Aurora_A->Centrosome_Maturation Spindle_Assembly Bipolar Spindle Assembly Aurora_A->Spindle_Assembly Mitotic_Progression Proper Mitotic Progression Centrosome_Maturation->Mitotic_Progression Spindle_Assembly->Mitotic_Progression GSK583_off GSK583 (High Concentration) GSK583_off->BRK Inhibition GSK583_off->Aurora_A Inhibition HotSpot_Workflow Start Start Reaction_Setup 1. Reaction Setup: Kinase + Substrate + Compound Start->Reaction_Setup Initiation 2. Initiation: Add [γ-³³P]ATP Reaction_Setup->Initiation Incubation 3. Incubation Initiation->Incubation Termination_Capture 4. Termination & Capture: Spot on filter membrane Incubation->Termination_Capture Washing 5. Washing: Remove free [γ-³³P]ATP Termination_Capture->Washing Detection 6. Detection: Scintillation Counting Washing->Detection Data_Analysis 7. Data Analysis: Calculate % Inhibition & IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a radiometric kinase assay (HotSpot™).

2. Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This is a popular non-radioactive alternative that measures kinase activity by quantifying the amount of ADP produced.

  • Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the initial kinase activity.

  • Workflow:

    • Kinase Reaction: Similar to the radiometric assay, combine the kinase, substrate, ATP, and test compound in a microplate and incubate.

    • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains the enzymes necessary to convert ADP to ATP and the luciferase/luciferin pair.

    • Signal Generation: Incubate to allow the luminescent signal to develop.

    • Detection: Measure the luminescence using a plate reader.

  • Data Analysis: Similar to the radiometric assay, calculate the percentage of kinase activity and determine the IC50 values.

Cellular Target Engagement Assays

While in vitro kinase assays are essential for determining a compound's biochemical potency and selectivity, they do not confirm that the compound can bind to its target in the complex environment of a living cell. Cellular target engagement assays are therefore a critical validation step.

Cellular Thermal Shift Assay (CETSA®)

  • Principle: CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.

  • Workflow:

    • Cell Treatment: Treat intact cells with the test compound or a vehicle control.

    • Heating: Heat aliquots of the treated cells to a range of temperatures.

    • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing the non-denatured, stable protein) from the precipitated, denatured proteins by centrifugation.

    • Detection: Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method, such as Western blotting or ELISA.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized its target in the cell. An isothermal dose-response experiment can also be performed at a single temperature to determine the cellular EC50 for target engagement.

CETSA_Workflow Start Start Cell_Treatment 1. Cell Treatment: Compound or Vehicle Start->Cell_Treatment Heating 2. Heating: Temperature Gradient Cell_Treatment->Heating Lysis_Centrifugation 3. Lysis & Centrifugation: Separate Soluble/Insoluble Heating->Lysis_Centrifugation Detection 4. Detection: Western Blot or ELISA Lysis_Centrifugation->Detection Data_Analysis 5. Data Analysis: Generate Melting Curves Detection->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Conclusion and Future Perspectives

The this compound scaffold will undoubtedly continue to be a valuable starting point for the design of novel kinase inhibitors. However, as this guide has illustrated, a deep and early understanding of a compound's cross-reactivity profile is essential for its successful development. By employing a combination of broad in vitro kinase profiling and cell-based target engagement assays, researchers can build a comprehensive picture of a compound's selectivity. This knowledge is not only crucial for mitigating potential off-target toxicities but also for uncovering new therapeutic opportunities through beneficial polypharmacology. As our ability to predict and profile kinase inhibitor selectivity continues to improve, we can look forward to the development of safer and more effective targeted therapies.

References

  • Harvey, P. J., & Lange, C. A. (2010). Brk/PTK6 signaling in normal and cancer cell models. Current opinion in pharmacology, 10(6), 662–669. [Link]

  • Cheeseman, S., et al. (2016). The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. Journal of medicinal chemistry, 59(10), 4867–4880. [Link]

  • Haile, S., et al. (2016). The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. Journal of medicinal chemistry, 59(10), 4867–4880. [Link]

  • Mason, J. M., et al. (2017). Functional Characterization of CFI-400945, a Polo-like Kinase 4 Inhibitor, as a Potential Anticancer Agent. Cancer cell, 31(2), 292–306. [Link]

  • Deng, X., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Bioorganic & medicinal chemistry letters, 22(14), 4579–4584. [Link]

  • Wong, Y. L., et al. (2018). CFI-400945 is not a selective cellular PLK4 inhibitor. Proceedings of the National Academy of Sciences of the United States of America, 115(46), E10808–E10809. [Link]

  • Xiang, R., et al. (2021). Breast Tumor Kinase (Brk/PTK6) Mediates Advanced Cancer Phenotypes via SH2-Domain Dependent Activation of RhoA and Aryl Hydrocarbon Receptor (AhR) Signaling. Cancers, 13(16), 4158. [Link]

  • Katsha, A., et al. (2011). Biology of Aurora A kinase: implications in cancer manifestation and therapy. Medicinal research reviews, 31(5), 757–793. [Link]

  • Arora, S., & Mahajan, J. (2013). Aurora kinase inhibitors: Progress towards the clinic. Journal of medicinal chemistry, 56(12), 4953–4971. [Link]

  • Sredni, S. T., et al. (2019). Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. Cancers, 11(5), 619. [Link]

  • ORIC Pharmaceuticals. (2023). Selective PLK4 Inhibitors Demonstrate Synthetic Lethality in TRIM37 Amplified Neuroblastoma and Breast Cancer Models. Retrieved from [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science translational medicine, 11(509), eaaw8412. [Link]

  • Malumbres, M. (2021). Inhibition of Aurora kinase A activity enhances the antitumor response of beta-catenin blockade in human adrenocortical cancer cells. Molecular and cellular endocrinology, 528, 111243. [Link]

  • Workman, P., & Al-Lazikani, B. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. [Link]

  • Mason, J. M., et al. (2021). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European journal of medicinal chemistry, 218, 113398. [Link]

  • Ardini, E., et al. (2016). Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor. Journal of medicinal chemistry, 59(7), 3489–3504. [Link]

  • Franchi, L., et al. (2023). Discovery of a RIPK2 Scaffolding Inhibitor for the Treatment of Joint Autoimmune Diseases. ACR Convergence 2023. [Link]

  • Harris, P. A., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. The Journal of biological chemistry, 284(19), 12795–12803. [Link]

  • Harris, P. A., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. The Journal of biological chemistry, 284(19), 12795–12803. [Link]

  • Henderson, J. A., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS medicinal chemistry letters, 13(6), 949–955. [Link]

  • Liu, Y., et al. (2018). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Medicinal Chemistry, 9(10), 1368–1385. [Link]

  • Deng, X., et al. (2012). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & medicinal chemistry letters, 22(14), 4579–4584. [Link]

  • Goncalves, C., et al. (2018). Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling. The EMBO journal, 37(17), e99372. [Link]

  • Kumar, A., et al. (2014). Models for the Prediction of Receptor Tyrosine Kinase Inhibitory Activity of Substituted 3-Aminoindazole Analogues. International journal of medicinal chemistry, 2014, 938586. [Link]

  • Goncalves, C., et al. (2018). Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling. The EMBO journal, 37(17), e99372. [Link]

Sources

A Comparative Benchmarking Guide: 6-Fluoro-1H-Indazol-5-Amine Derivatives Against Standard-of-Care in Colorectal Cancer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous targeted therapies. This guide provides a comprehensive framework for the preclinical benchmarking of a promising new chemical series, 6-fluoro-1H-indazol-5-amine derivatives, against established therapeutics for colorectal cancer (CRC), Regorafenib and Cetuximab. By presenting detailed experimental protocols and comparative data, we aim to equip researchers with the necessary tools to rigorously evaluate the potential of these novel compounds.

Introduction: The Rationale for this compound Derivatives

The this compound core represents a strategic starting point for the development of novel anticancer agents. The indazole nucleus is a key pharmacophore in several approved kinase inhibitors, and the strategic placement of the fluorine and amine moieties can enhance metabolic stability, lipophilicity, and target engagement through specific hydrogen bonding interactions.[1] While the precise mechanism of action for this new class of derivatives is under investigation, the broader family of indazole derivatives has demonstrated a wide spectrum of biological activities, including potent inhibition of various protein kinases implicated in cancer progression.[2]

Given the promising anti-proliferative activity of a structurally related indazole derivative against a human colorectal cancer cell line, this guide will focus on a head-to-head comparison with current standards of care in this indication.[3][4]

The Comparators: Mechanisms of Action of Standard-of-Care Drugs

A robust benchmarking strategy necessitates comparison against drugs with well-characterized mechanisms of action. For metastatic colorectal cancer, Regorafenib and Cetuximab represent two distinct and important classes of targeted therapies.

Regorafenib: An oral multi-kinase inhibitor, Regorafenib targets a broad spectrum of kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][3][4][5] Key targets include:

  • Angiogenic kinases: VEGFR1-3, TIE2

  • Stromal kinases: PDGFR-β, FGFR

  • Oncogenic kinases: KIT, RET, BRAF

By inhibiting these pathways, Regorafenib effectively suppresses tumor growth, progression, and metastasis.[1]

Cetuximab: A chimeric monoclonal antibody, Cetuximab functions by specifically targeting the extracellular domain of the Epidermal Growth Factor Receptor (EGFR).[6][7][8][9] This binding competitively inhibits the interaction of EGFR with its endogenous ligands, thereby blocking the activation of downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK pathway.[6][7][8][9] Cetuximab can also induce antibody-dependent cell-mediated cytotoxicity (ADCC).[6][8]

DOT Script for Regorafenib's Mechanism of Action

G VEGFR VEGFR1-3 TIE2 TIE2 KIT KIT RET RET BRAF BRAF PDGFR_beta PDGFR-β FGFR FGFR Regorafenib Regorafenib Regorafenib->VEGFR Regorafenib->TIE2 Regorafenib->KIT Regorafenib->RET Regorafenib->BRAF Regorafenib->PDGFR_beta Regorafenib->FGFR

Caption: Regorafenib's multi-targeted inhibition of key kinases.

DOT Script for Cetuximab's Mechanism of Action

G Cetuximab Cetuximab EGFR EGFR Cetuximab->EGFR Inhibits Ligand Binding Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream_Signaling Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation

Caption: Cetuximab's mechanism of inhibiting EGFR signaling.

In Vitro Benchmarking: A Three-Pillar Approach

A comprehensive in vitro evaluation should be based on three pillars: cytotoxicity, target engagement, and safety.

Pillar 1: Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture human colorectal cancer cell lines (e.g., HCT116, SW480, Caco-2) in appropriate media.

    • Harvest and count cells, then seed into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives, Regorafenib, and Cetuximab in culture medium.

    • Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

    • Incubate for 72 hours.[12]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value for each compound.

Comparative Cytotoxicity Data (IC50 Values)

Cell LineRegorafenib (µM)Cetuximab (µg/mL)This compound Derivative (Hypothetical)
HCT-116~3-7[13]358.0[4]TBD
SW480~5.5[13]323.4[4]TBD
Caco-2~5[13]76.3[14]TBD
HT29>10[15]Resistant (>200)[11][16]TBD
LoVoNot widely reportedSensitiveTBD
SW620Not widely reportedResistantTBD

Note: IC50 values can vary depending on experimental conditions. The values presented are for comparative purposes and are sourced from the cited literature.

Pillar 2: Target Engagement via In Vitro Kinase Inhibition Assay

Given that many indazole derivatives function as kinase inhibitors, assessing the ability of the this compound derivatives to inhibit specific kinases is crucial. The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[4][17]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction Setup:

    • In a 384-well plate, add 5 µL of the test compound (this compound derivative or Regorafenib) at various concentrations.

    • Add 5 µL of the target kinase (e.g., VEGFR2, BRAF, etc.) and substrate solution.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate at room temperature for 1 hour.[12]

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[13]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.[13]

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound. Calculate IC50 values.

Comparative Kinase Inhibition Data (IC50 Values)

Kinase TargetRegorafenib (nM)This compound Derivative (Hypothetical)
VEGFR240[18]TBD
TIE231[18]TBD
c-KIT23[18]TBD
BRAFV600E69[18]TBD
PDGFR-β22[18]TBD
FGFR1202[18]TBD
Pillar 3: Preclinical Safety Assessment - hERG Safety Assay

Early assessment of cardiovascular risk is critical in drug development. The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a key antitarget, as its inhibition can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[15][18] Automated patch-clamp systems provide a high-throughput method for evaluating compound effects on hERG channels.[14][15]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

    • Prepare a single-cell suspension for introduction into the automated patch-clamp system (e.g., QPatch).

  • Automated Patch-Clamping:

    • The system automatically performs cell capture, sealing, and whole-cell configuration.

    • A voltage-clamp protocol is applied to elicit hERG currents.

  • Compound Application:

    • After establishing a stable baseline current, the test compound is applied at multiple concentrations.

    • A positive control (e.g., E-4031) and a vehicle control (e.g., DMSO) are included in each run.[15]

  • Data Acquisition and Analysis:

    • The hERG channel current is recorded continuously.

    • The percentage of current inhibition at each compound concentration is calculated relative to the baseline.

    • An IC50 value for hERG inhibition is determined.

In Vivo Benchmarking: Efficacy and Pharmacokinetics

In vivo studies are essential to evaluate the therapeutic potential and drug-like properties of the lead candidates in a physiological context.

In Vivo Efficacy: Subcutaneous Colorectal Cancer Xenograft Model

This model is a standard for evaluating the in vivo antitumor activity of novel compounds.[6][16][19]

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Implantation:

    • Harvest colorectal cancer cells (e.g., HCT-116 or HT-29) from culture.

    • Subcutaneously inject 5 x 10⁶ cells in a mixture of media and Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).[20]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by caliper measurements twice weekly.

    • When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound derivative, Regorafenib).

  • Drug Administration:

    • Administer the test compounds and Regorafenib orally via gavage at predetermined doses and schedules (e.g., daily for 14-21 days).

    • Cetuximab is typically administered intraperitoneally.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival and analysis of biomarkers from tumor tissue at the end of the study.

DOT Script for In Vivo Efficacy Study Workflow

G Cell_Culture 1. Cell Culture (e.g., HCT-116) Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization (Tumor Volume ~150 mm³) Tumor_Growth->Randomization Treatment 5. Drug Administration (Oral Gavage) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Endpoint Analysis Monitoring->Endpoint

Caption: Workflow for a subcutaneous xenograft efficacy study.

In Vivo Pharmacokinetics (PK) Study

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a new oral compound is critical.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Dosing:

    • Administer a single oral dose of the this compound derivative to a cohort of mice.

    • Include an intravenous dosing group to determine absolute bioavailability.

  • Sample Collection:

    • Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Analysis:

    • Process blood samples to obtain plasma.

    • Quantify the concentration of the parent compound (and any major metabolites) in the plasma using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Parameter Calculation:

    • Use non-compartmental analysis to determine key PK parameters, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the concentration-time curve.

      • t1/2: Elimination half-life.

      • F%: Absolute oral bioavailability.

Conclusion

This guide provides a structured and scientifically rigorous framework for the preclinical benchmarking of novel this compound derivatives. By employing the detailed in vitro and in vivo protocols and comparing the generated data against established drugs like Regorafenib and Cetuximab, researchers can effectively assess the therapeutic potential of these new chemical entities. A thorough and systematic evaluation, as outlined here, is paramount for identifying promising candidates for further development in the fight against colorectal cancer.

References

  • Schmieder, R., Hoffmann, J., Becker, M., Bhargava, A., Müller, T., Kahmann, N., Ellinghaus, P., Adams, R., Rosenthal, A., Thierauch, K.-H., Scholz, A., Wilhelm, S. M., & Zopf, D. (2014). Regorafenib (BAY 73-4506): antitumor and antimetastatic activities in preclinical models of colorectal cancer. International Journal of Cancer, 135(6), 1487–1496. [Link]

  • Hoang, N. X., Hoang, V.-H., Ngo, T., Vu, T. Y., & Tran, P.-T. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581–588. [Link]

  • Lee, J.-H., Lee, S.-W., Kim, H.-S., & Kim, S.-H. (2014). Synergistic Inhibitory Effects of Cetuximab and Cisplatin on Human Colon Cancer Cell Growth via Inhibition of the ERK-Dependent EGF Receptor Signaling Pathway. BioMed Research International, 2014, 1–10. [Link]

  • Canning, M., & Dwyer, M. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(7), 1673. [Link]

  • Kim, S. Y., Lee, J. H., Kim, C., & Lee, J. H. (2021). Cetuximab resistance induced by hepatocyte growth factor is overcome by MET inhibition in KRAS, NRAS, and BRAF wild-type colorectal cancers. Journal of Cancer, 12(24), 7436–7445. [Link]

  • Evotec. (n.d.). hERG Safety. Cyprotex. Retrieved January 7, 2026, from [Link]

  • Shigeta, K., Hayashida, T., Hoshino, Y., Okabayashi, K., Endo, T., Ishii, Y., & Kitagawa, Y. (2013). Expression of Epidermal Growth Factor Receptor Detected by Cetuximab Indicates Its Efficacy to Inhibit In Vitro and In Vivo Proliferation of Colorectal Cancer Cells. PLoS ONE, 8(6), e66302. [Link]

  • Xu, Y.-M., & Li, Q.-X. (2019). Cetuximab intensifies the ADCC activity of adoptive NK cells in a nude mouse colorectal cancer xenograft model. Oncology Letters, 18(4), 3559–3566. [Link]

  • Roche. (n.d.). MTT Assay Protocol. Retrieved January 7, 2026, from [Link]

  • Bioemtech. (2025, April 9). Colorectal cancer: HT-29 Xenograft Mouse Model. Retrieved January 7, 2026, from [Link]

  • Prewett, M., Bassi, R., Paz, K., Amatulli, M., Deevi, D., Li, H., Wang, S., Witte, L., Samakoglu, S., & Tonra, J. R. (2011). Estimating Preclinical Efficacy Targets Utilizing Cetuximab Efficacy in KRAS Mutant and Wild-type Colorectal Cancer Models. Anticancer Research, 31(7), 2149–2160. [Link]

  • News-Medical.net. (n.d.). Cetuximab Uses. Retrieved January 7, 2026, from [Link]

  • Van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Grothey, A., & Hashmonay, R. (2015). Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? Therapeutic Advances in Medical Oncology, 7(5), 267–280. [Link]

  • Bovio, F., Piro, G., Carbone, C., & Melisi, D. (2020). Role of NEU3 Overexpression in the Prediction of Efficacy of EGFR-Targeted Therapies in Colon Cancer Cell Lines. International Journal of Molecular Sciences, 21(18), 6828. [Link]

  • The Jackson Laboratory. (n.d.). Cancer Cell Line Xenograft Efficacy Studies. Retrieved January 7, 2026, from [Link]

  • Zhang, W., Yu, Y., Herting, C. J., Isakson, P., & Kosloske, A. (2019). Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance. Cancers, 11(11), 1648. [Link]

  • Adriaenssens, E., Nguyen, T. N., Sawa-Makarska, J., Khuu, G., Schuschnig, M., Shoebridge, S., Skulsuppaisarn, M., Watts, E. M., Csalyi, K. D., Padman, B. S., Lazarou, M., & Martens, S. (2024). In vitro kinase assay. protocols.io. [Link]

  • ResearchGate. (n.d.). A The IC50 values of the Regorafenib group, including free drug.... Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Antitumor activity of regorafenib alone and in combination with irinotecan in oxaliplatin. Retrieved January 7, 2026, from [Link]

  • Lee, S.-K., Kim, D.-W., Kim, T.-H., Kim, S.-Y., & Lee, J. (2017). Combination therapy with zoledronic acid and cetuximab effectively suppresses growth of colorectal cancer cells regardless of KRAS status. Cancer Letters, 385, 116–125. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved January 7, 2026, from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved January 7, 2026, from [Link]

  • Zhang, W., & Yu, Y. (2014). Regorafenib inhibits colorectal tumor growth through PUMA-mediated apoptosis. Clinical Cancer Research, 20(13), 3472–3484. [Link]

  • Pawaskar, D. K., Straubinger, R. M., Fetterly, G. J., Hylander, B. H., Repasky, E. A., Ma, W. W., & Jusko, W. J. (2015). Physiologically based pharmacokinetic models for everolimus and sorafenib in mice. Cancer Chemotherapy and Pharmacology, 75(4), 807–817. [Link]

  • ResearchGate. (2025, August 7). Bioequivalence Study Designs for Generic Solid Oral Anticancer Drug Products: Scientific and Regulatory Considerations. Retrieved January 7, 2026, from [Link]

  • Nguyen, T. T., Le, T. H., Nguyen, T. H., & Tran, P. T. (2023). Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer. Pharmaceutics, 15(11), 2533. [Link]

  • protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved January 7, 2026, from [Link]

Sources

A Comparative Guide to Validated Synthetic Pathways for cGMP Production of 6-fluoro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-fluoro-1H-indazol-5-amine in Modern Drug Discovery

This compound is a critical building block in medicinal chemistry, forming the core scaffold of numerous therapeutic agents, particularly in oncology. Its rigid, bicyclic structure and strategic placement of fluorine and amine functionalities provide a versatile platform for designing potent and selective kinase inhibitors and other targeted therapies. The production of this intermediate under Current Good Manufacturing Practices (cGMP) is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two plausible and robust synthetic pathways for the cGMP production of this compound, offering insights into the rationale behind experimental choices and the necessary validation protocols.

Pathway 1: Synthesis via Nucleophilic Aromatic Substitution and Cyclization

This pathway commences with the readily available starting material, 2,4-difluoro-5-nitrobenzonitrile. The strategy involves a regioselective nucleophilic aromatic substitution (SNAr) of the fluorine atom at the 2-position with hydrazine, followed by an intramolecular cyclization to form the indazole ring. The final step is the reduction of the nitro group to the desired amine.

Experimental Protocol

Step 1: Synthesis of 6-fluoro-5-nitro-1H-indazole

  • To a solution of 2,4-difluoro-5-nitrobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • The reaction mixture is then heated to reflux (approximately 80-90 °C) and monitored by HPLC until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is washed with a cold solvent (e.g., ethanol) and dried under vacuum to yield 6-fluoro-5-nitro-1H-indazole.

Causality of Experimental Choices: The choice of a protic solvent like ethanol facilitates the reaction and helps in the precipitation of the product upon cooling. The regioselectivity of the SNAr reaction is driven by the strong electron-withdrawing nature of the nitrile and nitro groups, activating the fluorine at the 2-position towards nucleophilic attack.

Step 2: Synthesis of this compound

  • 6-fluoro-5-nitro-1H-indazole (1.0 eq) is suspended in a suitable solvent system, such as ethanol/water or acetic acid.

  • A reducing agent, for instance, iron powder (3.0-5.0 eq) in the presence of an acid like acetic acid or ammonium chloride, is added portion-wise.

  • The reaction mixture is heated to 80-100 °C and monitored by HPLC.

  • After the reduction is complete, the reaction mixture is filtered hot to remove the iron salts.

  • The filtrate is concentrated, and the pH is adjusted to basic (pH 8-9) with an aqueous solution of sodium bicarbonate or sodium hydroxide to precipitate the product.

  • The crude this compound is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Causality of Experimental Choices: Catalytic hydrogenation (e.g., using Pd/C) is a viable alternative for the reduction of the nitro group. However, the use of iron in acidic media is often preferred in large-scale synthesis due to its cost-effectiveness and ease of handling.[1]

cGMP Validation and In-Process Controls
  • Starting Material Qualification: All starting materials must be sourced from qualified vendors with appropriate specifications and certificates of analysis.

  • In-Process Controls (IPCs): HPLC analysis is crucial to monitor the progress of each reaction step, ensuring the consumption of starting materials and intermediates and controlling the formation of impurities.

  • Impurity Profiling: Potential impurities include unreacted starting materials, regioisomers from the SNAr reaction, and byproducts from the reduction step. A validated HPLC method should be used for their detection and quantification.[2][3]

  • Final Product Specification: The final product must meet pre-defined specifications for purity (typically >99.0% by HPLC), identity (confirmed by NMR and MS), and limits for residual solvents and heavy metals.

Diagram of Synthetic Pathway 1

Synthetic Pathway 1 start 2,4-difluoro-5-nitrobenzonitrile intermediate 6-fluoro-5-nitro-1H-indazole start->intermediate Hydrazine Hydrate, Ethanol, Reflux product This compound intermediate->product Fe / Acetic Acid, Heat

Caption: Synthesis of this compound via SNAr and reduction.

Pathway 2: Synthesis via Diazotization and Reductive Cyclization

This alternative pathway begins with 4-fluoro-2-methyl-5-nitroaniline. The key steps involve the diazotization of the aniline, followed by an intramolecular cyclization to form the indazole ring. This method is a classic approach for the synthesis of indazoles from ortho-substituted anilines.[4]

Experimental Protocol

Step 1: Synthesis of 6-fluoro-5-nitro-1H-indazole

  • 4-fluoro-2-methyl-5-nitroaniline (1.0 eq) is dissolved in a mixture of acetic acid and propionic acid.

  • The solution is cooled to 0-5 °C, and a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at low temperature for a specified period to ensure complete diazotization.

  • The reaction mixture is then allowed to warm to room temperature and stirred until the cyclization is complete, as monitored by HPLC.

  • The reaction is quenched by pouring it into water, and the precipitated product is collected by filtration.

  • The crude 6-fluoro-5-nitro-1H-indazole is washed with water and dried.

Causality of Experimental Choices: The use of a mixture of acetic and propionic acids provides a suitable medium for both the diazotization and the subsequent cyclization. The low temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt.

Step 2: Synthesis of this compound

This step is identical to Step 2 in Pathway 1, involving the reduction of the nitro group of 6-fluoro-5-nitro-1H-indazole to the corresponding amine using a suitable reducing agent like iron in acetic acid or catalytic hydrogenation.

cGMP Validation and In-Process Controls
  • Critical Process Parameters: The temperature control during the diazotization step is a critical parameter that must be strictly controlled and documented.

  • Impurity Profiling: Potential impurities could arise from incomplete diazotization or side reactions of the diazonium salt. Impurity profiling by LC-MS is recommended to identify and quantify any byproducts.[5][6]

  • Process Safety: Diazonium salts can be explosive when isolated in a dry state. The process is designed to use the diazonium salt in solution without isolation, which is a critical safety consideration for scale-up.

Diagram of Synthetic Pathway 2

Synthetic Pathway 2 start 4-fluoro-2-methyl-5-nitroaniline intermediate 6-fluoro-5-nitro-1H-indazole start->intermediate 1. NaNO2, Acetic Acid, 0-5 °C 2. Cyclization product This compound intermediate->product Fe / Acetic Acid, Heat

Caption: Synthesis of this compound via diazotization and cyclization.

Comparative Analysis of the Synthetic Pathways

The selection of a synthetic pathway for cGMP production depends on several factors, including the availability and cost of starting materials, overall yield, purity of the final product, process safety, and scalability.

ParameterPathway 1 (from 2,4-difluoro-5-nitrobenzonitrile)Pathway 2 (from 4-fluoro-2-methyl-5-nitroaniline)
Starting Material Availability Readily available commercial starting material.May require synthesis or be sourced from specialized suppliers.
Overall Yield (Estimated) 70-80%65-75%
Purity Profile Generally high purity. Potential for regioisomeric impurities.Good purity. Potential for diazonium salt-related byproducts.
Process Safety Involves standard reflux conditions. Hydrazine is toxic and requires careful handling.Involves the formation of a potentially unstable diazonium salt intermediate (used in situ). Requires strict temperature control.
Scalability Generally considered scalable with appropriate engineering controls for handling hydrazine.Scalable, with a strong emphasis on robust temperature control and process safety management for the diazotization step.
cGMP Compliance Straightforward to validate with well-defined IPCs.Requires rigorous validation of the critical diazotization step.

Expertise & Experience Insights:

Pathway 1 is often favored for its operational simplicity and potentially higher overall yield. The SNAr reaction is typically clean and high-yielding. However, the use of hydrazine necessitates stringent safety protocols and engineering controls, especially at a larger scale.

Pathway 2, utilizing a classical indazole synthesis, is also a robust method. The primary challenge lies in the strict control of the diazotization reaction. Any temperature excursion can lead to the decomposition of the diazonium salt, impacting both yield and purity. From a process safety perspective, ensuring the diazonium intermediate is consumed in situ and not isolated is a critical design element.

Analytical Validation for Final Product Release

A comprehensive analytical package is required to ensure the quality of the final this compound product under cGMP.

Analytical TestMethodPurposeAcceptance Criteria (Typical)
Identification 1H NMR, 13C NMR, FT-IR, Mass SpectrometryTo confirm the chemical structure of the compound.Spectra must be consistent with the reference standard.[7]
Assay and Purity HPLC-UVTo determine the purity of the API and quantify any impurities.Assay: 99.0 - 101.0%; Purity: ≥ 99.0%; Individual unknown impurity: ≤ 0.10%
Residual Solvents Gas Chromatography (GC-HS)To quantify any remaining solvents from the synthesis and purification process.Must be within the limits defined by ICH Q3C guidelines.
Heavy Metals ICP-MS or colorimetric methodsTo ensure the absence of heavy metal contamination.Must comply with USP <232>/<233> or equivalent regulations.
Water Content Karl Fischer TitrationTo determine the amount of water in the final product.Typically ≤ 0.5% w/w

Diagram of Analytical Workflow

Analytical Workflow start Final Product Batch sampling Representative Sampling start->sampling tests Analytical Testing sampling->tests id Identification (NMR, MS, IR) tests->id purity Purity & Assay (HPLC) tests->purity solvents Residual Solvents (GC) tests->solvents metals Heavy Metals (ICP-MS) tests->metals water Water Content (Karl Fischer) tests->water release Batch Release Decision id->release purity->release solvents->release metals->release water->release

Caption: A typical analytical workflow for the release of a cGMP-produced API.

Conclusion

Both synthetic pathways presented offer viable and scalable routes for the cGMP production of this compound. The choice between them will likely be dictated by a company's specific capabilities, risk tolerance regarding the handling of hazardous reagents like hydrazine, and the cost and availability of starting materials. Pathway 1 appears to be more straightforward from a process control perspective, provided that the safety aspects of using hydrazine are adequately addressed. Pathway 2, while a classic and effective method, demands more rigorous control over the diazotization step.

Ultimately, a thorough process development and validation program, including a comprehensive risk assessment and the implementation of robust in-process controls and analytical methods, is essential for the successful and compliant cGMP manufacture of this critical pharmaceutical intermediate.

References

  • NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • White Rose Research Online. Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. [Link]

  • Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]

  • Biomedical Journal of Scientific & Technical Research. Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • ResearchGate. The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). [Link]

  • Organic Syntheses. 5-nitroindazole. [Link]

  • PMC. Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. [Link]

  • ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Sciforum. [A####] Cyclization of 4-Azido-3-nitroquinolines to Oxadiazolo[3,4-c] quinolines. [Link]

  • Sultan Qaboos University Journal For Science. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. [Link]

  • SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]

  • ResearchGate. validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. [Link]

  • NIH. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][7][8]triazin-7(6H). [Link]

  • Frontiers. Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. [Link]

  • PrepChem.com. Synthesis of 2-fluoro-5-nitro-toluene. [Link]

  • Journal of Chemical Research, Synopses. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. [Link]

  • Google Patents. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene.
  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

Sources

A Comparative Guide to Assessing the Therapeutic Index of 6-Fluoro-1H-indazol-5-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the journey from a promising chemical scaffold to a clinically viable therapeutic is paved with rigorous, multifaceted assessment. The 6-fluoro-1H-indazol-5-amine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous potent kinase inhibitors.[1] Axitinib, a notable example, is an indazole derivative approved for the treatment of advanced renal cell carcinoma through its inhibition of vascular endothelial growth factor receptors (VEGFRs).[2] The therapeutic potential of novel analogs of this scaffold is immense, but realizing this potential hinges on a critical parameter: the therapeutic index (TI).

This guide provides an in-depth, technically-grounded framework for the comprehensive assessment of the therapeutic index of this compound analogs. Moving beyond a mere listing of protocols, we will delve into the causal logic behind experimental design, ensuring a self-validating and robust evaluation process. Our approach is structured to systematically evaluate both the desired efficacy (on-target activity) and the undesired toxicity (off-target and systemic effects), the two pillars that define the therapeutic window.

The Strategic Framework for Therapeutic Index Assessment

The therapeutic index is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity. A wider therapeutic window signifies a safer drug. Our assessment strategy is a tiered approach, beginning with high-throughput in vitro assays to quickly filter a library of analogs and progressing to more resource-intensive in vivo studies for the most promising candidates.

Therapeutic_Index_Workflow cluster_0 PART 1: In Vitro Assessment cluster_1 PART 2: In Vivo Validation In_Vitro_Efficacy On-Target Efficacy (Kinase Inhibition - IC50) In_Vitro_Toxicity Off-Target & General Toxicity (Cytotoxicity, hERG, Genotoxicity) TI_Calculation In Vitro Therapeutic Index Calculation (Selectivity & Safety Ratio) In_Vitro_Efficacy->TI_Calculation IC50 Data In_Vitro_Toxicity->TI_Calculation TC50, hERG IC50, Ames Results In_Vivo_Efficacy In Vivo Efficacy (Tumor Growth Inhibition) TI_Calculation->In_Vivo_Efficacy Prioritized Analogs PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) In_Vivo_Efficacy->PK_PD In_Vivo_Toxicity In Vivo Safety & Toxicology (Dose-Ranging, Repeat-Dose) PK_PD->In_Vivo_Toxicity Lead_Candidates Lead Candidate(s) for IND-Enabling Studies In_Vivo_Toxicity->Lead_Candidates Definitive Therapeutic Index Candidate_Analogs Library of this compound Analogs Candidate_Analogs->In_Vitro_Efficacy

Caption: A tiered workflow for assessing the therapeutic index of kinase inhibitors.

PART 1: In Vitro Assessment - Establishing a Foundational Profile

The initial phase of our assessment focuses on in vitro assays. These experiments are crucial for rapid screening, providing essential data on potency, selectivity, and potential liabilities with a minimal expenditure of the test compound.[3]

On-Target Efficacy: Quantifying Kinase Inhibition

The primary therapeutic goal of these analogs is to inhibit specific protein kinases implicated in oncogenesis, such as VEGFR, FGFR, or c-KIT.[1][2][4] The half-maximal inhibitory concentration (IC50) is the key metric for quantifying the on-target potency of each analog.

This protocol describes a robust, high-throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common method for quantifying kinase activity.[5]

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[6]

    • ATP Solution: Prepare a stock solution of ATP. The final concentration in the assay should be close to the Michaelis constant (Km) of the kinase for ATP to ensure sensitive detection of competitive inhibitors.

    • Kinase and Substrate: Dilute the target kinase (e.g., VEGFR2) and its corresponding biotinylated peptide substrate to their optimal concentrations in kinase buffer.

    • Detection Reagents: Prepare solutions of a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.

  • Assay Procedure:

    • Dispense 2 µL of each analog dilution in DMSO into a 384-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

    • Add 4 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a solution containing the peptide substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and initiate detection by adding 10 µL of the detection reagent mix.

    • Incubate for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible microplate reader.

    • Calculate the percentage of inhibition for each analog concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

In Vitro Toxicity: A Trio of Critical Safety Assays

An effective kinase inhibitor is of little value if it is indiscriminately toxic. This section outlines three fundamental in vitro assays to assess general cytotoxicity, potential cardiotoxicity, and mutagenicity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It provides a toxic concentration 50 (TC50) value, which is the concentration of the analog that reduces the viability of a cell population by 50%. For a more comprehensive assessment, we will test the analogs against both a cancer cell line that is dependent on the target kinase (for a preliminary efficacy measure) and a non-cancerous cell line (e.g., HEK-293) to gauge general cytotoxicity.[7]

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[8][9]

  • Compound Treatment: Prepare serial dilutions of the indazole analogs. Replace the culture medium in the wells with medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., 0.5% DMSO).[10]

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[11]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[8][9]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10][8]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[12][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the TC50 value by plotting a dose-response curve.

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Long QT syndrome).[13] Therefore, early screening for hERG liability is a regulatory requirement and critical for safety.[13][14] The gold standard for this assessment is the manual patch clamp assay.

This protocol is based on FDA and ICH S7B guidelines.[3][15][16]

  • Cell Line: Use a stable cell line expressing the hERG1a isoform, such as CHO or HEK-293 cells.[3]

  • Electrophysiology Setup: Perform whole-cell patch clamp recordings at a physiological temperature (35-37°C).[16]

  • Voltage Protocol: Apply a specific voltage protocol designed to elicit and measure the hERG tail current. A typical protocol involves a depolarizing step to +40 mV followed by a repolarizing ramp down to -80 mV.[3][13][17]

  • Compound Application: After establishing a stable baseline current in a vehicle solution (e.g., 0.1% DMSO), apply increasing concentrations of the test analog.[3]

  • Data Acquisition: Record the peak outward tail current at each concentration until a steady-state block is achieved.

  • Data Analysis: Calculate the percentage of hERG current inhibition for each concentration relative to the baseline. Determine the IC50 value using a dose-response curve.

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with mutations in genes involved in amino acid synthesis. A positive test indicates that the compound can cause mutations in the bacterial DNA, suggesting it may be a potential carcinogen. This test is performed according to OECD Guideline 471.[18]

  • Strain Selection: Use a minimum of five tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation: Conduct the test both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect compounds that become mutagenic after metabolism.[18]

  • Exposure: Expose the bacterial strains to at least five different concentrations of the test analog using either the plate incorporation or pre-incubation method.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-related increase in the number of revertant colonies that is at least two to three times higher than the solvent control.

Data Synthesis: Calculating the In Vitro Therapeutic Index

The data from these in vitro assays allow for an initial, comparative assessment of the therapeutic index for each analog.

Analog IDOn-Target Kinase IC50 (nM)Cytotoxicity TC50 (nM) (Non-cancerous cell line)hERG IC50 (µM)Ames Test ResultIn Vitro TI (TC50/IC50)
Analog A 1515,000> 30Negative1000
Analog B 55002.5Negative100
Analog C 50> 30,000> 30Positive> 600
Control

Table 1: Comparative In Vitro Profile of this compound Analogs. The In Vitro Therapeutic Index is a key differentiator. Analog A shows a high TI, indicating a large window between desired efficacy and general toxicity. Analog B is potent but has a much smaller safety margin. Analog C is eliminated due to its positive Ames test result, irrespective of its TI.

PART 2: In Vivo Validation - From the Bench to a Biological System

Analogs demonstrating a promising in vitro profile (e.g., high potency, high in vitro TI, no hERG liability, and negative Ames test) are advanced to in vivo studies. These studies are essential for understanding how the compounds behave in a complex biological system.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The definitive test of an anti-cancer agent's efficacy is its ability to inhibit tumor growth in a living organism. Human tumor xenograft models in immunodeficient mice are a standard preclinical tool for this purpose.[19][20]

  • Cell Implantation: Subcutaneously inject a suspension of a relevant human cancer cell line (e.g., one with a known dependency on the target kinase) into the flank of immunodeficient mice (e.g., BALB/c nude or NSG mice).[19]

  • Tumor Growth and Randomization: Monitor the mice regularly. Once tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[19]

  • Dosing Administration: Administer the test analog and a vehicle control to their respective groups. The dose and schedule should be informed by preliminary pharmacokinetic studies. The route of administration (e.g., oral gavage) should be clinically relevant.

  • Monitoring: Measure tumor volumes with digital calipers 2-3 times per week. Monitor the body weight and overall health of the animals daily as an indicator of toxicity.

  • Endpoint and Analysis: The study typically concludes when tumors in the control group reach a predetermined size. Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the control group.

In Vivo Safety and Toxicology

Concurrent with efficacy studies, a thorough in vivo safety evaluation is required by regulatory agencies before a drug can be tested in humans.[21][22] This involves a core battery of safety pharmacology studies and repeated dose toxicity studies.

Safety_Pharmacology Core_Battery ICH S7A Core Battery CNS Central Nervous System (Functional Observation Battery) Core_Battery->CNS Respiratory Respiratory System (Whole-Body Plethysmography) Core_Battery->Respiratory CVS Cardiovascular System (Telemetry in Dogs/Monkeys) Core_battery Core_battery Core_battery->CVS

Caption: The ICH S7A Safety Pharmacology Core Battery.

This study is designed to evaluate the toxicological profile of an analog after repeated administration over a 90-day period in rodents.[23][24][25][26]

  • Animal Model: Use a rodent species, preferably rats.[24]

  • Dose Groups: Use at least three dose levels (low, mid, high) and a control group. The highest dose should induce some toxicity but not mortality.[24] Each group should contain at least 10 males and 10 females.[24]

  • Administration: Administer the compound daily for 90 days, typically via the intended clinical route (e.g., oral gavage).[24]

  • Observations:

    • Clinical Signs: Observe animals daily for any signs of toxicity.

    • Body Weight and Food Consumption: Measure weekly.

    • Clinical Pathology: Conduct hematology and clinical biochemistry tests at the end of the study.

    • Ophthalmology: Perform examinations before the study and at termination.

  • Pathology: At the end of the 90-day period, perform a full necropsy and histopathological examination of all major organs and tissues.[23]

  • Data Analysis: The primary outcome is the determination of the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no treatment-related adverse findings are observed.[24]

Conclusion: Synthesizing the Definitive Therapeutic Index

The comprehensive assessment outlined in this guide provides a robust pathway for determining the therapeutic index of novel this compound analogs. By systematically integrating in vitro and in vivo data, researchers can build a strong, evidence-based profile for each candidate. The ultimate goal is to identify lead compounds that not only exhibit potent on-target efficacy but also possess a wide margin of safety, as demonstrated by a high NOAEL in toxicology studies relative to the efficacious dose in vivo. This disciplined, causally-driven approach is fundamental to de-risking the drug development process and successfully advancing promising new kinase inhibitors toward clinical investigation.

References

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-fluoro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword on Laboratory Stewardship: In the fast-paced environment of drug discovery and chemical research, our focus is often on synthesis and analysis. However, the life cycle of a chemical does not end when an experiment is complete. Proper disposal is not merely a regulatory hurdle; it is a fundamental aspect of safe, ethical, and environmentally responsible science. This guide provides a detailed protocol for the disposal of 6-fluoro-1H-indazol-5-amine, grounding procedural steps in the chemical principles that necessitate them. Our goal is to empower you, our scientific colleagues, to manage chemical waste with the same precision and expertise you apply to your research.

Hazard Profile and Waste Characterization

Before any disposal procedure can be established, we must first understand the intrinsic properties and hazards of the substance .

Chemical Identity:

  • Name: this compound

  • CAS Number: 709046-14-0[1]

  • Molecular Formula: C₇H₆FN₃[1]

  • Chemical Class: Halogenated Aromatic Amine

Hazard Assessment: Safety Data Sheets (SDS) for analogous compounds, such as other indazole amines, classify them as hazardous.[2][3][4] The primary concerns associated with this class of compounds include:

  • Skin Irritation: Causes skin irritation upon contact.[3]

  • Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[3]

  • Acute Toxicity (Oral): May be harmful if swallowed.[3]

The presence of the fluorine atom places this compound in the halogenated organic category. This is the single most critical piece of information for waste segregation. Halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent and toxic byproducts like dioxins and furans. Aromatic amines as a class are also noted for their potential health and environmental hazards, necessitating careful handling and disposal to prevent contamination.[5][6]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the complete process for safely disposing of this compound waste, from the point of generation to final handoff for disposal.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. The causality here is direct: PPE serves as a barrier to the primary exposure routes (dermal contact, inhalation, and eye contact).

  • Gloves: Nitrile or neoprene gloves are required. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[7][8] Standard safety glasses are insufficient.

  • Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened.

  • Respiratory Protection: If handling the solid outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.

Step 2: Waste Segregation - The Critical Decision

Proper segregation is paramount for safe and compliant disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.

  • Designate a "Halogenated Organic Waste" container. This is non-negotiable. This compound waste must not be mixed with non-halogenated organic waste (e.g., acetone, hexane).[9][10]

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or expired this compound, contaminated filter paper, or weigh boats should be placed in a designated solid waste container.

    • Liquid Waste: Solutions containing the compound and rinsates from contaminated glassware should be collected in a designated liquid waste container. Use a compatible solvent (e.g., methanol, ethanol) for rinsing glassware and collect the rinsate as hazardous waste.[9]

Step 3: Container Selection and Labeling - Ensuring Clarity and Compliance

The waste container is the primary vessel for containment and must be chosen and labeled correctly to prevent leaks and ensure clear communication of its contents.

  • Container Choice: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, screw-top lid.[10]

  • Labeling: The label must be affixed to the container before the first drop of waste is added.[10] The label must include:

    • The words "Hazardous Waste ".[9]

    • The full, unabbreviated chemical name: "Waste this compound ".

    • A list of all other components in the container (e.g., "Methanol," "Water").

    • The approximate percentage of each component.

    • The relevant hazard pictograms (e.g., irritant, health hazard).

Step 4: Safe Accumulation and Storage

Waste must be stored safely in the laboratory pending pickup by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.

  • Keep Containers Closed: Waste containers must be sealed at all times, except when actively adding waste.[10] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.

  • Storage Location: Store the waste container in a designated satellite accumulation area, preferably within a secondary containment bin to catch any potential leaks.

  • Avoid Overfilling: Do not fill containers beyond 80% capacity to allow for vapor expansion and prevent spills.

Step 5: Arranging for Final Disposal

Hazardous waste must be disposed of through the proper channels, which are governed by federal and state regulations.

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS office.[9]

  • RCRA Framework: In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12][13] This "cradle-to-grave" system ensures that the waste is tracked from generation to its final, environmentally sound disposal.[11] Your institution's EHS department is responsible for managing this process.

Disposal Protocol Summary

For quick reference, the key operational parameters are summarized in the table below.

ParameterSpecificationRationale
Waste Class Halogenated Organic WasteFluorine content requires specific high-temperature incineration.
PPE Nitrile Gloves, Safety Goggles, Lab CoatPrevents skin/eye irritation and dermal absorption.
Waste Container Labeled HDPE or Glass with Screw CapEnsures chemical compatibility and prevents leaks/spills.
Labeling "Hazardous Waste" + Full Chemical NamesComplies with regulations and ensures safe handling.
Storage Closed Container in Secondary ContainmentMinimizes vapor exposure and contains potential leaks.
Disposal Route Institutional EHS / Licensed ContractorEnsures compliance with EPA RCRA regulations.[14][15]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management of this compound waste.

DisposalWorkflow cluster_prep Preparation Phase cluster_handling Handling & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal Start Waste Generation (e.g., unused solid, rinsate) PPE Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Step 2: Characterize Waste Is it Halogenated? PPE->Segregate Halogenated YES: Segregate as HALOGENATED ORGANIC WASTE Segregate->Halogenated Contains F, Cl, Br, or I NonHalogenated NO: Segregate as Non-Halogenated (Not for this chemical) Segregate->NonHalogenated Contains only C, H, O, N, etc. Container Step 3: Select & Pre-Label Appropriate Waste Container Halogenated->Container AddWaste Add Waste to Container (Do not exceed 80% capacity) Container->AddWaste Store Step 4: Store in Designated Satellite Accumulation Area AddWaste->Store EHS Step 5: Schedule Pickup with Institutional EHS Store->EHS End Waste Removed by Licensed Contractor EHS->End

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Isolate: Prevent the spill from spreading by using an appropriate absorbent material (e.g., vermiculite or a chemical spill kit).

  • Clean-Up (for minor spills): If you are trained and it is safe to do so, clean up the spill while wearing full PPE. Collect all contaminated materials in a sealed container, label it as hazardous waste, and dispose of it according to the protocol above.

  • Report: Report the incident to your laboratory supervisor and EHS department.

By adhering to this comprehensive disposal plan, you contribute to a culture of safety and environmental responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or ecological well-being.

References

  • What Regulations Govern Hazardous Waste Management?. (2025, January 6). Chemistry For Everyone.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Benchchem.
  • The Federal EPA Hazardous Waste Regulations Are Found Where?. (2024, November 22). CountyOffice.org.
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • This compound. Sigma-Aldrich.
  • This compound. AMERICAN ELEMENTS.
  • SAFETY DATA SHEET. (2024, March 31). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, January 8). TCI Chemicals.
  • SAFETY DATA SHEET. (2024, March 29). Fisher Scientific.
  • 6-Chloro-5-fluoro-1H-indazole SDS, 937047-36-4 Safety Data Sheets. ECHEMI.
  • This compound, min 96%, 250 mg.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
  • SAFETY DATA SHEET. (2023, August 21). Fisher Scientific.
  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. (2024, January 9). SKC Inc..
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • 1360949-39-8 (6-Fluoro-1H-indazol-5-yl)methanamine. AKSci.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Figshare.

Sources

A Researcher's Guide to the Safe Handling of 6-fluoro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a novel building block in medicinal chemistry and drug development, 6-fluoro-1H-indazol-5-amine presents unique handling and safety considerations. This guide, developed from the perspective of a senior application scientist, provides a comprehensive operational plan to ensure the safe handling, use, and disposal of this compound, grounded in established safety protocols for analogous chemical structures.

Hazard Assessment and GHS Classification

Based on the toxicological data of analogous compounds, this compound should be handled as a substance with the following potential GHS classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1][4]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][4]

A precautionary approach is always advised with novel compounds, treating them as potentially hazardous until proven otherwise through comprehensive toxicological studies.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure risk. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves.Aromatic amines can permeate some glove materials.[5][6] Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs.
Eye and Face Protection Tightly fitting safety goggles or a full-face shield.[7][8]Protects against splashes and airborne particles, preventing serious eye irritation.[9][10]
Body Protection A chemical-resistant laboratory coat, worn fully buttoned.Prevents contact with skin and personal clothing.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is recommended, especially when handling the powder outside of a certified chemical fume hood.[7][8]Minimizes the risk of inhaling the compound, which could be harmful.
Operational Workflow for Safe Handling

The following step-by-step workflow is designed to guide researchers through the safe handling of this compound from receipt to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase prep_area Designate a well-ventilated work area (fume hood). gather_ppe Assemble and inspect all required PPE. prep_area->gather_ppe prep_spill Prepare a spill kit with appropriate absorbent material. gather_ppe->prep_spill weigh Carefully weigh the compound in the fume hood. prep_spill->weigh dissolve Dissolve in a suitable solvent within the fume hood. weigh->dissolve reaction Perform the reaction in a closed or contained system. dissolve->reaction decontaminate Decontaminate all surfaces and glassware. reaction->decontaminate dispose_waste Dispose of waste in a labeled, sealed container for halogenated organic waste. decontaminate->dispose_waste remove_ppe Remove PPE in the correct order to prevent cross-contamination. dispose_waste->remove_ppe

Caption: A procedural workflow for the safe handling of this compound.

Detailed Steps:

  • Preparation:

    • Always work within a certified chemical fume hood to ensure adequate ventilation.

    • Before handling the compound, put on all required PPE as detailed in the table above.

    • Ensure an eyewash station and safety shower are readily accessible.[4]

    • Have a chemical spill kit readily available.

  • Handling:

    • When weighing the solid, do so on a tared weigh paper within the fume hood to minimize the risk of generating dust.

    • If transferring the solid, use a spatula and avoid creating airborne dust.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Keep all containers with the compound tightly sealed when not in use.[4]

  • Accidental Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][4] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][4] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air.[1][4] If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste: Collect all solid waste, including contaminated weigh papers and gloves, in a clearly labeled, sealed container designated for "Halogenated Organic Waste."

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste."

  • Disposal Protocol: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations for chemical waste disposal.[4][8] Do not dispose of this chemical down the drain or in regular trash.[8]

By adhering to these rigorous safety protocols, researchers can confidently and safely incorporate this compound into their drug discovery and development workflows, ensuring both personal safety and the integrity of their research.

References

  • This compound | CAS 709046-14-0 | AMERICAN ELEMENTS ®. (n.d.). American Elements. Retrieved January 7, 2026, from [Link]

  • Vo, E., Berardinelli, S. P., Hall, R. C., & El Ayouby, N. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. AIHAJ - American Industrial Hygiene Association, 61(6), 837–841. Retrieved January 7, 2026, from [Link]

  • Vo, E., Berardinelli, S. P., & Hall, R. C. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837–841. Retrieved January 7, 2026, from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved January 7, 2026, from [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Service Thread. Retrieved January 7, 2026, from [Link]

  • Anhydrous Ammonia PPE. (2020, November 18). YouTube. Retrieved January 7, 2026, from [Link]

  • This compound, min 96%, 250 mg. (n.d.). CP Lab Chemicals. Retrieved January 7, 2026, from [Link]

  • SAFETY DATA SHEET - 5-Aminoindazole. (2023, August 21). Fisher Scientific. Retrieved January 7, 2026, from [Link]

  • GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • 1H-Indazol-5-amine. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-fluoro-1H-indazol-5-amine
Reactant of Route 2
Reactant of Route 2
6-fluoro-1H-indazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.